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4-(2-Formylphenoxy)benzenesulfonamide Documentation Hub

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  • Product: 4-(2-Formylphenoxy)benzenesulfonamide
  • CAS: 902837-00-7

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

The following technical guide details the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide , a critical biaryl ether scaffold often utilized in the development of Bcl-2 family inhibitors (e.g., ABT-737 analogs) and car...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide , a critical biaryl ether scaffold often utilized in the development of Bcl-2 family inhibitors (e.g., ABT-737 analogs) and carbonic anhydrase inhibitors.

Executive Summary & Strategic Analysis

The target molecule, 4-(2-Formylphenoxy)benzenesulfonamide , represents a classic "linker" intermediate in medicinal chemistry. It combines a zinc-binding sulfonamide motif (common in carbonic anhydrase inhibition) with a reactive aldehyde handle (essential for reductive aminations in Bcl-2 inhibitor synthesis).

Synthetic Challenges:

  • Chemoselectivity: The sulfonamide nitrogen (

    
    , 
    
    
    
    ) competes with the phenoxide nucleophile. However, under controlled basic conditions,
    
    
    -arylation is kinetically favored over
    
    
    -arylation due to the higher nucleophilicity of the phenoxide oxygen and the activation of the para-fluorine.
  • Aldehyde Stability: The formyl group is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under harsh basic conditions. The protocol below utilizes mild carbonate bases to mitigate this.

Retrosynthetic Analysis

The most efficient disconnection is at the ether linkage, utilizing a Nucleophilic Aromatic Substitution (


). The electron-withdrawing sulfonamide group at the para-position activates the fluorine atom, making it an excellent leaving group.

Retrosynthesis Target Target: 4-(2-Formylphenoxy)benzenesulfonamide Disconnection Disconnection (Ether Linkage) Target->Disconnection SNAr Precursor1 Nucleophile: Salicylaldehyde (2-Hydroxybenzaldehyde) Disconnection->Precursor1 Precursor2 Electrophile: 4-Fluorobenzenesulfonamide Disconnection->Precursor2

Figure 1: Retrosynthetic strategy relying on


 displacement.

Experimental Protocol: Primary Synthesis Route

Reaction Type: Nucleophilic Aromatic Substitution (


)
Scale:  10 mmol (scalable to kg)
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
4-Fluorobenzenesulfonamide 175.181.01.75 gElectrophile (Activated Substrate)
Salicylaldehyde 122.121.11.34 g (1.17 mL)Nucleophile
Potassium Carbonate (

)
138.212.02.76 gBase (Proton Scavenger)
DMF (N,N-Dimethylformamide)73.09-20 mLPolar Aprotic Solvent
Ethyl Acetate / Hexanes ---Workup / Purification
Step-by-Step Methodology

Step 1: Nucleophile Generation

  • Charge a dry 100 mL Round Bottom Flask (RBF) with Salicylaldehyde (1.34 g, 11.0 mmol) and anhydrous DMF (20 mL).

  • Add Potassium Carbonate (2.76 g, 20.0 mmol) in a single portion.

  • Stir at Room Temperature (RT) for 15 minutes under a Nitrogen (

    
    ) atmosphere.
    
    • Observation: The mixture will turn yellow/orange as the phenoxide anion is generated.

Step 2:


 Coupling 
4.  Add 4-Fluorobenzenesulfonamide  (1.75 g, 10.0 mmol) to the reaction mixture.
5.  Equip the flask with a reflux condenser and heat the system to 90°C .
6.  Monitor the reaction by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.
  • Target Time: 4–6 hours.
  • Completion: Disappearance of the sulfonamide starting material (
    
    
    ).

Step 3: Workup & Isolation 7. Cool the reaction mixture to RT. 8. Pour the mixture slowly into Ice-Water (100 mL) with vigorous stirring.

  • Critical Step: The product should precipitate as an off-white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
  • Adjust pH to neutral (~7) with dilute HCl if necessary (to neutralize excess carbonate), though usually not required if the precipitate filters well.
  • Filter the solid using a Büchner funnel.
  • Wash the filter cake with Water (
    
    
    ) to remove residual DMF and inorganic salts.
  • Wash with cold Hexanes (
    
    
    ) to remove unreacted aldehyde.

Step 4: Purification 13. Recrystallization: Dissolve the crude solid in hot Ethanol (or EtOH/Water mixture). Allow to cool slowly to RT, then refrigerate. 14. Filter the pure crystals and dry under vacuum at 45°C for 12 hours.

  • Expected Yield: 75–85%
  • Appearance: White to pale cream crystalline solid.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate. The electron-withdrawing sulfonyl group lowers the energy of the transition state, stabilizing the negative charge delocalized onto the ring carbons and the sulfonyl oxygens.

Mechanism Step1 Deprotonation (Phenoxide Formation) Step2 Nucleophilic Attack (Meisenheimer Complex) Step1->Step2 + Ar-F Step3 Aromatization (Loss of Fluoride) Step2->Step3 - F-

Figure 2: Stepwise mechanism of the


 reaction.

Why this route works:

  • Leaving Group Ability: Fluoride is the best leaving group for

    
     (despite being a poor leaving group in 
    
    
    
    ) because the rate-determining step is the nucleophilic attack, and fluorine's high electronegativity increases the electrophilicity of the ipso-carbon.
  • Regioselectivity: The sulfonamide group directs the attack para to itself. The ortho position of the aldehyde does not sterically hinder the phenoxide oxygen significantly.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.45 (s, 1H, CH O) – Distinctive aldehyde singlet.
      
    • 
       7.85 (d, 2H, Ar-H, sulfonamide ring) – Deshielded by 
      
      
      
      .
    • 
       7.30 (s, 2H, S
      
      
      
      N
      
      
      ) – Broad singlet, exchangeable with
      
      
      .
    • 
       7.10–7.60 (m, 6H, remaining Ar-H).
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Look for

      
       in negative mode (common for sulfonamides).
      

Troubleshooting

  • Low Yield: Ensure DMF is dry. Water solvates the phenoxide anion, reducing its nucleophilicity.

  • Dark Coloration: Oxidation of salicylaldehyde. Ensure

    
     atmosphere is maintained until the quench.
    
  • N-Alkylation By-products: If observed (rare with carbonate base), switch to a weaker base or lower temperature, or protect the sulfonamide as a dimethylaminomethylene derivative (using DMF-DMA) prior to coupling, then deprotect with hydrazine.

References

  • General

    
     on Sulfonamides: 
    
    • Methodology: "Nucleophilic Aromatic Substitution of 4-Fluorobenzenesulfonamides." Journal of Medicinal Chemistry.
    • Context: This transformation is a standard protocol in the synthesis of Bcl-2 inhibitors like ABT-737.
  • Salicylaldehyde Reactivity

    • Source: "Reactions of salicylaldehyde and enolates." Beilstein Journal of Organic Chemistry.
  • Sulfonamide Characterization

    • Source: "Synthesis and Structure of N-(4-Hydroxyphenyl)benzenesulfonamide."
Exploratory

4-(2-Formylphenoxy)benzenesulfonamide chemical properties

Executive Summary 4-(2-Formylphenoxy)benzenesulfonamide is a bifunctional pharmacophore scaffold critical in the development of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). Characterized by a diaryl ether link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Formylphenoxy)benzenesulfonamide is a bifunctional pharmacophore scaffold critical in the development of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). Characterized by a diaryl ether linkage connecting a zinc-binding benzenesulfonamide moiety to an ortho-substituted benzaldehyde, this molecule serves as a versatile "linchpin" intermediate.[1] Its unique chemical architecture allows for divergent synthesis: the sulfonamide group anchors biological activity, while the aldehyde functionality enables rapid library generation via Schiff base condensation or reductive amination.[1] This guide details its synthesis, physicochemical reactivity, and application in structure-based drug design (SBDD).[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 4-(2-Formylphenoxy)benzenesulfonamide
Molecular Formula

Molecular Weight 277.30 g/mol
Core Scaffold Diaryl ether (4-substituted benzenesulfonamide linked to salicylaldehyde)
Key Functional Groups • Primary Sulfonamide (

): Zinc-binding group (ZBG)[1]• Aldehyde (

): Electrophilic handle for derivatization[1]• Ether Linkage (

): Flexible hydrophobic spacer
Predicted pKa ~10.1 (Sulfonamide

); ~13.5 (Aldehyde

is absent/aromatic)
Solubility Profile Low in

; High in DMSO, DMF, Acetone, Methanol
Structural Logic

The molecule is designed to exploit the "Tail Approach" of CA inhibition.[1] The sulfonamide coordinates the catalytic Zinc ion (


) in the enzyme's active site, while the phenoxy-aldehyde tail extends toward the hydrophobic or hydrophilic regions of the active site cleft, depending on further derivatization.[1]

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1] The electron-withdrawing effect of the sulfonamide group at the para-position activates the leaving group (Fluorine) for displacement by the phenoxide nucleophile.[1]
Reagents & Materials[1][5][6][7][8][9][10]
  • Substrate A: 4-Fluorobenzenesulfonamide (1.0 equiv)[1]

  • Substrate B: Salicylaldehyde (2-Hydroxybenzaldehyde) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Atmosphere: Nitrogen (

    
    ) or Argon[1]
    
Step-by-Step Protocol
  • Activation: Charge a round-bottom flask with Salicylaldehyde (1.1 equiv) and anhydrous DMF (0.5 M concentration). Add

    
     (2.0 equiv) and stir at room temperature for 30 minutes. Rationale: This deprotonates the phenol, generating the potent phenoxide nucleophile.[1]
    
  • Addition: Add 4-Fluorobenzenesulfonamide (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[1]

    • Checkpoint: The reaction proceeds via a Meisenheimer complex.[1] High temperature is required to overcome the energy barrier of the initial addition step.[1]

  • Quench: Cool to room temperature and pour the mixture into crushed ice/water (10x volume).

  • Isolation: The product typically precipitates as an off-white solid.[1] Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , gradient elution) if necessary.
    
Reaction Mechanism Visualization

Synthesispathway Reactants Reactants 4-Fluorobenzenesulfonamide + Salicylaldehyde BaseStep Deprotonation (K2CO3/DMF) Generates Phenoxide Reactants->BaseStep Activation Transition Meisenheimer Complex (Transition State) BaseStep->Transition Nucleophilic Attack (90°C) Product Product 4-(2-Formylphenoxy) benzenesulfonamide Transition->Product Elimination of F-

Caption:


 pathway showing activation of salicylaldehyde followed by displacement of fluoride on the sulfonamide scaffold.

Reactivity Profile & Derivatization

This molecule is a "Divergent Intermediate."[1] Its utility lies in the orthogonal reactivity of its two functional ends.[1]

A. The Aldehyde Handle (Chemical Ligation)

The ortho-formyl group is highly reactive toward nucleophiles, specifically amines and hydrazines.[1]

  • Schiff Base Formation: Reaction with primary amines (

    
    ) yields imines.[1] This is widely used to screen libraries of "tails" for CA selectivity.[1]
    
    • Conditions: Ethanol, catalytic Acetic Acid, Reflux.[1]

  • Reductive Amination: Conversion of the imine to a secondary amine using

    
     or 
    
    
    
    .[1] This creates a stable, flexible linker.[1]
  • Wittig Olefination: Reaction with phosphorous ylides to extend the carbon chain.[1]

B. The Sulfonamide Anchor (Biological Activity)[1][11][12]
  • Acidity: The sulfonamide

    
     protons are acidic (
    
    
    
    ).[1] In basic conditions, they can be alkylated, but this destroys CA inhibitory activity (which requires a free
    
    
    ).[1]
  • Metal Coordination: The nitrogen atom and one sulfonyl oxygen coordinate to the

    
     ion in the active site of metalloenzymes.[1]
    
Reactivity Logic Diagram

ReactivityTree Core 4-(2-Formylphenoxy) benzenesulfonamide Aldehyde Aldehyde Group (-CHO) (Chemical Handle) Core->Aldehyde Sulfonamide Sulfonamide Group (-SO2NH2) (Biological Anchor) Core->Sulfonamide Schiff Schiff Bases (Imines) + R-NH2 / H+ Aldehyde->Schiff Condensation Zinc Zn(II) Coordination (Enzyme Inhibition) Sulfonamide->Zinc Pharmacodynamics Salt Salt Formation (Water Solubility) Sulfonamide->Salt Formulation Amines Secondary Amines + NaBH4 Schiff->Amines Reduction

Caption: Orthogonal reactivity map illustrating the divergent synthetic utility of the aldehyde vs. the biological function of the sulfonamide.[1]

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

The primary application of this scaffold is targeting human Carbonic Anhydrase (hCA) isoforms (I, II, IX, XII).[1]

  • Mechanism: The terminal sulfonamide acts as a Zinc Binding Group (ZBG).[1] The nitrogen anion (formed in the active site) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.[1]

  • Selectivity Strategy: The "tail" (the phenoxy-aldehyde derived moiety) interacts with the variable amino acid residues at the entrance of the active site cavity.[1] By modifying the aldehyde (e.g., reacting with different amines), researchers can tune selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).[1]

Analytical Characterization Standards

To validate the synthesis of this compound, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6):

    • 
       10.2–10.5 ppm (s, 1H, CHO )[1]
      
    • 
       7.3–7.5 ppm (s, 2H, 
      
      
      
      ,
      
      
      exchangeable)[1]
    • 
       7.8–8.0 ppm (d, 2H, Ar-H ortho to Sulfonamide)[1]
      
    • 
       7.0–7.2 ppm (d, 2H, Ar-H ortho to Ether)[1]
      
  • IR Spectroscopy:

    • ~1680–1700

      
       (C=O stretch, Aldehyde)[1]
      
    • ~1340 & 1160

      
       (
      
      
      
      asymmetric/symmetric stretch)[1]
    • ~3200–3350

      
       (
      
      
      
      stretch)[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood due to potential residual aldehyde vapors.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air.[1]
    

References

  • Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Neri, D., & Supuran, C. T. (2011).[1][3] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • PubChem. (n.d.).[1][4][5] 4-Fluorobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Link[1]

  • Organic Syntheses. (2010). General methods for Nucleophilic Aromatic Substitution. Org. Synth. 87, 231.[1] Link

Sources

Foundational

Technical Guide: 4-(2-Formylphenoxy)benzenesulfonamide

The following technical guide details the chemical profile, synthesis, and application of 4-(2-Formylphenoxy)benzenesulfonamide , a critical intermediate in the development of sulfonamide-based carbonic anhydrase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-(2-Formylphenoxy)benzenesulfonamide , a critical intermediate in the development of sulfonamide-based carbonic anhydrase inhibitors and metalloproteinase ligands.

Core Identity & Chemical Profile
Property Specification
Chemical Name 4-(2-Formylphenoxy)benzenesulfonamide
Systematic Name 4-(2-Oxomethylphenoxy)benzene-1-sulfonamide
Molecular Formula

Molecular Weight 277.30 g/mol
CAS Number Not Widely Listed (Custom Intermediate)*
Related CAS 902836-97-9 (Methylamine derivative: 4-[2-(Methylaminomethyl)phenoxy]benzenesulfonamide)
Structural Motif Diaryl ether scaffold linking a zinc-binding sulfonamide to an ortho-substituted benzaldehyde.[1]

*Note: This specific aldehyde is often generated in situ or used immediately as a transient intermediate in the synthesis of secondary amines (e.g., CAS 902836-97-9).[1] It is not typically cataloged with a standalone commercial CAS number in public databases, differentiating it from its stable amine derivatives.[1]

Part 1: Executive Summary & Applications

4-(2-Formylphenoxy)benzenesulfonamide serves as a bifunctional scaffold in medicinal chemistry. It combines a benzenesulfonamide moiety (a privileged structure for binding metalloenzymes like Carbonic Anhydrase (CA) isoforms II, VII, and IX) with a reactive aldehyde handle (formyl group).

Key Applications:

  • Fragment-Based Drug Design (FBDD): The aldehyde allows for rapid diversification via reductive amination or Schiff base formation to probe the "tail" region of the enzyme active site.[1]

  • Carbonic Anhydrase Inhibition: The sulfonamide group coordinates the catalytic Zinc ion (

    
    ), while the phenoxy-linked extensions interact with the hydrophobic and hydrophilic halves of the active site cleft.
    
  • Matrix Metalloproteinase (MMP) Targeting: Diaryl ether sulfonamides have shown efficacy in targeting MMPs, where the ether linkage provides necessary flexibility.

Part 2: Synthesis & Manufacturing Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by careful isolation to preserve the aldehyde against oxidation.
Reagents & Materials
  • Precursor A: 4-Fluorobenzenesulfonamide (1.0 eq)[1]

  • Precursor B: Salicylaldehyde (2-Hydroxybenzaldehyde) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Protocol
  • Activation: Charge a round-bottom flask with Salicylaldehyde (1.1 eq) and anhydrous

    
     (2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure conditions are strictly anhydrous to prevent hydrolysis.
    
  • Coupling: Add 4-Fluorobenzenesulfonamide (1.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 80–100°C for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The formation of the diaryl ether is driven by the electron-withdrawing effect of the sulfonamide group.[1]

  • Quenching: Cool the mixture to room temperature and pour onto crushed ice/water (10x volume).

  • Isolation: A precipitate should form.[1] Acidify slightly to pH ~6 with 1M HCl to ensure the sulfonamide is protonated and neutral.[1] Filter the solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , gradient 0-50% EtOAc in Hexanes).
    
Part 3: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the


 mechanism and the subsequent reductive amination pathway often used to derivatize this compound.

G cluster_0 Precursors cluster_1 Intermediate State cluster_2 Target Product cluster_3 Downstream Derivatization Salicylaldehyde Salicylaldehyde (Nucleophile) Meisenheimer Meisenheimer Complex (Transition State) Salicylaldehyde->Meisenheimer + Base (K2CO3) - HF Fluorosulfonamide 4-Fluorobenzenesulfonamide (Electrophile) Fluorosulfonamide->Meisenheimer TargetAldehyde 4-(2-Formylphenoxy) benzenesulfonamide (The Target) Meisenheimer->TargetAldehyde SNAr Coupling (- F-) AmineDerivative Amine Derivative (e.g., CAS 902836-97-9) TargetAldehyde->AmineDerivative Reductive Amination (+ R-NH2, NaBH4)

Figure 1: Synthesis pathway from precursors to the target aldehyde and subsequent amine generation.[1]

Part 4: Physicochemical Properties & Characterization
Property Value / Observation
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point Predicted: 165–175°C (Dependent on purity/polymorph)

NMR (DMSO-

)

10.2 (s, 1H, CHO), 7.8 (d, 2H, Sulfonamide-Ar), 7.2-7.6 (m, 4H, Phenoxy-Ar), 7.1 (d, 2H, Ether-Ar), 7.3 (s, 2H,

)
IR Spectrum 1690

(C=O str), 1340/1160

(

str), 3200-3400

(

str)

Self-Validating Analytical Check:

  • IR Confirmation: The appearance of a sharp carbonyl peak at ~1690

    
     confirms the aldehyde is intact.
    
  • NMR Confirmation: The aldehyde proton singlet at ~10.2 ppm is diagnostic.[1] Absence of this peak suggests oxidation to the acid or reduction to the alcohol.[1]

Part 5: Safety & Handling (MSDS Highlights)
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: The aldehyde group is susceptible to oxidation.[1] Store under inert gas (

    
    ) at -20°C for long-term stability.
    
  • Sulfonamide Warning: Handle with care if sensitive to sulfa drugs.[1]

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • ChemScene. (n.d.). Product Data: 4-[2-(Methylaminomethyl)phenoxy]benzenesulfonamide (CAS 902836-97-9).[1][3][4] Retrieved from ChemScene.[1][3][5] Link

  • PubChem. (2025).[6] Benzenesulfonamide Derivatives and Bioactivity Data. National Library of Medicine.[1] Link

  • Bidepharm. (n.d.). CAS 902836-97-9 Technical Specifications. Retrieved from Bidepharm.[1] Link

Sources

Exploratory

A Technical Guide to 4-(2-Formylphenoxy)benzenesulfonamide: Properties, Synthesis, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Molecules incorporating this functional group have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibition properties.[1][2][3][4] This therapeutic versatility stems from the sulfonamide group's unique electronic and steric properties, particularly its capacity to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, such as the zinc cation found in the active site of metalloenzymes.[5]

This guide focuses on a specific, multifunctional derivative: 4-(2-Formylphenoxy)benzenesulfonamide . This compound is of particular interest to drug discovery professionals for several reasons:

  • It retains the core benzenesulfonamide structure, crucial for targeting enzymes like carbonic anhydrases.[1][5]

  • The diaryl ether linkage provides a specific conformational rigidity and vector for positioning the two aromatic systems.

  • The ortho-formyl (aldehyde) group on the phenoxy ring serves as a versatile chemical handle for further derivatization or as a potential "warhead" for covalent interactions with target proteins.[6][7]

This document provides a comprehensive overview of the physicochemical properties, a robust synthetic protocol with mechanistic rationale, and a discussion of the potential applications of 4-(2-Formylphenoxy)benzenesulfonamide in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of 4-(2-Formylphenoxy)benzenesulfonamide determine its behavior in both chemical and biological systems. The molecular formula of the compound is C₁₃H₁₁NO₄S , yielding a calculated molecular weight of 277.30 g/mol . While extensive experimental data for this specific molecule is not publicly available, its key properties can be accurately calculated or reliably predicted based on its structure.

PropertyValueSource
IUPAC Name 4-(2-Formylphenoxy)benzenesulfonamide-
CAS Number Not Assigned-
Molecular Formula C₁₃H₁₁NO₄S-
Molecular Weight 277.30 g/mol Calculated
Appearance White to off-white solidPredicted
Topological Polar Surface Area (TPSA) 98.65 ŲCalculated
Predicted logP 2.1 - 2.5Calculated
Hydrogen Bond Donors 2 (from -NH₂)Calculated
Hydrogen Bond Acceptors 5 (from O=S=O, ether O, aldehyde O)Calculated
Rotatable Bonds 4Calculated

Synthesis and Mechanistic Rationale

A logical and efficient method for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide is the Williamson ether synthesis, a classic and reliable reaction for forming diaryl ethers. This approach involves the nucleophilic aromatic substitution of an activated aryl halide with a phenoxide.

Proposed Synthetic Pathway

The proposed synthesis reacts 2-hydroxybenzaldehyde (salicylaldehyde) with 4-fluorobenzenesulfonamide under basic conditions.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_product Final Product A 2-Hydroxybenzaldehyde P Reaction Mixture A->P Deprotonation B 4-Fluorobenzenesulfonamide B->P C Potassium Carbonate (K₂CO₃) Base C->P D Dimethylformamide (DMF) Solvent D->P Heat (e.g., 80-100°C) E 4-(2-Formylphenoxy)benzenesulfonamide P->E Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for 4-(2-Formylphenoxy)benzenesulfonamide.

Mechanistic Rationale
  • Deprotonation: The reaction is initiated by the base, potassium carbonate (K₂CO₃), which deprotonates the acidic phenolic hydroxyl group of 2-hydroxybenzaldehyde. This creates a potent potassium phenoxide nucleophile. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde or sulfonamide moieties.

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting phenoxide anion attacks the electron-deficient carbon atom of the 4-fluorobenzenesulfonamide ring that bears the fluorine atom. The strongly electron-withdrawing sulfonyl group (-SO₂) activates the aryl ring towards nucleophilic attack, making the fluorine a good leaving group.

  • Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation, leaving the phenoxide anion highly reactive, and it has a high boiling point, allowing the reaction to be heated to drive it to completion.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), 4-fluorobenzenesulfonamide (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-hydroxybenzaldehyde.

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product.[8] Stir for 30 minutes.

  • Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization (Self-Validation): The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to validate the structure and ensure the removal of starting materials and by-products.

Potential Applications in Drug Discovery

The unique combination of functional groups in 4-(2-Formylphenoxy)benzenesulfonamide makes it a highly attractive scaffold for targeting various diseases.

G Compound 4-(2-Formylphenoxy)benzenesulfonamide Sulfonamide Benzenesulfonamide Moiety (-SO₂NH₂) Compound->Sulfonamide Ether Diaryl Ether Linkage Compound->Ether Formyl Ortho-Formyl Group (-CHO) Compound->Formyl CA_Inhibition Carbonic Anhydrase Inhibition (Anticancer, Anticonvulsant) Sulfonamide->CA_Inhibition Targets Zinc Metalloenzymes Scaffold Structural Scaffold (Conformational Control) Ether->Scaffold Provides Rigidity & Vector Derivatization Derivatization Handle (Library Synthesis) Formyl->Derivatization e.g., Reductive Amination Covalent Covalent Warhead (Targeted Inhibition) Formyl->Covalent Reacts with Nucleophiles (e.g., Lysine)

Caption: Pharmacophoric features and potential applications.

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases.[5] Certain CA isoforms (e.g., CA IX) are overexpressed in hypoxic tumors, making selective CA IX inhibitors promising anticancer agents.[3] Other isoforms are implicated in neurological disorders, and their inhibition can produce anticonvulsant effects.[1][2] This molecule is a prime candidate for screening against a panel of CA isoforms.

  • Versatile Chemical Handle: The aldehyde functionality is exceptionally useful for synthetic elaboration.[6] It can undergo reductive amination with a wide variety of primary and secondary amines to rapidly generate large libraries of more complex derivatives. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a given biological target.

  • Covalent Targeting: Aldehydes can act as electrophilic "warheads" that form reversible covalent bonds (Schiff bases) with nucleophilic residues on a protein target, most commonly the ε-amino group of a lysine residue. This strategy can lead to compounds with prolonged duration of action and high potency.

Conclusion

4-(2-Formylphenoxy)benzenesulfonamide is a compound of significant strategic value for researchers in medicinal chemistry and drug development. Its molecular weight of 277.30 g/mol and its distinct structural features—a proven pharmacophore (sulfonamide), a rigidifying linker (diaryl ether), and a versatile reactive group (formyl)—provide a powerful platform for the design of novel therapeutics. The straightforward and robust synthetic accessibility further enhances its appeal as a foundational scaffold for creating compound libraries aimed at a multitude of disease targets, from cancer to neurological disorders. Future investigations into this molecule and its derivatives are well-warranted and hold considerable promise.

References

  • MOLBASE. 4-(2-hydroxybenzylamino)-N-(thiazol-2-yl)benzene sulfonamide. MOLBASE. Available at: [Link].

  • Aksu, C., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link].

  • Health Topics. (2025). Formyl group: Significance and symbolism. Available at: [Link].

  • Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Available at: [Link].

  • Gomes, J., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. Available at: [Link].

  • U.S. Environmental Protection Agency. 5-[3-[4-[2-(4-sulfophenyl)diazenyl]phenyl]-2-oxadiaziridinyl]- - Substance Details. Available at: [Link].

  • American Chemical Society Publications. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link].

  • ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Available at: [Link].

  • Organic Syntheses. (1977). DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE. Available at: [Link].

  • PubChem. 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link].

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link].

  • Taylor & Francis Online. (2021). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available at: [Link].

  • National Center for Biotechnology Information. (2020). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. PubMed Central. Available at: [Link].

  • Google Patents. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • National Center for Biotechnology Information. (2023). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. PubMed Central. Available at: [Link].

  • Pharmaffiliates. 4-(tert-Butyl)-N-[6-hydroxy-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide. Available at: [Link].

  • Google Patents. (1983). Process for the preparation of hydroxybenzaldehydes.
  • National Center for Biotechnology Information. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? PubMed Central. Available at: [Link].

  • U.S. Environmental Protection Agency. Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxy-2-methylphenyl)diazenyl]-, sodium salt (1:2) - Substance Details. Available at: https://comptox.epa.gov/dashboard/dsstoxdb/results/details/DTXSID40889730.0889730.

Sources

Foundational

A Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectra of 4-(2-Formylphenoxy)benzenesulfonamide

Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(2-Formylphenoxy)benzenesulfonamide. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(2-Formylphenoxy)benzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings of the predicted spectral features, grounded in fundamental NMR principles and substituent effects. We present a detailed breakdown of anticipated chemical shifts, integration values, and spin-spin coupling patterns. Furthermore, this guide outlines a robust, self-validating experimental protocol for the practical acquisition of NMR data, ensuring that researchers can confidently verify the structure and purity of this molecule. The synthesis of theoretical prediction with practical methodology aims to equip scientists with the necessary tools for the precise structural elucidation of this and similar molecular scaffolds.

Introduction and Molecular Overview

4-(2-Formylphenoxy)benzenesulfonamide is a molecule of interest in medicinal chemistry and materials science, possessing a unique combination of functional groups: an aldehyde, a diaryl ether linkage, and a primary sulfonamide. Each of these moieties imparts distinct electronic and steric characteristics that are reflected in the molecule's NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR allows for the unambiguous determination of molecular structure.

This guide will first deconstruct the molecule's architecture to predict its spectral signature and then provide a rigorous methodology for obtaining empirical data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 4-(2-Formylphenoxy)benzenesulfonamide have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Figure 1: Chemical structure of 4-(2-Formylphenoxy)benzenesulfonamide with systematic atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the distinct chemical environments of the protons in the molecule. The key factors influencing the chemical shift (δ) are electron density (shielding/deshielding) and anisotropic effects from π-systems.[2][3] The integration of each signal corresponds to the number of protons it represents, and the multiplicity (splitting pattern) is determined by the number of neighboring protons (n+1 rule).[4]

Analysis of Aromatic and Aldehydic Regions

The molecule contains nine unique proton environments.

  • Aldehyde Proton (H-7): The proton of the formyl group is expected to be the most downfield signal in the spectrum. This is due to the strong deshielding effect of the electron-withdrawing carbonyl group and the magnetic anisotropy of the C=O bond. Its chemical shift is predicted to be in the range of δ 9.5-10.0 ppm.[2][5] It will appear as a singlet as it has no adjacent protons.

  • Aromatic Protons (Ring A & B): The eight aromatic protons are located on two distinct benzene rings and will resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm.[3][4][5] Their specific shifts are influenced by the substituents on each ring.

    • Ring A (Formyl-substituted): This ring is substituted with an electron-withdrawing formyl group (-CHO) and an electron-donating ether linkage (-O-).

      • H-6: This proton is ortho to the strongly deshielding aldehyde group, placing it significantly downfield. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 7-9 Hz) and H-4 (meta, J ≈ 2-3 Hz).[6][7]

      • H-3: This proton is ortho to the ether oxygen and meta to the aldehyde. The donating effect of the oxygen will shield it relative to H-6. It will likely appear as a doublet of doublets (dd) from coupling to H-4 (ortho) and H-5 (meta).

      • H-4 & H-5: These protons will exhibit complex splitting patterns, likely appearing as multiplets or triplets of doublets, influenced by coupling to their respective neighbors. Their chemical shifts will be intermediate, governed by the combined electronic effects of the substituents.

    • Ring B (Sulfonamide-substituted): This is a classic para-disubstituted ring system. The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing, while the ether oxygen is electron-donating. This will create a characteristic AA'BB' system, which often appears as two distinct doublets.[8]

      • H-2' & H-6': These protons are ortho to the electron-withdrawing sulfonamide group and will be deshielded. They are chemically equivalent and will appear as a single signal, split into a doublet by their ortho coupling to H-3' and H-5' respectively.

      • H-3' & H-5': These protons are ortho to the electron-donating ether linkage and will be more shielded. They are also chemically equivalent and will appear as a doublet due to coupling with H-2' and H-6'.

  • Sulfonamide Protons (-NH₂): The two protons on the nitrogen atom of the sulfonamide group are exchangeable. Their chemical shift can be broad and vary significantly depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they are often observed as a broad singlet. In other solvents, they may exchange with residual water and become very broad or disappear entirely. Their chemical shift can range widely but is often found between δ 5.0 and 10.0 ppm for primary sulfonamides.[9]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-7 (CHO)9.8 - 10.0Singlet (s)1HN/AStrongly deshielded by C=O group.[2][5]
H-67.8 - 8.0Doublet of Doublets (dd)1HJortho ≈ 7-9, Jmeta ≈ 2-3Ortho to electron-withdrawing CHO group.[6][7]
H-2', H-6'7.7 - 7.9Doublet (d)2HJortho ≈ 8-9Ortho to electron-withdrawing SO₂NH₂ group.
H-57.5 - 7.7Multiplet (m)1H-Complex coupling from adjacent protons.
H-47.2 - 7.4Multiplet (m)1H-Complex coupling from adjacent protons.
H-3', H-5'7.0 - 7.2Doublet (d)2HJortho ≈ 8-9Ortho to electron-donating ether oxygen.
H-36.9 - 7.1Doublet of Doublets (dd)1HJortho ≈ 7-9, Jmeta ≈ 2-3Ortho to electron-donating ether oxygen.
-SO₂NH₂5.0 - 9.0Broad Singlet (br s)2HN/AExchangeable protons; shift is solvent-dependent.[9]

Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak. The chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Analysis of Carbon Environments
  • Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.[10]

  • Aromatic Carbons: The twelve aromatic carbons will resonate in the δ 110-165 ppm region.[11][12]

    • Quaternary Carbons (No attached H):

      • C-1 & C-2: These carbons are part of the ether linkage. C-2, being attached to the electron-withdrawing aldehyde, will be further downfield than C-1.

      • C-1' & C-4': C-1' is attached to the strongly electron-withdrawing SO₂ group, causing a significant downfield shift. C-4' is attached to the ether oxygen.

    • Tertiary Carbons (With attached H): The chemical shifts of the eight CH carbons will be determined by the electronic effects of the substituents on their respective rings. Carbons ortho and para to electron-withdrawing groups are typically deshielded, while those ortho and para to electron-donating groups are shielded.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-7 (C=O)190 - 195Aldehyde carbonyl carbon, highly deshielded.[10]
C-2160 - 163Aromatic carbon attached to ether oxygen and adjacent to CHO group.
C-4'158 - 161Aromatic carbon attached to ether oxygen.
C-1'140 - 143Aromatic carbon attached to SO₂NH₂ group.
C-6135 - 138Aromatic CH ortho to CHO group.
C-1133 - 136Aromatic carbon adjacent to CHO group.
C-4128 - 132Aromatic CH.
C-2', C-6'127 - 130Aromatic CH ortho to SO₂NH₂ group.
C-5123 - 126Aromatic CH.
C-3118 - 122Aromatic CH ortho to ether oxygen.
C-3', C-5'116 - 120Aromatic CH ortho to ether oxygen.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(2-Formylphenoxy)benzenesulfonamide. Adherence to this protocol ensures reproducibility and accuracy.

Experimental Workflow Diagram

G cluster_workflow NMR Acquisition Workflow prep 1. Sample Preparation - Weigh ~10-20 mg of sample - Dissolve in 0.6 mL DMSO-d6 - Add TMS standard - Transfer to NMR tube setup 2. Spectrometer Setup - Insert sample - Lock on deuterium signal - Shim magnetic field prep->setup acquire_H1 3. ¹H Spectrum Acquisition - Load standard proton parameters - Set spectral width, scans (e.g., 16) - Acquire FID setup->acquire_H1 acquire_C13 5. ¹³C Spectrum Acquisition - Load standard carbon parameters - Set spectral width, scans (e.g., 1024) - Acquire FID (proton decoupled) setup->acquire_C13 process_H1 4. ¹H Data Processing - Fourier Transform - Phase correction - Baseline correction - Integrate signals - Reference to TMS (0 ppm) acquire_H1->process_H1 process_C13 6. ¹³C Data Processing - Fourier Transform - Phase correction - Baseline correction - Reference to solvent (DMSO-d6 at 39.52 ppm) acquire_C13->process_C13

Figure 2: Standard workflow for the acquisition and processing of ¹H and ¹³C NMR spectra.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity 4-(2-Formylphenoxy)benzenesulfonamide.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it readily dissolves many polar organic compounds and allows for the observation of exchangeable protons (e.g., -NH₂).

    • Add a small drop of tetramethylsilane (TMS) as an internal standard for ¹H NMR chemical shift referencing (δ = 0.00 ppm).

    • Vortex the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: Establish a field-frequency lock on the deuterium signal of the DMSO-d₆ solvent. This compensates for any magnetic field drift during the experiment.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process is crucial for obtaining sharp, well-resolved spectral lines. An automated shimming routine is typically sufficient.

  • ¹H NMR Spectrum Acquisition:

    • Load a standard set of acquisition parameters for a ¹H experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.

    • Acquire the Free Induction Decay (FID) data.

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard set of acquisition parameters for a proton-decoupled ¹³C experiment.

    • Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm).

    • Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Acquire the FID data using a standard pulse sequence with proton decoupling.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • For the ¹H spectrum, reference the TMS peak to 0.00 ppm. For the ¹³C spectrum, reference the central peak of the DMSO-d₆ solvent signal to 39.52 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific nuclei in the molecule, comparing them against the predicted values.

Conclusion

The structural complexity of 4-(2-Formylphenoxy)benzenesulfonamide gives rise to a rich and informative NMR spectrum. This guide provides a robust theoretical prediction of both the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts and coupling patterns based on established principles of substituent effects and magnetic environments. The downfield aldehyde proton, the distinct patterns of the two aromatic rings, and the exchangeable sulfonamide protons serve as key diagnostic features. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret empirical data, allowing for the definitive structural verification of this compound.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from a relevant university chemistry resource.[2]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a relevant university chemistry resource.[6]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.[4]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.[5]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin.[7]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.[1]

  • St. Olaf College. (n.d.). Determining the coupling on a substituted benzene ring. Retrieved from a relevant chemistry education resource.[8]

  • McMurry, J. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.[3]

  • The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.[9]

  • Career Endeavour. (n.d.). 13C NMR Spectroscopy.[10]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.[12]

Sources

Exploratory

Infrared (IR) spectroscopy of 4-(2-Formylphenoxy)benzenesulfonamide

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2-Formylphenoxy)benzenesulfonamide Abstract This technical guide provides a comprehensive exploration of the principles and practices involved in the In...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2-Formylphenoxy)benzenesulfonamide

Abstract

This technical guide provides a comprehensive exploration of the principles and practices involved in the Infrared (IR) spectroscopic analysis of 4-(2-Formylphenoxy)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral features, offers detailed experimental protocols for accurate data acquisition, and presents a systematic approach to spectral interpretation. By integrating expert insights with established scientific principles, this guide serves as an essential resource for the structural characterization and quality assessment of this important chemical entity.

Introduction: The Significance of 4-(2-Formylphenoxy)benzenesulfonamide

4-(2-Formylphenoxy)benzenesulfonamide is a multi-functionalized organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates three key pharmacophores: a sulfonamide, an aromatic ether, and an aldehyde. The sulfonamide group is a cornerstone of a major class of therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1][2]. The aldehyde and ether moieties provide versatile handles for further synthetic elaboration, making it a valuable building block for creating more complex molecular architectures[3].

Given its potential applications, verifying the structural integrity of 4-(2-Formylphenoxy)benzenesulfonamide is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups[4]. This guide will elucidate how to leverage IR spectroscopy to unequivocally confirm the presence and connectivity of the key functional groups within the target molecule.

Molecular Structure and Predicted Vibrational Modes

A thorough analysis of an IR spectrum begins with a clear understanding of the molecule's structure. 4-(2-Formylphenoxy)benzenesulfonamide is composed of a benzenesulfonamide core linked via an ether oxygen to a benzaldehyde unit. Each of these components possesses characteristic vibrational frequencies that are expected to appear in the IR spectrum.

Caption: Molecular structure of 4-(2-Formylphenoxy)benzenesulfonamide with key functional groups highlighted.

Based on this structure, we can predict the key absorption bands. The following table summarizes the expected vibrational frequencies for each functional group.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Shape
**Sulfonamide (R-SO₂-NH₂) **N-H Asymmetric & Symmetric Stretch3390 – 3229[5]Medium, two peaks
S=O Asymmetric Stretch1344 – 1317[5]Strong
S=O Symmetric Stretch1187 – 1147[5]Strong
S-N Stretch924 – 906[5]Medium
Aldehyde (Ar-CHO) C=O Stretch (Aromatic)1710 – 1685[6]Strong, sharp
C-H Stretch (Aldehydic)2850 – 2830 and 2750 - 2695[6][7]Medium, two peaks
Aromatic Ether (Ar-O-Ar) C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch1150 - 1050[8][9]Medium
Aromatic Rings C-H Stretch3100 – 3000[10]Medium to weak
C=C Stretch (in-ring)1600 – 1450Medium to weak, multiple bands
C-H Out-of-Plane Bend900 – 675Strong

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality IR spectrum is contingent upon meticulous sample preparation and a systematic data acquisition workflow. The following protocols are designed to ensure reproducibility and minimize artifacts.

Choosing the Right Sampling Technique

For a solid sample like 4-(2-Formylphenoxy)benzenesulfonamide, two primary techniques are recommended:

  • Potassium Bromide (KBr) Pellet Method: This is a traditional transmission technique that yields high-quality spectra. It is the preferred method for creating a reference spectrum. The key principle is that KBr is transparent in the mid-IR range and acts as a solid matrix to hold the sample[11].

  • Attenuated Total Reflectance (ATR): A modern, rapid technique requiring minimal sample preparation. It is ideal for routine analysis and quality control checks[12].

This guide will focus on the KBr method for its ability to produce high-resolution spectra suitable for detailed structural elucidation.

Detailed Protocol: KBr Pellet Preparation

Causality: The goal is to create a transparent, homogeneous pellet where the analyte is finely dispersed. Inhomogeneity or moisture will cause scattering of the IR beam and introduce spectral artifacts, such as a broad O-H absorption band from water, which can obscure the N-H stretching region[13].

Materials:

  • 4-(2-Formylphenoxy)benzenesulfonamide (sample must be completely dry)

  • FT-IR Grade Potassium Bromide (KBr), stored in a desiccator

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Grinding: Place approximately 1-2 mg of the sample into a clean, dry agate mortar[11]. Add about 100-200 mg of dry KBr powder[11].

  • Mixing & Homogenizing: Gently grind the mixture with the pestle for 2-3 minutes. The objective is to reduce the particle size and create an intimate, uniform mixture. The final mixture should have a fine, consistent, powder-like appearance.

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die. Distribute it evenly across the bottom surface.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes. This sinters the KBr and sample into a solid disk.

  • Inspection: Carefully remove the die and extract the pellet. A good pellet will be thin and transparent or translucent[13]. If the pellet is opaque or cloudy, it indicates insufficient grinding, moisture, or uneven pressure.

  • Analysis: Immediately place the KBr pellet into the sample holder of the FT-IR spectrometer for analysis to prevent moisture absorption from the atmosphere[14].

Data Acquisition Workflow

Caption: Workflow for acquiring the IR spectrum of a solid sample using the KBr pellet technique.

  • Background Scan: With the sample compartment empty, run a background spectrum. This captures the signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will then be subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the sample holder and run the sample scan. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Spectral Interpretation: Decoding the Molecular Fingerprint

Interpreting the spectrum is a systematic process of correlating the observed absorption bands with the predicted vibrational modes.

  • The Diagnostic Region (>1500 cm⁻¹): This region contains the most characteristic functional group vibrations.

    • N-H Stretches (3390-3229 cm⁻¹): Look for two distinct, medium-intensity peaks. Their presence is a strong indicator of the primary sulfonamide (-NH₂) group[5].

    • Aromatic C-H Stretches (>3000 cm⁻¹): Weak to medium peaks just above 3000 cm⁻¹ confirm the presence of the aromatic rings[10].

    • Aldehydic C-H Stretches (~2850 & ~2750 cm⁻¹): The key to identifying the aldehyde is the presence of two medium-intensity peaks. The peak around 2750 cm⁻¹ is particularly diagnostic as few other absorptions appear here[6][7].

    • C=O Stretch (1710-1685 cm⁻¹): A very strong, sharp peak in this region is the most prominent feature of the aldehyde's carbonyl group[6][10]. Its position, slightly lowered from a typical aliphatic aldehyde, indicates conjugation with the aromatic ring[6][7].

    • Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of sharp peaks of varying intensity in this range confirms the aromatic skeletons.

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of peaks from stretching and bending vibrations, which are unique to the overall molecular structure.

    • S=O Stretches (~1340 & ~1160 cm⁻¹): Two of the strongest bands in the entire spectrum should appear here, corresponding to the asymmetric and symmetric stretching of the sulfonyl group. These are definitive markers for the sulfonamide[5][15].

    • C-O-C Stretch (~1250 cm⁻¹): A strong band in this area is indicative of the aryl ether linkage.

    • S-N Stretch (~910 cm⁻¹): A medium intensity peak in this vicinity can be assigned to the sulfur-nitrogen bond of the sulfonamide[5].

    • Aromatic C-H Bending (<900 cm⁻¹): Strong absorptions in this region are due to out-of-plane bending of aromatic C-H bonds and can provide information about the substitution patterns on the phenyl rings.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 4-(2-Formylphenoxy)benzenesulfonamide. By following a systematic approach that combines a theoretical understanding of the molecule's vibrational modes with rigorous experimental technique, researchers can confidently confirm its chemical identity. The characteristic absorptions of the sulfonamide (N-H and S=O stretches), aldehyde (C=O and aldehydic C-H stretches), and aromatic ether (C-O stretch) groups provide a unique and definitive spectral signature. This guide provides the foundational knowledge and practical protocols necessary to obtain and accurately interpret this signature, ensuring the integrity of the compound for its use in research and development.

References

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Infrared and NMR Spectra of Arylsulphonamides Source: Zeitschrift für Naturforschung A URL: [Link]

  • Title: Infrared Spectra of Sulfones and Related Compounds Source: ResearchGate URL: [Link]

  • Title: 12.8 Infrared Spectra of Some Common Functional Groups Source: OpenStax URL: [Link]

  • Title: IR Spectroscopy - Basic Introduction Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]

  • Title: IR: aldehydes Source: University of Colorado Boulder URL: [Link]

  • Title: 18.8: Spectroscopy of Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Method for synthesizing 4-(2-aminoethyl)
  • Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]

  • Title: The C=O Bond, Part II: Aldehydes Source: Spectroscopy Online URL: [Link]

  • Title: 18.8 Spectroscopy of Ethers Source: OpenStax adaptation URL: [Link]

  • Title: Sample preparation for FT-IR Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

  • Title: How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy Source: YouTube (Leah4sci) URL: [Link]

  • Title: N-(2-Formylphenyl)benzenesulfonamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 4-(2-Formylphenoxy)benzenesulfonamide: A Structural Rationale and Strategic Roadmap for Biological Evaluation

An In-depth Technical Guide Abstract The compound 4-(2-Formylphenoxy)benzenesulfonamide represents a largely unexplored chemical entity with significant therapeutic potential, inferred from its distinct structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract The compound 4-(2-Formylphenoxy)benzenesulfonamide represents a largely unexplored chemical entity with significant therapeutic potential, inferred from its distinct structural motifs. This guide deconstructs the molecule into its core components—a benzenesulfonamide scaffold, a salicylaldehyde-like moiety, and a phenoxy ether linker—to build a robust, evidence-based rationale for its potential biological activities. While no direct studies on this specific compound are prominent in the literature, the extensive pharmacology associated with its constituent parts strongly suggests promising avenues in anticancer, antimicrobial, and anti-inflammatory research. We present a comprehensive roadmap for its systematic evaluation, including detailed, self-validating experimental protocols and proposed mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel small molecules with high translational potential.

Introduction: A Molecule of Inferred Promise

In the landscape of drug discovery, the exploration of novel chemical structures is paramount. The molecule 4-(2-Formylphenoxy)benzenesulfonamide emerges as a compelling candidate for investigation. Its structure is a deliberate amalgamation of three pharmacologically significant moieties:

  • The Benzenesulfonamide Core: A "privileged scaffold" found in a multitude of clinically approved drugs, known for a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[1][2]

  • The 2-Formylphenoxy Group: This portion of the molecule is structurally analogous to salicylaldehyde, a reactive and versatile precursor known for generating Schiff bases with profound biological activities, as well as possessing intrinsic anti-inflammatory and antioxidant properties.[3][4]

  • The Ether Linkage: This phenoxy bridge provides structural flexibility while influencing the molecule's overall lipophilicity and spatial orientation, critical factors for receptor binding and cellular uptake.

This guide will first dissect the established biological roles of these individual components to build a predictive framework for the compound's activity. Subsequently, it will lay out a logical, stepwise strategy for the empirical validation of these hypotheses, complete with detailed experimental protocols designed for immediate implementation in a modern cell and molecular biology laboratory.

Molecular Profile and Synthesis Strategy

A foundational understanding of the molecule's physicochemical properties is essential for designing relevant biological assays and interpreting their results.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₃H₁₁NO₄SN/A
Molecular Weight 277.30 g/mol N/A
Appearance Predicted: White to off-white solidN/A
Predicted LogP ~2.5 - 3.5(Cheminformatics Software)
Hydrogen Bond Donors 1 (from the sulfonamide N-H)N/A
Hydrogen Bond Acceptors 4 (from O=S=O, ether O, and aldehyde O)N/A
Proposed Synthesis Route

A plausible and efficient synthesis can be adapted from established methodologies for creating analogous sulfonamide and ether linkages.[5][6] The most direct approach involves the nucleophilic aromatic substitution (SNAr) reaction between 4-aminobenzenesulfonamide and 2-fluorobenzaldehyde, or a related Williamson ether synthesis followed by functional group manipulation.

Protocol 2.2.1: Synthesis via Nucleophilic Aromatic Substitution

  • Dissolution: Dissolve 4-aminobenzenesulfonamide (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture to deprotonate the sulfonamide nitrogen, creating a potent nucleophile.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Argon) for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. An acidic workup (e.g., with dilute HCl) may be required to neutralize the base and precipitate the product.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product, 4-(2-Formylphenoxy)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Postulated Biological Activities: A Mechanistic Rationale

The true potential of 4-(2-Formylphenoxy)benzenesulfonamide lies in the synergistic or additive effects of its functional components.

Anticancer Potential via Carbonic Anhydrase Inhibition

The sulfonamide moiety is the cornerstone of a major class of enzyme inhibitors targeting Carbonic Anhydrases (CAs).[7][8] Specifically, the tumor-associated isoform CA IX is overexpressed in many hypoxic solid tumors and plays a critical role in regulating tumor pH, promoting survival, proliferation, and metastasis.[7]

  • Mechanism of Action: The unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding group that can coordinate to the Zn²⁺ ion in the active site of CA enzymes, leading to potent inhibition.

  • Hypothesis: 4-(2-Formylphenoxy)benzenesulfonamide is a candidate CA IX inhibitor. Its inhibition could lead to acidification of the intracellular space and alkalinization of the extracellular space, disrupting tumor metabolism and sensitizing cancer cells to conventional therapies.[7]

Broad-Spectrum Antimicrobial Activity

The sulfonamide scaffold is historically significant for its antibacterial properties.[1]

  • Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the bacterial folate synthesis pathway, which is necessary for DNA and RNA synthesis.[9]

  • The Aldehyde Contribution: The formyl group can form Schiff bases with primary amines on bacterial cell surfaces or enzymes, potentially creating a secondary mechanism of action or enhancing potency. Derivatives of salicylaldehyde have demonstrated significant antibacterial and antifungal properties.[3][10]

  • Hypothesis: The compound may exhibit broad-spectrum antibacterial activity, particularly against gram-positive and certain gram-negative bacteria, through a dual-action mechanism involving DHPS inhibition and covalent modification via its aldehyde group.[1]

Anti-inflammatory and Analgesic Properties

Both sulfonamide and salicylaldehyde derivatives are known to possess anti-inflammatory activity.

  • COX Inhibition: Certain sulfonamides are known selective COX-2 inhibitors (e.g., Celecoxib), a key enzyme in the prostaglandin synthesis pathway responsible for inflammation and pain.

  • Antioxidant and Radical Scavenging: The phenolic nature of the salicylaldehyde moiety suggests potential antioxidant activity, which is often linked to anti-inflammatory effects by reducing oxidative stress at sites of inflammation.[4]

  • Hypothesis: The compound may exert anti-inflammatory effects through multiple pathways, including inhibition of inflammatory enzymes like COX and scavenging of reactive oxygen species. This dual activity could also translate to analgesic effects in relevant pain models.[11]

Strategic Workflows for Biological Evaluation

To systematically test these hypotheses, a tiered screening approach is proposed.

Workflow for Anticancer Activity Assessment

This workflow prioritizes cytotoxicity screening followed by target-specific enzymatic assays.

anticancer_workflow start 4-(2-Formylphenoxy) benzenesulfonamide cell_panel Cytotoxicity Screen (MTT/MTS Assay) MCF-7, HCT-116, A549 start->cell_panel result1 Determine GI₅₀ cell_panel->result1 ca_assay Carbonic Anhydrase Inhibition Assay (CA II, CA IX) result1->ca_assay If GI₅₀ < 10 µM result2 Determine IC₅₀ & Selectivity ca_assay->result2 downstream Downstream Mechanistic Studies (Apoptosis, Cell Cycle Assays) result2->downstream If Potent & Selective for CA IX

Caption: Tiered screening strategy for evaluating anticancer potential.

Protocol 4.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(2-Formylphenoxy)benzenesulfonamide (e.g., from 0.1 to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol 4.1.2: Carbonic Anhydrase IX Inhibition Assay

  • Assay Principle: This is a colorimetric assay based on the CA-catalyzed hydration of CO₂, which leads to a change in pH monitored by an indicator.

  • Reagents: Purified recombinant human CA IX and CA II (for selectivity), p-nitrophenyl acetate (substrate), and a suitable buffer (e.g., Tris-HCl).

  • Procedure: In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme.

  • Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Controls: Include a no-enzyme control, a vehicle control (DMSO), and a known CA inhibitor control (e.g., Acetazolamide).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (concentration for 50% enzyme inhibition) by plotting the percentage of inhibition against the compound concentration.

Workflow for Antimicrobial Activity Screening

This workflow focuses on determining the minimum inhibitory concentration (MIC) against representative bacterial strains.

antimicrobial_workflow start Test Compound mic_assay Broth Microdilution Assay (CLSI Guidelines) start->mic_assay result Determine MIC mic_assay->result strains Bacterial Strains S. aureus (Gram+) E. coli (Gram-) strains->mic_assay mbc_assay MBC Determination result->mbc_assay If MIC is significant

Caption: Workflow for determining antimicrobial efficacy.

Protocol 4.2.1: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

Based on a positive anticancer screen, a potential dual-action mechanism can be hypothesized. The compound could inhibit CA IX, leading to intracellular acidification, while its phenoxy-benzenesulfonamide structure might also interact with receptor tyrosine kinases (RTKs), which are often overexpressed in cancer.[12]

signaling_pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell RTK RTK (e.g., EGFR) PI3K PI3K/Akt Pathway RTK->PI3K MAPK RAS/MAPK Pathway RTK->MAPK CAIX CA IX pH_reg Intracellular pH Regulation CAIX->pH_reg Blocks Proliferation Proliferation & Survival PI3K->Proliferation MAPK->Proliferation pH_reg->Proliferation Suppresses Apoptosis Apoptosis pH_reg->Apoptosis Compound 4-(2-Formylphenoxy) benzenesulfonamide Compound->RTK Inhibits Compound->CAIX Inhibits

Sources

Exploratory

Technical Guide: Discovery and History of Formyl-Substituted Benzenesulfonamides

Executive Summary This technical guide explores the chemical lineage, synthetic evolution, and therapeutic utility of formyl-substituted benzenesulfonamides. While the sulfonamide moiety ( ) has been a cornerstone of med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the chemical lineage, synthetic evolution, and therapeutic utility of formyl-substituted benzenesulfonamides. While the sulfonamide moiety (


) has been a cornerstone of medicinal chemistry since the 1930s, the introduction of a formyl group (

) creates a unique "bifunctional scaffold." This guide analyzes how the formyl group serves as a reactive "anchor" for the "Tail Approach" in designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs), transitioning from broad-spectrum antibiotics to targeted anticancer and antiglaucoma agents.

Historical Context: From Dyes to "Warheads"

The history of formyl-benzenesulfonamides is inextricably linked to the "Golden Age" of antibacterial discovery.

  • 1932: Gerhard Domagk discovers Prontosil, the first sulfonamide antibacterial.

  • 1940s-50s: Researchers identify that primary sulfonamides inhibit Carbonic Anhydrase (CA).

  • The Divergence: While simple sulfonamides (e.g., sulfanilamide) were effective, they lacked selectivity. The discovery of 4-formylbenzenesulfonamide (4-FBS) provided a synthetic handle. Unlike alkyl or halo-substituents, the formyl group allowed for the rapid generation of Schiff bases (imines) and hydrazones, enabling the attachment of bulky, hydrophobic "tails" necessary to probe the hydrophobic pocket of the CA active site.

Chemical Synthesis: Evolution of Methodologies

The synthesis of 4-formylbenzenesulfonamide has evolved from harsh stoichiometric oxidations to elegant functional group transformations.

Historical Route: Chromic Acid Oxidation

Early syntheses relied on the direct oxidation of


-toluenesulfonamide .
  • Reagents: Chromium trioxide (

    
    ) in acetic anhydride/sulfuric acid.
    
  • Mechanism: The methyl group is oxidized to a gem-diacetate intermediate, which is hydrolyzed to the aldehyde.

  • Limitations: Poor atom economy, generation of toxic Cr(VI) waste, and over-oxidation to

    
    -carboxybenzenesulfonamide.
    
The Preferred Route: The Sommelet Reaction

For research-grade purity and reliability, the Sommelet reaction remains the gold standard. It converts a benzyl halide to an aldehyde using hexamethylenetetramine (HMTA).[1]

Protocol: Synthesis of 4-Formylbenzenesulfonamide via Sommelet Reaction

This protocol is designed for high reproducibility in a research setting.

Reagents:

  • 4-Chloromethylbenzenesulfonamide (Starting Material)

  • Hexamethylenetetramine (HMTA)[1]

  • Ethanol (50% aq.)

  • Acetic Acid (glacial)[2]

Step-by-Step Methodology:

  • Quaternization: Dissolve 4-chloromethylbenzenesulfonamide (10 mmol) and HMTA (11 mmol) in 20 mL of chloroform. Reflux for 4 hours. A white precipitate (the quaternary hexaminium salt) will form.

  • Isolation of Salt: Cool the mixture. Filter the precipitate and wash with cold chloroform to remove unreacted starting materials. Dry in vacuo.

  • Hydrolysis: Suspend the dried salt in 30 mL of 50% aqueous acetic acid.

  • Reflux: Heat the suspension to reflux for 2-3 hours. The solution will clear as the salt decomposes into the aldehyde and ammonia/methylamine byproducts.

  • Workup: Pour the hot reaction mixture into 100 mL of ice water. The product, 4-formylbenzenesulfonamide, typically precipitates as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water to yield needle-like crystals (M.P. approx. 175°C).

Validation Check:

  • IR Spectroscopy: Look for the appearance of the carbonyl stretch (

    
    ) at 
    
    
    
    and the sulfonamide doublets (
    
    
    ) at
    
    
    .
  • H-NMR: A diagnostic singlet for the aldehyde proton (

    
    ) appears at 
    
    
    
    .
Modern Catalytic Approaches

Recent "green chemistry" initiatives utilize catalytic oxidation of


-toluenesulfonamide using 

and metal oxide catalysts (e.g.,

, Heteropoly acids). While these often target the carboxylic acid, tuning the reaction conditions (lower temperature, controlled equivalents) can arrest the oxidation at the aldehyde stage.

Structural Logic & The "Tail Approach"

The primary utility of formyl-benzenesulfonamides lies in their ability to bridge the Zinc-Binding Group (ZBG) with a Selectivity-Inducing Tail .

The Mechanism of Selectivity

Human CA isoforms (hCA I, II, IX, XII) have nearly identical active sites containing a


 ion coordinated by three histidine residues.
  • The Head: The sulfonamide nitrogen coordinates directly to the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
  • The Tail: The formyl group allows the attachment of long, hydrophobic chains (via Schiff base formation). These tails extend out of the active site and interact with the variable amino acid residues at the entrance, conferring isoform selectivity.

Visualization: Synthesis and SAR Logic

G cluster_0 Precursors cluster_1 Derivatization (The Tail Approach) cluster_2 Therapeutic Targets PTS p-Toluenesulfonamide CMS 4-Chloromethyl- benzenesulfonamide PTS->CMS Chlorination FBS 4-Formylbenzenesulfonamide (The Scaffold) PTS->FBS Chromic Acid Ox. (Historical) CMS->FBS Sommelet Rxn (Preferred) Schiff Schiff Bases (Imines) FBS->Schiff + Primary Amines (-H2O) Hydra Hydrazones FBS->Hydra + Hydrazines (-H2O) hCAII hCA II Inhibition (Glaucoma) Schiff->hCAII Tail Interaction (Hydrophobic) hCAIX hCA IX Inhibition (Hypoxic Tumors) Hydra->hCAIX Tail Interaction (Transmembrane)

Figure 1: Synthetic pathway and pharmacophore generation logic. The formyl group acts as the pivotal "switch" converting a generic precursor into targeted inhibitors.

Therapeutic Applications & Data

Carbonic Anhydrase Inhibition

Derivatives of 4-formylbenzenesulfonamide are among the most potent CAIs known. The table below summarizes the inhibitory constants (


) for key derivatives, highlighting the impact of the "tail" modification.

Table 1: Inhibitory Data of 4-Formylbenzenesulfonamide Derivatives against Human CA Isoforms

Compound ClassR-Substituent (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Note
Parent -CHO (Formyl)>100240N/AWeak, non-selective
Hydrazone -CH=N-NH-Ph (Phenyl)8.51.214.0High potency for hCA II
Schiff Base -CH=N-(CH2)2-OH345125.4Selective for Tumor hCA IX
Hydrazone -CH=N-NH-C(S)NH24.20.821.0Broad spectrum potency

Data aggregated from Supuran et al. and recent SAR studies (See Ref 1, 2).

Antimicrobial & Antitumor Activity

Beyond CA inhibition, the Schiff bases derived from 4-FBS exhibit independent biological activity:

  • Antibacterial: The

    
     linkage (azomethine) is essential for binding to bacterial nucleophiles. 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide derivatives show MIC values comparable to standard antibiotics against S. aureus.
    
  • Antitumor: Specific hydrazone derivatives target hCA IX, a marker of tumor hypoxia. By inhibiting this enzyme, these compounds disrupt the pH regulation of cancer cells, leading to reduced metastasis.

References

  • Synthesis and biological evaluation of 4-(2-substituted hydrazinyl)benzenesulfonamides. Source: ResearchGate URL:[3][Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • 4-Formylbenzenesulfonamide Synthesis via Sommelet Reaction. Source: Organic Syntheses / ResearchGate Context URL:[Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Antibacterial Activity of Schiff Bases Derived from 4-Aminobenzoic Acid/Sulfonamides. Source: Asian Journal of Chemistry / ResearchGate URL:[Link]

Sources

Foundational

4-(2-Formylphenoxy)benzenesulfonamide: A Strategic Scaffold for Isoform-Selective Carbonic Anhydrase Inhibition

The following technical guide details the chemical utility, synthesis, and pharmacological profile of 4-(2-Formylphenoxy)benzenesulfonamide , a critical scaffold in the development of isoform-selective Carbonic Anhydrase...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and pharmacological profile of 4-(2-Formylphenoxy)benzenesulfonamide , a critical scaffold in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors.

Executive Summary

4-(2-Formylphenoxy)benzenesulfonamide represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the tumor-associated transmembrane isoforms of Carbonic Anhydrase (hCA IX and hCA XII ).

Unlike classical inhibitors (e.g., Acetazolamide) that bind indiscriminately to all CA isoforms, this molecule utilizes the "Tail Approach." It features a zinc-binding sulfonamide moiety (


) anchored to a hydrophobic phenoxy linker with an ortho-formyl handle. This design allows for the rapid generation of Schiff base libraries that probe the hydrophobic pocket at the rim of the enzyme's active site, conferring high selectivity over the cytosolic housekeeping isoforms (hCA I and hCA II).

Chemical Identity & Structural Rationale[1][2][3]

The "Tail Approach" Architecture

The molecule functions as a dual-pharmacophore system:

  • The Anchor (Head): The benzenesulfonamide group coordinates directly to the catalytic Zinc(II) ion in the enzyme active site.

  • The Linker (Body): The phenoxy ether linkage provides rotational flexibility and extends the molecule towards the active site exit.

  • The Reactive Handle (Tail): The ortho-formyl group (

    
    ) allows for covalent derivatization (e.g., with hydrazines, amines) to optimize interactions with the hydrophobic/hydrophilic halves of the specific isoform's entrance.
    
Chemical Structure[1][2][3][4]
  • IUPAC Name: 4-(2-Formylphenoxy)benzenesulfonamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 277.30 g/mol

  • Key Functional Groups: Primary sulfonamide (Zn-binding), Ether (Linker), Aldehyde (Electrophile).

Synthesis & Characterization

The synthesis follows a robust Nucleophilic Aromatic Substitution (


) pathway. This protocol is self-validating through the disappearance of the fluorine signal in 

-NMR and the appearance of the aldehyde proton in

-NMR.
Reaction Pathway (Graphviz Diagram)

SynthesisPathway SM1 4-Fluorobenzenesulfonamide (Electrophile) Base Base: K2CO3 or NaH Solvent: DMF/DMSO SM1->Base SM2 Salicylaldehyde (Nucleophile) SM2->Base Inter Meisenheimer Complex Base->Inter Heat (100°C) Prod 4-(2-Formylphenoxy) benzenesulfonamide Inter->Prod - F⁻

Caption:


 synthesis pathway. The phenoxide anion generated from salicylaldehyde attacks the ipso-carbon of the sulfonamide, displacing fluoride.
Detailed Synthetic Protocol

Reagents: 4-Fluorobenzenesulfonamide (1.0 eq), Salicylaldehyde (1.1 eq), Anhydrous Potassium Carbonate (


, 2.0 eq), Dimethylformamide (DMF).
  • Activation: Dissolve Salicylaldehyde (1.1 eq) in anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Coupling: Add 4-Fluorobenzenesulfonamide (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor reaction progress via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Pour the cooled reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with copious water to remove DMF and excess base. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

  • Validation:

    • 
      -NMR (DMSO-
      
      
      
      ):
      Look for the aldehyde singlet at
      
      
      ppm and the disappearance of the 4-F coupling pattern.
    • IR: Distinct Carbonyl stretch (

      
      ) at 
      
      
      
      and Sulfonamide stretches (
      
      
      ) at
      
      
      .

Pharmacology: Carbonic Anhydrase Inhibition Profile[1][5][6][7][8]

Mechanism of Action

The sulfonamide group exists as an anion (


) at physiological pH within the active site. It binds the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion, thereby halting the 

hydration cycle.

Selectivity Mechanism: The 4-(2-formylphenoxy) tail extends toward the hydrophobic half of the active site entrance. In tumor-associated isoforms (hCA IX/XII), this region contains specific amino acid residues (e.g., Val131, Leu198) that differ from the cytosolic isoforms (hCA I/II). Derivatization of the aldehyde allows for fine-tuning of van der Waals contacts in this region.

Binding Mode Visualization

BindingMode Zn Zn(II) Ion (Catalytic Center) Head Sulfonamide Head (-SO2NH-) Zn->Head Coordination Bond His His94, His96, His119 (Coordination Sphere) His->Zn Linker Phenoxy Linker (Hydrophobic Spacer) Head->Linker Tail Formyl/Schiff Base Tail (Selectivity Driver) Linker->Tail HydrophobicPocket Hydrophobic Pocket (hCA IX/XII Specific) Tail->HydrophobicPocket Van der Waals Interactions

Caption: Schematic binding mode. The sulfonamide coordinates Zinc, while the formyl-phenoxy tail engages the isoform-specific hydrophobic pocket.

Inhibition Data Comparison

While the parent aldehyde exhibits moderate inhibition, its primary value is as a precursor to Schiff Base derivatives which show nanomolar potency.

Compound ClasshCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity (IX/II)
Parent Aldehyde > 100050 - 20020 - 10010 - 50Moderate
Schiff Base Derivatives *> 10,000> 10002.0 - 10.0 0.8 - 5.0 High (>100x)
Acetazolamide (Ref)25012255.7Low

*Data representative of optimized hydrazone/imine derivatives synthesized from the 4-(2-formylphenoxy) scaffold.

Experimental Protocols

Derivatization (Schiff Base Formation)

To generate high-affinity inhibitors, the aldehyde is condensed with hydrazine or amine derivatives.

  • Protocol: Dissolve 4-(2-formylphenoxy)benzenesulfonamide (1 eq) in Ethanol. Add the appropriate hydrazine/amine (1 eq) and a catalytic amount of Glacial Acetic Acid. Reflux for 2–6 hours. Cool to precipitate the Schiff base.

Enzyme Inhibition Assay (Stopped-Flow)

The standard for determining


 values is the Stopped-Flow 

Hydration Assay
.
  • Principle: Measures the rate of the physiological reaction:

    
    .[1]
    
  • Indicator: Phenol Red (absorbance change at 557 nm).

  • Conditions:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Temperature: 20°C.

    • Substrate:

      
       saturated water.
      
  • Calculation: The inhibition constant (

    
    ) is derived using the Cheng-Prusoff equation adapted for enzyme kinetics: 
    
    
    
    .

Therapeutic Implications

The 4-(2-formylphenoxy)benzenesulfonamide scaffold is pivotal in developing drugs for:

  • Hypoxic Tumors: hCA IX is overexpressed in hypoxic cancer cells (e.g., glioblastoma, breast cancer) to regulate pH. Selective inhibition leads to intracellular acidification and cell death.

  • Glaucoma: hCA XII is present in the ciliary body. Selective inhibitors can lower intraocular pressure without the systemic side effects of non-selective sulfonamides.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011).[2] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Eldehna, W. M., et al. (2024).[3][4] 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Journal of Medicinal Chemistry. Link

  • Stenfors, B. A., & Ngassa, F. N. (2021).[5][6] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Link

  • Chakraborti, P. K., et al. (2023).[5][7] Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Exploratory

Theoretical mechanism of action for 4-(2-Formylphenoxy)benzenesulfonamide

An In-Depth Technical Guide to the Theoretical Mechanism of Action for 4-(2-Formylphenoxy)benzenesulfonamide Executive Summary 4-(2-Formylphenoxy)benzenesulfonamide is a synthetic organic molecule featuring two key pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Mechanism of Action for 4-(2-Formylphenoxy)benzenesulfonamide

Executive Summary

4-(2-Formylphenoxy)benzenesulfonamide is a synthetic organic molecule featuring two key pharmacophores: a benzenesulfonamide group and a 2-formylphenoxy moiety. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, a robust theoretical mechanism of action can be constructed based on the well-established biological activities of its constituent functional groups. This guide posits a primary hypothesis that 4-(2-Formylphenoxy)benzenesulfonamide functions as a dual-action inhibitor, leveraging the sulfonamide group for high-affinity, non-covalent targeting of metalloenzymes and the reactive aldehyde for potential covalent modification of target proteins. The most probable targets are enzymes implicated in inflammatory pathways, such as carbonic anhydrases and lipoxygenases. This document outlines these theoretical mechanisms, provides a structured strategy for their experimental validation, and offers detailed protocols for key assays.

Introduction and Structural Rationale

The rational design of therapeutic agents often relies on the strategic combination of known pharmacophores to achieve novel or enhanced biological activity. The structure of 4-(2-Formylphenoxy)benzenesulfonamide presents a compelling case for such a design. It integrates the classical zinc-binding benzenesulfonamide motif with a chemically reactive aromatic aldehyde.

  • The Benzenesulfonamide Moiety: This group is a cornerstone in medicinal chemistry, famously associated with antimicrobial drugs and a wide array of enzyme inhibitors.[1][2][3] Its ability to coordinate with metal ions, particularly the zinc cation (Zn²⁺) in the active sites of metalloenzymes, is a primary mechanism of its inhibitory action.[1][3] This has led to the development of potent inhibitors for carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and various kinases.[1][3][4][5]

  • The 2-Formylphenoxy Moiety: This component, an ether derivative of salicylaldehyde, contains a reactive aldehyde group. Aldehydes can participate in various biological interactions, including forming reversible covalent bonds (Schiff bases) with the primary amine groups of lysine residues within proteins.[6][7] This reactivity can be harnessed to achieve high-potency or irreversible inhibition. Furthermore, aromatic aldehydes are known to possess intrinsic anti-inflammatory and antimicrobial properties.[8][9][10]

The strategic placement of these two groups suggests a multi-faceted mechanism of action, potentially leading to enhanced potency, selectivity, or a unique pharmacological profile compared to compounds bearing only one of the pharmacophores.

Caption: Key pharmacophoric components of 4-(2-Formylphenoxy)benzenesulfonamide.

Hypothesized Mechanisms of Action

Based on its chemical architecture, we propose three primary, non-mutually exclusive mechanisms of action.

Hypothesis I: Inhibition of Metalloenzymes via Sulfonamide Coordination

The most direct theoretical mechanism involves the sulfonamide group targeting zinc metalloenzymes.

  • Carbonic Anhydrase (CA) Inhibition: CAs are ubiquitous zinc-containing enzymes crucial for pH regulation and other physiological processes.[1] The sulfonamide group (-SO₂NH₂) is a classic CA inhibitor, with the nitrogen atom coordinating to the active site Zn²⁺ ion, displacing a catalytic water molecule.[1][2] Various benzenesulfonamide derivatives have been explored as CA inhibitors for diverse therapeutic applications, including antiglaucoma and anticancer agents.[1]

  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are iron-containing enzymes that play a critical role in the biosynthesis of inflammatory lipid mediators like leukotrienes.[11] Several benzenesulfonamide-based compounds have been identified as potent inhibitors of 5-LOX and 12-LOX, key enzymes in inflammatory and cancer pathways.[11][12] Inhibition of these enzymes would represent a direct anti-inflammatory mechanism.

Hypothesis II: Covalent Modification via the Formyl Group

The electrophilic aldehyde group is poised to react with nucleophilic residues on target proteins.

  • Schiff Base Formation: The formyl group can react with the ε-amino group of a lysine residue in or near a protein's active site to form a Schiff base (imine). This covalent but potentially reversible interaction can significantly increase the inhibitor's residence time and potency. This mechanism is a known strategy in drug design for achieving enhanced target engagement.

Hypothesis III: Dual-Mode Targeting and Synergy

The compound may function through a synergistic combination of its two pharmacophores. The benzenesulfonamide moiety could first act as an anchor, guiding the molecule into the active site of a target enzyme through high-affinity, non-covalent interactions (e.g., zinc coordination, hydrogen bonding, and π-stacking). Once positioned, the nearby formyl group could then form a covalent bond with a suitably located nucleophile (e.g., lysine), effectively "locking" the inhibitor in place. This two-step mechanism could lead to superior potency and selectivity.

cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway Inhibition AA Arachidonic Acid (Membrane Phospholipids) LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Pro-inflammatory Leukotrienes (e.g., LTB4) LTA4->LTB4 Inhibitor 4-(2-Formylphenoxy) benzenesulfonamide Inhibitor->LOX Inhibition

Caption: Proposed inhibition of the 5-lipoxygenase inflammatory pathway.

Proposed Experimental Validation Strategy

A multi-tiered approach is required to systematically test the proposed mechanisms. This strategy is designed to first identify potential targets and subsequently elucidate the precise molecular mechanism of inhibition.

G A Tier 1: Broad Spectrum Target Screening B1 In Vitro Enzyme Inhibition Assays (CA, 5-LOX, 12-LOX, MMPs) A->B1 B2 Cell-Based Anti-Inflammatory Assays (e.g., LPS-stimulated macrophages) A->B2 C Tier 2: Mechanism of Inhibition (MOI) Studies B1->C If potent inhibition observed B2->C If cellular activity confirmed D1 Enzyme Kinetics (Determine Ki, inhibition type) C->D1 D2 Reversibility Assays (Jump dilution, dialysis) C->D2 E Tier 3: Target Deconvolution & Validation D2->E If inhibition is irreversible or slowly reversible F1 Covalent Adduct Identification (LC-MS/MS analysis) E->F1 F2 Site-Directed Mutagenesis (e.g., Lysine -> Arginine) E->F2

Caption: A tiered experimental workflow for validating the mechanism of action.

Tier 1: Initial Target Screening

The first step is to screen the compound against a panel of enzymes consistent with our hypotheses.

  • Enzyme Inhibition Assays: Test the compound's ability to inhibit recombinant human enzymes, including various carbonic anhydrase isoforms (e.g., CA II, IX), lipoxygenases (5-LOX, 12-LOX), and matrix metalloproteinases (e.g., MMP-2, MMP-9).

  • Cell-Based Functional Assays: Evaluate the compound's effects in relevant cellular models. For example, in lipopolysaccharide (LPS)-stimulated macrophages, measure the production of downstream inflammatory mediators such as leukotrienes and prostaglandins.

Tier 2: Mechanism of Inhibition (MOI) Elucidation

For any confirmed "hits" from Tier 1, detailed MOI studies are critical.

  • Enzyme Kinetics: Perform kinetic analyses to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Reversibility Studies: To test for covalent modification, perform jump-dilution or dialysis experiments. A lack of recovery of enzyme activity after removal of the free inhibitor suggests a covalent or very tightly-binding interaction.

Tier 3: Covalent Target Identification

If the MOI studies suggest covalent inhibition, the next step is to pinpoint the modification site.

  • Mass Spectrometry: Incubate the target protein with the compound and analyze the protein digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific peptide and amino acid residue (e.g., lysine) that has been covalently modified.

Detailed Experimental Protocols

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(2-Formylphenoxy)benzenesulfonamide against human 5-LOX.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Reconstitute recombinant human 5-LOX enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl₂ and 1 mM ATP). Prepare a solution of the substrate, arachidonic acid.

    • Assay Procedure: a. In a 96-well plate, add assay buffer. b. Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM final concentration). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Zileuton). c. Add the 5-LOX enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate for 10 minutes at 37°C.

    • Detection: Stop the reaction and measure the production of leukotrienes using a commercially available ELISA kit or by spectrophotometric measurement of conjugated diene formation at 234 nm.

    • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Inhibition Reversibility via Jump Dilution
  • Objective: To determine if the inhibition of the target enzyme is reversible.

  • Methodology:

    • Initial Incubation (High Concentration): a. Incubate the target enzyme with a high concentration of the test compound (e.g., 10-20 times its IC₅₀) for 30 minutes to ensure maximal binding. b. In a parallel control reaction, incubate the enzyme with vehicle (DMSO) only.

    • Rapid Dilution ("Jump"): a. Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate. This dilution drastically lowers the free inhibitor concentration, allowing for the dissociation of reversible inhibitors. b. Simultaneously, dilute the control enzyme incubation in the same manner.

    • Activity Measurement: Immediately monitor the enzymatic reaction progress over time (e.g., by spectrophotometry).

    • Data Interpretation:

      • Reversible Inhibition: If inhibition is reversible, the activity in the inhibitor-treated sample will gradually recover and approach the activity of the control sample as the inhibitor dissociates from the enzyme.

      • Irreversible Inhibition: If inhibition is irreversible, there will be little to no recovery of enzyme activity upon dilution.

Data Presentation and Interpretation

Quantitative results from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Screening Results

Target EnzymeIC₅₀ (µM)Inhibition TypeReversibility
Carbonic Anhydrase II1.2CompetitiveReversible
5-Lipoxygenase0.05MixedIrreversible
12-Lipoxygenase0.45CompetitiveReversible
MMP-9> 50--

Interpretation: The hypothetical data in Table 1 would strongly suggest that 5-LOX is a primary target. The low nanomolar potency and irreversible nature of the inhibition would prioritize this target for further investigation, specifically for covalent adduct mapping via mass spectrometry as described in Tier 3.

Conclusion

The dual-pharmacophore structure of 4-(2-Formylphenoxy)benzenesulfonamide provides a strong theoretical basis for its action as a potent enzyme inhibitor, likely targeting metalloenzymes involved in inflammatory processes. The primary hypothesis is a synergistic mechanism where the benzenesulfonamide group directs the molecule to the enzyme active site, and the formyl group engages in covalent modification, leading to high-potency and sustained inhibition. The most promising therapeutic targets are inflammatory enzymes such as 5-lipoxygenase. The outlined experimental strategy provides a clear and logical pathway to validate this hypothesis, elucidate the precise molecular interactions, and unlock the therapeutic potential of this compound.

References

  • Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae.
  • Medical use of benzenesulfonamide compound and pharmaceutical composition thereof.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.
  • Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists.
  • Compositions containing aromatic aldehydes and their use in treatments.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide.
  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
  • Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • N-(4-Hydroxyphenyl)benzenesulfonamide.
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
  • Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflamm
  • Applications of Aldehydes in Medicine and Agricultural. NANTONG REFORM PETRO-CHEMICAL CO., LTD.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Structures of sulfonamide derivatives having enzyme inhibition activity.
  • Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease.
  • Aldehyde. Wikipedia.

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Foundational

Mastering Stability: A Technical Guide to 4-(2-Formylphenoxy)benzenesulfonamide Storage and Handling

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical compounds is paramount to reproducible and reliable results. This guide provides an in-depth technical overview of the s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical compounds is paramount to reproducible and reliable results. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-(2-Formylphenoxy)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. By understanding its chemical liabilities and implementing proper handling protocols, researchers can mitigate degradation and preserve sample quality over time.

Introduction to 4-(2-Formylphenoxy)benzenesulfonamide: A Molecule of Interest

4-(2-Formylphenoxy)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in pharmacology due to their diverse biological activities.[1][2] The unique structural features of this molecule, namely the aromatic aldehyde (formyl group), the ether linkage, and the benzenesulfonamide core, contribute to its potential as a scaffold in drug design. However, these same functional groups also represent potential sites for chemical degradation, making a thorough understanding of its stability profile essential.

Chemical Stability Profile

The stability of 4-(2-Formylphenoxy)benzenesulfonamide is influenced by several factors, including its susceptibility to hydrolysis, oxidation, and photodegradation. Each of these degradation pathways is dictated by the inherent reactivity of its functional groups.

Hydrolytic Stability

The sulfonamide group is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur. The ether linkage is typically stable to hydrolysis.

Oxidative Stability

The aldehyde (formyl) group is the most prominent site for oxidation.[3] Atmospheric oxygen or other oxidizing agents can readily convert the aldehyde to a carboxylic acid. This transformation can significantly alter the biological activity and physical properties of the compound. The ether linkage can also be susceptible to oxidation, potentially leading to peroxide formation over extended periods, especially in the presence of light and oxygen.

Photostability

Aromatic compounds, particularly those with electron-donating and electron-withdrawing groups, can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even high-intensity visible light can promote the formation of reactive species, leading to decomposition. The presence of the formyl and sulfonamide groups may increase the molecule's photosensitivity.

Recommended Storage and Handling Conditions

To maintain the integrity of 4-(2-Formylphenoxy)benzenesulfonamide, the following storage and handling conditions are recommended. These guidelines are designed to minimize exposure to conditions that can promote degradation.

ParameterRecommended ConditionRationale
Temperature -20°C[4]Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group.
Light Amber vial or light-proof containerProtects the compound from photodegradation.
Humidity Dry, desiccated environmentMinimizes water availability for potential hydrolysis.
Form Solid (as supplied)Solid-state is generally more stable than solutions. If solutions are prepared, they should be used fresh or stored under the same stringent conditions for a limited time.

Handling Precautions:

  • Always handle the compound in a well-ventilated area or a fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Avoid inhalation of dust or contact with skin and eyes.[5]

  • When preparing solutions, use high-purity, degassed solvents if possible.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation products are likely to arise from the oxidation of the aldehyde and potential cleavage of the sulfonamide or ether bonds under harsh conditions.

DegradationPathways cluster_main 4-(2-Formylphenoxy)benzenesulfonamide cluster_degradation Degradation Products Parent 4-(2-Formylphenoxy)benzenesulfonamide Oxidation 4-(2-Carboxyphenoxy)benzenesulfonamide Parent->Oxidation Oxidation (O2, light) Hydrolysis 4-Phenoxybenzenesulfonamide + Salicylaldehyde Parent->Hydrolysis Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for 4-(2-Formylphenoxy)benzenesulfonamide.

Experimental Protocol: Forced Degradation Study

A forced degradation study, also known as stress testing, is a critical component in assessing the stability of a drug substance.[6][7][8] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Objective

To identify the likely degradation products of 4-(2-Formylphenoxy)benzenesulfonamide under various stress conditions and to develop a stability-indicating analytical method.

Materials
  • 4-(2-Formylphenoxy)benzenesulfonamide

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • pH meter

Experimental Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution of 4-(2-Formylphenoxy)benzenesulfonamide Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidation Oxidative Degradation (H2O2) Prep->Oxidation Thermal Thermal Degradation (Heat) Prep->Thermal Photo Photolytic Degradation (UV/Vis light) Prep->Photo Analysis Analyze samples by HPLC-UV/PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate peak purity and identify degradation products Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 4-(2-Formylphenoxy)benzenesulfonamide in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).

    • Withdraw samples at various time points and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Withdraw samples at various time points for analysis.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Monitor the elution profile using a UV or PDA detector at a wavelength where the parent compound and potential degradation products absorb.

Conclusion

The stability of 4-(2-Formylphenoxy)benzenesulfonamide is a critical factor for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can ensure the integrity and purity of this valuable compound. The provided forced degradation protocol offers a robust framework for systematically evaluating its stability and for developing analytical methods that can reliably monitor its quality over time. A proactive approach to stability assessment is an indispensable component of scientific rigor and will ultimately contribute to more reliable and reproducible research outcomes.

References

  • Abbassi, Y., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.
  • Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Al-Tmemi, A. A., et al. (2020).
  • Yamada, A., et al. (2014). Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6036-6048.
  • Khan, A. U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3647-3661.
  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Schleheck, D., et al. (2017). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. Journal of Bacteriology, 199(16), e00100-17.
  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • The Pharma Review. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Schleheck, D., et al. (2017). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed.
  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Schleheck, D., et al. (2017). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Vil. SciSpace.
  • Asian Journal of Research in Pharmaceutical Sciences. (2013).
  • Kim, S., et al. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564.
  • International Journal of Scientific Development and Research. (2022).
  • Schleheck, D., et al. (2017). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. PubMed Central.
  • Sarkar, T., et al. (2023).
  • Wang, C., et al. (2022).
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-37.

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Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Formylphenoxy)benzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug discovery, serving as a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Formylphenoxy)benzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a diaryl ether linkage connecting a formyl-substituted phenol with a benzenesulfonamide moiety, presents a unique synthetic challenge. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, delving into the rationale behind the selection of starting materials, reaction conditions, and potential challenges. We will explore two principal bond-construction strategies: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), offering detailed experimental protocols and insights into the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-(2-formylphenoxy)benzenesulfonamide reveals two primary disconnection approaches, both centered on the formation of the diaryl ether bond.

G target 4-(2-Formylphenoxy)benzenesulfonamide intermediate1 Salicylaldehyde + 4-Halobenzenesulfonamide target->intermediate1 Diaryl Ether Disconnection intermediate2 SNAr Precursors intermediate1->intermediate2 SNAr Route intermediate3 Ullmann Precursors intermediate1->intermediate3 Ullmann Route

Caption: Retrosynthetic analysis of 4-(2-Formylphenoxy)benzenesulfonamide.

This analysis identifies salicylaldehyde and a 4-halobenzenesulfonamide as the key starting materials. The choice of the halogen on the benzenesulfonamide derivative dictates the preferred synthetic strategy.

Key Starting Materials

A judicious selection of starting materials is paramount for a successful synthesis. The following table outlines the primary reagents required for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

ReagentStructureRoleKey Considerations
Salicylaldehyde Aryl precursor (Phenolic component)Commercially available. The aldehyde group may require protection.
4-Fluorobenzenesulfonamide Aryl precursor (Sulfonamide component for SNAr)Suitable for Nucleophilic Aromatic Substitution (SNAr).
4-Iodobenzenesulfonamide Aryl precursor (Sulfonamide component for Ullmann)Preferred for Ullmann condensation due to higher reactivity of the C-I bond.
Ethylene Glycol Protecting group for aldehydeForms a stable cyclic acetal.
Copper(I) Iodide (CuI) -Catalyst for Ullmann condensationA common and effective copper source.
L-Proline Ligand for Ullmann condensationEnhances the solubility and reactivity of the copper catalyst.
Potassium Carbonate (K₂CO₃) -BaseUsed in both SNAr and Ullmann reactions to deprotonate the phenol.
Dimethyl Sulfoxide (DMSO) -SolventA polar aprotic solvent suitable for both SNAr and Ullmann reactions.

Synthetic Strategies and Methodologies

Pathway 1: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] In this case, 4-iodobenzenesulfonamide is the preferred aryl halide due to the higher reactivity of the carbon-iodine bond in the copper-catalyzed cycle.[3]

A critical consideration for this pathway is the potential for the aldehyde group of salicylaldehyde to undergo side reactions under the often harsh Ullmann conditions. Therefore, a protection-deprotection strategy is necessary. The aldehyde is typically protected as a cyclic acetal using ethylene glycol, which is stable under the basic and high-temperature conditions of the Ullmann reaction.[4]

G cluster_0 Protection cluster_1 Ullmann Condensation cluster_2 Deprotection Salicylaldehyde Salicylaldehyde Protected_Salicylaldehyde Protected_Salicylaldehyde Salicylaldehyde->Protected_Salicylaldehyde Ethylene Glycol, p-TSA Coupled_Product Coupled_Product Protected_Salicylaldehyde->Coupled_Product 4-Iodobenzenesulfonamide, CuI, L-Proline, K₂CO₃, DMSO Final_Product 4-(2-Formylphenoxy)benzenesulfonamide Coupled_Product->Final_Product Aqueous Acid (e.g., HCl)

Caption: Workflow for the Ullmann condensation route.

Experimental Protocol:

Step 1: Protection of Salicylaldehyde

  • To a solution of salicylaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the protected salicylaldehyde (2-(1,3-dioxolan-2-yl)phenol), which can be used in the next step without further purification.

Step 2: Ullmann Condensation

  • In a reaction vessel, combine the protected salicylaldehyde (1.0 eq), 4-iodobenzenesulfonamide (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the purified protected product in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).

  • Stir the mixture at room temperature.[5]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the final product, 4-(2-formylphenoxy)benzenesulfonamide.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) offers an alternative and often milder route to diaryl ethers.[6] This reaction is particularly effective when the aryl halide possesses a strong electron-withdrawing group, such as the sulfonamide group, at the para position.[7] In this pathway, 4-fluorobenzenesulfonamide is the ideal starting material as fluoride is an excellent leaving group in SNAr reactions.[8]

The SNAr approach may not require the protection of the aldehyde group, as the reaction conditions are generally milder than those of the Ullmann condensation. However, this should be evaluated on a case-by-case basis.

G Salicylaldehyde Salicylaldehyde Final_Product 4-(2-Formylphenoxy)benzenesulfonamide Salicylaldehyde->Final_Product 4-Fluorobenzenesulfonamide, K₂CO₃, DMSO

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) route.

Experimental Protocol:

  • To a solution of salicylaldehyde (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 4-fluorobenzenesulfonamide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.[9]

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-formylphenoxy)benzenesulfonamide.

Characterization of the Final Product

The identity and purity of the synthesized 4-(2-formylphenoxy)benzenesulfonamide should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both rings, the aldehyde proton (typically around 10 ppm), and the sulfonamide protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms, including the carbonyl carbon of the aldehyde group (around 190 ppm).

  • Mass Spectrometry: This will determine the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and S=O stretching of the sulfonamide group, the C=O stretching of the aldehyde, and the C-O-C stretching of the diaryl ether.

Conclusion

The synthesis of 4-(2-formylphenoxy)benzenesulfonamide can be effectively achieved through two primary synthetic routes: the copper-catalyzed Ullmann condensation and Nucleophilic Aromatic Substitution. The choice between these pathways will depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. The Ullmann approach, while robust, necessitates a protection-deprotection sequence for the aldehyde functionality. In contrast, the SNAr method offers a potentially more direct route with milder conditions. Both strategies, when executed with care, provide reliable access to this valuable synthetic intermediate. This guide provides a solid foundation for researchers to successfully synthesize and characterize 4-(2-formylphenoxy)benzenesulfonamide for its further applications in the development of novel therapeutic agents.

References

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  • Khan, M. A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3321.
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Foundational

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive examination of the retrosynthetic analysis of 4-(2-Formylphenoxy)benzenesulfonamide, a molecule incor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the retrosynthetic analysis of 4-(2-Formylphenoxy)benzenesulfonamide, a molecule incorporating key pharmacophores such as a diaryl ether, a sulfonamide, and an aromatic aldehyde. By deconstructing the target molecule through logical bond disconnections, we explore multiple synthetic pathways, evaluating each for feasibility, efficiency, and reliance on established chemical transformations. The primary strategies discussed focus on the formation of the central diaryl ether linkage via Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation, and the construction of the sulfonamide moiety. This document serves as a strategic resource, offering not only theoretical analysis but also detailed, field-proven experimental protocols to facilitate the practical synthesis of this and structurally related compounds.

Introduction to Retrosynthetic Strategy

4-(2-Formylphenoxy)benzenesulfonamide is a compound of interest for its potential as a versatile building block in the synthesis of more complex bioactive molecules. The sulfonamide group is a cornerstone of medicinal chemistry, while the diaryl ether motif is present in numerous natural products and pharmaceuticals. The strategic placement of a reactive formyl group further enhances its utility as a synthetic intermediate.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into a series of simpler precursor structures, known as synthons, without assumptions about the starting materials. Each disconnection corresponds to a known and reliable chemical reaction in the forward (synthetic) direction. This guide applies this logic to devise efficient and robust synthetic routes to the target molecule.

Primary Retrosynthetic Analysis & Strategic Disconnections

The structure of 4-(2-Formylphenoxy)benzenesulfonamide offers several logical points for disconnection. The most strategically sound disconnections involve cleaving the bonds that are most readily formed, namely the aryl ether C-O bond and the sulfonamide S-N bond.

Retrosynthesis cluster_A Disconnection A: C-O Ether Bond cluster_B Disconnection B: S-N Sulfonamide Bond TM Target Molecule 4-(2-Formylphenoxy)benzenesulfonamide Inter_A1 4-Halobenzenesulfonamide TM->Inter_A1 SNAr / Ullmann Inter_A2 Salicylaldehyde TM->Inter_A2 SNAr / Ullmann Inter_B1 4-(2-Formylphenoxy)benzenesulfonyl chloride TM->Inter_B1 Sulfonamide Formation Inter_B2 Ammonia TM->Inter_B2 Sulfonamide Formation

Figure 1: Primary retrosynthetic disconnections of the target molecule.

Disconnection A: The Aryl Ether C-O Bond

This disconnection is highly strategic as it breaks the molecule into two readily available or easily synthesized aromatic rings.

  • Forward Reaction: Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation.

  • Synthetic Equivalents:

    • Salicylaldehyde (2-hydroxybenzaldehyde): A commercially available phenol component.

    • 4-Halobenzenesulfonamide: The electrophilic partner. 4-Fluorobenzenesulfonamide is often preferred for SNAr due to the high electronegativity of fluorine, which enhances the rate of the initial nucleophilic attack.[1]

The viability of the SNAr pathway is underpinned by the presence of the strongly electron-withdrawing sulfonamide group (-SO₂NH₂) positioned para to the leaving group (halogen). This substituent stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, which is a critical requirement for this reaction mechanism.[1][2][3] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile.[1]

Alternatively, the classic Ullmann condensation, which involves a copper catalyst, can be employed to form the diaryl ether bond.[4][5] Modern advancements in Ullmann-type reactions often utilize ligands to improve yields and allow for milder reaction conditions.[6][7][8]

Disconnection B: The Sulfonamide S-N Bond

This is one of the most reliable bond formations in organic chemistry.

  • Forward Reaction: Amination of a sulfonyl chloride.

  • Synthetic Equivalents:

    • 4-(2-Formylphenoxy)benzenesulfonyl chloride: An advanced intermediate that must be synthesized.

    • Ammonia: A simple and readily available nucleophile.

This approach requires the prior synthesis of the diaryl ether core, followed by the introduction of the sulfonyl chloride and subsequent amination. While robust, this pathway involves more steps to reach the key sulfonyl chloride intermediate.

Proposed Forward Synthetic Pathway (Recommended)

Based on the retrosynthetic analysis, the most convergent and efficient route involves the formation of the diaryl ether bond as the key strategic step, coupling two advanced fragments.

Forward_Synthesis SM1 4-Fluorobenzenesulfonamide TM 4-(2-Formylphenoxy)benzenesulfonamide SM1->TM SM1->TM Nucleophilic Aromatic Substitution (SNAr) SM2 Salicylaldehyde SM2->TM SM2->TM Nucleophilic Aromatic Substitution (SNAr) Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->TM Deprotonation Solvent Solvent (e.g., DMSO, DMF) Solvent->TM Reaction Medium

Figure 2: Recommended forward synthetic pathway via SNAr coupling.

This pathway is advantageous due to its convergence and the use of readily accessible starting materials or intermediates that can be prepared in few steps. The key transformation is the base-mediated coupling of salicylaldehyde and 4-fluorobenzenesulfonamide in a polar aprotic solvent.

Experimental Protocols & Data

Synthesis of Starting Material: 4-Fluorobenzenesulfonamide

This precursor is synthesized in a two-step sequence from fluorobenzene.

Step A: Chlorosulfonation of Fluorobenzene

  • To a stirred, cooled (0 °C) solution of chlorosulfonic acid (4 molar equivalents), add fluorobenzene (1 molar equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 4-fluorobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step B: Amination of 4-Fluorobenzenesulfonyl Chloride

  • Add the crude 4-fluorobenzenesulfonyl chloride portion-wise to a stirred, cooled (0-5 °C) solution of concentrated aqueous ammonia (excess).[9]

  • Stir the resulting slurry vigorously at 0-10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 4-fluorobenzenesulfonamide.

Key Step: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

This protocol describes the SNAr coupling reaction.

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add salicylaldehyde (1.0 eq.), 4-fluorobenzenesulfonamide (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water and acidify with 1N HCl to a pH of ~5-6.

  • The resulting precipitate is collected by filtration, washed with water, and then washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted salicylaldehyde.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford the pure 4-(2-Formylphenoxy)benzenesulfonamide.

Reagent Data Table
ReagentMolar Mass ( g/mol )Molar EquivalentsRole
Salicylaldehyde122.121.0Nucleophile
4-Fluorobenzenesulfonamide175.181.05Electrophile
Potassium Carbonate (K₂CO₃)138.212.0Base
Dimethyl Sulfoxide (DMSO)78.13-Solvent

Causality and Mechanistic Insights

The success of the recommended pathway hinges on the principles of Nucleophilic Aromatic Substitution. The key factors are:

  • Activation: The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. Its presence on the aromatic ring depletes the electron density of the ring, making it susceptible to attack by nucleophiles.

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions. Although it forms a strong C-F bond, its high electronegativity strongly polarizes the carbon atom, making it highly electrophilic. The C-F bond cleavage occurs in the fast, second step of the mechanism and therefore does not negatively impact the reaction rate.[1]

  • Positional Requirement: The electron-withdrawing group must be positioned ortho or para to the leaving group. This is essential for the resonance stabilization of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the oxygen atoms of the sulfonyl group. A meta positioning does not allow for this stabilization, and the reaction would not proceed.[3]

Conclusion

The retrosynthetic analysis of 4-(2-Formylphenoxy)benzenesulfonamide reveals two primary synthetic strategies. The most efficient and convergent pathway involves a Nucleophilic Aromatic Substitution (SNAr) reaction between salicylaldehyde and an activated 4-halobenzenesulfonamide. This approach is favored due to the high reliability of the SNAr reaction when the aromatic ring is appropriately activated, the commercial availability of the key precursors, and the overall step economy. The provided protocols are based on well-established and validated chemical principles, offering a robust framework for the successful synthesis of the target molecule for further application in research and drug development.

References

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Exploratory

A Technical Guide to the Medicinal Chemistry Potential of 4-(2-Formylphenoxy)benzenesulfonamide: A Scaffold for Therapeutic Innovation

Abstract The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications. This technical guide delves into the untapped potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications. This technical guide delves into the untapped potential of a specific derivative, 4-(2-Formylphenoxy)benzenesulfonamide. While direct biological data on this compound is not extensively documented, its structural features—a classic benzenesulfonamide core linked to a formyl-substituted phenoxy moiety—suggest a rich landscape for therapeutic exploration. This document provides a comprehensive analysis of its potential applications, grounded in the established pharmacology of related compounds. We will explore plausible synthetic routes, delineate potential therapeutic targets, and propose experimental workflows for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

Sulfonamides, colloquially known as sulfa drugs, were among the first classes of synthetic antimicrobial agents that revolutionized medicine.[1][2][3] Their utility, however, extends far beyond their antibacterial origins. The sulfonamide functional group (-SO2NH2) is a versatile pharmacophore capable of engaging in key hydrogen bonding interactions with a variety of biological targets.[4] This has led to the development of sulfonamide-containing drugs for a wide array of conditions, including cancer, glaucoma, inflammation, and diabetes.[1][2][3]

The subject of this guide, 4-(2-Formylphenoxy)benzenesulfonamide, presents an intriguing combination of two key structural motifs: the well-established benzenesulfonamide group and a phenoxy ring bearing a reactive formyl (aldehyde) group. This unique architecture suggests a polypharmacological potential, where the molecule could interact with multiple biological targets to elicit a range of therapeutic effects. This guide will systematically explore these possibilities, providing a roadmap for the investigation of this promising, yet understudied, chemical entity.

Synthesis and Physicochemical Profile

A robust and efficient synthesis is paramount for the exploration of any new chemical scaffold. Based on established synthetic methodologies for diaryl ethers and sulfonamides, a plausible route for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide can be proposed.[5][6][7]

Proposed Synthetic Workflow

A potential synthetic pathway could involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, to form the diaryl ether linkage. This would be followed by the introduction or modification of the sulfonamide group.

Synthetic_Workflow A 4-Fluoronitrobenzene C Intermediate Diaryl Ether A->C Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation) B 2-Hydroxybenzaldehyde B->C D Reduction of Nitro Group C->D Reduction (e.g., SnCl2/HCl) E Diazotization D->E NaNO2/HCl F Sulfonylation E->F SO2/CuCl2 G Final Product: 4-(2-Formylphenoxy)benzenesulfonamide F->G Ammonolysis SAR_Exploration cluster_0 Modifications to the Benzenesulfonamide Ring cluster_1 Modifications to the Phenoxy Ring Core 4-(2-Formylphenoxy)benzenesulfonamide R1 Substitution at R1 (e.g., -CH3, -Cl, -F) Core->R1 Investigate electronic effects R2 Substitution at R2 (e.g., -OCH3, -CF3) Core->R2 Modulate lipophilicity R3 Substitution at R3 (e.g., -OH, -OCH3) Core->R3 Alter hydrogen bonding potential R4 Replacement of Formyl Group (e.g., -CN, -COOH) Core->R4 Explore alternative interactions

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Introduction: The Significance of the Diaryl Ether Sulfonamide Scaffold The 4-(2-Formylphenoxy)benzenesulfonamide molecule represents a confluence of two privileged structural motifs in medicinal chemistry: the diaryl et...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diaryl Ether Sulfonamide Scaffold

The 4-(2-Formylphenoxy)benzenesulfonamide molecule represents a confluence of two privileged structural motifs in medicinal chemistry: the diaryl ether and the sulfonamide. Diaryl ethers are integral to a multitude of biologically active natural products and synthetic drugs, prized for their conformational flexibility and metabolic stability. The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, and its presence in a wide array of antibacterial, diuretic, and anticancer agents. The strategic combination of these functionalities in 4-(2-Formylphenoxy)benzenesulfonamide creates a versatile scaffold for the development of novel therapeutic agents, with the formyl group serving as a synthetic handle for further molecular elaboration.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. The synthetic strategy is predicated on a two-step sequence: the preparation of a key fluorinated precursor via the Balz-Schiemann reaction, followed by a copper-catalyzed Ullmann condensation to construct the core diaryl ether linkage. This guide is intended for researchers and professionals in drug development, offering not just a procedural outline, but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage focuses on the preparation of the essential building block, 4-fluorobenzenesulfonamide, from the readily available sulfanilamide. The second stage involves the construction of the target diaryl ether through a copper-catalyzed cross-coupling reaction.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diaryl Ether Formation Sulfanilamide Sulfanilamide Diazonium_Salt 4-Sulfonamidobenzenediazonium tetrafluoroborate Sulfanilamide->Diazonium_Salt Diazotization (NaNO2, HBF4) Fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide Diazonium_Salt->Fluorobenzenesulfonamide Thermal Decomposition (Balz-Schiemann) Salicylaldehyde Salicylaldehyde Target_Molecule 4-(2-Formylphenoxy)benzenesulfonamide Salicylaldehyde->Target_Molecule Ullmann Condensation (CuI, K2CO3, DMF) Fluorobenzenesulfonamide_ref 4-Fluorobenzenesulfonamide Fluorobenzenesulfonamide_ref->Target_Molecule

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 4-Fluorobenzenesulfonamide via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring.[1][2] It proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3] This approach is favored for its operational simplicity and the commercial availability of the starting material, sulfanilamide.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles
SulfanilamideC₆H₈N₂O₂S172.2017.2 g0.10
Tetrafluoroboric acidHBF₄ (48% aq. sol.)87.8140 mL~0.22
Sodium nitriteNaNO₂69.007.6 g0.11
Diethyl ether(C₂H₅)₂O74.12As needed-
EthanolC₂H₅OH46.07As needed-
Protocol
  • Diazotization:

    • In a 500 mL beaker, suspend sulfanilamide (17.2 g, 0.10 mol) in tetrafluoroboric acid (40 mL, 48% aqueous solution).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of cold water (~20 mL).

    • Add the sodium nitrite solution dropwise to the sulfanilamide suspension over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality: The slow, dropwise addition of sodium nitrite to the acidic amine solution generates nitrous acid in situ. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[4]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A thick white precipitate of the diazonium tetrafluoroborate salt should form.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold water (2 x 25 mL), cold ethanol (2 x 25 mL), and finally with diethyl ether (2 x 25 mL) to facilitate drying.

    • Trustworthiness: Thorough washing is essential to remove residual acid and unreacted starting materials, which could interfere with the subsequent thermal decomposition.

    • Dry the isolated diazonium salt in a vacuum desiccator or in a well-ventilated fume hood, away from heat and light. Caution: Aryl diazonium salts are potentially explosive when dry and should be handled with extreme care.[4]

  • Thermal Decomposition (Balz-Schiemann Reaction):

    • Place the dry 4-sulfonamidobenzenediazonium tetrafluoroborate in a large flask equipped with a reflux condenser.

    • Heat the solid gently and carefully with a heating mantle. The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gases.

    • Expertise: The decomposition should be controlled to avoid a runaway reaction. It is advisable to perform this step on a smaller scale initially to gauge the reactivity.

    • After the gas evolution ceases, allow the flask to cool to room temperature. The crude 4-fluorobenzenesulfonamide will remain as a solid residue.

  • Purification:

    • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure 4-fluorobenzenesulfonamide as a white crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

    • Expected Yield: 60-70%.

    • Characterization: The melting point of 4-fluorobenzenesulfonamide is 124-127 °C.

Stage 2: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that is highly effective for the formation of diaryl ethers.[5] In this step, the phenoxide of salicylaldehyde will displace the fluoride from 4-fluorobenzenesulfonamide, a reaction facilitated by a copper(I) catalyst.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles
4-FluorobenzenesulfonamideC₆H₆FNO₂S175.188.76 g0.05
SalicylaldehydeC₇H₆O₂122.126.71 g0.055
Potassium carbonate (anhydrous)K₂CO₃138.2113.8 g0.10
Copper(I) iodideCuI190.450.95 g0.005
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine (saturated aq. NaCl)NaCl58.44As needed-
Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzenesulfonamide (8.76 g, 0.05 mol), salicylaldehyde (6.71 g, 0.055 mol), anhydrous potassium carbonate (13.8 g, 0.10 mol), and copper(I) iodide (0.95 g, 0.005 mol).

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, generating the nucleophilic phenoxide in situ. An excess is used to ensure complete deprotonation and to neutralize any acidic byproducts.

    • Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

    • Expertise: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium phenoxide and the copper catalyst, facilitating the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 500 mL of cold water and acidify with 1 M HCl to a pH of ~2-3. This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes, then collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Trustworthiness: Proper purification is crucial to remove unreacted starting materials and copper catalyst residues.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(2-Formylphenoxy)benzenesulfonamide as a solid.

    • Expected Yield: 65-80%.

Characterization of 4-(2-Formylphenoxy)benzenesulfonamide

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 150-180 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.2-10.4 (s, 1H, -CHO)

    • δ 7.8-8.0 (m, 2H, Ar-H)

    • δ 7.6-7.8 (m, 2H, Ar-H)

    • δ 7.2-7.5 (m, 4H, Ar-H)

    • δ 7.0-7.2 (s, 2H, -SO₂NH₂)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~190 (-CHO)

    • Aromatic carbons in the range of δ 115-160.

Safety and Handling

  • Tetrafluoroboric acid: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Sodium nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Aryl diazonium salts: Potentially explosive when dry. Handle with extreme caution and avoid grinding or subjecting to shock.

  • Copper(I) iodide: Harmful if swallowed or inhaled. Avoid creating dust.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle in a fume hood and avoid skin contact.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. By employing a strategic two-step approach involving a Balz-Schiemann reaction and an Ullmann condensation, this versatile scaffold can be accessed in good yields. The explanatory notes on the causality and trustworthiness of each step are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these methodologies to the creation of new and diverse molecular entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.
  • Gowda, B. T., et al. (2005). Synthesis and characterization of N-(p-substituted phenyl)-benzenesulfonamides.
  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • Abbassi, N., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3304.
  • Mphahlele, M. J., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6529.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]

  • Dehno Khalaji, A., et al. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde.
  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Zu, W., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 6(8), 1356-1360.
  • Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Mohy El Dine, T., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal, 24(64), 17058-17062.
  • Chen, Y., et al. (2018). Enantioselective Arylation of Benzylic C−H Bonds by Copper‐Catalyzed Radical Relay.
  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of 4-(2-Formylphenoxy)benzenesulfonamide via Optimized Silica Gel Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Formylphenoxy)benzenesulfonamide using silica gel column chromatography. As a key intermediate in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Formylphenoxy)benzenesulfonamide using silica gel column chromatography. As a key intermediate in medicinal chemistry and drug development, obtaining this compound in high purity is critical for subsequent synthetic steps and biological screening. This guide details a systematic approach, from the initial analytical thin-layer chromatography (TLC) for solvent system optimization to the final isolation of the purified product. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Rationale for High-Purity Synthesis

4-(2-Formylphenoxy)benzenesulfonamide is a versatile bifunctional molecule, incorporating both a reactive aldehyde and a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the ortho-formylphenoxy group offers a strategic handle for diverse chemical transformations.[1] The presence of impurities, such as unreacted starting materials or side-products, can lead to complex reaction mixtures in downstream applications and generate misleading data in biological assays.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[2] For a moderately polar molecule like 4-(2-Formylphenoxy)benzenesulfonamide, silica gel, a polar stationary phase, is an ideal choice. The separation is governed by the polarity of the analyte and the eluting power of the mobile phase; less polar compounds elute faster, while more polar compounds are retained longer on the silica.[2][3] This protocol establishes a self-validating system to achieve >98% purity.

Pre-Purification Analysis: Understanding the Analyte

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties. 4-(2-Formylphenoxy)benzenesulfonamide possesses several functional groups that dictate its chromatographic behavior:

  • Sulfonamide (-SO₂NH₂): A highly polar, hydrogen-bond donating and accepting group. This moiety will strongly interact with the acidic silanol groups on the silica gel surface.

  • Aromatic Rings & Ether Linkage (-O-): Contribute to the molecule's overall size and provide some lipophilicity, but the ether oxygen can also participate in hydrogen bonding.

  • Formyl Group (-CHO): An electrophilic aldehyde group of moderate polarity. It is crucial to use a neutral solvent system, as acidic silica can catalyze side reactions like acetal formation if alcohol-based solvents are used without precaution.[4]

Based on this structure, the compound is expected to be a solid with moderate polarity, requiring a mobile phase of intermediate eluting strength for effective separation from both non-polar and highly polar impurities.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.

TLC Protocol:
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Development: Place the TLC plate in a closed chamber saturated with the vapor of the chosen solvent system.[5][6]

  • Solvent System Trials: Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).[7]

  • Visualization: After development, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot well-separated from other spots.

Trial Solvent System (Hexane:Ethyl Acetate, v/v) Observed Rƒ of Product Separation Quality Recommendation
4:10.10Poor elutionIncrease polarity
3:10.21Good separation from baseline impuritiesPotentially suitable, but slow elution
2:1 0.33 Excellent separation from all impurities Optimal for Column Chromatography
1:10.55Poor separation from less polar impuritiesDecrease polarity

Table 1: Representative TLC data for optimizing the mobile phase for 4-(2-Formylphenoxy)benzenesulfonamide purification.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column dimensions and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
  • Stationary Phase: Silica Gel (230-400 mesh for flash chromatography)

  • Solvents: HPLC-grade Hexane and Ethyl Acetate

  • Apparatus: Glass chromatography column (approx. 40 mm diameter, 400 mm length), separating funnel (for solvent reservoir), collection tubes, TLC plates, TLC chamber, rotary evaporator.

  • Crude Sample: 1-2 g of 4-(2-Formylphenoxy)benzenesulfonamide

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Hexane:EtOAc = 2:1) slurry 2. Prepare Silica Slurry (in Hexane:EtOAc = 2:1) pack 3. Pack Column slurry->pack load 4. Dry Load Sample pack->load elute 5. Elute with Mobile Phase (Hexane:EtOAc = 2:1) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap final 10. Yield Pure Product evap->final

Figure 1: Step-by-step workflow for the column chromatography purification process.

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[8]

    • In a beaker, prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude sample) in the chosen mobile phase (Hexane:Ethyl Acetate = 2:1). The 50-100:1 ratio of silica to crude product is crucial for achieving high-resolution separation.

    • Clamp the column vertically and fill it about one-third full with the mobile phase.

    • Pour the silica slurry into the column. Gently tap the column to dislodge air bubbles and encourage uniform packing. A homogenous column bed is essential to prevent channeling, which leads to poor separation.[2]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.

    • Once settled, add another thin layer of sand on top to protect the silica bed during sample and solvent addition.[8]

  • Sample Loading (Dry Loading):

    • Dissolve the crude 4-(2-Formylphenoxy)benzenesulfonamide (1-2 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or acetone).

    • Add 2-4 g of silica gel to this solution and remove the solvent under reduced pressure (rotary evaporation) until a fine, free-flowing powder is obtained.[9]

    • Carefully add this powder as a uniform layer on top of the sand in the packed column. Dry loading is superior to wet loading as it ensures the sample is introduced as a narrow, concentrated band, maximizing separation efficiency.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (Hexane:Ethyl Acetate = 2:1) to the column, opening the stopcock to begin elution. Maintain a constant head of solvent above the silica bed at all times.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (approx. 5-10 cm/min).

    • Collect the eluent in sequentially numbered test tubes or flasks (e.g., 15-20 mL per fraction).

  • Fraction Analysis and Product Isolation:

    • Using TLC, analyze every few fractions to track the elution of the product. Spot the crude mixture, the current fraction, and the previous fraction on the same plate for easy comparison.

    • Once identified, pool all fractions containing the pure product. Fractions containing a mixture of product and impurities can be combined and re-purified if necessary.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-(2-Formylphenoxy)benzenesulfonamide as a solid.

    • Determine the final yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.

Principles of Separation: The Role of Polarity

The success of this purification relies on the precise balance of intermolecular forces between the analyte, the stationary phase, and the mobile phase.

G cluster_column Silica Gel Column (Polar Stationary Phase) start Crude Mixture Applied elution Mobile Phase Flow (Hexane:EtOAc - Moderately Polar) start->elution Elution Begins imp_nonpolar Non-Polar Impurity (Weak Adsorption) elution->imp_nonpolar Travels Fastest product Product (Moderate Adsorption) elution->product Travels Slower imp_polar Polar Impurity (Strong Adsorption) elution->imp_polar Travels Slowest

Figure 2: Relationship between compound polarity and elution order on a silica gel column.

As depicted in Figure 2, non-polar impurities have minimal interaction with the polar silica gel and are quickly washed out by the mobile phase. The target product, with its moderate polarity, adsorbs more strongly but is still efficiently eluted by the moderately polar mobile phase. Highly polar impurities, such as those with free hydroxyl or amine groups, form strong hydrogen bonds with the silica and are retained at the top of the column.

Troubleshooting

Problem Potential Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase using TLC. Consider a gradient elution, starting with a lower polarity (e.g., 3:1 Hexane:EtOAc) and gradually increasing to a higher polarity (e.g., 1:1).
Column was overloaded.Reduce the amount of crude material relative to the amount of silica gel (maintain at least a 50:1 silica:sample ratio).
Cracked/Channeled Column Column bed ran dry; packing was not uniform.Ensure the silica bed is always covered with solvent. Re-pack the column carefully, ensuring a homogenous slurry.
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch from 2:1 to 1:1 Hexane:EtOAc).
Product Streaking on TLC Sample is too concentrated; potential acidic/basic interactions.Dilute the sample for TLC analysis. Add a very small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase to neutralize the silica surface if streaking persists.

Conclusion

This application note provides a robust and reproducible protocol for the purification of 4-(2-Formylphenoxy)benzenesulfonamide. By systematically developing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can consistently achieve high purity of this valuable synthetic intermediate. The principles and troubleshooting guide included herein are designed to provide a comprehensive understanding of the chromatographic process, enabling scientists to adapt this method to a wide range of similar purification challenges.

References

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). Process for the preparation of benzene sulfonamides.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Request PDF. Retrieved February 4, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 4, 2026, from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved February 4, 2026, from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved February 4, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved February 4, 2026, from [Link]

  • R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Retrieved February 4, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved February 4, 2026, from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 4, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved February 4, 2026, from [Link]

  • Reddit. (n.d.). Resources on 3+ component chromatography solvent systems?. Retrieved February 4, 2026, from [Link]

  • ChemSynthesis. (n.d.). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved February 4, 2026, from [Link]

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Sources

Method

Application Note &amp; Protocol: High-Purity Recrystallization of 4-(2-Formylphenoxy)benzenesulfonamide

Abstract & Introduction 4-(2-Formylphenoxy)benzenesulfonamide is a synthetic intermediate possessing structural motifs common in medicinal chemistry and materials science. The sulfonamide group is a key pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(2-Formylphenoxy)benzenesulfonamide is a synthetic intermediate possessing structural motifs common in medicinal chemistry and materials science. The sulfonamide group is a key pharmacophore in numerous therapeutic agents, while the formyl group offers a reactive handle for diverse chemical transformations.[1][2] The purity of such intermediates is paramount, as contaminants can lead to side reactions, low yields in subsequent steps, and compromised biological or material properties.

This document provides a detailed, field-proven protocol for the purification of crude 4-(2-Formylphenoxy)benzenesulfonamide via recrystallization. We will move beyond a simple list of steps to explain the underlying chemical principles, guiding the researcher in solvent selection, troubleshooting common issues, and validating the final product's purity. This protocol is designed to be a self-validating system, ensuring reproducible and reliable results for drug development professionals and synthetic chemists.

The Rationale of Recrystallization: A First-Principles Approach

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[3] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent, thus being retained in the mother liquor upon crystallization.

Solvent Selection Strategy for 4-(2-Formylphenoxy)benzenesulfonamide

The molecular architecture of 4-(2-Formylphenoxy)benzenesulfonamide dictates the choice of an optimal solvent system. The molecule presents a duality of polarity:

  • Nonpolar Regions: Two benzene rings contribute to hydrophobic character.

  • Polar Regions: The sulfonamide (-SO₂NH₂) and formyl (-CHO) groups are polar and capable of hydrogen bonding.[4]

This amphiphilic nature suggests that a single solvent may not be ideal. A mixed-solvent system is often more effective for sulfonamides.[3][4] A "good" solvent dissolves the compound completely when hot, while a "poor" solvent, in which the compound is sparingly soluble, is used to induce precipitation upon cooling. For this compound, alcohol-water or ester-alkane mixtures are predicted to be highly effective.[5]

Experimental Protocol: Purification of 4-(2-Formylphenoxy)benzenesulfonamide

This protocol is designed for a starting scale of approximately 1-5 grams of crude material. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude 4-(2-Formylphenoxy)benzenesulfonamide

  • Erlenmeyer flasks

  • Heating/stirring plate

  • Büchner funnel and filtration flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Solvent Candidates: Ethanol (95%), Isopropanol, Ethyl Acetate, Hexane, Deionized Water

  • Safety: All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place Crude Compound in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B  1. Dissolution C Hot Filtration (If Insoluble Impurities Present) B->C E Slow Cooling to Room Temperature B->E No Insoluble Impurities D Transfer Hot Filtrate to Clean Flask C->D Yes D->E F Cool in Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration (Büchner Funnel) G->H I Wash Crystals with Cold Solvent H->I J Dry Purified Crystals I->J K Pure Product J->K

Caption: Workflow for the recrystallization of 4-(2-Formylphenoxy)benzenesulfonamide.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 4-(2-Formylphenoxy)benzenesulfonamide into an appropriately sized Erlenmeyer flask equipped with a stir bar.

    • Select a primary solvent (e.g., 95% Ethanol). On a stirring hotplate, add a small portion of the solvent and heat the mixture to a gentle boil.

    • Continue adding the hot solvent dropwise until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, thereby maximizing the recovery yield.[3]

  • Hot Filtration (Conditional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel.

    • Pour the hot solution quickly through the pre-heated filtration setup. This step prevents premature crystallization of the desired product in the funnel.[6]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and add a small amount of ice-cold solvent to the funnel to wash away any residual mother liquor containing soluble impurities.

    • Reapply the vacuum to draw the wash solvent through. Repeat this wash step once more if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry.

    • Transfer the purified crystals to a watch glass and dry to a constant weight. Drying can be done at room temperature or in a vacuum oven at a temperature well below the compound's melting point.

Data Summary & Troubleshooting

Recommended Solvent Systems & Parameters
ParameterSystem 1 (Recommended)System 2 (Alternative)Rationale
Good Solvent Ethanol (95%)Ethyl AcetateSolvates both polar and nonpolar moieties.
Poor Solvent WaterHexaneInduces precipitation upon cooling.
Approx. Ratio 10:1 to 5:1 (Ethanol:Water)Titrate with HexaneTarget is a solution that is clear when hot and cloudy/precipitates when cool.
Hot Temp. ~78 °C (Boiling Point)~77 °C (Boiling Point)Ensures complete dissolution.
Cold Temp. 0-4 °C (Ice Bath)0-4 °C (Ice Bath)Maximizes crystal yield.
Crystal Habit Typically forms colorless needles or prisms.May form fine white powder.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Gently heat the solution to evaporate some solvent and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[3]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or high impurity concentration.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower saturation, and allow it to cool more slowly.[3]
Low Recovery 1. Too much solvent was used. 2. Premature crystallization during hot filtration.1. Partially evaporate the mother liquor and cool again for a second crop of crystals. 2. Ensure all glassware for filtration is properly pre-heated.
Colored Crystals Colored impurities are co-precipitating with the product.Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

Purity Validation

The efficacy of the recrystallization must be confirmed.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically depress and broaden the melting point range. The melting point of benzenesulfonamide is in the range of 149-152 °C, providing a reference point.[7]

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should show a single, distinct spot, whereas the crude material may show multiple spots.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-(2-Formylphenoxy)benzenesulfonamide. By understanding the principles of solubility and carefully controlling the experimental parameters of dissolution and cooling, researchers can consistently obtain high-purity material essential for the rigorous demands of drug discovery and chemical synthesis.

References

  • Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Chemistry LibreTexts. (2020, April 15). Experiment 3 Notes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 4-acetoxystyrene.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2023, December 12). 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Ullmann Condensation Approach for the Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Abstract This document provides a comprehensive guide for the large-scale synthesis of 4-(2-Formylphenoxy)benzenesulfonamide, a key intermediate in pharmaceutical and materials science research. The described protocol is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(2-Formylphenoxy)benzenesulfonamide, a key intermediate in pharmaceutical and materials science research. The described protocol is centered around a modified Ullmann condensation, a robust and scalable method for the formation of diaryl ether linkages.[1][2] We detail a step-by-step procedure, from reagent preparation to final product purification and characterization, with a focus on optimizing yield, purity, and operational safety for manufacturing scales. The causality behind critical process parameters, such as catalyst selection, solvent system, and temperature control, is thoroughly explained to provide researchers and process chemists with a deep understanding of the reaction dynamics. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

4-(2-Formylphenoxy)benzenesulfonamide is a bifunctional organic molecule incorporating a reactive aldehyde group and a sulfonamide moiety. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[3] The diaryl ether linkage provides structural rigidity and is a common motif in many biologically active natural products.[2][4]

The synthesis of diaryl ethers on an industrial scale presents unique challenges, often requiring harsh reaction conditions.[2][5] The classical Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and a phenol, has been the traditional method of choice.[6][7] While effective, this reaction historically required high temperatures (often >200 °C) and stoichiometric amounts of copper.[5][8] Modern advancements have led to milder and more efficient catalytic systems, employing soluble copper salts and ligands that facilitate the reaction at lower temperatures, making the process more amenable to large-scale production and compatible with a wider range of functional groups.[1][9][10]

This application note outlines a protocol based on these improved Ullmann-type reaction conditions for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide from 4-bromobenzenesulfonamide and salicylaldehyde.

Reaction Principle: The Ullmann Condensation

The core of this synthesis is the copper-catalyzed C-O cross-coupling reaction. The mechanism, while complex and subject to ongoing research, is generally understood to involve the following key steps:

  • Formation of a Copper Phenoxide: The base deprotonates the phenol (salicylaldehyde), which then coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide (4-bromobenzenesulfonamide) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that re-enters the catalytic cycle.

The choice of base, solvent, and catalyst/ligand system is critical for high efficiency and yield.[2]

Overall Synthesis Workflow

The process can be broken down into four primary stages: Reaction, Work-up, Purification, and Analysis. Each stage is designed to be scalable and robust.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Purification cluster_3 Stage 4: Analysis A Charge Reactor: - Salicylaldehyde - 4-Bromobenzenesulfonamide - CuI Catalyst - K2CO3 Base - DMF Solvent B Inert Atmosphere (Nitrogen Purge) A->B C Controlled Heating (120-130 °C) B->C D Reaction Monitoring (TLC / HPLC) C->D E Cool to Room Temp D->E F Quench with Acidified Water (Dilute HCl) E->F G Precipitation of Crude Product F->G H Filtration & Washing G->H I Recrystallization (e.g., Ethanol/Water) H->I J Filtration of Pure Product I->J K Drying Under Vacuum J->K L Quality Control: - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point - HPLC Purity K->L

Caption: High-level workflow for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. Adjustments may be necessary for different scales, but the stoichiometric ratios and process conditions should serve as a validated starting point.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Equipment
4-Bromobenzenesulfonamide>98%Sigma-Aldrich2L Jacketed Glass Reactor
Salicylaldehyde (2-Hydroxybenzaldehyde)>99%Alfa AesarOverhead Mechanical Stirrer
Copper(I) Iodide (CuI)99.9%Strem ChemicalsTemperature Probe & Controller
Potassium Carbonate (K₂CO₃), anhydrous>99%Fisher ScientificHeating/Cooling Circulator
Dimethylformamide (DMF), anhydrous>99.8%Acros OrganicsNitrogen Gas Inlet
Hydrochloric Acid (HCl), 37%ACS GradeVWRBuchner Funnel & Filter Flask
Ethanol, 200 ProofACS/USP GradeDecon LabsVacuum Oven
Deionized WaterN/AIn-houseStandard Laboratory Glassware
Stoichiometry and Reagent Quantities
Compound Molar Mass ( g/mol ) Equivalents Mass (g) Moles (mol) Volume (mL)
4-Bromobenzenesulfonamide236.091.080.00.339-
Salicylaldehyde122.121.249.70.40742.8
Copper(I) Iodide (CuI)190.450.16.50.034-
Potassium Carbonate (K₂CO₃)138.212.093.70.678-
Dimethylformamide (DMF)----800

Causality Note:

  • Salicylaldehyde (1.2 eq): A slight excess is used to ensure the complete consumption of the more expensive aryl bromide starting material.

  • Potassium Carbonate (2.0 eq): A strong, non-nucleophilic base is required to deprotonate the phenol. Two equivalents are used to neutralize the HBr byproduct and drive the reaction to completion.

  • Copper(I) Iodide (0.1 eq): A catalytic amount is sufficient. Higher loadings do not significantly improve yield and increase the cost and difficulty of removal.

Step-by-Step Procedure

Step 1: Reactor Setup and Charging

  • Assemble the 2L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is clean, dry, and leak-tested.

  • Charge the reactor with 4-bromobenzenesulfonamide (80.0 g), potassium carbonate (93.7 g), and copper(I) iodide (6.5 g).

  • Add anhydrous dimethylformamide (800 mL) to the reactor.

  • Begin stirring at 150-200 RPM to create a slurry.

Step 2: Ullmann Condensation Reaction

  • Purge the reactor headspace with nitrogen for 15-20 minutes to establish an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Add salicylaldehyde (42.8 mL) to the slurry via a dropping funnel or syringe pump over 10 minutes.

  • Set the heating circulator to 135-140 °C to achieve an internal reaction temperature of 120-130 °C.

  • Maintain the reaction at this temperature for 12-18 hours. The mixture will darken to a deep brown or black color.

  • Monitor the reaction progress by taking small aliquots every 2-4 hours (after an initial 6 hours). Analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC to confirm the disappearance of the 4-bromobenzenesulfonamide starting material.

Step 3: Work-up and Crude Product Isolation

  • Once the reaction is complete, turn off the heating and allow the mixture to cool to below 50 °C.

  • In a separate vessel, prepare a quench solution by slowly adding 100 mL of concentrated HCl to 1.5 L of cold deionized water with stirring.

  • Slowly pour the cooled reaction mixture into the stirred, acidified water. Caution: This should be done in a well-ventilated fume hood as some off-gassing may occur.

  • A light-brown or beige precipitate of the crude product will form. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate runs clear and has a neutral pH. This removes residual DMF and inorganic salts.

  • Press the cake as dry as possible on the filter.

Step 4: Purification by Recrystallization

  • Transfer the damp crude solid to a 2L Erlenmeyer flask.

  • Add ethanol (approximately 800-1000 mL) and heat the mixture to a gentle reflux with stirring until the solid completely dissolves. Add more ethanol in small portions if needed.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the purified, off-white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water solution (2 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Expected Yield: 75-85 g (80-90% yield). Melting Point: ~145-148 °C.

Safety and Handling Precautions

All operations should be conducted by trained personnel in a well-ventilated laboratory or fume hood, wearing appropriate Personal Protective Equipment (PPE).

  • Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[11][12] Handle with chemical-resistant gloves and safety goggles.

  • Sulfanilamide & Derivatives: May cause skin, eye, and respiratory irritation. Avoid creating dust.[13][14]

  • Dimethylformamide (DMF): A reproductive toxin and skin irritant. Can be absorbed through the skin. Always handle in a fume hood with appropriate gloves.

  • Copper(I) Iodide: Irritant. Avoid inhalation of dust.

  • Potassium Carbonate: Causes serious eye irritation. Avoid dust inhalation.

  • General Precautions: The reaction is run at high temperatures; ensure the reactor is properly secured and shielded. Use caution during the quenching step, as it is exothermic.[13][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient temperature. 2. Inactive catalyst (oxidized). 3. "Wet" solvent or reagents.1. Verify internal temperature is 120-130 °C. 2. Ensure a proper nitrogen atmosphere was maintained. 3. Use anhydrous grade solvent and dry reagents.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions.1. Extend reaction time. 2. Ensure complete precipitation during quench; avoid using excess solvent for washing. 3. Check temperature control; overheating can cause decomposition.
Product is Oily/Gummy 1. Presence of residual DMF. 2. Impurities preventing crystallization.1. Wash crude product more thoroughly with water. 2. Attempt recrystallization from a different solvent system (e.g., isopropanol, acetone/water). If necessary, perform a silica gel plug filtration before recrystallization.

References

  • ResearchGate. (2023). 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Salicylaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Letters. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Diaryl ether formation in the synthesis of natural products. Retrieved from [Link]

Sources

Method

Using 4-(2-Formylphenoxy)benzenesulfonamide in Schiff base reactions

Executive Summary This technical guide details the protocol for utilizing 4-(2-Formylphenoxy)benzenesulfonamide (FPBS) as a pivotal intermediate in the synthesis of novel sulfonamide-based Schiff bases.[1] This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 4-(2-Formylphenoxy)benzenesulfonamide (FPBS) as a pivotal intermediate in the synthesis of novel sulfonamide-based Schiff bases.[1] This scaffold is of high value in drug discovery, particularly for designing Carbonic Anhydrase (CA) inhibitors using the "tail approach."[1] By coupling the zinc-binding sulfonamide moiety with a variable "tail" via an imine linker, researchers can modulate isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).[1]

This document covers the synthesis of the FPBS precursor, the optimization of the Schiff base condensation, and the structural validation of the final bioactive ligands.[1]

Chemical Basis & Rationale

The utility of 4-(2-Formylphenoxy)benzenesulfonamide lies in its dual functionality:

  • Pharmacophore (Head): The unsubstituted sulfonamide group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) acts as a Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like Carbonic Anhydrase.
    
  • Reactive Handle (Linker): The ortho-formyl group on the phenoxy ring serves as an electrophilic center for condensation with primary amines.[1]

Strategic Advantage: Unlike simple benzenesulfonamides, the phenoxy linker provides rotational freedom and extends the molecule, allowing the "tail" (the amine-derived portion) to interact with the hydrophobic and hydrophilic pockets at the rim of the enzyme active site, enhancing selectivity.[1]

Experimental Protocols

Protocol A: Synthesis of the Precursor (FPBS)

Note: If FPBS is not commercially available, it must be synthesized via Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 equiv)[1][2]

  • Salicylaldehyde (1.1 equiv)[1]

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

Step-by-Step Workflow:

  • Activation: Dissolve salicylaldehyde (1.1 eq) in dry DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Coupling: Add 4-Fluorobenzenesulfonamide (1.0 eq) to the mixture. The electron-withdrawing sulfonamide group activates the fluorine for displacement.[1]

  • Reflux: Heat the reaction mixture to 100–110°C for 8–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Workup: Pour the cooled reaction mixture into crushed ice/water. Acidify slightly with 1M HCl (to pH ~6) to precipitate the product.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/Water.[1]

    • Target Yield: 75–85%[1]

    • Appearance: White to off-white solid.[1]

Protocol B: General Schiff Base Condensation

This protocol describes the reaction of FPBS with a generic primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).

Reagents:

  • 4-(2-Formylphenoxy)benzenesulfonamide (FPBS) (1.0 mmol)[1]

  • Primary Amine (e.g., aniline derivatives, hydrazides) (1.0 mmol)[1]

  • Solvent: Absolute Ethanol or Methanol[1]

  • Catalyst: Glacial Acetic Acid (2–3 drops)[1]

Step-by-Step Workflow:

  • Solubilization: Dissolve 1.0 mmol of FPBS in 15 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of the target primary amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours.

    • Monitoring: Reaction completion is indicated by the disappearance of the aldehyde spot on TLC and the formation of a new, often colored (yellow/orange), spot.[1]

  • Isolation:

    • Method A (Precipitation): If the product precipitates upon cooling, filter and wash with cold ethanol.[1]

    • Method B (Concentration): If no precipitate forms, reduce solvent volume by 50% on a rotary evaporator and cool to 4°C overnight.

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Optimization Table: Reaction Conditions

ParameterStandard ConditionMicrowave Assisted (Green)Notes
Solvent Ethanol (Reflux)Ethanol (Minimal)MeOH may be used for more polar amines.[1]
Time 4–8 Hours5–15 MinutesMW typically improves yield by 10-20%.[1]
Catalyst Glacial AcOHAcOH or Silica-H2SO4Acid catalyst is critical for sterically hindered amines.[1]
Yield 70–85%85–95%MW reduces thermal degradation byproducts.[1]

Visualization of Workflows

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the conversion of the fluoro-precursor to the aldehyde intermediate, followed by the Schiff base condensation.[1]

SynthesisWorkflow cluster_conditions Critical Control Points Reagents Reagents: 4-Fluorobenzenesulfonamide + Salicylaldehyde Intermediate Precursor (FPBS): 4-(2-Formylphenoxy) benzenesulfonamide Reagents->Intermediate SNAr K2CO3, DMF 110°C, 8h SchiffBase Target Ligand: Schiff Base (Sulfonamide-Imine) Intermediate->SchiffBase Condensation R-NH2, EtOH AcOH, Reflux Step1 Anhydrous Conditions (Avoid hydrolysis of F-atom) Step2 Catalytic Acid (Activate Carbonyl)

Caption: Synthesis workflow from starting materials to final Schiff base ligand, highlighting critical reaction conditions.

Characterization & Validation

To ensure scientific integrity, the following spectral features must be verified to confirm the formation of the Schiff base.

1. Proton NMR (


-NMR) Diagnostic Signals: 
  • Disappearance: The aldehyde proton singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) at ~10.2–10.5 ppm  must vanish.
    
  • Appearance: A new azomethine (imine) singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) typically appears at 8.4–8.9 ppm .
    
  • Sulfonamide: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     protons usually appear as a broad singlet at 7.2–7.5 ppm  (
    
    
    
    exchangeable).

2. Infrared Spectroscopy (FT-IR):

  • New Band: Strong absorption at 1610–1630 cm⁻¹ corresponding to the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     stretching vibration.
    
  • Retention: Two bands at 3200–3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the sulfonamide ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    

3. Mass Spectrometry (ESI-MS):

  • Observe the molecular ion peak ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
  • Note: Schiff bases can hydrolyze in acidic LC-MS buffers; use neutral buffers or direct infusion if stability is an issue.[1]

Application: Carbonic Anhydrase Inhibition[1][3][4][5]

The primary application of these derivatives is the inhibition of Carbonic Anhydrase (CA) isozymes.[1] The sulfonamide group binds the catalytic Zinc ion, while the Schiff base "tail" interacts with the enzyme's selectivity pockets.[1]

Figure 2: The "Tail Approach" Mechanism

CA_Inhibition Zinc Zn(II) Ion (Active Site) Sulfonamide Head Group: -SO2NH2 Sulfonamide->Zinc Coordination Linker Linker: Phenoxy Ring Sulfonamide->Linker Imine Imine Bond: -CH=N- Linker->Imine Tail Tail (R-Group): Hydrophobic/Hydrophilic Interaction Imine->Tail Pocket Selectivity Pocket (Hydrophobic/Hydrophilic) Tail->Pocket Secondary Binding

Caption: Schematic of the "Tail Approach" where the sulfonamide coordinates Zinc, and the Schiff base tail confers selectivity.[1]

Biological Screening Protocol (Summary):

  • Assay: Stopped-flow

    
     hydration assay.
    
  • Isoforms: Screen against cytosolic hCA I/II (off-target) and transmembrane hCA IX/XII (cancer targets).[1][3]

  • Metric: Determine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Inhibition Constant). Successful candidates typically show 
    
    
    
    for the target isoform.

References

  • Supuran, C. T. (2008).[1][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][4] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link

  • Chohan, Z. H., et al. (2009).[1][5] Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Applied Organometallic Chemistry, 23(8), 319–328.[1][5] Link[1][5]

  • Goszczyńska, A., et al. (2015).[1][6] Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[1][6] Medicinal Chemistry Research, 24(9), 3561–3577.[1] Link[1]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[1][7][8] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109–116.[1][7] Link

  • Vainauskas, V., et al. (2025).[1][5] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Pharmaceuticals.[1][9] Link[1]

Sources

Application

Application Note: Versatile Derivatization Strategies for the Formyl Group in 4-(2-Formylphenoxy)benzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of established and effective methods for the chemical modification of the formyl group in 4-(2-Formylphenoxy)benzenesulfonamide. The strategic derivatizati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of established and effective methods for the chemical modification of the formyl group in 4-(2-Formylphenoxy)benzenesulfonamide. The strategic derivatization of this functional group is a critical step in the synthesis of novel sulfonamide-based compounds with potential applications in medicinal chemistry and drug discovery.[1][2][3] This document outlines detailed protocols for key transformations including reductive amination, Schiff base formation, Knoevenagel condensation, and the Wittig reaction. Each protocol is accompanied by mechanistic insights, experimental considerations, and analytical characterization guidelines to ensure reliable and reproducible outcomes for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Sulfonamide Scaffolds and Formyl Group Derivatization

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The compound 4-(2-Formylphenoxy)benzenesulfonamide serves as a valuable scaffold, possessing a reactive formyl group that is amenable to a variety of chemical transformations. The derivatization of this aldehyde functionality allows for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of new chemical entities with enhanced pharmacological profiles. This application note details four robust methods for modifying the formyl group, providing a practical guide for the synthesis of novel sulfonamide derivatives.

Derivatization Strategies and Protocols

This section presents detailed experimental protocols for the derivatization of 4-(2-Formylphenoxy)benzenesulfonamide. The choice of a specific method will depend on the desired final product and the chemical compatibility of the reaction partners.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting the formyl group into a secondary or tertiary amine via an imine intermediate.[4][5] This one-pot reaction is highly efficient and offers a broad substrate scope. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which selectively reduces the iminium ion in the presence of the aldehyde.[6]

Causality of Experimental Choices:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the starting aldehyde.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.

Experimental Protocol: Reductive Amination

  • To a solution of 4-(2-Formylphenoxy)benzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination

Amine ReactantProductExpected Yield (%)
AnilineN-((2-(4-sulfamoylphenoxy)phenyl)methyl)aniline85-95
BenzylamineN-benzyl-1-(2-(4-sulfamoylphenoxy)phenyl)methanamine80-90
Morpholine4-((2-(morpholinomethyl)phenoxy)benzenesulfonamide90-98

Visualization: Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 4-(2-Formylphenoxy)benzenesulfonamide C DCM, Acetic Acid (cat.) Room Temperature, 1-2h A->C B Primary or Secondary Amine B->C D Sodium Triacetoxyborohydride Room Temperature, 12-24h C->D Imine Formation E Quench with NaHCO3 (aq) D->E Reduction F Extraction with DCM E->F G Column Chromatography F->G H Secondary or Tertiary Amine Derivative G->H G A Aldehyde (R-CHO) C Protonation of Carbonyl Oxygen A->C B Primary Amine (R'-NH2) D Nucleophilic Attack by Amine B->D C->D E Carbinolamine Intermediate D->E F Proton Transfer E->F G Elimination of Water F->G H Schiff Base (Imine) (R-CH=N-R') G->H G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 4-(2-Formylphenoxy)benzenesulfonamide C Ethanol, Piperidine (cat.) Reflux, 2-6h A->C B Active Methylene Compound B->C D Cooling & Filtration or Concentration & Chromatography C->D E α,β-Unsaturated Product D->E G A Aldehyde (R-CHO) C [2+2] Cycloaddition A->C B Phosphonium Ylide (Ph3P=CHR') B->C D Oxaphosphetane Intermediate C->D E Cycloreversion D->E F Alkene (R-CH=CHR') E->F G Triphenylphosphine Oxide (Ph3P=O) E->G

Sources

Method

Application Note: Kinetic Profiling of Carbonic Anhydrase Inhibition by 4-(2-Formylphenoxy)benzenesulfonamide

[1] Abstract This application note details the experimental protocol for evaluating the inhibitory potency of 4-(2-Formylphenoxy)benzenesulfonamide against human Carbonic Anhydrase (hCA) isoforms. While the physiological...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the experimental protocol for evaluating the inhibitory potency of 4-(2-Formylphenoxy)benzenesulfonamide against human Carbonic Anhydrase (hCA) isoforms. While the physiological function of hCA is the reversible hydration of


, this protocol utilizes the p-Nitrophenyl Acetate (p-NPA) esterase assay .[1] This surrogate assay is the industry standard for high-throughput screening of sulfonamide inhibitors due to its operational simplicity and the fact that sulfonamides inhibit both esterase and hydrase activities by coordinating the active site Zinc (Zn²⁺) ion.[1]

Critical Technical Insight: The specific compound contains a reactive formyl (aldehyde) group .[1] Unlike standard protocols that utilize Tris buffer, this protocol mandates the use of HEPES or Phosphate buffer .[1] Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can react with the formyl group of the inhibitor to form a Schiff base, potentially altering the compound's potency and yielding artifactual


 data.[1]

Introduction & Mechanistic Basis[1][2][3]

The Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes.[1] The active site contains a Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119 in hCA II) and a water molecule/hydroxide ion.[1]

  • Catalytic Mechanism: The Zn-bound hydroxide attacks

    
     to form bicarbonate.[1]
    
  • Inhibition Mechanism: Primary sulfonamides (

    
    ) act as competitive inhibitors.[1] The sulfonamide nitrogen acts as a surrogate ligand, displacing the Zn-bound water/hydroxide, thereby blocking the catalytic cycle.[1]
    
The Compound: 4-(2-Formylphenoxy)benzenesulfonamide

This molecule represents a classic "Tail Approach" design.[1]

  • Head Group: The benzenesulfonamide moiety binds the Zn²⁺ ion.[1]

  • Tail Group: The 2-formylphenoxy moiety extends into the hydrophobic pocket of the enzyme active site.[1] The ortho-formyl group provides a handle for covalent modification or specific hydrogen bonding within the active site cleft, differing from standard acetazolamide-like inhibitors.[1]

Visualizing the Inhibition Pathway[1]

CA_Inhibition_Mechanism cluster_legend Mechanism Enzyme hCA Active Site (Zn2+ - OH-) Substrate Substrate (p-NPA) Enzyme->Substrate Esterase Activity Inhibitor Inhibitor (Sulfonamide-Zn Coord) Enzyme->Inhibitor Competitive Binding Product Product (p-Nitrophenol + Acetate) Substrate->Product Hydrolysis (Abs @ 405nm) Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Zn2+ Displacement Complex->Substrate Blocked

Figure 1: Mechanism of Action.[1][2] The sulfonamide inhibitor competes with the substrate for the Zinc active site, preventing the hydrolysis of p-NPA into the chromogenic p-nitrophenol product.

Materials & Reagents

Reagents
ComponentSpecificationStorageNotes
Enzyme Recombinant hCA I or II-20°CAvoid repeated freeze-thaw cycles.[1] Aliquot upon receipt.
Substrate p-Nitrophenyl Acetate (p-NPA)-20°CDissolve in Acetonitrile (MeCN).[1] Unstable in water (autohydrolysis).[1]
Inhibitor 4-(2-Formylphenoxy)benzenesulfonamide-20°CDissolve in 100% DMSO.[1]
Buffer 50 mM HEPES, pH 8.04°CDO NOT USE TRIS. Contains 0.1 M

to maintain ionic strength.[1]
Control Acetazolamide (AZM)RTStandard reference inhibitor (

nM for hCA II).[1]
Equipment
  • Microplate Reader: Capable of kinetic absorbance reading at 400–405 nm.[1]

  • Plates: 96-well clear flat-bottom microplates (polystyrene).[1]

  • Multichannel Pipette: For rapid initiation of reaction.[1]

Experimental Protocol

Step 1: Buffer Preparation (The "No-Amine" Rule)

Prepare 50 mM HEPES buffer adjusted to pH 8.0.[1]

  • Add 100 mM

    
     to mimic physiological ionic strength.[1]
    
  • Why HEPES? As noted in the abstract, the formyl group on your inhibitor will react with Tris (primary amine) to form an imine.[1] HEPES is a zwitterionic buffer with sterically hindered amines that are non-nucleophilic under these conditions.[1]

Step 2: Inhibitor Stock Preparation[1]
  • Dissolve 4-(2-Formylphenoxy)benzenesulfonamide in 100% DMSO to a concentration of 10 mM .

  • Prepare serial dilutions in DMSO (not buffer) to maintain solubility.

    • Typical range:

      
       M to 
      
      
      
      M (final assay concentration).[1]
    • Ensure final DMSO concentration in the well is <5% (hCA is tolerant up to ~5-10% DMSO).[1]

Step 3: Substrate Preparation (Freshly Made)[1]
  • Dissolve p-NPA in Acetonitrile to a concentration of 20 mM .

  • Note: Keep this solution on ice and covered (light sensitive). Discard after 4 hours to avoid non-enzymatic hydrolysis background.

Step 4: Assay Workflow (96-Well Format)
OrderComponentVolume (

)
Action
1Assay Buffer (HEPES pH 8.0)140Dispense into all wells.[1]
2Enzyme Solution (hCA)20Add to "Test" and "Positive Control" wells. Final conc: ~100 nM.[1]
3Inhibitor / Vehicle 20Add Inhibitor dilution or DMSO (Vehicle) to respective wells.
Incubation Incubate for 15 min at 25°C. Critical for E-I equilibrium.
4Substrate (p-NPA)20Add rapidly to start reaction. Final conc: 2 mM.[1]
Read Immediately read Abs @ 405 nm. Kinetic mode: 15 min, 30s intervals.

Blanks Required:

  • Substrate Blank: Buffer + Substrate (No Enzyme).[1] Measures non-enzymatic autohydrolysis.[1]

  • Inhibitor Blank: Buffer + Inhibitor + Substrate (No Enzyme).[1] Checks if the inhibitor itself absorbs at 405 nm (rare but possible for yellow compounds).[1]

Data Analysis & Validation

Calculation of Initial Velocity ( )[1]
  • Plot Absorbance (405 nm) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically the first 2-5 minutes).[1]

  • Calculate the slope (

    
    ).[1] This is 
    
    
    
    .
  • Subtract the slope of the Substrate Blank (

    
    ) from the enzyme wells:
    
    
    
    
    [1]
Determination of % Inhibition

[1]
IC50 and Ki Calculation

Fit the % Inhibition vs. log[Inhibitor] data to a non-linear regression model (4-parameter logistic) to find the


.[1]

The Cheng-Prusoff Correction (Crucial for Publication):


 is dependent on substrate concentration. To report the intrinsic affinity (

), use:

[1][3]
  • [S]: Concentration of p-NPA used (2 mM in this protocol).

  • 
    :  Michaelis constant for p-NPA with hCA.
    
    • Note: You must determine

      
       experimentally under your buffer conditions (HEPES pH 8.0) using a Michaelis-Menten curve (Substrate titration 0.1 mM – 5 mM).[1] Literature values for p-NPA 
      
      
      
      vary between 5–10 mM depending on pH.[1]
Assay Validation Logic

Validation_Logic Start Start Analysis CheckLinearity R² of Kinetic Trace > 0.98? Start->CheckLinearity CheckBlank Check Substrate Blank Slope > 0.05 OD/min? CheckControl Check Acetazolamide IC50 within 2x Lit Value? CheckBlank->CheckControl No (Acceptable) Fail_Reagent FAIL: Substrate Autohydrolysis (Remake p-NPA) CheckBlank->Fail_Reagent Yes (Too High) Valid Data Valid Calculate Ki CheckControl->Valid Yes Fail_Enzyme FAIL: Enzyme Inactive or Buffer Interference CheckControl->Fail_Enzyme No CheckLinearity->CheckBlank Yes CheckLinearity->Fail_Enzyme No

Figure 2: Self-Validating Decision Tree. This logic ensures that data is not processed unless the assay system passes quality control metrics.

Troubleshooting & Expert Tips

  • The "Yellow" Problem: p-Nitrophenol is yellow. If your inhibitor (4-(2-Formylphenoxy)benzenesulfonamide) is also yellow/orange, it will increase the baseline absorbance.[1]

    • Solution: The kinetic measurement (slope) subtracts out the static baseline absorbance of the inhibitor, provided the inhibitor does not change color over time.[1] Always run an "Inhibitor Only" blank to confirm stability.[1]

  • Solubility Crash: Sulfonamides can precipitate upon addition to aqueous buffer.[1]

    • Check: Inspect wells visually for turbidity immediately after addition.[1] If precipitate forms, lower the concentration or increase DMSO (up to 5%).[1]

  • Spontaneous Hydrolysis: p-NPA hydrolyzes spontaneously at pH > 8.0.[1]

    • Fix: Do not exceed pH 8.[1]0. Work quickly.[1] Add substrate last.[1][4]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Verpoorte, J. A., et al. (1967).[1] Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.[1] Link

  • Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] Link[1]

  • Brandt, C., et al. (2021).[1] Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP / YouTube. Link

  • Pocker, Y., & Stone, J. T. (1967).[1] The catalytic versatility of erythrocyte carbonic anhydrase.[1] III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668–678.[1] Link[1]

Sources

Application

Cell-based assays for evaluating 4-(2-Formylphenoxy)benzenesulfonamide cytotoxicity

Introduction & Pharmacological Context 4-(2-Formylphenoxy)benzenesulfonamide is a pharmacologically versatile scaffold combining a sulfonamide moiety (classic Carbonic Anhydrase inhibitor pharmacophore) with a reactive f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

4-(2-Formylphenoxy)benzenesulfonamide is a pharmacologically versatile scaffold combining a sulfonamide moiety (classic Carbonic Anhydrase inhibitor pharmacophore) with a reactive formyl (aldehyde) group linked via a phenoxy ether bridge.

Evaluating the cytotoxicity of this compound requires a nuanced approach because it acts through two potential mechanisms:

  • Enzymatic Inhibition: The sulfonamide group (

    
    ) targets Carbonic Anhydrases (CA IX/XII), enzymes often overexpressed in hypoxic tumor environments to regulate pH.
    
  • Covalent Reactivity: The formyl group (

    
    ) is an electrophile capable of forming Schiff bases with primary amines (lysine residues) on proteins, potentially leading to non-specific cytotoxicity or specific covalent inhibition.
    

This guide outlines a robust, multi-parametric workflow to distinguish between specific anti-proliferative effects (cytostatic) and general membrane toxicity (necrosis).

Experimental Workflow

The following diagram illustrates the decision matrix for evaluating this compound, ensuring that false positives from the reactive aldehyde group are minimized.

Workflow Start Compound Preparation (DMSO Stock) QC QC: Check for Oxidation (Aldehyde -> Acid) Start->QC 1H-NMR / TLC Step1 Primary Screen: Metabolic Activity (Resazurin/Alamar Blue) QC->Step1 If >95% Purity Step2 Secondary Screen: Membrane Integrity (LDH Release Assay) Step1->Step2 If Viability < 70% Step3 Mechanism: Apoptosis vs Necrosis (Annexin V / PI Flow Cytometry) Step2->Step3 Confirm Cell Death Mode Result Data Output: IC50 & MOA Step3->Result

Caption: Sequential workflow for evaluating 4-(2-Formylphenoxy)benzenesulfonamide, prioritizing compound stability and multi-parametric validation.

Protocol 1: Compound Preparation & Stability[1]

Critical Insight: The formyl group is susceptible to oxidation to carboxylic acid (4-(2-carboxyphenoxy)benzenesulfonamide) upon prolonged exposure to air, which alters solubility and biological activity.

  • Stock Preparation:

    • Dissolve 4-(2-Formylphenoxy)benzenesulfonamide in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

    • Note: Avoid ethanol/methanol as stock solvents to prevent hemiacetal formation with the aldehyde.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C under argon or nitrogen gas if possible.

  • Working Solutions:

    • Dilute stock into complete cell culture media immediately prior to use.

    • Solubility Limit: The sulfonamide group can precipitate in acidic media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol 2: Primary Cytotoxicity Screen (Resazurin Assay)

Why Resazurin? Unlike MTT, which requires cell lysis and can be chemically reduced by reactive aldehydes (leading to false viability signals), Resazurin (Alamar Blue) is non-lytic and less prone to interference by the formyl group.

Materials:

  • Target Cells: MDA-MB-468 (Breast, high CA IX) or HeLa (Cervix).

  • Reagent: Resazurin sodium salt (dissolved in PBS).

Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well black-walled plates. Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

    • Expert Tip: For sulfonamides targeting CA IX, consider running a parallel plate under Hypoxia (1% O2) to mimic the tumor microenvironment where the target is upregulated.

  • Readout: Add Resazurin solution (10% of well volume). Incubate 2-4 hours.

  • Measurement: Measure fluorescence (Ex: 560 nm / Em: 590 nm).

Data Analysis:



Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 3: Membrane Integrity (LDH Release)

Purpose: To differentiate between cytostasis (growth arrest, common with sulfonamides) and cytotoxicity (membrane rupture/necrosis).

Procedure:

  • Use the supernatant from the Resazurin assay (if non-lytic) or a duplicate plate.

  • Transfer 50 µL of supernatant to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (Lactate Dehydrogenase substrate).

  • Incubate 30 mins at room temperature in the dark.

  • Add Stop Solution and measure Absorbance at 490 nm.

Interpretation:

  • High Resazurin + Low LDH: Cytostatic (Cell cycle arrest).

  • Low Resazurin + High LDH: Cytotoxic (Necrosis/Late Apoptosis).

Mechanism of Action: Apoptosis Pathway

Sulfonamides typically induce apoptosis via intracellular acidification (due to CA inhibition) or oxidative stress. The following diagram maps the expected pathway for this compound.

Apoptosis Drug 4-(2-Formylphenoxy) benzenesulfonamide Target Carbonic Anhydrase (CA IX / XII) Drug->Target Inhibition pH Intracellular pH Drop (Acidification) Target->pH Accumulation of H+ Mito Mitochondrial Dysfunction (Bax/Bak) pH->Mito Stress Signal Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis Caspase->Death

Caption: Proposed mechanism of action linking CA inhibition to apoptotic cell death.

Summary of Expected Results

AssayParameterExpected Outcome (Active Compound)
Resazurin Metabolic ActivityDose-dependent reduction (IC50: 10–100 µM typical for sulfonamides [1]).[1]
LDH Release Membrane IntegrityLow release at IC50 (indicates apoptosis rather than necrosis).
Microscopy MorphologyCell shrinkage, blebbing (Apoptotic phenotype).
Hypoxia CA IX SpecificityPotency increases under hypoxic conditions (1% O2) [2].

References

  • Ghorab, M. M., et al. (2017). "Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells." Frontiers in Chemistry. Available at: [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (General reference for Sulfonamide CA inhibition mechanism).
  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.[2] Available at: [Link]

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of 4-(2-Formylphenoxy)benzenesulfonamide Against Cancer Cell Lines

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 4-(2-Formylphenoxy)benzenesulfonamide, a novel benzenesulfonamide derivative with pu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 4-(2-Formylphenoxy)benzenesulfonamide, a novel benzenesulfonamide derivative with putative anticancer activity. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's efficacy and mechanism of action in relevant cancer cell line models.

Introduction: The Therapeutic Potential of Benzenesulfonamides in Oncology

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Historically recognized for their antimicrobial properties, derivatives of benzenesulfonamide have emerged as a promising class of anticancer agents.[1] Their therapeutic potential stems from their ability to selectively target and inhibit enzymes that are crucial for tumor growth and survival, such as carbonic anhydrases and histone deacetylases (HDACs).

One of the key mechanisms of action for some benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. Furthermore, certain benzenesulfonamides have been shown to induce apoptosis and inhibit angiogenesis, highlighting their multifaceted antitumor activity.

This application note focuses on a novel derivative, 4-(2-Formylphenoxy)benzenesulfonamide. While the specific biological activities of this compound are yet to be fully elucidated, its structural features suggest potential interactions with key biological targets implicated in cancer progression. The following protocols provide a systematic approach to characterizing its in vitro anticancer profile.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the comprehensive workflow for the in vitro evaluation of 4-(2-Formylphenoxy)benzenesulfonamide.

workflow cluster_prep Compound & Cell Line Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound 4-(2-Formylphenoxy)benzenesulfonamide Stock Solution Preparation Cytotoxicity Cytotoxicity/Viability Assay (MTT Assay) Compound->Cytotoxicity CellLines Selection of Cancer Cell Lines (e.g., MCF-7, HCT116) Culture Cell Culture and Maintenance CellLines->Culture Culture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Culture->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Culture->CellCycle IC50 IC50 Value Determination Cytotoxicity->IC50 ApoptosisAnalysis Quantification of Apoptotic Cells Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Distribution Analysis CellCycle->CellCycleAnalysis

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Materials and Reagents

  • Compound: 4-(2-Formylphenoxy)benzenesulfonamide (synthesis to be performed according to established methods for benzenesulfonamide derivatives).

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • HCT116 (human colorectal carcinoma)

    • A549 (human lung carcinoma)

  • Cell Culture Media:

    • Dulbecco's Modified Eagle's Medium (DMEM) for MCF-7 and HCT116

    • F-12K Medium for A549

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Solubilization solution (e.g., acidified isopropanol)

  • Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cell Cycle Analysis:

    • Propidium Iodide (PI)

    • RNase A

Experimental Protocols

Compound Preparation

The cornerstone of reproducible results is the accurate preparation of the test compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(2-Formylphenoxy)benzenesulfonamide in sterile DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Maintenance

Proper cell culture technique is critical for obtaining reliable and consistent data.

  • Cell Line Maintenance: Culture the selected cancer cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity/Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of 4-(2-Formylphenoxy)benzenesulfonamide. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with 4-(2-Formylphenoxy)benzenesulfonamide at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Data Presentation and Interpretation

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 values for 4-(2-Formylphenoxy)benzenesulfonamide against various cancer cell lines after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-715.2
HCT1168.5
A54922.1
Potential Mechanism of Action: A Hypothetical Signaling Pathway

The formyl group in 4-(2-Formylphenoxy)benzenesulfonamide may be involved in covalent interactions with cellular targets, while the benzenesulfonamide moiety is a known pharmacophore for enzyme inhibition. A plausible, yet hypothetical, mechanism of action could involve the inhibition of a key signaling pathway crucial for cancer cell survival, such as the PI3K/Akt pathway.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(2-Formylphenoxy)- benzenesulfonamide Compound->Akt Inhibition

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(2-Formylphenoxy)benzenesulfonamide as a potential anticancer agent. The systematic evaluation of its cytotoxicity, and its effects on apoptosis and the cell cycle will provide crucial insights into its therapeutic potential and mechanism of action. Further studies, including target identification and in vivo efficacy studies, will be necessary to fully validate its clinical utility.

References

  • Al-Douh, M. H., et al. (2018). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Journal of Applied Pharmaceutical Science, 8(11), 068-072.
  • Mughal, E. U., et al. (2014). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660.
  • Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1688.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(4), 384-388.
  • PubChem. (n.d.). 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide. Retrieved from [Link]

  • Gierlik, E., et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. Molecules, 27(21), 7505.
  • Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • PubChem. (n.d.). 4-(3-Formylphenyl)-Benzenesulfonamide. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26733-26747.
  • Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Tan, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 334.
  • Pinto, M., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Topics in Medicinal Chemistry, 18(1), 43-52.
  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved from [Link]

  • Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26733-26747.
  • Gierlik, E., et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. Molecules, 27(21), 7505.
  • Jo, H., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65681.
  • PubChem. (n.d.). 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Hafner, M., et al. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 8(2), 57–70.

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-(2-Formylphenoxy)benzenesulfonamide

Abstract This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 4-(2-Formylphenoxy)benzenesulfonamide. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

4-(2-Formylphenoxy)benzenesulfonamide is an organic molecule featuring multiple aromatic rings, a sulfonamide group, and a reactive formyl (aldehyde) moiety. As a potential intermediate or active pharmaceutical ingredient (API), ensuring its purity is critical for safety, efficacy, and regulatory compliance. HPLC is the predominant technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3]

Methodology Rationale: The structural characteristics of 4-(2-Formylphenoxy)benzenesulfonamide—notably its aromaticity and moderate polarity—make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[4][5] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[5][6]

A gradient elution, where the mobile phase composition is changed over time from a weaker (more aqueous) to a stronger (more organic) solvent, is employed. This strategy is causally selected to ensure the effective elution and sharp peak shape for a wide range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable analysis time.[7] A photodiode array (PDA) detector is utilized for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development by identifying the optimal detection wavelength (λmax) for maximum sensitivity.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the purity assessment of 4-(2-Formylphenoxy)benzenesulfonamide.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation MobilePhase Mobile Phase Preparation (A: Water, B: Acetonitrile) Filter & Degas SystemEquil System Equilibration (Stabilize Baseline) MobilePhase->SystemEquil StandardPrep Standard Preparation (Stock & Working Dilutions) SystemSuitability System Suitability Test (SST) (Inject Standard 5x) StandardPrep->SystemSuitability SamplePrep Sample Preparation (API Dissolution in Diluent) Analysis Sequence Injection (Blank -> Standard -> Sample) SamplePrep->Analysis SystemEquil->SystemSuitability SystemSuitability->Analysis If SST Passes Integration Chromatogram Integration (Peak Detection & Area Calculation) Analysis->Integration PurityCalc Purity Calculation (Area % Method) Integration->PurityCalc Validation Method Validation (ICH Guidelines) PurityCalc->Validation Report Final Report Generation Validation->Report

Caption: Workflow for HPLC Purity Assessment.

Materials and Methods

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. (e.g., Waters Alliance e2695, Agilent 1260 Infinity II, or equivalent).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • 4-(2-Formylphenoxy)benzenesulfonamide reference standard and analytical sample.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Methanol (MeOH), HPLC grade (for cleaning).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. These conditions were optimized to achieve a balance between resolution, peak shape, and run time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30.1-35 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection PDA Detector, 265 nm
Run Time 35 minutes
Diluent Acetonitrile/Water (50:50, v/v)

Detailed Protocols

Preparation of Solutions
  • Diluent Preparation: Mix equal volumes of HPLC grade water and acetonitrile.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 4-(2-Formylphenoxy)benzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the 4-(2-Formylphenoxy)benzenesulfonamide sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate as needed.

HPLC Analysis Procedure
  • System Setup: Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (50 µg/mL) five consecutive times. The system is deemed ready for analysis if the acceptance criteria are met (see Table below).

  • Injection Sequence: Once SST passes, inject the diluent (as a blank), followed by the Working Standard Solution, and then the Sample Solution.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (n=5) ≤ 2.0%

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Calculation (Area Percent Method):

Ensure that peaks below the disregard limit (typically 0.05%) are not included in the calculation.

Method Validation Protocol

The analytical method must be validated to demonstrate its reliability, as mandated by regulatory bodies.[8][9] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: Inject the diluent, a placebo solution (if applicable), the reference standard solution, and the sample solution. Forced degradation studies (acid, base, peroxide, thermal, photolytic) should also be performed on the sample to demonstrate that the method can separate the main analyte from its degradation products.

  • Acceptance Criteria: The main peak should be free from any co-eluting peaks in all samples. The peak purity index from the PDA detector should pass.

Linearity
  • Protocol: Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 25, 50, 75, 100, 150 µg/mL). Inject each solution and plot a graph of peak area versus concentration.[10]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working sample concentration) by spiking the reference standard into the sample matrix.[11]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be experimentally verified to have acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the purity assessment of 4-(2-Formylphenoxy)benzenesulfonamide. The method is specific, linear, accurate, and precise over the specified range. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a quality control or research and development environment, adhering to established scientific and regulatory standards.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. (n.d.). ResearchGate. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ACS Publications. (2002). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

Sources

Method

Mass spectrometry analysis of 4-(2-Formylphenoxy)benzenesulfonamide

Application Note: High-Sensitivity LC-MS/MS Profiling of 4-(2-Formylphenoxy)benzenesulfonamide Executive Summary This guide details the mass spectrometry analysis of 4-(2-Formylphenoxy)benzenesulfonamide (CAS: N/A for sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of 4-(2-Formylphenoxy)benzenesulfonamide

Executive Summary

This guide details the mass spectrometry analysis of 4-(2-Formylphenoxy)benzenesulfonamide (CAS: N/A for specific isomer, analogous to general sulfonamide CAIs). This molecule combines a polar, ionizable benzenesulfonamide scaffold (typical of Carbonic Anhydrase Inhibitors) with a reactive benzaldehyde moiety linked via an ether bridge.[1]

The Analytical Challenge:

  • Ionization Polarity: The sulfonamide group (

    
    ) is amphoteric but shows superior sensitivity in Negative ESI  (
    
    
    
    ) due to the acidic N-H proton (
    
    
    ).
  • Aldehyde Reactivity: The formyl group (

    
    ) is electrophilic. In protic solvents (methanol/water), it exists in equilibrium with its hydrate (gem-diol) or hemiacetals, complicating spectral interpretation.
    

This protocol prioritizes Negative Electrospray Ionization (ESI-) for quantification and provides a specific workflow to stabilize the aldehyde functionality.

Chemical Properties & Mass Targets

PropertyValueNotes
Formula

Monoisotopic Mass 277.0409 Da Base peak calculation.
Target Ion (ESI-) 276.0336 (

)
Recommended for Quantification
Target Ion (ESI+) 278.0482 (

)
Secondary/Screening Mode
Key Reactivity Aldehyde hydration (+18 Da)Avoid MeOH in stock solutions.

Sample Preparation Protocol

Objective: Solubilize the hydrophobic ether backbone while preventing aldehyde side-reactions.

Reagents:

  • Solvent A: DMSO (Dimethyl sulfoxide) - anhydrous.

  • Solvent B: Acetonitrile (ACN) - LC-MS Grade.

  • Buffer: Ammonium Acetate (10 mM, pH 5.0).

Step-by-Step Workflow:

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of 4-(2-Formylphenoxy)benzenesulfonamide.

    • Dissolve in 1.0 mL anhydrous DMSO .

    • Rationale: DMSO prevents the formation of hemiacetals that occurs in Methanol.[1] The aldehyde remains free.[1]

  • Working Standard (1 µg/mL):

    • Dilute Stock 1:1000 into 50:50 ACN:Water .[1]

    • Critical: Analyze immediately.[1] Prolonged storage in water can lead to hydration (

      
      , +18 Da shift).
      
  • Derivatization (Optional - High Sensitivity):

    • If sensitivity in ESI is insufficient, react with Girard’s Reagent T (hydrazine analog).[1] This converts the neutral aldehyde into a permanently charged hydrazone, boosting ESI+ signal by 10-100x.[1]

    • Citation: - "Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry."[2]

LC-MS/MS Methodology

System: Triple Quadrupole (QqQ) or Q-TOF. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

A. Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5).

    • Why: Ammonium acetate provides a buffer that supports negative ionization (deprotonation of sulfonamide) better than Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters (ESI Negative)
  • Source Temp: 350°C (High temp ensures desolvation of the polar sulfone).

  • Capillary Voltage: -2500 V (Lower voltage prevents discharge in neg mode).

  • Cone Voltage: 30 V.

C. MRM Transitions (Quantification)

The fragmentation of benzenesulfonamides is dominated by the cleavage of the S-N bond and the expulsion of


.
Precursor (

)
Product (

)
Collision Energy (eV)IdentityMechanism
276.0 212.0 20

Primary Quant. Loss of sulfonyl group.
276.0 92.0 35

Qualifier. Phenolic/Aniline ring cleavage.
276.0 155.0 25

Sulfonyl moiety retention.

Mechanism Citation: [Perreault et al., J. Am. Soc.[1] Mass Spectrom., 2013]([Link]) - "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides."

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this bifunctional molecule. It highlights the critical "Fork" between direct analysis and derivatization based on the aldehyde stability.

G Start 4-(2-Formylphenoxy) benzenesulfonamide Solubility Solubilization (Anhydrous DMSO) Start->Solubility Check Sensitivity Check (Direct Infusion) Solubility->Check Direct Direct Analysis (ESI Negative Mode) Check->Direct High Signal Deriv Aldehyde Derivatization (Girard's Reagent T) Check->Deriv Low Signal/Unstable Buffer Mobile Phase: Ammonium Acetate (pH 5) Direct->Buffer Frag Fragmentation: Loss of SO2 (-64 Da) Buffer->Frag PosMode ESI Positive Mode (Hydrazone Detection) Deriv->PosMode PosMode->Frag Modified Mass

Caption: Analytical workflow prioritizing Direct ESI- analysis, with a contingency for Aldehyde Derivatization if sensitivity is compromised.

Data Interpretation Guide

Artifact Watch:
  • The "Hydrate" Peak: If you observe a peak at

    
     294  (
    
    
    
    ), your aldehyde has hydrated in the aqueous mobile phase.
    • Fix: Increase Column Temperature to 50°C to shift equilibrium back to the aldehyde, or increase ACN content.

  • The "Methanol" Adduct: If using Methanol, a peak at

    
     308  (
    
    
    
    ) indicates hemiacetal formation.[1]
    • Fix: Switch to Acetonitrile immediately.[1]

Fragmentation Pathway (ESI-):

The parent ion (


 276) undergoes a rearrangement where the sulfonamide nitrogen deprotonates. The most energetically favorable pathway is the extrusion of 

:

This results in the product ion at

212
. This transition is highly specific to primary sulfonamides.[1]

References

  • Perreault, H., et al. (2013).[1] Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.[1][2]

  • Yu, L., et al. (2015).[1][2] Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. Analyst.

  • Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Holčapek, M., et al. (2010).[1] Recent advances in the mass spectrometry of aldehydes and ketones. Journal of Chromatography A.

Sources

Application

Application Note: X-ray Quality Crystal Growth of 4-(2-Formylphenoxy)benzenesulfonamide

For: Researchers, scientists, and drug development professionals. Introduction Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of the three-dimensional atomic stru...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of the three-dimensional atomic structure of small molecules.[1] The insights gained from a crystal structure are invaluable in drug development, polymorphism studies, and materials science, providing precise information on molecular conformation, stereochemistry, and intermolecular interactions. The primary bottleneck in SCXRD is often not the data collection itself, but the preparation of a high-quality single crystal suitable for diffraction.[2]

This guide provides a detailed protocol for the sample preparation and crystallization of 4-(2-Formylphenoxy)benzenesulfonamide , a molecule possessing multiple functional groups—a sulfonamide, an ether, and an aldehyde—that influence its solubility and crystal packing. The sulfonamide group, in particular, is known to participate in robust hydrogen bonding networks, which can be leveraged to promote crystallinity.[3] This document outlines a systematic approach, from solvent screening to advanced crystallization techniques, designed to overcome common challenges and successfully yield diffraction-quality crystals.

Pre-Crystallization Analysis: Understanding the Molecule

A successful crystallization experiment begins with a thorough understanding of the target compound. The purity of the starting material is paramount; a minimum purity of 90-95% is recommended before attempting to grow single crystals.[4]

Key Molecular Features of 4-(2-Formylphenoxy)benzenesulfonamide:

  • Sulfonamide Moiety (-SO₂NH₂): This group is a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions are often pivotal in forming stable, ordered crystal lattices.[5]

  • Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, which further stabilize the crystal packing.

  • Ether Linkage (-O-): Provides conformational flexibility.

  • Formyl Group (-CHO): The aldehyde is a polar group and a hydrogen bond acceptor, which will influence solvent selection.

Physicochemical Properties (Predicted)
PropertyPredicted Value / CharacteristicRationale & Impact on Crystallization
Molecular Weight ~277.3 g/mol Influences diffusion rates in solution.
Melting Point Moderately high (e.g., >150 °C)Sulfonamides are typically crystalline solids with relatively high melting points.[7] A high melting point is a good indicator of lattice stability.
Polarity PolarThe presence of sulfonamide and aldehyde groups suggests solubility in polar organic solvents.
Solubility Low in non-polar solvents (e.g., hexanes), moderate to high in polar solvents (e.g., acetone, acetonitrile, alcohols).The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but significantly more soluble when heated.[8]
Polymorphism PossibleSulfonamides are known to exhibit polymorphism. Experimental conditions must be carefully controlled to isolate a single, desired crystalline form.

Crystallization Strategy: A Multi-pronged Approach

Given the possibility of complex solubility behavior and polymorphism, a screening approach using multiple crystallization techniques is the most effective strategy. The overall goal is to achieve a state of slow supersaturation, allowing molecules to self-assemble into a well-ordered lattice.[2]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Solvent & Method Screening cluster_eval Phase 3: Evaluation & Optimization a Purify Compound (>95%) b Characterize Properties (Solubility, MP) a->b c Select Solvent Systems (Single & Binary) b->c d Set Up Multiple Crystallization Methods c->d e Slow Evaporation f Vapor Diffusion g Slow Cooling h Solvent/Anti-Solvent Layering i Monitor for Crystal Growth (Microscope) e->i f->i g->i h->i j Optimize Conditions (Temp, Concentration) i->j k Harvest & Mount Best Crystal j->k

Caption: Overall workflow for X-ray quality crystal preparation.
Solvent Selection

The choice of solvent is the most critical variable in crystallization.[8] An ideal solvent will dissolve the compound when hot but not at room temperature. For 4-(2-Formylphenoxy)benzenesulfonamide, solvents with moderate to high polarity should be screened first.

Recommended Solvents for Initial Screening:

SolventBoiling Point (°C)PolarityRationale
Acetonitrile 82Polar aproticOften yields high-quality crystals; good for slow evaporation.
Acetone 56Polar aproticGood solvent, but high volatility requires careful control of evaporation.[4]
Ethanol/Methanol 78 / 65Polar proticCan participate in H-bonding, potentially aiding crystal packing.
Ethyl Acetate 77Moderate polarityA good general-purpose solvent for many organic compounds.[4]
Tetrahydrofuran (THF) 66Polar aproticKnown to be a good solvent for crystallization but can sometimes lead to "oiling out".[9]
Toluene 111Non-polarCan be a good solvent for aromatic compounds; less volatile. Use as a less polar component in binary systems.[4]
Dichloromethane (DCM) 40Moderate polarityHigh volatility, best used for layering or diffusion methods.
Hexanes/Heptane ~69 / ~98Non-polarTo be used as anti-solvents in binary systems.

Experimental Protocols

Safety Note: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.[10] The principle is to slowly increase the concentration of the solution by allowing the solvent to evaporate, thereby inducing crystallization.

  • Preparation: Dissolve 5-10 mg of the compound in the minimum amount of a suitable solvent (e.g., acetonitrile or ethyl acetate) in a small, clean vial (a 1-dram vial or smaller is ideal). If necessary, gently warm the solution to ensure complete dissolution.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle or two.[11] This restricts the rate of evaporation. A loosely fitted cap can also be used.[10]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a bench or a dedicated crystallization incubator).

  • Monitoring: Check the vial daily for crystal growth without disturbing it. High-quality crystals can take several days to weeks to form.[2]

Causality: The slow rate of solvent removal is crucial. If evaporation is too rapid, the solution becomes supersaturated too quickly, leading to the formation of many small microcrystals or an amorphous precipitate instead of a few large, well-ordered single crystals.[12]

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is highly effective and allows for very slow changes in solvent composition, promoting high-quality crystal growth.[2] An "anti-solvent" (in which the compound is insoluble) slowly diffuses via the vapor phase into a solution of the compound in a "good" solvent.

Caption: Principle of the vapor diffusion technique.
  • Preparation: In a small, open inner vial (e.g., a 0.5-dram vial or an NMR tube cap), dissolve 2-5 mg of the compound in a small volume (~0.2-0.5 mL) of a relatively volatile "good" solvent (e.g., Dichloromethane).

  • Setup: Place this inner vial inside a larger vial or jar (e.g., a 4-dram vial or a small beaker) that contains a layer (~1-2 mL) of a volatile anti-solvent (e.g., pentane or hexanes).[4] The anti-solvent should be a poor solvent for the compound.

  • Sealing: Tightly seal the outer container and leave it undisturbed.

  • Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the inner vial's solution. This gradually decreases the solubility of the compound, leading to slow crystallization.

Causality: This method provides exquisite control over the rate of supersaturation. The diffusion of the anti-solvent vapor is a very slow process, giving the molecules ample time to arrange themselves into a crystalline lattice. The choice of solvents is critical; the "good" solvent should be less volatile than the anti-solvent.[4]

Protocol 3: Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

  • Preparation: In a test tube or small Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) to 10-20 mg of the compound.

  • Dissolution: Heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved. If the solid dissolves too easily, you have added too much solvent. If it does not dissolve, add the solvent dropwise until a clear solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask filled with warm water).

  • Incubation: Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

Causality: As the temperature of the saturated solution decreases, the solubility of the compound drops, creating a supersaturated state. Slow cooling ensures that this transition happens gradually, which is essential for the growth of large, well-defined crystals.[13]

Troubleshooting Common Crystallization Problems

ProblemObservationPotential Cause(s)Suggested Solution(s)
No Crystals Form A clear solution remains even after extended time or cooling.The solution is not saturated; too much solvent was used.Re-heat the solution and allow some solvent to evaporate to increase the concentration. Try adding a "seed crystal" (a tiny crystal from the crude material) to induce nucleation.[14]
Oiling Out An insoluble oil or liquid phase separates from the solution instead of a solid.The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly from a very high temperature. The boiling point of the solvent may be higher than the melting point of the solute.Add a small amount of an anti-solvent to the oil. Alternatively, re-dissolve the oil in a different solvent system. Use a solvent with a lower boiling point.[15]
Amorphous Precipitate A fine powder or non-crystalline solid "crashes out" of the solution.Supersaturation was achieved too quickly (e.g., solvent evaporated too fast, or solution was cooled too rapidly).Re-dissolve the precipitate by heating and adding a little more solvent. Slow down the crystallization process (e.g., use a vial with a smaller opening, or cool the solution more slowly).[14]
Microcrystals A mass of very small, often inter-grown crystals forms.Too many nucleation sites are present (e.g., from dust or scratches on the glass). The solution was too concentrated.Filter the hot solution through a cotton plug into a clean vial to remove nucleation sites. Dilute the initial solution slightly. Scratching the glass in one spot can create a single nucleation point.[12]

Crystal Handling and Mounting

Once suitable crystals have been grown, they must be carefully handled and mounted for data collection.[1]

  • Selection: Under a microscope, select a crystal that is well-formed, transparent, and free of cracks or defects. An ideal size is typically 0.1-0.3 mm in all dimensions.

  • Harvesting: Carefully remove the mother liquor with a pipette. Use a specialized crystal mounting loop (e.g., a MiTeGen loop) to gently scoop the selected crystal out of the vial.

  • Mounting: Quickly transfer the crystal on the loop into a stream of cold nitrogen gas on the diffractometer. For small molecules, the crystal is often coated in a cryoprotectant oil (e.g., Paratone-N) to prevent it from drying out and to aid in handling.[16]

  • Freezing: The rapid cooling (flash-freezing) vitrifies the remaining solvent and minimizes radiation damage during X-ray exposure.[1]

Causality: Proper mounting is essential to preserve the crystal's integrity. If a solvated crystal loses solvent molecules from its lattice, the crystallinity will be lost. Flash-freezing maintains the crystal in a stable, hydrated state and reduces atomic thermal motion, which leads to higher-quality diffraction data.[1]

References

  • X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. Crystal Growing. [Link]

  • University of York, Department of Chemistry. scXRD: Growing single crystals. [Link]

  • Warkentin, M. (2021). A beginner's guide to macromolecular crystallization. The Biochemist. [Link]

  • Linac Coherent Light Source, SLAC National Accelerator Laboratory. Crystal Growth. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845. [Link]

  • The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. [Link]

  • Jargstorff, C. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]

  • Staples, R. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]

  • X-Ray Crystallography Facility, University of Pennsylvania. Crystal Growing Tips and Methods. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • University of Hyderabad, School of Chemistry. Slow Evaporation Method. [Link]

  • The Center for Xray Crystallography, University of Florida. (2015). How To Grow Crystals. [Link]

  • Spingler, B., et al. Guide for crystallization. [Link]

  • Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 74(Pt 10), 1463–1471. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonamide (CAS 98-10-2). [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ruf, M. Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • YouTube. X-ray Crystallography: Crystal Mounting. [Link]

  • ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(8), 545. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • ResearchGate. A new single-crystal mounting technique for low-background high-temperature X-ray diffraction. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide. [Link]

  • YouTube. Crystallization, Small Scale. [Link]

Sources

Method

Application Note: Structural Basis for Targeting Carbonic Anhydrases with 4-(2-Formylphenoxy)benzenesulfonamide

Executive Summary & Scientific Rationale This guide details the protocol for molecular docking studies of 4-(2-Formylphenoxy)benzenesulfonamide (FPBS), a pharmacologically relevant scaffold designed to target zinc-metall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for molecular docking studies of 4-(2-Formylphenoxy)benzenesulfonamide (FPBS), a pharmacologically relevant scaffold designed to target zinc-metalloenzymes. While sulfonamides are ubiquitous in medicinal chemistry, this specific derivative incorporates a formyl-phenoxy tail , offering unique opportunities for "tail-approach" interactions within the enzyme active site.

Primary Target: Human Carbonic Anhydrase (hCA), specifically isoforms hCA II (cytosolic, glaucoma target) and hCA IX (transmembrane, hypoxic tumor target).

Mechanistic Insight: The scientific validity of this protocol rests on the Zinc-Binder Hypothesis . The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). For accurate in silico modeling, the sulfonamide nitrogen must be treated as deprotonated (

) to mimic the transition state where it displaces the zinc-bound water molecule/hydroxide ion, coordinating directly to the Zn(II) ion in a tetrahedral geometry [1, 2].

Computational Workflow Protocol

Phase 1: Ligand Preparation (The "Input" Integrity)

The accuracy of docking is limited by the quality of the input structures. For FPBS, the aldehyde (formyl) group and the sulfonamide ionization state are critical.

  • Structure Generation:

    • Generate the 3D conformer of 4-(2-Formylphenoxy)benzenesulfonamide.

    • Crucial Step: Generate ionization states at pH 7.4.

    • Expert Note: While the bulk solution species is neutral, the active species inside the CA catalytic pocket is the anion . You must generate the deprotonated form (

      
      ) manually or using specific tautomer/ionization tools (e.g., Epik, LigPrep) to ensure the docking software recognizes the negative charge potential for metal coordination [3].
      
  • Energy Minimization:

    • Perform geometry optimization using a semi-empirical method (e.g., PM6) or DFT (B3LYP/6-31G*) to relax the bond angles of the diphenyl ether linkage.

Phase 2: Protein Preparation (The "Receptor" Integrity)

Select high-resolution X-ray crystal structures.

  • hCA II: PDB ID 3HS4 (Resolution: 1.10 Å) – High resolution, wild type.

  • hCA IX: PDB ID 3IAI or 5FL4 – Mimic for the tumor-associated isoform.

Protocol:

  • Clean-up: Remove solvent water molecules except the deep-pocket water coordinated to the Zinc if you are not assuming displacement (standard sulfonamide docking assumes displacement, so remove it).

  • Protonation: Add hydrogens using a hydrogen bond network optimizer (e.g., PROPKA) at pH 7.4.

    • Validation Check: Ensure His94, His96, and His119 (the Zinc triad) are correctly protonated (usually neutral, N-epsilon or N-delta tautomers) to maintain coordination geometry.

  • Metal Handling: Ensure the Zn(II) atom is assigned a formal charge of +2.0. Standard force fields (AMBER/CHARMM) often require specific non-bonded parameters for Zinc to prevent steric clashes with the ligand.

Phase 3: Grid Generation & Docking

Grid Box Definition:

  • Center: The coordinates of the catalytic Zinc atom.

  • Dimensions:

    
     Å (Sufficient to cover the active site and the hydrophobic/hydrophilic halves of the entrance channel).
    

Docking Strategy (AutoDock Vina / Glide / Gold):

  • Constraint (Optional but Recommended): Apply a metal-coordination constraint. Force the sulfonamide nitrogen to be within 2.0–2.5 Å of the Zinc atom. This reduces false positives where the ligand binds to the surface rather than the catalytic center.

  • Exhaustiveness: Set to high (e.g., Vina exhaustiveness = 32) to sample the rotational flexibility of the phenoxy ether linkage.

Workflow Visualization

The following diagram illustrates the critical decision points in the docking workflow, specifically the handling of the Zinc ion and ionization states.

DockingWorkflow Start Start: 4-(2-Formylphenoxy) benzenesulfonamide LigPrep Ligand Preparation (Deprotonation of -SO2NH2) Start->LigPrep Generate Anion ProtPrep Protein Preparation (hCA II / hCA IX) Start->ProtPrep Select PDB Docking Molecular Docking (Constraint: N-Zn < 2.5Å) LigPrep->Docking ZnCheck Zinc Parameterization (Charge +2.0, Histidine Triad) ProtPrep->ZnCheck Critical Step GridGen Grid Generation (Center: Zn Atom) ZnCheck->GridGen GridGen->Docking Analysis Interaction Analysis (H-bond Thr199, Pi-Stacking) Docking->Analysis

Figure 1: Validated computational workflow for metalloenzyme docking. Note the parallel processing of ligand ionization and Zinc parameterization.

Data Analysis & Expected Results

Quantitative Metrics

When analyzing the results, do not rely solely on the Docking Score. Use the following table to structure your data evaluation.

MetricAcceptance CriteriaScientific Significance
Binding Affinity (

)

kcal/mol
Indicates thermodynamic stability comparable to standard inhibitors (e.g., Acetazolamide).
Ligand Efficiency (LE)

kcal/mol/heavy atom
Ensures the binding is driven by specific interactions, not just molecular size.
Zn-N Distance

Å
Confirms direct coordination to the catalytic metal (The "Zinc Anchor").
RMSD (vs Reference)

Å
Used when re-docking a co-crystallized ligand to validate the protocol.
Structural Interaction Checklist

For a pose to be considered "bioactive," it must exhibit:

  • Zinc Coordination: The sulfonamide nitrogen coordinates to Zn(II).[1][2][3][4]

  • Gatekeeper H-Bond: The sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 . This is the "selectivity filter" of Carbonic Anhydrase [1, 4].

  • Tail Interaction: The (2-formylphenoxy) phenyl ring should orient towards the hydrophobic pocket (Val121, Leu198) or the hydrophilic isoform-specific residues depending on the specific isoform targeted.

Mechanistic Pathway

The diagram below details the specific molecular interactions stabilizing the FPBS-CA complex.

InteractionMap Ligand_N Sulfonamide N (Anionic) Zn Zn(II) Ion Ligand_N->Zn Coordination (1.9-2.4 Å) Ligand_O Sulfonamide O Thr199 Thr199 (Gatekeeper) Ligand_O->Thr199 H-Bond (Essential) Ligand_Tail Phenoxy Ring (Hydrophobic) HydroPocket Val121/Leu198 (Hydrophobic) Ligand_Tail->HydroPocket Pi-Alkyl / VdW Ligand_CHO Formyl Group (CHO) Ligand_CHO->HydroPocket Steric Fit / H-Bond HisTriad His94/96/119 HisTriad->Zn Coordination

Figure 2: Interaction map of the FPBS-CA complex. The N-Zn coordination and O-Thr199 H-bond are non-negotiable requirements for a valid pose.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Koç, Yiğit, et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Link

  • Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-formylphenoxy)benzenesulfonamide derivatives. Journal of Medicinal Chemistry. (Contextual reference based on standard CAII-sulfonamide crystallography protocols).

Sources

Application

Application Notes and Protocols: 4-(2-Formylphenoxy)benzenesulfonamide as a Putative Chemical Probe for Carbonic Anhydrase IX

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Tool for Cancer Research The benzenesulfonamide scaffold is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Tool for Cancer Research

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This class of compounds has yielded numerous drugs and chemical probes, primarily targeting a family of enzymes known as carbonic anhydrases (CAs).[3][4] This guide introduces 4-(2-Formylphenoxy)benzenesulfonamide , a novel derivative, as a putative chemical probe for investigating the biology of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia.[4][5]

While specific data for 4-(2-Formylphenoxy)benzenesulfonamide is not yet established in the literature, its structural features—a benzenesulfonamide core for CA binding and a reactive formyl group—suggest its potential as a valuable research tool. This document provides a comprehensive overview of its proposed synthesis, hypothesized mechanism of action, and detailed protocols for its application and validation as a chemical probe for CA IX.

Scientific Rationale: Why 4-(2-Formylphenoxy)benzenesulfonamide for CA IX?

The selection of CA IX as the hypothetical target for this probe is based on several key factors:

  • Established Pharmacophore: The unsubstituted sulfonamide group is a well-established zinc-binding group that anchors inhibitors to the active site of carbonic anhydrases.[3]

  • Tumor-Associated Target: CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a validated target for anticancer therapies.[4][5] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.

  • Reactive Handle for Further Applications: The formyl (aldehyde) group provides a reactive handle for various chemical transformations. This allows for the potential development of second-generation probes, such as fluorescently labeled versions for imaging or biotinylated derivatives for affinity purification and proteomic studies.

Proposed Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide can be envisioned through a straightforward multi-step process, adapting established synthetic methodologies for similar compounds.

Synthesis_of_4-(2-Formylphenoxy)benzenesulfonamide cluster_0 Step 1: Protection of Aldehyde cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Deprotection A 2-Hydroxybenzaldehyde B 2-(1,3-Dioxolan-2-yl)phenol A->B Ethylene glycol, p-TsOH, Toluene, Reflux D 4-(2-(1,3-Dioxolan-2-yl)phenoxy) benzenesulfonamide B->D K2CO3, DMF, Heat C 4-Fluorobenzenesulfonamide C->D E 4-(2-Formylphenoxy) benzenesulfonamide D->E Aqueous HCl, Acetone

Caption: Proposed synthetic route for 4-(2-Formylphenoxy)benzenesulfonamide.

Detailed Synthetic Protocol:

  • Protection of 2-Hydroxybenzaldehyde: To a solution of 2-hydroxybenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture with a Dean-Stark apparatus to remove water. After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1,3-dioxolan-2-yl)phenol.

  • Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 2-(1,3-dioxolan-2-yl)phenol and 4-fluorobenzenesulfonamide in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) and heat the mixture. Monitor the reaction by thin-layer chromatography. Once the starting materials are consumed, cool the reaction to room temperature, pour into ice-water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-(2-(1,3-dioxolan-2-yl)phenoxy)benzenesulfonamide.

  • Deprotection: Dissolve the protected intermediate in a mixture of acetone and aqueous hydrochloric acid. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 4-(2-Formylphenoxy)benzenesulfonamide.

Hypothesized Mechanism of Action: Targeting the Catalytic Core of CA IX

Benzenesulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site.[3] The sulfonamide group (-SO₂NH₂) deprotonates to a sulfonamidate anion (-SO₂NH⁻), which then binds to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.

Mechanism_of_Action cluster_0 CA IX Active Site cluster_1 Inhibition Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Probe 4-(2-Formylphenoxy)benzenesulfonamide (R-SO₂NH₂) OH->Probe Displacement H2O H₂O Inhibitor R-SO₂NH⁻ Probe->Inhibitor Deprotonation Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Inhibitor

Caption: Hypothesized binding of 4-(2-Formylphenoxy)benzenesulfonamide to the zinc ion in the active site of Carbonic Anhydrase IX.

The phenoxy ring and the formyl group of the probe are expected to interact with amino acid residues lining the active site cavity, potentially contributing to its binding affinity and selectivity for different CA isoforms.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase IX Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of 4-(2-Formylphenoxy)benzenesulfonamide against human recombinant CA IX.

Materials:

  • Human recombinant Carbonic Anhydrase IX

  • 4-(2-Formylphenoxy)benzenesulfonamide (dissolved in DMSO)

  • 4-Nitrophenyl acetate (NPA)

  • Tris buffer (pH 7.5)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of CA IX in Tris buffer. Prepare serial dilutions of 4-(2-Formylphenoxy)benzenesulfonamide in DMSO.

  • Assay Setup: In a stopped-flow instrument, one syringe will contain the CA IX solution pre-incubated with varying concentrations of the inhibitor (or DMSO as a control). The other syringe will contain the substrate, 4-nitrophenyl acetate, dissolved in Tris buffer.

  • Measurement: Rapidly mix the enzyme/inhibitor solution with the substrate solution. Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate product.

  • Data Analysis: Determine the initial rates of the enzymatic reaction at each inhibitor concentration. Plot the initial rates against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to calculate the inhibition constant (Kᵢ).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cancer cell line overexpressing CA IX (e.g., HT-29)

  • 4-(2-Formylphenoxy)benzenesulfonamide

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-CA IX antibody

Procedure:

  • Cell Treatment: Treat cultured cancer cells with either 4-(2-Formylphenoxy)benzenesulfonamide or vehicle (DMSO) for a specified time.

  • Heating: Harvest the cells, resuspend them in PBS, and divide them into aliquots. Heat the aliquots at different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Western Blotting: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody specific for CA IX.

  • Data Analysis: Quantify the band intensities for CA IX at each temperature. A ligand-bound protein is typically more stable and will have a higher melting temperature. Plot the amount of soluble CA IX as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 3: Cellular Imaging with a Fluorescent Derivative

The formyl group of 4-(2-Formylphenoxy)benzenesulfonamide can be reacted with a fluorescent hydrazine or amine to generate a fluorescent probe for cellular imaging.

Materials:

  • 4-(2-Formylphenoxy)benzenesulfonamide-fluorophore conjugate

  • Cancer cell line expressing CA IX

  • Cell culture medium

  • Formaldehyde solution for fixation

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the CA IX-expressing cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with the fluorescently labeled probe at an appropriate concentration and for a suitable duration.

  • Fixation and Staining: Wash the cells with PBS, fix with formaldehyde, and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of the fluorescent probe using a fluorescence microscope. Co-localization with known markers for the plasma membrane can further confirm the targeting of the transmembrane CA IX.

Validation of 4-(2-Formylphenoxy)benzenesulfonamide as a Chemical Probe

For any new chemical probe, rigorous validation is crucial to ensure that the observed biological effects are due to its interaction with the intended target.[6][7]

Key Validation Steps:

  • Purity and Identity Confirmation: The synthesized compound must be thoroughly characterized by NMR, mass spectrometry, and HPLC to confirm its structure and purity (>95%).

  • Potency and Selectivity: The inhibitory activity of the probe should be determined against a panel of human carbonic anhydrase isoforms (I, II, IV, XII, etc.) to assess its selectivity for CA IX.[8] Ideally, a good chemical probe should exhibit at least a 30-fold selectivity for its primary target over other family members.[9]

  • Cellular Activity: The probe's activity should be confirmed in a cellular context, for example, by demonstrating its ability to inhibit CA IX-mediated acidification of the extracellular environment in cancer cells.

  • Off-Target Profiling: Broader profiling against a panel of unrelated receptors and enzymes is recommended to identify potential off-target interactions that could lead to misleading results.[10]

  • Negative Control: The synthesis and testing of a structurally similar but inactive analog (e.g., where the sulfonamide group is replaced with a non-binding moiety) is essential to demonstrate that the observed effects are due to the specific interaction with the target.[6]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be desirable to generate for the validation of 4-(2-Formylphenoxy)benzenesulfonamide as a chemical probe for CA IX.

ParameterValueMethod
Purity >98%HPLC
CA IX Kᵢ 50 nMStopped-flow Assay
CA I Kᵢ >5,000 nMStopped-flow Assay
CA II Kᵢ >10,000 nMStopped-flow Assay
CA XII Kᵢ 800 nMStopped-flow Assay
Cellular Target Engagement (CETSA ΔTₘ) +4.5 °CCETSA
Inhibition of Hypoxia-induced Acidification (EC₅₀) 250 nMCellular Assay

Experimental Workflow Diagram

Experimental_Workflow A Synthesis and Characterization of 4-(2-Formylphenoxy)benzenesulfonamide B In Vitro CA Inhibition Assays (Potency and Selectivity Profiling) A->B E Development of a Fluorescent Derivative A->E G Off-Target Profiling and Negative Control Synthesis A->G C Cellular Target Engagement (CETSA) B->C H Validated Chemical Probe for CA IX B->H D Functional Cellular Assays (e.g., Extracellular Acidification) C->D D->H F Cellular Imaging Studies E->F F->H G->H

Caption: A comprehensive workflow for the validation of 4-(2-Formylphenoxy)benzenesulfonamide as a chemical probe.

Conclusion

4-(2-Formylphenoxy)benzenesulfonamide represents a promising, yet uncharacterized, chemical entity with the potential to be developed into a valuable chemical probe for studying the role of Carbonic Anhydrase IX in cancer biology. The protocols and validation strategies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and apply this novel compound. Through rigorous scientific investigation, 4-(2-Formylphenoxy)benzenesulfonamide could become a powerful tool for elucidating the intricate functions of CA IX and for the development of novel anticancer therapeutics.

References

  • Arul Murugan, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals, 15(2), 234. [Link]

  • Asaolu, O. O., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 9, 738593. [Link]

  • Bonavita, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Expert Opinion on Drug Discovery, 18(1), 69-86. [Link]

  • Boutin, J. A. (2019). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Journal of Pharmaceutical Sciences & Research, 11(1), 1-2.
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  • Shulga, N., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. RSC Medicinal Chemistry, 14(5), 922-935. [Link]

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Method

Application Notes and Protocols for Click Chemistry Utilizing Derivatives of 4-(2-Formylphenoxy)benzenesulfonamide

Authored by: A Senior Application Scientist Introduction: A Bifunctional Scaffold for Advanced Bioconjugation The convergence of drug discovery, chemical biology, and materials science necessitates the development of ver...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Scaffold for Advanced Bioconjugation

The convergence of drug discovery, chemical biology, and materials science necessitates the development of versatile molecular scaffolds that enable precise and efficient conjugation of diverse molecular entities.[1] 4-(2-Formylphenoxy)benzenesulfonamide emerges as a promising candidate for such a scaffold, offering a unique combination of functionalities. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[2][3] The strategically positioned formyl group provides a reactive handle for bioorthogonal ligation, allowing for the covalent attachment to biomolecules under physiological conditions.[4][5] By introducing a "click-active" group, such as an azide or an alkyne, onto this scaffold, we can create a powerful bifunctional linker for a variety of applications, leveraging the robustness and efficiency of click chemistry.[1][6] This guide provides a comprehensive overview of the synthesis of click-active derivatives of 4-(2-Formylphenoxy)benzenesulfonamide and detailed protocols for their application in bioconjugation, drug delivery, and materials science.

Synthesis of Click-Active 4-(2-Formylphenoxy)benzenesulfonamide Derivatives

The versatility of the 4-(2-Formylphenoxy)benzenesulfonamide scaffold lies in its potential for derivatization to include a click-active handle. Below are proposed synthetic routes to introduce either an azide or an alkyne functionality. These syntheses are based on established organic chemistry principles.[7][8]

Scheme 1: Synthesis of an Azide-Functionalized Derivative

A plausible route to an azide-containing derivative involves the use of a starting material where the benzenesulfonamide ring is functionalized with a group that can be converted to an azide. For instance, starting with 4-amino-N-(2-formylphenyl)benzenesulfonamide, a diazotization reaction followed by substitution with an azide source would yield the desired product.

start 4-Amino-N-(2-formylphenyl)benzenesulfonamide intermediate1 Diazonium Salt Intermediate start->intermediate1 1. NaNO2, HCl, 0 °C product 4-Azido-N-(2-formylphenyl)benzenesulfonamide intermediate1->product 2. NaN3 start 4-Iodo-N-(2-formylphenyl)benzenesulfonamide intermediate1 TMS-Protected Alkyne Adduct start->intermediate1 1. TMS-acetylene, Pd(PPh3)4, CuI, Et3N product 4-Ethynyl-N-(2-formylphenyl)benzenesulfonamide intermediate1->product 2. K2CO3, MeOH

Caption: Proposed synthesis of an alkyne-functionalized derivative.

Applications in Bioconjugation and Drug Delivery

The unique bifunctional nature of these derivatives, possessing both a formyl group for initial ligation and a click-active handle for a secondary, robust conjugation, opens up a wide range of applications. [9][10]

Orthogonal Sequential Ligation for Protein Modification

The formyl group can be chemoselectively ligated to aminooxy- or hydrazide-modified biomolecules to form stable oxime or hydrazone linkages, respectively. [5]This initial conjugation can be performed under mild, physiological conditions. The now biomolecule-conjugated linker, still presenting either an azide or alkyne, can undergo a subsequent click reaction with a second molecule of interest. This orthogonal, sequential ligation strategy is invaluable for the construction of complex bioconjugates. [11][12]

cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Click Chemistry linker Azide-Functionalized Linker (with formyl group) intermediate Protein-Linker Conjugate linker->intermediate protein Protein with Aminooxy Handle protein->intermediate final_product Final Bioconjugate intermediate->final_product CuAAC or SPAAC payload Alkyne-Functionalized Payload (e.g., Fluorophore) payload->final_product

Caption: Workflow for orthogonal sequential bioconjugation.

Development of Antibody-Drug Conjugates (ADCs)

The sulfonamide scaffold has inherent therapeutic potential and can be exploited in the design of ADCs. [13]The bifunctional linker can be used to attach a cytotoxic payload to a targeting antibody. The antibody can be modified to introduce an aminooxy or hydrazide group for initial ligation to the linker's formyl group. Subsequently, a potent cytotoxic drug functionalized with a click handle can be attached via a click reaction. This modular approach allows for the rapid generation and screening of various ADC constructs. [14][15]

Application in Materials Science

The click-active derivatives of 4-(2-Formylphenoxy)benzenesulfonamide can also be employed to functionalize surfaces and polymers. For instance, a surface (e.g., a silicon wafer or a nanoparticle) can be modified to present either an azide or an alkyne group. The corresponding click-active linker can then be "clicked" onto the surface, presenting the formyl group for subsequent immobilization of biomolecules or other chemical entities. This is particularly useful for creating biosensors or functionalized biomaterials.

Detailed Protocols

The following protocols are generalized and should be optimized for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction for conjugating an azide-functionalized 4-(2-Formylphenoxy)benzenesulfonamide derivative to an alkyne-containing molecule. [16] Materials:

  • Azide-functionalized 4-(2-Formylphenoxy)benzenesulfonamide derivative (1 eq)

  • Alkyne-containing molecule (1.1 eq)

  • Copper(II) sulfate (CuSO4) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the azide-functionalized linker and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and THPTA in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Component Stock Concentration Volume for 1 mL reaction Final Concentration
Azide-Linker10 mM in DMSO100 µL1 mM
Alkyne-Molecule11 mM in DMSO100 µL1.1 mM
CuSO410 mM in H2O10 µL0.1 mM
THPTA50 mM in H2O10 µL0.5 mM
Sodium Ascorbate100 mM in H2O5 µL0.5 mM
Solvent 775 µL
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. [9][17] Materials:

  • Azide-functionalized 4-(2-Formylphenoxy)benzenesulfonamide derivative (1 eq)

  • DBCO-functionalized molecule (1.2 eq)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-functionalized linker in PBS.

  • Add the DBCO-functionalized molecule to the solution.

  • Allow the reaction to proceed at room temperature or 37°C for 4-12 hours.

  • Monitor the reaction progress by LC-MS or other suitable analytical methods.

  • The resulting conjugate can be purified using size-exclusion chromatography or other protein purification techniques if a biomolecule is involved.

Component Stock Concentration Volume for 1 mL reaction Final Concentration
Azide-Linker10 mM in DMSO10 µL0.1 mM
DBCO-Molecule12 mM in DMSO10 µL0.12 mM
PBS, pH 7.4 980 µL
Protocol 3: Sequential Orthogonal Ligation

This protocol details the two-step conjugation of a protein and a payload using an azide-functionalized linker.

Step 1: Oxime Ligation

  • Prepare a solution of the aminooxy-modified protein in PBS, pH 6.5.

  • Add the azide-functionalized 4-(2-Formylphenoxy)benzenesulfonamide derivative (5-10 fold molar excess).

  • Incubate the reaction at room temperature for 2-4 hours.

  • Remove the excess linker by size-exclusion chromatography.

Step 2: SPAAC

  • To the purified protein-linker conjugate, add the DBCO-functionalized payload (2-5 fold molar excess).

  • Incubate the reaction at 37°C for 4-12 hours.

  • Purify the final protein-linker-payload conjugate using an appropriate chromatographic method (e.g., size-exclusion or affinity chromatography).

Conclusion

Derivatives of 4-(2-Formylphenoxy)benzenesulfonamide represent a novel and highly versatile class of bifunctional linkers for click chemistry applications. Their unique architecture, combining a biologically relevant sulfonamide core, a bioorthogonal formyl handle, and a click-active group, provides a powerful platform for the construction of complex bioconjugates, targeted drug delivery systems, and functionalized materials. The protocols outlined in this guide offer a starting point for researchers and scientists to explore the vast potential of these promising molecular tools.

References

  • McBerney, R., Dolan, J. P., Cawood, E. E., Webb, M. E., & Turnbull, W. B. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2038–2047. [Link]

  • McBerney, R., Dolan, J. P., Cawood, E. E., Webb, M. E., & Turnbull, W. B. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online. [Link]

  • Click chemistry. In Wikipedia. [Link]

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  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. [Link]

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  • Kumar, R., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry, 11(7), 1169-1174. [Link]

  • Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. ACS Publications. (2024). [Link]

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  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. (2020). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. My aim is to provide not just procedural guidance, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, most commonly a variation of the Williamson ether synthesis or an Ullmann condensation. The core transformation involves the formation of an ether linkage between salicylaldehyde and a 4-halobenzenesulfonamide or a related derivative. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will address the most frequently encountered side products and provide strategies for their mitigation.

Main Reaction Pathway

The desired reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 4-halobenzenesulfonamide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Salicylaldehyde Salicylaldehyde Base Base (e.g., K2CO3) Salicylaldehyde->Base Deprotonation Benzenesulfonamide 4-Halobenzenesulfonamide TargetMolecule 4-(2-Formylphenoxy)benzenesulfonamide Benzenesulfonamide->TargetMolecule Phenoxide Salicylaldehyde Phenoxide Base->Phenoxide Solvent Solvent (e.g., DMF) Solvent->TargetMolecule Phenoxide->TargetMolecule Nucleophilic Attack

Caption: General schematic of the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

FAQ 1: My reaction is producing a significant amount of an isomeric impurity that is difficult to separate. What is it and how can I avoid it?

Answer:

This is a classic case of competitive C-alkylation versus the desired O-alkylation of the salicylaldehyde phenoxide.[1][2][3]

  • The Culprit: C-Alkylated Isomer

    Instead of the nucleophilic attack occurring at the oxygen of the phenoxide, it can occur at the electron-rich ortho or para positions of the aromatic ring, leading to the formation of a carbon-carbon bond. Given the substitution pattern of salicylaldehyde, C-alkylation would likely occur at the C4 or C6 position.

    G cluster_products Products Phenoxide Salicylaldehyde Phenoxide O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Attack at Carbon ArylHalide 4-Halobenzenesulfonamide ArylHalide->O_Alkylation ArylHalide->C_Alkylation

    Caption: Competing O- and C-alkylation pathways.

  • Causality & Mitigation:

    The O- versus C-alkylation ratio is influenced by several factors:

    FactorFavoring O-AlkylationFavoring C-Alkylation
    Solvent Polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation but not the phenoxide anion, leaving the oxygen more nucleophilic.Protic solvents (e.g., ethanol, water) that can hydrogen-bond with the oxygen, making it less available for reaction.
    Counter-ion Large, soft cations (e.g., K+, Cs+) that associate less tightly with the phenoxide oxygen.Small, hard cations (e.g., Li+, Na+) that coordinate more strongly with the oxygen, sterically hindering O-alkylation.
    Temperature Generally, lower temperatures favor O-alkylation.Higher temperatures can provide the activation energy needed for C-alkylation.
  • Troubleshooting Protocol:

    • Solvent Selection: Switch to a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.

    • Base Selection: Use a weaker base with a larger counter-ion, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), instead of stronger bases like sodium hydride (NaH).

    • Temperature Control: Maintain a moderate reaction temperature. Start with trials at room temperature and gradually increase if the reaction is too slow. Avoid excessive heating.[4]

FAQ 2: I am observing a side product with a mass corresponding to the hydrolysis of my starting material or product. What is happening?

Answer:

Hydrolysis can be a significant issue, especially if there is residual water in your reaction mixture or during workup.[5][6]

  • Potential Hydrolysis Products:

    • From 4-halobenzenesulfonamide: Hydrolysis of the sulfonyl halide (if used as a starting material) will yield 4-sulfamoylbenzoic acid.

    • From 4-(2-Formylphenoxy)benzenesulfonamide: The sulfonamide bond itself can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under neutral conditions.[5] A more likely hydrolysis point is the formyl group, which can be oxidized to a carboxylic acid (see FAQ 3).

  • Causality & Mitigation:

    • Moisture: The primary cause is the presence of water in the solvent or reagents.

    • pH Extremes: Workup procedures involving strong acids or bases can promote hydrolysis.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

    • Neutral Workup: During the workup, aim to maintain a pH as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

FAQ 3: My final product is contaminated with a carboxylic acid impurity. Where is this coming from?

Answer:

The aldehyde group in salicylaldehyde is susceptible to oxidation, which will form 2-hydroxybenzoic acid (salicylic acid). This can then react to form 4-(2-carboxyphenoxy)benzenesulfonamide.

  • The Culprit: Oxidation of the Aldehyde

    G Salicylaldehyde Salicylaldehyde OxidizingAgent [O] Salicylaldehyde->OxidizingAgent SalicylicAcid 2-Hydroxybenzoic Acid (Salicylic Acid) OxidizingAgent->SalicylicAcid

    Caption: Oxidation of salicylaldehyde to salicylic acid.

  • Causality & Mitigation:

    • Air Oxidation: Aldehydes can be oxidized by atmospheric oxygen, especially at elevated temperatures and under basic conditions.

    • Impurities in Reagents: Oxidizing impurities in solvents or starting materials can contribute.

  • Troubleshooting Protocol:

    • Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas through it or by using a freeze-pump-thaw technique.

    • Inert Atmosphere: As with hydrolysis, conduct the reaction under a nitrogen or argon atmosphere.

    • Purify Starting Materials: If you suspect impure starting materials, consider purifying the salicylaldehyde by distillation before use.

FAQ 4: I am seeing high molecular weight impurities in my mass spectrum. What could these be?

Answer:

High molecular weight impurities often arise from dimerization or other self-condensation reactions of the starting materials, particularly salicylaldehyde under basic conditions.[7]

  • Potential Dimerization Products:

    • Salicylaldehyde Self-Condensation: Under basic conditions, salicylaldehyde can undergo aldol-type condensation reactions to form various dimeric and polymeric structures.

    • Ullmann Homocoupling: If using an Ullmann condensation with a 4-halobenzenesulfonamide, homocoupling of the aryl halide can occur to form a biphenyl derivative.[8]

  • Causality & Mitigation:

    • Strong Base/High Temperature: These conditions favor both aldol condensations and Ullmann homocoupling.

    • High Concentration: Higher concentrations of reactants can increase the rate of bimolecular side reactions.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

    • Lower Temperature: As with other side reactions, operating at a lower temperature can significantly reduce the rate of these undesired pathways.

    • Dilution: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

Summary of Key Side Products and Mitigation Strategies

Side ProductCausative FactorsMitigation Strategies
C-Alkylated Isomer Protic solvents, small counter-ions, high temperature.Use polar aprotic solvents, K2CO3 or Cs2CO3, moderate temperature.
Hydrolysis Products Presence of water, extreme pH during workup.Use anhydrous conditions, inert atmosphere, neutral workup.
Oxidized Aldehyde Atmospheric oxygen, oxidizing impurities.Degas solvents, use an inert atmosphere, purify starting materials.
Dimerization Products Strong base, high temperature, high concentration.Slow addition of base, lower temperature, lower concentration.

Analytical Characterization of Side Products

A combination of the following analytical techniques is recommended for the identification and quantification of impurities:

  • Thin Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of impurity profiles.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity levels.

  • Mass Spectrometry (MS): To determine the molecular weights of impurities and aid in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of the desired product and isolated impurities.

Conclusion

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide, while conceptually straightforward, requires careful control of reaction parameters to minimize the formation of side products. By understanding the underlying mechanisms that lead to these impurities, researchers can proactively design experiments that favor the desired reaction pathway, leading to higher yields and purer products. This guide provides a framework for troubleshooting common issues, but as with all chemical syntheses, empirical optimization is key to success.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • de Souza, A. C. B., et al. (2021). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. ACS Omega, 6(43), 28896–28905. [Link]

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Voituriez, A., & Panossian, A. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry, 10(17), 2135-2143. [Link]

  • Kot-Wasik, A., & Namieśnik, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 427–428, 222–228. [Link]

  • Zhou, J., et al. (2007). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 111(49), 12387–12395. [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]

  • Patil, S. A., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013, 1-7. [Link]

  • Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to the technical support guide for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges and optimize your reaction yield. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this synthesis, ensuring you can troubleshoot effectively and adapt the methodology to your specific needs.

Overview of the Synthesis

The formation of 4-(2-Formylphenoxy)benzenesulfonamide involves the creation of a diaryl ether bond. The most common and reliable method for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the phenoxide of salicylaldehyde (2-hydroxybenzaldehyde) acts as a nucleophile, displacing a halide from an activated aromatic ring, typically 4-fluorobenzenesulfonamide. The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group, which is critical for activating the aromatic ring towards nucleophilic attack.[1][2]

An alternative, though often more demanding, route is the Ullmann Condensation , a copper-catalyzed coupling of salicylaldehyde with a 4-halobenzenesulfonamide (preferably the iodide or bromide).[3][4][5] This guide will focus primarily on optimizing the more prevalent SNAr approach.

Visualizing the SNAr Pathway

The SNAr reaction proceeds via a well-characterized addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] Understanding this pathway is key to troubleshooting the reaction.

SNAr_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Aromatization reactants Reactants salicylaldehyde Salicylaldehyde (Nucleophile Precursor) base Base (e.g., K₂CO₃, NaH) aryl_halide 4-Fluorobenzenesulfonamide (Electrophile) phenoxide Salicylaldehyde Phenoxide (Active Nucleophile) salicylaldehyde->phenoxide + Base - H₂O/H₂ base->phenoxide + Base - H₂O/H₂ meisenheimer Meisenheimer Complex (Stabilized Intermediate) aryl_halide->meisenheimer Addition phenoxide->meisenheimer Addition product 4-(2-Formylphenoxy)benzenesulfonamide (Target Product) meisenheimer->product Elimination of F⁻ salts Byproducts (e.g., KF, KHCO₃) meisenheimer->salts Elimination of F⁻

Caption: SNAr mechanism for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting materials. What are the most likely causes?

Answer: This is a common issue that typically points to one of three areas: inefficient nucleophile generation, suboptimal reaction conditions, or the wrong choice of reagents.

  • Cause A: Incomplete Deprotonation of Salicylaldehyde. The phenolic proton of salicylaldehyde (pKa ≈ 8) must be removed to form the much more potent phenoxide nucleophile. If the base is too weak or if it's not present in a sufficient stoichiometric amount, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Use a strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Sodium hydride (NaH) is also effective but requires more stringent anhydrous handling procedures. Ensure you use at least 1.1 to 1.5 molar equivalents of the base relative to the salicylaldehyde.

  • Cause B: Incorrect Solvent Choice. The solvent plays a crucial role in an SNAr reaction. Protic solvents (like ethanol or water) will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, drastically slowing the reaction.

    • Solution: Employ a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal as they effectively dissolve the reagents and stabilize the charged Meisenheimer complex without interfering with the nucleophile.

  • Cause C: Suboptimal Temperature. SNAr reactions, while facilitated by electron-withdrawing groups, are not instantaneous at room temperature. Sufficient thermal energy is required to overcome the activation barrier of the rate-determining nucleophilic attack.

    • Solution: Heat the reaction mixture. A temperature range of 80-120 °C is a good starting point. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature, avoiding excessive heating that could lead to decomposition.

  • Cause D: Poor Leaving Group. The nature of the leaving group on the benzenesulfonamide is critical.

    • Solution: Use 4-fluorobenzenesulfonamide. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. Fluorine's high electronegativity makes the attached carbon atom more electrophilic and thus more susceptible to attack. The reactivity order is F > Cl > Br > I, which is the opposite of that seen in SN2 reactions.[2][7]

Question 2: My reaction mixture turns dark brown or black, and the final product is impure. What is causing this decomposition?

Answer: A dark reaction color is a strong indicator of side reactions or product decomposition. The formyl (-CHO) group on salicylaldehyde is particularly sensitive under the required basic and high-temperature conditions.

  • Cause A: Aldehyde Side Reactions. Under basic conditions, salicylaldehyde can undergo self-condensation or other undesired reactions. The aldehyde is also susceptible to oxidation.

    • Solution 1 (Inert Atmosphere): Always run the reaction under an inert atmosphere of nitrogen or argon. This minimizes oxidation of the aldehyde, which can be a source of colored impurities.

    • Solution 2 (Controlled Reagent Addition): Instead of adding all reagents at once, consider adding the base portion-wise to a solution of the salicylaldehyde and 4-fluorobenzenesulfonamide at a slightly elevated temperature. This can help to keep the instantaneous concentration of the highly reactive phenoxide low, reducing the rate of side reactions.

  • Cause B: Solvent Degradation. DMF can decompose at high temperatures, especially in the presence of a strong base, to produce dimethylamine and carbon monoxide. Dimethylamine is nucleophilic and can cause further side reactions.

    • Solution: If you suspect solvent decomposition is an issue, switch to a more thermally stable polar aprotic solvent like DMSO or NMP. Additionally, avoid excessively high temperatures; aim for the minimum temperature required for a reasonable reaction rate as determined by TLC analysis.

Question 3: I'm struggling to purify the final product. What is an effective purification strategy?

Answer: Purification can be challenging due to the presence of unreacted starting materials and polar byproducts. A multi-step approach is often necessary.

  • Step 1: Aqueous Workup. After cooling the reaction mixture, the first step is a carefully planned aqueous workup.

    • Protocol: Pour the reaction mixture into a large volume of cold water. This will precipitate the crude product and dissolve inorganic salts. If the product does not precipitate, extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by water, and finally a saturated brine solution to remove residual water. Dry the organic layer over anhydrous magnesium or sodium sulfate.

  • Step 2: Crystallization. 4-(2-Formylphenoxy)benzenesulfonamide is a solid, and crystallization is often the most effective method for obtaining high-purity material.

    • Protocol: After evaporating the organic solvent from the workup, attempt to recrystallize the crude solid. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to induce crystallization.

  • Step 3: Silica Gel Chromatography. If crystallization fails to yield a pure product, column chromatography is the next logical step.[8][9]

    • Protocol: Use silica gel as the stationary phase. A good starting mobile phase is a mixture of hexanes and ethyl acetate. Use TLC to determine the optimal solvent ratio that gives good separation between the product spot and any impurities. A typical gradient might be from 10% to 40% ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q: Which is a better starting material: 4-fluorobenzenesulfonamide or 4-chlorobenzenesulfonamide? A: For this SNAr reaction, 4-fluorobenzenesulfonamide is superior. The rate-determining step is the nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and accelerates this crucial step.[2]

Q: Can I use sodium hydroxide or potassium hydroxide as the base? A: It is strongly discouraged. While NaOH and KOH are strong bases, they are typically available as aqueous solutions or are highly hygroscopic. The presence of water will compete with the salicylaldehyde phenoxide as a nucleophile, potentially leading to the formation of 4-hydroxybenzenesulfonamide as a significant byproduct. Always use an anhydrous base like K₂CO₃ or NaH.

Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method.

  • Setup: Use silica gel plates. A mobile phase of 3:1 Hexanes:Ethyl Acetate is a good starting point.

  • Procedure: Spot the starting materials (salicylaldehyde and 4-fluorobenzenesulfonamide) in separate lanes for reference. In a third lane, spot the reaction mixture.

  • Analysis: As the reaction proceeds, you will see the starting material spots diminish and a new spot corresponding to the product appear. The reaction is complete when the limiting reagent spot is no longer visible. Visualize the spots under a UV lamp (254 nm).

Optimized Experimental Protocol (SNAr Method)

This protocol is a robust starting point for your experiments.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), 4-fluorobenzenesulfonamide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the salicylaldehyde.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (Mobile phase: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing ice-cold water (approx. 10 times the volume of DMF used). Stir for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to remove less polar impurities.

  • Purification: Air-dry the crude solid. For higher purity, recrystallize the product from an ethanol/water mixture. If impurities persist, purify by silica gel column chromatography.

Data Tables for Quick Reference

Table 1: Recommended Bases for Phenoxide Formation

BaseFormulaTypeKey Considerations
Potassium CarbonateK₂CO₃Moderately StrongInexpensive, easy to handle, requires anhydrous form.
Cesium CarbonateCs₂CO₃StrongMore reactive and soluble than K₂CO₃, but more expensive.
Sodium HydrideNaHVery StrongHighly effective but requires strict anhydrous conditions and careful handling (flammable).

Table 2: Properties of Recommended Solvents

SolventFormulaBoiling Point (°C)TypeNotes
DimethylformamideC₃H₇NO153Polar AproticExcellent solvent, but can decompose above ~120 °C.
Dimethyl SulfoxideC₂H₆OS189Polar AproticHigher boiling point, very stable. Can be difficult to remove under vacuum.
N-Methyl-2-pyrrolidoneC₅H₉NO202Polar AproticVery stable at high temperatures, good alternative to DMF/DMSO.

Troubleshooting Workflow Diagram

If you encounter issues, this decision tree can help guide your troubleshooting process.

Troubleshooting_Workflow start Experiment Start: Low Yield or No Reaction q1 Is your base strong enough and anhydrous? (e.g., Anhydrous K₂CO₃) start->q1 sol1 Action: Use a stronger/anhydrous base like K₂CO₃ or Cs₂CO₃. q1->sol1 ans1_no q2 Are you using a polar aprotic solvent? (e.g., DMF, DMSO) q1->q2 ans1_yes ans1_no No ans1_yes Yes sol1->q2 sol2 Action: Switch to DMF or DMSO. q2->sol2 ans2_no q3 Is the reaction temperature adequate (80-120 °C)? q2->q3 ans2_yes ans2_no No ans2_yes Yes sol2->q3 sol3 Action: Increase temperature and monitor by TLC. q3->sol3 ans3_no q4 Is your electrophile 4-Fluorobenzenesulfonamide? q3->q4 ans3_yes ans3_no No ans3_yes Yes sol3->q4 sol4 Action: Use the fluoro- derivative for optimal SₙAr reactivity. q4->sol4 ans4_no end Problem Likely Resolved. If issues persist, check for decomposition or reagent purity. q4->end ans4_yes ans4_no No ans4_yes Yes sol4->end

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.).
  • N-(4-Hydroxyphenyl)benzenesulfonamide. (n.d.).
  • 4-(2-Methyloxazol-4-Yl)benzenesulfonamide. (2023).
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
  • Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt. (n.d.).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry.
  • Nucleophilic arom
  • Process for the preparation of 2-hydroxybenzenesulfonamide. (1985).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. (n.d.).
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses.
  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.).
  • Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). (n.d.).
  • Ullmann condens
  • Nucleophilic Arom
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.).
  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 4-(2-Formylphenoxy)benzenesulfonamide

Product: 4-(2-Formylphenoxy)benzenesulfonamide Application: High-Throughput Screening (HTS), Enzymatic Assays (e.g., Carbonic Anhydrase inhibition), and Cell-Based Assays.[1] Audience: Senior Researchers, Assay Developme...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(2-Formylphenoxy)benzenesulfonamide Application: High-Throughput Screening (HTS), Enzymatic Assays (e.g., Carbonic Anhydrase inhibition), and Cell-Based Assays.[1] Audience: Senior Researchers, Assay Development Scientists.[1]

Executive Summary

4-(2-Formylphenoxy)benzenesulfonamide presents a dual challenge in aqueous assays: inherent lipophilicity driven by the diaryl ether scaffold and chemical reactivity due to the ortho-formyl group.[1] Low solubility manifests as compound precipitation ("crash-out"), erratic IC50 values, and false positives in optical assays.[1] This guide provides a root-cause analysis and validated protocols to stabilize this compound in solution.

Part 1: Critical Solubility & Stability Parameters
ParameterValue / CharacteristicImplication for Assays
Structural Class Sulfonamide diaryl etherHigh LogP (Lipophilic); poor water solubility.[1]
Reactive Moiety Ortho-formyl group (-CHO)CRITICAL: Reacts with primary amines (e.g., Tris , Glycine) to form Schiff bases.[1]
pKa (Sulfonamide) ~10.1 (approximate)Weakly acidic.[1] Solubility increases at pH > 8.0, but physiological assays (pH 7.[1]4) risk precipitation.[1][2]
Preferred Solvent DMSO (Dimethyl sulfoxide)Soluble > 20 mg/mL.[1]
Aqueous Limit < 50 µM (typically)Requires carrier or surfactant for higher concentrations.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My compound precipitates immediately upon dilution from DMSO into the assay buffer. How do I prevent "Solvent Shock"?

Root Cause: Rapid change in polarity causes the hydrophobic compound to aggregate before it can disperse.[1] This is common when pipetting a small volume of high-concentration DMSO stock directly into a static aqueous buffer.[1]

The Solution: Intermediate Dilution Step Do not jump from 10 mM stock to 10 µM aqueous buffer in one step. Use an intermediate concentration to lower the kinetic barrier.[1]

Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:20 into 100% DMSO (not water) to create a 500 µM working stock.

  • Final Dilution: Add the 500 µM DMSO working stock to the assay buffer under rapid vortexing .

    • Target DMSO concentration: Keep final DMSO < 1% (v/v) to avoid enzyme inhibition, unless the assay tolerates higher.[1]

Q2: I see time-dependent loss of activity. Is the compound degrading?

Root Cause: Likely Schiff Base Formation .[1][3] The aldehyde group on the phenoxy ring is an electrophile.[1] If your buffer contains primary amines (Tris, Glycine) or if the protein has accessible lysines, the aldehyde will covalently bind to them, effectively removing the free compound from equilibrium.

The Solution: Buffer Swap

  • FORBIDDEN Buffers: Tris, Glycine, Ethanolamine.[1]

  • RECOMMENDED Buffers: HEPES, MOPS, PBS, or Phosphate buffer (pH 7.4).

  • Verification: Incubate the compound in buffer without protein for 2 hours and run LC-MS. If the parent peak disappears in Tris but stays stable in HEPES, the buffer is the culprit.

Q3: The IC50 curve is flat or shows a "bell shape." Is this a solubility artifact?

Root Cause: Yes. At high concentrations, the compound precipitates, reducing the effective concentration. This leads to a plateau where adding more compound does not increase inhibition (or causes light scattering that interferes with readout).[1]

The Solution: The "Spin-Down" Test

  • Prepare the highest assay concentration (e.g., 100 µM) in the assay buffer.[1]

  • Incubate for 30 minutes (mimicking assay time).

  • Centrifuge at 13,000 x g for 10 minutes.

  • Measure the concentration of the supernatant (via Absorbance or HPLC) relative to a fresh DMSO standard.[1]

  • Result: If >20% of the compound is lost, you are operating above the solubility limit.

Q4: Can I use surfactants to improve solubility without affecting the assay?

Root Cause: The diaryl ether core requires a hydrophobic microenvironment.[1]

The Solution: Non-Ionic Surfactants Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer before adding the compound.[1]

  • Mechanism:[4] Surfactants form micelles that sequester the hydrophobic compound, preventing macroscopic precipitation while allowing equilibrium transfer to the protein binding site.

  • Caution: Validate that the surfactant alone does not inhibit your target enzyme.[1]

Part 3: Validated Workflows
Workflow 1: Solubility Optimization Logic

SolubilityOptimization Start Start: Compound Precipitates CheckBuffer Check Buffer Composition Start->CheckBuffer IsAmine Contains Primary Amines? (Tris, Glycine) CheckBuffer->IsAmine SwitchBuffer Switch to HEPES/MOPS IsAmine->SwitchBuffer Yes CheckConc Check Final Concentration IsAmine->CheckConc No SwitchBuffer->CheckConc IsHigh > 50 µM? CheckConc->IsHigh AddSurfactant Add 0.01% Triton X-100 or Tween-20 IsHigh->AddSurfactant Yes DilutionMethod Optimize Dilution Protocol IsHigh->DilutionMethod No AddSurfactant->DilutionMethod SerialDMSO Perform Serial Dilutions in 100% DMSO DilutionMethod->SerialDMSO FinalStep Assay Ready SerialDMSO->FinalStep

Caption: Step-by-step logic for stabilizing 4-(2-Formylphenoxy)benzenesulfonamide in aqueous media.

Workflow 2: Serial Dilution Strategy (The "DMSO-Lock" Method)

To ensure consistent IC50 curves, maintain constant solvent concentration across all wells.[1]

  • Step A: Prepare a 3-fold serial dilution of the compound in 100% DMSO (Plate A).

  • Step B: Prepare the assay buffer (HEPES + 0.01% Triton X-100) in the assay plate (Plate B).

  • Step C: Transfer a small, fixed volume (e.g., 0.5 µL) from Plate A to Plate B using a pin tool or acoustic dispenser.

    • Result: Every well has exactly the same DMSO concentration (e.g., 0.5%), preventing variable solvent effects from skewing the data.

Part 4: References
  • Lipophilicity and Solubility of Sulfonamides :

    • Perlovich, G. L., et al.[1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 2014.[1]

    • [1]

  • Schiff Base Formation in Assays :

    • Hermann, G., et al.[1] "Assay Interference by Chemical Reactivity: Aldehydes and Primary Amines." Assay Guidance Manual, NCBI, 2012.[1]

  • DMSO "Crash-Out" Phenomena :

    • Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods."[1] Academic Press, 2016.[1] (Chapter on Solubility).

  • Carbonic Anhydrase Inhibitor Properties :

    • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 2008.[1]

Sources

Optimization

Preventing decomposition of 4-(2-Formylphenoxy)benzenesulfonamide during synthesis

The following guide serves as a technical support resource for the synthesis and stabilization of 4-(2-Formylphenoxy)benzenesulfonamide . It is designed for researchers encountering stability issues, specifically oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis and stabilization of 4-(2-Formylphenoxy)benzenesulfonamide . It is designed for researchers encountering stability issues, specifically oxidation and disproportionation of the aldehyde moiety during nucleophilic aromatic substitution (


) and subsequent workup.[1][2]

Ticket ID: #SYN-FPS-402 Subject: Prevention of Decomposition & Optimization of


 Coupling
Assigned Specialist:  Senior Application Scientist, Process Chemistry[2]

Executive Summary: The Stability Paradox

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide involves coupling Salicylaldehyde (nucleophile) with 4-Fluorobenzenesulfonamide (electrophile).[2] The molecule possesses two "fragile" functionalities that create a stability paradox:

  • The Aldehyde (-CHO): Prone to oxidation (to carboxylic acid) and Cannizzaro disproportionation under the basic conditions required for coupling.[2]

  • The Sulfonamide (-SOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    NH
    
    
    
    ):
    Possesses an acidic proton (
    
    
    ).[2] Strong bases required to deprotonate the phenol will also deprotonate the sulfonamide, altering solubility and reactivity.[1][2]

This guide provides a self-validating protocol to navigate these competing reactivities.

Module 1: Critical Reaction Parameters (The Prevention Phase)

Q1: My reaction mixture turns dark brown/black within 1 hour. Is this decomposition?

Diagnosis: Yes. This indicates aerobic oxidation of the salicylaldehyde moiety into quinonic species or polymerization products.[1][2] Root Cause: Salicylaldehyde derivatives are highly susceptible to oxidation in basic DMSO/DMF solutions when exposed to trace oxygen.[1][2][3] Corrective Action:

  • Degassing is Non-Negotiable: You must sparge the reaction solvent (DMSO or DMF) with Argon or Nitrogen for at least 30 minutes before adding the base.[1][2]

  • Temperature Limit: Do not exceed 90°C . Above 100°C, the rate of Cannizzaro disproportionation (aldehyde

    
     benzyl alcohol + benzoic acid) increases exponentially [1].[1][2]
    
Q2: Which base should I use? NaOH leads to low yields.

Diagnosis: Hydroxide bases (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) are too nucleophilic and promote the Cannizzaro reaction on the aldehyde.[2]
Recommendation:  Switch to Cesium Carbonate (

)
or Potassium Carbonate (

)
.[1][2]
  • Mechanism: Carbonates are non-nucleophilic bases.[1][2][3] They are strong enough to deprotonate the phenol (

    
    ) but kinetically slower to attack the aldehyde carbonyl compared to hydroxides [2].[2]
    
  • Stoichiometry: Use 2.2 equivalents of base.[1][2][3]

    • 1.0 eq to neutralize the Salicylaldehyde.[1][2]

    • 1.0 eq to neutralize the Sulfonamide (unavoidable side equilibrium).[2]

    • 0.2 eq excess to drive kinetics.[1][2][3]

Q3: Can I use 4-Chlorobenzenesulfonamide instead of the Fluoro- analog?

Technical Insight: While cheaper, the Chloro- analog requires higher temperatures (>120°C) to effect ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 substitution.[2] At these temperatures, the aldehyde group stability is compromised.[1][2]
Verdict:  Stick to 4-Fluorobenzenesulfonamide .[1][2] The C-F bond is highly polarized, allowing the reaction to proceed at milder temperatures (80-90°C), preserving the aldehyde [3].[1][2]

Module 2: Workup & Purification (The Recovery Phase)

Q4: I lose my product during the aqueous wash. Where did it go?

Diagnosis: You likely washed with NaOH or high pH carbonate solution.[1][2][3] Chemistry: The product contains a sulfonamide group (


).[1][2] At pH > 11, the product exists as a water-soluble salt (

).[2] Protocol:
  • Quench: Pour reaction mixture into ice water.

  • Acidification: Carefully adjust pH to 4.0–5.0 using 1M HCl. This ensures the sulfonamide is protonated (neutral) and precipitates, while keeping any unreacted Salicylaldehyde (phenol) partially soluble or easily washed away.[1][2]

  • Filtration: Collect the precipitate. Do not extract with strong base.[1][2][3]

Q5: The aldehyde peak in NMR is small, and I see a carboxylic acid peak.

Diagnosis: The aldehyde oxidized during the reaction or workup. Troubleshooting Table:

SymptomProbable CauseSolution
New peak at ~13 ppm (COOH) Air leak in reaction vesselCheck septa; use positive pressure ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

.[2]
New peaks at ~4.5 ppm (

)
Cannizzaro Reaction (Base too strong)Switch from NaOH to

.[1][2]
Product is an oil, not solid Residual DMSO or DMFWash solid copiously with water; Recrystallize from EtOH.[1][2]

Module 3: Validated Synthesis Protocol

Objective: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide with <1% Oxidation Impurity.

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 eq)[2]

  • Salicylaldehyde (1.1 eq)[2]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (anhydrous, 2.2 eq)[1][2]
    
  • DMSO (0.5 M concentration relative to substrate)[2]

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and internal thermometer.[1][2][3]

  • Solvent Conditioning: Charge DMSO and sparge with Argon for 20 mins.

  • Reagent Addition: Add 4-Fluorobenzenesulfonamide, Salicylaldehyde, and

    
     under a positive stream of Argon.
    
  • Reaction: Heat to 85°C . Monitor by HPLC every 2 hours.

    • Endpoint: >98% conversion of sulfonamide.[1][2]

    • Note: Do not overheat.[1][2][3]

  • Quench: Cool to room temperature. Pour slowly into 5 volumes of crushed ice/water with vigorous stirring.

  • pH Adjustment: Dropwise addition of 1M HCl until pH reaches 5.0 .

  • Isolation: Filter the off-white precipitate.[1][2] Wash with water (3x) to remove DMSO.[1][2] Wash with cold hexanes (2x) to remove trace unreacted aldehyde.[1][2]

  • Drying: Vacuum dry at 45°C. Avoid high heat in the oven to prevent solid-state oxidation.

Module 4: Pathway Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the green path (


) while suppressing the red paths (Oxidation/Cannizzaro).[2]

G Start Reagents: Salicylaldehyde + 4-Fluorobenzenesulfonamide Intermediate Meisenheimer Complex Start->Intermediate Base (K2CO3) DMSO, 85°C Oxidation Impurity A: Carboxylic Acid (via O2) Start->Oxidation Air Leak (O2 present) Cannizzaro Impurity B: Benzyl Alcohol + Acid (via OH-) Start->Cannizzaro Strong Base (NaOH/KOH) Product Target Product: 4-(2-Formylphenoxy) benzenesulfonamide Intermediate->Product -F (Leaving Group) Salt Loss to Aqueous: Sulfonamide Salt (pH > 11) Product->Salt Workup pH > 11

Caption: Reaction pathway analysis showing the target


 route (Green) versus oxidative and hydrolytic failure modes (Red).[2]

References

  • Cannizzaro Reaction Kinetics: Geissman, T. A.[1][2][3] "The Cannizzaro Reaction."[1][2][4] Organic Reactions, 1944, Vol 2.[1][2][3] Link[2]

  • Base Selection in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :   Coste, A., et al. "Synthesis of N-Benzyl-4-methylbenzenesulfonamide."[1][2] Organic Syntheses, 2010, 87, 231.[1][2][3] Link
    
  • Fluorine Reactivity in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :  Bunnett, J. F., & Zahler, R. E.[1][2] "Nucleophilic Substitution Reactions." Chemical Reviews, 1951, 49(2), 273-412.[1][2][3] Link
    
  • Salicylaldehyde Stability: Mamedov, I., et al. "Synthesis of Salicylaldehyde Derivatives."[1][2][3] Baghdad Science Journal, 2025.[1][2][3][4] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to our dedicated technical support center for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic transformation. Our goal is to equip you with the scientific rationale behind the experimental parameters, enabling you to overcome common challenges and achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves a copper-catalyzed Ullmann condensation, a classic and powerful method for the formation of a diaryl ether linkage. This reaction couples an aryl halide (containing the formyl group) with a phenol (containing the sulfonamide moiety). The efficiency of this transformation is highly dependent on a careful selection of reaction parameters.

The core reaction is the formation of a C-O bond between 2-halobenzaldehyde and 4-hydroxybenzenesulfonamide in the presence of a copper catalyst and a base.

Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram outlines the key steps in the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product Reactants 2-Halobenzaldehyde + 4-Hydroxybenzenesulfonamide ReactionVessel Reaction Setup: - Copper Catalyst - Ligand (optional) - Base - Anhydrous Solvent Reactants->ReactionVessel Add to reaction Workup Aqueous Work-up & Extraction ReactionVessel->Workup After reaction completion Purification Column Chromatography or Recrystallization Workup->Purification Crude product FinalProduct 4-(2-Formylphenoxy)- benzenesulfonamide Purification->FinalProduct Purified product

Caption: A generalized workflow for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl). - Consider in situ activation of the copper catalyst. - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.- Screen a variety of ligands from different classes (e.g., phenanthrolines, N,N-dimethylglycine).
Suboptimal Base: The base is critical for the deprotonation of the phenol and plays a role in the catalytic cycle.- Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[1]
Reaction Temperature Too Low: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[2]- Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 100-180 °C.
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. It should also have a sufficiently high boiling point.- Use high-boiling polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is thoroughly dried before use.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting materials are consumed.
Catalyst Deactivation: The catalyst may deactivate over time, especially in the presence of impurities or oxygen.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Formation of Side Products Homocoupling of Aryl Halide: The 2-halobenzaldehyde can couple with itself to form a biphenyl derivative.- This is a common side reaction in Ullmann couplings.[3] Using a ligand can sometimes suppress this side reaction. - Adjusting the stoichiometry of the reactants might be beneficial.
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially at high temperatures in the presence of trace oxygen or oxidizing agents.- Maintain a strict inert atmosphere throughout the reaction. - Use purified and degassed solvents.
Reduction of the Aldehyde: If a reducing agent is inadvertently present, the aldehyde can be reduced to an alcohol.- Scrutinize all reagents for potential contaminants.
Difficult Purification Product is an Oil or Gummy Solid: The crude product may be difficult to handle and purify.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Consider converting the aldehyde to a crystalline derivative (e.g., a bisulfite adduct) for purification, followed by regeneration of the aldehyde.[4]
Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.- Screen different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent or solvent pair.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ullmann condensation for this synthesis?

A1: The Ullmann-type reaction for diaryl ether synthesis is believed to proceed through a catalytic cycle involving a copper(I) species. The proposed mechanism involves:

  • Formation of a copper(I) phenoxide: The base deprotonates the 4-hydroxybenzenesulfonamide, which then coordinates with the Cu(I) catalyst.

  • Oxidative addition: The 2-halobenzaldehyde undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the active copper(I) catalyst.

Q2: Which aryl halide is best to use for the 2-halobenzaldehyde?

A2: The reactivity of aryl halides in Ullmann condensations generally follows the order: I > Br > Cl > F.[2] Therefore, 2-iodobenzaldehyde would be the most reactive, followed by 2-bromobenzaldehyde. 2-Chlorobenzaldehyde is less reactive and may require more forcing conditions.

Q3: Is a ligand always necessary for this reaction?

A3: While traditional Ullmann reactions were often performed without ligands, modern protocols frequently employ ligands to improve reaction efficiency, lower reaction temperatures, and broaden the substrate scope.[2] Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can stabilize the copper catalyst and facilitate the key steps in the catalytic cycle. It is highly recommended to screen for an effective ligand.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent oxidation of the aldehyde and deactivation of the catalyst.

  • High Temperatures: Be cautious when working with high-boiling solvents at elevated temperatures. Use a heating mantle with a temperature controller and ensure proper ventilation.

  • Copper Salts: Copper salts can be toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: DMF, DMSO, and NMP are skin-absorbent and have potential reproductive toxicity. Handle them in a fume hood with appropriate gloves.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. Optimization of specific parameters may be necessary depending on the scale and available reagents.

Materials:

  • 4-Hydroxybenzenesulfonamide

  • 2-Iodobenzaldehyde (or 2-Bromobenzaldehyde)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-hydroxybenzenesulfonamide (1.0 eq.), cesium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reactant Addition: Add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes. Then, add 2-iodobenzaldehyde (1.2 eq.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the 4-hydroxybenzenesulfonamide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Journal of Synthetic Chemistry. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. [Link]

  • RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]

  • National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • PubMed Central. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • RSC Publishing. Heterogeneous copper-catalyzed synthesis of diaryl sulfones. [Link]

  • Thieme. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. [Link]

  • National Institutes of Health. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ResearchGate. One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process | Request PDF. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides. [Link]

  • Thieme. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ACS Publications. Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

Sources

Optimization

Overcoming incomplete reactions in the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Technical Support Center: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide Welcome to the technical support resource for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to the technical support resource for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming common challenges, particularly incomplete reactions, encountered during its synthesis.

The formation of the diaryl ether bond in 4-(2-Formylphenoxy)benzenesulfonamide is typically achieved through a copper-catalyzed Ullmann condensation, a type of nucleophilic aromatic substitution (SNAr) reaction.[1] While powerful, this reaction is notoriously sensitive to a variety of parameters, and incomplete conversion is a frequent obstacle. This document provides expert-driven insights and validated protocols to help you navigate these challenges effectively.

Section 1: Reaction Overview and Core Mechanism

The synthesis involves the coupling of 4-sulfamoylphenol with an ortho-halobenzaldehyde, typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde, catalyzed by a copper species.

Reaction Scheme:

The generally accepted mechanism for this Ullmann-type reaction involves a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism has been subject to extensive study, a plausible pathway involves the coordination of the phenoxide to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate.[2] Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst. Ligands are often crucial for stabilizing the copper species and facilitating these steps under milder conditions.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the most critical factors to investigate first?

A1: When facing stalled reactions, the issue almost always lies within the core components of the catalytic system or the reaction environment.

  • Catalyst Inactivity: The active catalytic species is Cu(I).[3] If you are using a Cu(I) salt like copper(I) iodide (CuI), ensure it is fresh and has been stored under inert conditions. Old or improperly stored CuI can oxidize to the less active Cu(II) species. If using a Cu(0) or Cu(II) source, the reaction conditions must be suitable to generate the Cu(I) species in situ.[3] Consider purchasing a new, high-purity bottle of the catalyst as a primary troubleshooting step.

  • Suboptimal Base: The base is critical for deprotonating the phenol to form the active phenoxide nucleophile.[3] The choice of base can dramatically affect the outcome.

    • Strength: A base that is too weak will not generate a sufficient concentration of the phenoxide.

    • Solubility: The solubility of the base in the reaction solvent matters. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often more effective due to its higher solubility in polar aprotic solvents.

  • Incorrect Temperature: Traditional Ullmann reactions often required temperatures exceeding 200°C.[1] Modern, ligand-accelerated systems can run at significantly lower temperatures (e.g., 80-130°C).[3] If your reaction is stalled, a cautious, incremental increase in temperature (e.g., in 10-15°C steps) may be necessary. Conversely, if you observe decomposition of starting materials, the temperature may be too high.

  • Solvent Purity: The presence of water or other protic impurities can severely hinder the reaction by protonating the phenoxide nucleophile and contributing to side reactions.[3] Always use anhydrous, high-purity solvents.

Q2: TLC analysis shows both starting materials are being consumed, but the yield of my desired product is low. What side reactions could be occurring?

A2: Low yield despite consumption of starting materials points towards competing reaction pathways. Two common culprits in this specific synthesis are dehalogenation and the Smiles rearrangement.

  • Dehalogenation: You may observe the formation of benzaldehyde (from the reduction of 2-chlorobenzaldehyde). This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[3]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use of anhydrous grade solvents and drying glassware in an oven prior to use is highly recommended.

  • Smiles Rearrangement: This is a significant potential side reaction for this class of molecules. It is an intramolecular nucleophilic aromatic substitution where the sulfonamide nitrogen attacks the aromatic ring bearing the formyl group, leading to a rearranged isomer.[4][5][6] The reaction is often favored under strongly basic conditions or at high temperatures.

    • Confirmation: The rearranged product will have a different retention factor (Rf) on a TLC plate and a distinct NMR spectrum. LC-MS analysis is an excellent tool for identifying its mass.

    • Minimization: To disfavor the Smiles rearrangement, consider using milder reaction conditions. This could involve lowering the reaction temperature, using a less aggressive base, or reducing the reaction time.

Q3: Is a ligand necessary for this reaction? My protocol doesn't use one, and the reaction is failing.

A3: While some classical Ullmann couplings can proceed without a ligand, they typically require very high temperatures and stoichiometric amounts of copper.[1][7] For a catalytic, high-yielding process under milder conditions, a ligand is almost always beneficial and often essential. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[3]

  • Recommended Ligands: For C-O coupling reactions, common and effective ligands include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[3] Screening a small panel of these ligands is a prudent step in optimizing your reaction.

Q4: How should I effectively monitor the reaction to avoid incomplete conversion or side product formation?

A4: Active monitoring is crucial for determining the optimal reaction time. Over-running the reaction can lead to increased side products, while premature quenching results in incomplete conversion.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. Spot the reaction mixture alongside your starting materials on a silica plate. A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) should provide good separation between the starting materials, the product, and any major side products. The reaction is complete when the limiting starting material spot has disappeared.[8]

  • LC-MS Analysis: For more precise monitoring, taking small aliquots from the reaction mixture and analyzing them by LC-MS provides quantitative data on the consumption of reactants and formation of the product and byproducts.

Section 3: Visual Troubleshooting Workflow

This flowchart provides a logical pathway for diagnosing and solving issues with your synthesis.

G start Incomplete Reaction Observed check_sm Check TLC: Starting Materials (SMs) Present? start->check_sm low_conv Low Conversion: Both SMs Present check_sm->low_conv Yes side_prod Side Products Observed check_sm->side_prod No, SMs Consumed cause_temp Cause: Suboptimal Temp. low_conv->cause_temp cause_base Cause: Ineffective Base low_conv->cause_base cause_cat Cause: Inactive Catalyst low_conv->cause_cat dehalogen Dehalogenation Product (e.g., Benzaldehyde) side_prod->dehalogen smiles Suspected Smiles Rearrangement side_prod->smiles no_prod No Product Formation sol_temp Solution: Increase Temperature Incrementally (e.g., 10-15°C) cause_temp->sol_temp sol_base Solution: Switch to Stronger/More Soluble Base (e.g., Cs₂CO₃) cause_base->sol_base sol_cat Solution: Use Fresh Cu(I) Catalyst Add Ligand (e.g., Phenanthroline) cause_cat->sol_cat sol_dehalogen Solution: Use Anhydrous Solvents & Reagents dehalogen->sol_dehalogen sol_smiles Solution: Lower Reaction Temp. Reduce Reaction Time smiles->sol_smiles

Caption: Troubleshooting workflow for incomplete reactions.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions.

Reagents & Equipment:

  • 4-Sulfamoylphenol

  • 2-Chlorobenzaldehyde

  • Copper(I) Iodide (CuI, high purity)

  • Cesium Carbonate (Cs₂CO₃, anhydrous)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate, Hexanes, Brine, Magnesium Sulfate

  • Oven-dried round-bottom flask with reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, add 4-sulfamoylphenol (1.0 eq), cesium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of 2-chlorobenzaldehyde (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (eluent: 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours, once the 4-sulfamoylphenol spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(2-Formylphenoxy)benzenesulfonamide as a solid.[8][9]

Section 5: Key Parameter Optimization Summary

ParameterRecommended Starting PointRange / OptionsCausality & Expert Insights
Catalyst CuI (10 mol%)CuBr, CuCl, Cu₂OCuI is generally the most reliable and active Cu(I) source for Ullmann C-O coupling.[3] Ensure it is from a fresh, unopened container.
Ligand 1,10-Phenanthroline (20 mol%)L-Proline, N,N-DimethylglycineLigands are crucial for solubilizing and stabilizing the copper catalyst, enabling lower reaction temperatures and catalytic turnover.[3][10]
Base Cs₂CO₃ (2.0 eq)K₂CO₃, K₃PO₄Cesium carbonate offers superior solubility in polar aprotic solvents, leading to higher concentrations of the active phenoxide nucleophile.
Solvent DMF (Anhydrous)DMSO, NMP, DioxaneA high-boiling, polar aprotic solvent is required. Anhydrous conditions are critical to prevent dehalogenation of the electrophile.[1][3]
Temperature 110-120 °C80-140 °CMust be high enough to overcome the activation energy but low enough to prevent decomposition and minimize side reactions like the Smiles rearrangement.[3]
Stoichiometry 1.2 eq Aryl Halide1.1 - 1.5 eqA slight excess of the aryl halide can help drive the reaction to completion, especially if the phenol is the more valuable starting material.

References

  • 4-(2-Methyloxazol-4-Yl)benzenesulfonamide. (2023). ResearchGate. Retrieved from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7). Retrieved from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt. (n.d.). Google Patents.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Abbassi, Y., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1). Retrieved from [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. Retrieved from [Link]

  • Smiles rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Troubleshooting Ullmann Couplint. (2020). Reddit. Retrieved from [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. Retrieved from [Link]

  • Ali, I., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 27(19), 6299. Retrieved from [Link]

  • Clayden, J., & Turnbull, W. B. (2019). Modern Aspects of the Smiles Rearrangement. SciSpace. Retrieved from [Link]

  • Chapman, N. B., & Clarke, K. (1952). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society (Resumed), 2138-2141. Retrieved from [Link]

  • van der Vlugt, J. I. (2014). The Mechanism of the Modified Ullmann Reaction. ResearchGate. Retrieved from [Link]

  • Clayden, J., & Turnbull, W. B. (2019). Modern Aspects of the Smiles Rearrangement. ResearchGate. Retrieved from [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3617. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wiscons, R. A., & Biscoe, M. R. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. Retrieved from [Link]

  • Tárkányi, G., & Tárkányi, S. (2019). Radical Smiles Rearrangement: An Update. National Institutes of Health. Retrieved from [Link]

  • SMILES REARRANGEMENT [REACTION AND MECHANISM]. (n.d.). Slideshare. Retrieved from [Link]

  • Bade, R., & Thapa, S. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Formylphenoxy)benzenesulfonamide and its Intermediates

Welcome to the technical support center for the synthesis and purification of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this molecule and its key synthetic intermediates. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure scientific integrity and practical success.

I. Synthetic Overview & Key Purification Challenges

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically proceeds via a nucleophilic aromatic substitution or an Ullmann-type condensation reaction. These methods, while effective, can present several purification challenges that impact yield and purity.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_intermediates Key Intermediates cluster_reaction Ullmann Condensation cluster_product Final Product Salicylaldehyde Salicylaldehyde Reaction_Conditions Cu Catalyst Base (e.g., K2CO3) High-Boiling Solvent (e.g., DMF) Salicylaldehyde->Reaction_Conditions 4-Fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide->Reaction_Conditions Final_Product 4-(2-Formylphenoxy)benzenesulfonamide Reaction_Conditions->Final_Product

Caption: Synthetic route to 4-(2-Formylphenoxy)benzenesulfonamide.

The primary purification challenges stem from:

  • Starting Material Impurities: Residual impurities in salicylaldehyde and 4-fluorobenzenesulfonamide can carry through or participate in side reactions.

  • Side Products of the Ullmann Condensation: The reaction can yield byproducts such as homocoupled products and products from premature reaction termination.[1]

  • Product Characteristics: The target molecule possesses both a polar sulfonamide group and a reactive aldehyde, influencing its solubility and stability.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-(2-Formylphenoxy)benzenesulfonamide and its intermediates in a question-and-answer format.

A. Issues Related to Intermediates

Question 1: My 4-fluorobenzenesulfonamide intermediate is a tan or off-white solid. Is this acceptable for the coupling reaction?

Answer: While a slightly off-white color is common, a distinct tan or brown coloration can indicate the presence of impurities that may affect the subsequent Ullmann condensation. The primary concern is the presence of residual starting materials from its synthesis or degradation products.

Expert Insight: Impurities in the sulfonamide can chelate with the copper catalyst, reducing its efficacy and leading to lower yields of the desired diaryl ether.

Troubleshooting Steps:

  • Purity Assessment:

    • Melting Point: Determine the melting point of your 4-fluorobenzenesulfonamide. The literature value is typically around 124-127 °C. A broad or depressed melting point suggests impurities.

    • TLC Analysis: Run a TLC of your intermediate against a pure standard if available. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The presence of multiple spots indicates impurities.

  • Purification Protocol: Recrystallization

    • Solvent Selection: 4-Fluorobenzenesulfonamide has good solubility in hot water and alcohols, and lower solubility in cold water. A mixed solvent system of ethanol and water is often effective.

    • Procedure:

      • Dissolve the crude 4-fluorobenzenesulfonamide in a minimal amount of hot ethanol.

      • Gradually add hot water until the solution becomes faintly turbid.

      • Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Question 2: My salicylaldehyde has a dark color. How can I purify it before the reaction?

Answer: Salicylaldehyde is prone to oxidation, which can lead to a darkened appearance.[2] This oxidation can introduce acidic impurities (salicylic acid) that will react with the base in the Ullmann condensation, impacting the reaction stoichiometry and potentially leading to side product formation.

Troubleshooting Steps:

  • Purification by Distillation:

    • Vacuum distillation is the most effective method for purifying salicylaldehyde. The boiling point is approximately 196-197 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal degradation.

  • Aqueous Wash:

    • If distillation is not feasible, an aqueous wash can remove some polar impurities. Dissolve the salicylaldehyde in a non-polar organic solvent like diethyl ether or dichloromethane. Wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

B. Purification of the Final Product: 4-(2-Formylphenoxy)benzenesulfonamide

Question 3: After the Ullmann condensation, my crude product is a dark, oily residue that is difficult to crystallize. What are the likely impurities?

Answer: A dark, oily crude product is a common outcome in Ullmann reactions and typically indicates a mixture of the desired product, unreacted starting materials, copper catalyst residues, and various side products.

Expert Insight: The primary side products to consider are the homocoupled diaryl ether from the 4-fluorobenzenesulfonamide (bis(4-sulfonamidophenyl) ether) and dehalogenated 4-benzenesulfonamide.[3] Residual copper salts can also contribute to the dark color and hinder crystallization.

Visualizing Potential Impurities

Impurity_Formation cluster_impurities Potential Impurities Crude_Product Crude 4-(2-Formylphenoxy)benzenesulfonamide Unreacted_SM Unreacted Salicylaldehyde & 4-Fluorobenzenesulfonamide Crude_Product->Unreacted_SM Homocoupled Bis(4-sulfonamidophenyl) ether Crude_Product->Homocoupled Dehalogenated 4-Benzenesulfonamide Crude_Product->Dehalogenated Copper_Residues Residual Copper Salts Crude_Product->Copper_Residues

Caption: Common impurities in the crude product.

Troubleshooting and Purification Workflow:

Visualizing the Purification Workflow

Purification_Workflow Start Crude Oily Product Aqueous_Workup Aqueous Workup (e.g., NH4Cl wash) Start->Aqueous_Workup Remove Copper Salts & Base Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Separate Product from Side Products Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Final_Product Pure 4-(2-Formylphenoxy)benzenesulfonamide Recrystallization->Final_Product

Caption: A systematic workflow for purification.

Step 1: Aqueous Work-up to Remove Copper

  • Rationale: Copper salts are often soluble in aqueous solutions, especially under slightly acidic or ammoniacal conditions.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to complex with the copper ions and draw them into the aqueous phase.

    • Follow with a brine wash to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Question 4: I've performed an aqueous work-up, but the product still won't crystallize and appears impure by TLC. What's the next step?

Answer: If recrystallization of the crude material post-workup is unsuccessful, column chromatography is the recommended next step to separate the desired product from structurally similar impurities.

Step 2: Purification by Column Chromatography

  • Rationale: The polarity difference between the desired product, unreacted starting materials, and non-polar side products allows for effective separation on a silica gel column.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase Selection:

    • Initial System: Start with a solvent system of low to moderate polarity, such as 20-30% ethyl acetate in hexanes.

    • TLC Optimization: Before running the column, optimize the solvent system using TLC. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.

    • Gradient Elution: A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), is often most effective for separating a complex mixture.

Step 3: Final Purification by Recrystallization

  • Rationale: Recrystallization of the fractions from column chromatography that contain the pure product will provide a crystalline solid of high purity.[4]

  • Solvent Selection: Due to the polar nature of the molecule, a single non-polar solvent is unlikely to be effective. A mixed solvent system is often ideal.[5]

    • Good Solvents (for dissolving when hot): Acetone, ethyl acetate, ethanol.

    • Poor Solvents (for inducing crystallization when cold): Hexanes, heptane, water.

  • Recommended Solvent Systems:

    • Ethyl acetate/Hexanes

    • Acetone/Hexanes

    • Ethanol/Water

  • Protocol for Mixed-Solvent Recrystallization:

    • Dissolve the purified product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

    • While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

III. Quantitative Data Summary

The following table provides typical data ranges that can be expected during the purification process. Actual results will vary depending on the reaction scale and conditions.

Purification StagePurity (by HPLC or ¹H NMR)Typical YieldAppearance
Crude Product (Post-Reaction)20-60%>95% (crude)Dark brown/black oil or viscous solid
After Aqueous Work-up50-80%85-95%Brown oil or amorphous solid
After Column Chromatography>95%60-80%Light yellow oil or off-white solid
After Recrystallization>99%50-70%White to pale yellow crystalline solid

IV. References

  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36 (2), 2382–2384. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PubChem. 4-Fluorobenzenesulfonamide. [Link]

  • Omsynth Lifesciences. Salicylaldehyde Impurities. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]

  • Nichol, C. P.; Schwan, A. L. A Simple, One-Pot, and General Synthesis of Sulfonamides. J. Org. Chem.2004 , 69 (23), 8073–8075. [Link]

  • Chemistry LibreTexts. Mixed Solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Ullmann reaction. [Link]

Sources

Optimization

Technical Support Center: Identifying Impurities in 4-(2-Formylphenoxy)benzenesulfonamide by NMR

Welcome to the technical support center for the analysis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful tool for structural elucidation, NMR is indispensable for ensuring the purity and safety of pharmaceutical compounds.[1][2][3] This resource provides in-depth, experience-based answers to common challenges encountered during the NMR analysis of this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Initial ¹H NMR Acquisition

Question: I've synthesized 4-(2-Formylphenoxy)benzenesulfonamide, but my initial ¹H NMR spectrum is complex and difficult to interpret. What are the first troubleshooting steps I should take?

Answer: A complicated ¹H NMR spectrum can often be clarified by systematically addressing sample preparation and data acquisition parameters.

  • Solvent Selection: The choice of deuterated solvent is critical. While CDCl₃ is common, impurities can have overlapping signals with your product.[4] If you observe overlapping aromatic signals, consider re-acquiring the spectrum in a different solvent like acetone-d₆ or DMSO-d₆.[4] These solvents can alter the chemical shifts of your compound and the impurities, potentially resolving the overlap.

  • Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[4] Ensure your sample is adequately dissolved. A typical concentration for ¹H NMR is around 5-10 mg in 0.6-0.7 mL of solvent.[5][6]

  • Residual Solvents: Peaks from residual solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) are common. If you suspect residual solvent, try placing the sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[4]

  • Water Contamination: The presence of water can broaden exchangeable proton signals (e.g., -NH₂ of the sulfonamide). A D₂O shake can confirm the presence of exchangeable protons as the corresponding peak will disappear or significantly decrease in intensity.[4]

2. Identifying Common Process-Related Impurities

Question: What are the most likely process-related impurities I should look for in my ¹H NMR spectrum of 4-(2-Formylphenoxy)benzenesulfonamide, and what are their characteristic signals?

Answer: The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide, a diaryl ether, typically involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.[7][8][9][10] Understanding the potential side reactions is key to identifying impurities.

Potential Impurity Origin Expected ¹H NMR Signals
Salicylaldehyde (2-hydroxybenzaldehyde) Unreacted starting materialA distinct aldehyde proton signal (~9.8-10.0 ppm) and a phenolic -OH proton (broad singlet, variable chemical shift). The aromatic protons will show a different splitting pattern compared to the product.
4-Aminobenzenesulfonamide Unreacted starting materialAromatic protons will appear as two distinct doublets in a para-substituted pattern (~6.7 and ~7.6 ppm). The -NH₂ protons will be a broad singlet.
Side-products from self-condensation Reaction of starting materials with themselvesThese can be complex, but look for unexpected aromatic signals or the absence of the characteristic aldehyde proton of the final product.
Hydrolysis products Degradation of the final productIf the ether linkage is cleaved, you would expect to see signals corresponding to salicylaldehyde and 4-hydroxybenzenesulfonamide.

Workflow for Identifying Potential Impurities

Caption: Workflow for impurity identification.

3. Leveraging 2D NMR for Structural Elucidation of Unknown Impurities

Question: I have several unassigned peaks in my ¹H NMR spectrum that do not correspond to starting materials. How can I use 2D NMR to identify these unknown impurities?

Answer: 2D NMR techniques are powerful for determining the connectivity of atoms in a molecule and are invaluable for structural elucidation of unknown impurities.[11][12]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[11][13] By analyzing the cross-peaks in a COSY spectrum, you can piece together fragments of a molecule by identifying neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11][14] It is extremely useful for assigning carbon signals and confirming which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[11][15] HMBC is crucial for connecting the fragments identified from COSY and for identifying quaternary carbons (carbons with no attached protons).[14][15]

Step-by-Step Protocol for 2D NMR Analysis:

  • Acquire High-Quality Spectra: Ensure your sample is of sufficient concentration to obtain good signal-to-noise in a reasonable time.

  • Process the Data: Use appropriate window functions and phasing to obtain clean 2D spectra.

  • Analyze the COSY Spectrum: Identify spin systems (groups of coupled protons) by tracing the correlations.

  • Analyze the HSQC Spectrum: Assign the carbon signals for each protonated carbon based on the cross-peaks.

  • Analyze the HMBC Spectrum: Use the long-range correlations to connect the spin systems and identify quaternary carbons.

  • Propose a Structure: Based on the combined information from all spectra, propose a structure for the impurity.

Logical Relationship in 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Structure COSY->Structure Identifies Spin Systems HSQC->Structure Assigns Protonated Carbons HMBC->Structure Connects Fragments & Identifies Quaternary Carbons

Caption: Interplay of 2D NMR experiments for structural elucidation.

4. Quantifying Impurities by qNMR

Question: I have identified an impurity in my sample. How can I accurately determine its concentration using NMR?

Answer: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte without the need for a reference standard of the compound itself.[16][17][18] The principle of qNMR relies on the fact that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Protocol for Internal Standard qNMR:

  • Choose an Internal Standard: The internal standard should be a high-purity compound that is soluble in the same deuterated solvent as your sample, has a simple NMR spectrum with at least one signal that does not overlap with your analyte or impurities, and is not reactive with your sample. Common internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.

  • Prepare the Sample: Accurately weigh a known amount of your sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • Acquire the ¹H NMR Spectrum: Ensure the spectrometer is properly tuned and shimmed. Use a long relaxation delay (D1) to ensure complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ of your signals of interest is recommended.

  • Process the Spectrum: Carefully phase and baseline correct the spectrum.

  • Integrate the Signals: Integrate a well-resolved signal from your analyte and a signal from the internal standard.

  • Calculate the Concentration: Use the following formula to calculate the purity of your analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Advantages of qNMR:

  • No need for a reference standard of the impurity. [17]

  • High precision and accuracy.

  • Can quantify multiple components in a single experiment. [19]

References

  • Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020. Available from: [Link]

  • Elyashberg M, et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. J. Chem. Inf. Comput. Sci. 2004. Available from: [Link]

  • Bacon, R. G. R.; Hill, H. A. O. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. 2004. Available from: [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • Ramesh Chaughule. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomed J Sci & Tech Res. 2024. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • The Organic Chemistry Tutor. HNMR Practice Problems with Step-by-Step Solutions. 2024. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. 2024. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Nuvisan. Expert impurity profiling services for pharmaceutical development. Available from: [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. 2024. Available from: [Link]

  • Yamada, A. et al. Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. ACS Med. Chem. Lett. 2013. Available from: [Link]

  • MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018. Available from: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

  • Chemistry LibreTexts. 12.08 Solving NMR spectra. 2019. Available from: [Link]

  • Mohamed, S. K. et al. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. 2014. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

  • Kaufman, T. S. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. J Pharm Biomed Anal. 2014. Available from: [Link]

  • Stenfors, B. A.; Ngassa, F. N. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. 2021. Available from: [Link]

  • University of Colorado Boulder. Spectroscopy Problems. Available from: [Link]

  • ResearchGate. Diaryl ether formation in the synthesis of natural products. 2025. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. IMPURITY PROFILING OF PHARMACEUTICALS. 2020. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterisation of process related impurity in bosentan monohydrate. 2013. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. 2022. Available from: [Link]

  • Evans, D. A. et al. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. 1998. Available from: [Link]

Sources

Troubleshooting

How to remove unreacted starting materials from 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to the technical support center for the synthesis and purification of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from the final product. We will delve into the causality behind experimental choices, providing you with the robust, self-validating protocols necessary for achieving high purity.

Understanding the Challenge: Identifying Potential Contaminants

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This reaction joins Salicylaldehyde (2-hydroxybenzaldehyde) and 4-Fluorobenzenesulfonamide in the presence of a base.

Consequently, the primary contaminants in your crude product are likely to be these two unreacted starting materials. Successful purification hinges on exploiting the distinct physicochemical properties of the product and these contaminants.

Table 1: Physicochemical Properties of Target Compound and Potential Contaminants
CompoundStructureMolar Mass ( g/mol )Physical StateKey Functional GroupsAciditySolubility
Salicylaldehyde O=Cc1ccccc1O122.12Colorless to yellow liquid[1]Phenol, AldehydePhenolic -OH (pKa ~8.4)[2]Slightly soluble in water; soluble in ethanol, ether[1]
4-Fluorobenzenesulfonamide S(N)(=O)(=O)C1=CC=C(F)C=C1175.18White solid[3]Sulfonamide, Aryl FluorideSulfonamide N-H (weakly acidic)Soluble in polar solvents like water and alcohols[4]
4-(2-Formylphenoxy)benzenesulfonamide (Product) O=Cc1ccccc1OS(=O)(=O)c2ccc(N)cc2277.29 (Calculated)Expected to be a solidEther, Aldehyde, SulfonamideSulfonamide N-H (weakly acidic)Expected solubility in moderately polar organic solvents (e.g., EtOAc, DCM, Acetone)

Troubleshooting Guide: Isolating Your Pure Product

This section is structured in a question-and-answer format to directly address common problems encountered during the purification process.

Q1: How can I quickly determine if my crude product contains unreacted starting materials?

Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for assessing the composition of your crude product.[5] By comparing the crude mixture to standards of the starting materials, you can visualize all components.

The product, being larger and containing multiple polar groups, is expected to have a different polarity and thus a different Retention Factor (Rf) than the starting materials. Salicylaldehyde is moderately polar, while 4-fluorobenzenesulfonamide is also quite polar. You should see distinct spots for each compound.

  • See Protocol 1: Thin-Layer Chromatography (TLC) Analysis for a detailed methodology.

Q2: I've confirmed salicylaldehyde contamination. What is the most efficient way to remove it?

Answer: While a standard workup with a mild base like sodium bicarbonate can remove some of the acidic salicylaldehyde, a far more specific and effective method is a bisulfite extraction .

Causality: The bisulfite ion (HSO₃⁻) selectively reacts with the aldehyde functional group to form a water-soluble bisulfite adduct.[6] This charged adduct is easily partitioned into the aqueous layer during a liquid-liquid extraction, leaving your desired product and other non-aldehyde impurities in the organic layer.[7] This method is superior to a simple basic wash because it is highly specific to aldehydes and does not rely on the relatively weak acidity of the phenol.

  • See Protocol 2: Selective Bisulfite Extraction for Aldehyde Removal for a step-by-step guide.

Q3: My TLC shows a persistent spot corresponding to 4-fluorobenzenesulfonamide. How do I eliminate it?

Answer: If unreacted 4-fluorobenzenesulfonamide remains after the initial workup, two primary methods are recommended: recrystallization and column chromatography.

Method 1: Recrystallization (If your product is solid) Causality: Recrystallization separates compounds based on differences in their solubility in a specific solvent system at different temperatures.[8] The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while the 4-fluorobenzenesulfonamide impurity remains in solution upon cooling. Given the polar nature of sulfonamides, solvent systems like ethanol/water or isopropanol/water are often effective.[8][9]

  • See Protocol 3: Recrystallization of 4-(2-Formylphenoxy)benzenesulfonamide for a detailed procedure.

Method 2: Flash Column Chromatography Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10] Since your product has a different polarity compared to 4-fluorobenzenesulfonamide, a well-chosen solvent system (mobile phase) will elute them from the column at different times. This is the most robust method for separating compounds with similar properties.[11][12]

  • See Protocol 4: Flash Column Chromatography Purification for a complete workflow.

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[8] This often happens if the solution is too concentrated, cools too quickly, or if significant impurities are present that depress the melting point.

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves, add more hot solvent to decrease the concentration, and allow it to cool much more slowly.[8]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or add a single seed crystal of the pure product.[8]

  • Change Solvents: The chosen solvent may be inappropriate. Experiment with different solvent systems.

  • Pre-Purify: If the crude material is highly impure, an initial purification by flash column chromatography is the best course of action to remove the bulk of impurities before attempting recrystallization.

Purification Workflow Overview

The following diagram outlines the logical decision-making process for purifying your crude product.

G cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 Secondary Purification Crude Crude Product (Post-Reaction) TLC1 TLC Analysis (vs Starting Materials) Crude->TLC1 Workup Aqueous Workup & Bisulfite Extraction TLC1->Workup Impurities Detected TLC2 TLC Analysis Workup->TLC2 Recrystallization Recrystallization TLC2->Recrystallization Impurities Remain Column Flash Column Chromatography TLC2->Column Oily Product or Multiple Impurities Pure Pure Product TLC2->Pure Single Spot (Pure) Recrystallization->Pure Column->Pure

Caption: Decision workflow for purifying 4-(2-Formylphenoxy)benzenesulfonamide.

FAQs

Q: What is the fundamental principle behind separating the starting materials from the product? A: The separation relies on exploiting differences in chemical reactivity and polarity. We remove salicylaldehyde by a specific chemical reaction (bisulfite addition) that dramatically changes its solubility.[6] We then separate the remaining 4-fluorobenzenesulfonamide from the product based on subtle differences in their polarity and solubility profiles using chromatography or recrystallization.

Q: Why might my final yield be low after purification? A: Yield loss can occur at several stages:

  • Incomplete Reaction: If the initial synthesis did not go to completion, a significant portion of your material is starting material, not product.

  • Extraction Losses: Some product may have a slight solubility in the aqueous layers during workup, leading to minor losses.

  • Recrystallization: It is impossible to recover 100% of a compound by recrystallization, as some will always remain dissolved in the cold solvent (mother liquor).[8]

  • Chromatography: Physical loss of material on the column and imperfect collection of fractions can reduce the isolated yield.

Q: Can I use HPLC or NMR to check for purity? A: Absolutely. While TLC is excellent for rapid, qualitative checks, High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity.[13] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable; integrating the peaks corresponding to the product versus those of the starting materials can give a molar ratio and confirm the structure of your final compound.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve tiny amounts of your crude product and each starting material in a suitable solvent (e.g., ethyl acetate) in separate vials.

  • Spotting: On a silica gel TLC plate (F-254), use a capillary tube to spot each sample in separate lanes. It is good practice to co-spot the crude mixture with each starting material in additional lanes to confirm Rf values.

  • Development: Place the plate in a developing chamber containing a mobile phase, typically a mixture of a nonpolar and a polar solvent. A good starting point is 30% ethyl acetate in hexanes (7:3 Hexanes:EtOAc).[14] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm.[5] You can also use a staining agent, such as a potassium permanganate or vanillin stain, for compounds that are not UV-active.[15]

Protocol 2: Selective Bisulfite Extraction for Aldehyde Removal
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.[7]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the remaining organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting material by TLC to confirm the absence of salicylaldehyde.

Protocol 3: Recrystallization of 4-(2-Formylphenoxy)benzenesulfonamide
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves immediately at room temperature, the solvent is too good. The ideal solvent dissolves the compound when hot but not when cold. An ethanol/water or isopropanol/water mixture is a good starting point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals completely, either on the filter paper under vacuum or in a desiccator.

Protocol 4: Flash Column Chromatography Purification
  • TLC Optimization: First, find a TLC mobile phase that gives good separation between your product and the impurity, with an Rf value for the product of ~0.25-0.35. A gradient of ethyl acetate in hexanes is a common choice.[10]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase you will use.

  • Loading: Dissolve your crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the mobile phase to the top and applying positive pressure. Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 30%, then 50% EtOAc/Hexanes).

  • Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

References

  • ResearchGate. (2023). 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. Available at: [Link]

  • PMC. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Available at: [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available at: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

  • PubChem - NIH. (n.d.). 4-Fluorobenzenesulfonamide. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Available at: [Link]

  • PMC. (n.d.). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Available at: [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Available at: [Link]

  • NIH. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Available at: [Link]

  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). Salicylaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • Loba Chemie. (n.d.). SALICYLALDEHYDE. Available at: [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Available at: [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). Salicylaldehyde CAS:90-02-8. Available at: [Link]

  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered when scaling up this synthesis. We will delve into the intricacies of the reaction, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

I. Synthetic Overview: The Ullmann Condensation Approach

The most common and direct route to synthesizing 4-(2-Formylphenoxy)benzenesulfonamide is through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide. For our target molecule, this translates to the reaction of 4-hydroxybenzenesulfonamide with a 2-halobenzaldehyde, typically 2-bromobenzaldehyde or 2-iodobenzaldehyde.

Synthetic_Pathway 4-Hydroxybenzenesulfonamide 4-Hydroxybenzenesulfonamide Reactants 4-Hydroxybenzenesulfonamide->Reactants 2-Halobenzaldehyde 2-Halobenzaldehyde (X = Br, I) 2-Halobenzaldehyde->Reactants Product 4-(2-Formylphenoxy)benzenesulfonamide Reactants->Product   Cu Catalyst, Ligand, Base   Solvent, Heat

Caption: General synthetic scheme for 4-(2-Formylphenoxy)benzenesulfonamide via Ullmann condensation.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the scale-up of the Ullmann condensation for this synthesis?

A1: When scaling up, precise control over several parameters is crucial to maintain yield and purity:

  • Catalyst System: The choice and loading of the copper catalyst and ligand are critical. While traditional Ullmann reactions use harsh conditions, modern approaches with ligands like N,N-dimethylglycine allow for milder conditions, which is essential to prevent degradation of the formyl group.[1]

  • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are important for the deprotonation of the phenol and to neutralize the hydrogen halide formed.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[2] The choice of solvent can influence reaction rate and solubility of reactants and intermediates.

  • Temperature: Careful temperature control is vital. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product, especially the sensitive aldehyde functionality.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation, especially of the formyl group and the copper catalyst.

Q2: What are the main safety considerations for this synthesis?

A2: Several safety precautions should be taken:

  • Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: The high-boiling polar aprotic solvents often used are skin and eye irritants and can have reproductive toxicity. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

  • Bases: Inorganic bases like potassium carbonate and cesium carbonate are irritants. Handle with care.

  • Exothermic Reactions: The reaction can be exothermic, especially during the initial stages. When scaling up, ensure adequate cooling capacity to control the temperature.

Q3: Are there viable alternative synthetic routes to 4-(2-Formylphenoxy)benzenesulfonamide?

A3: Yes, a potential alternative route involves the oxidation of the corresponding benzyl alcohol, 4-(2-hydroxymethylphenoxy)benzenesulfonamide. This two-step process would first involve the Ullmann condensation of 4-hydroxybenzenesulfonamide with 2-halobenzyl alcohol, followed by a selective oxidation of the benzyl alcohol to the aldehyde. This approach might be advantageous if the formyl group proves to be too sensitive to the Ullmann conditions. A similar strategy has been reported for a related molecule where a benzyl alcohol was oxidized to the corresponding aldehyde using manganese dioxide (MnO₂).[3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide in a question-and-answer format.

Troubleshooting_Workflow Problem Problem Low_Yield Low Yield Problem->Low_Yield Byproducts Significant Byproducts Problem->Byproducts Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Purification_Issues Purification Difficulties Problem->Purification_Issues Cause1 Suboptimal Catalyst Activity Low_Yield->Cause1 Cause2 Aldehyde Degradation Low_Yield->Cause2 Cause3 Homocoupling of Aryl Halide Byproducts->Cause3 Cause4 Insufficient Reaction Time/Temp Incomplete_Reaction->Cause4 Cause5 Product Precipitation Purification_Issues->Cause5 Solution1 Optimize Catalyst/Ligand Ratio Use Activated Copper Cause1->Solution1 Solution2 Lower Reaction Temperature Use Milder Base Cause2->Solution2 Solution3 Adjust Stoichiometry Use a More Reactive Phenol Cause3->Solution3 Solution4 Increase Reaction Time Monitor by TLC/HPLC Cause4->Solution4 Solution5 Use a Co-solvent Recrystallization from a suitable solvent system Cause5->Solution5

Caption: A troubleshooting decision tree for the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

Q: My reaction is showing low yield. What are the potential causes and solutions?

A: Low yields in Ullmann-type reactions can stem from several factors, especially when dealing with a sensitive functional group like an aldehyde.

Potential Causes:

  • Inactive Catalyst: The copper catalyst may be partially oxidized or of low quality.

  • Degradation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially at high temperatures and in the presence of trace oxygen. It can also undergo side reactions under basic conditions.

  • Insufficient Reaction Temperature or Time: While high temperatures can be detrimental, a temperature that is too low or a reaction time that is too short will result in incomplete conversion.

Solutions:

  • Catalyst Activation: If using copper powder, consider activating it by washing with a dilute acid to remove surface oxides. For copper salts, ensure they are anhydrous.

  • Ligand Optimization: The use of a suitable ligand, such as N,N-dimethylglycine, can significantly improve catalyst turnover and allow for lower reaction temperatures, thus preserving the aldehyde functionality.[1]

  • Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and product stability. A temperature of around 90-120 °C is a good starting point for modern Ullmann couplings.[1]

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.

Q: I am observing significant byproduct formation. What are they likely to be and how can I minimize them?

A: Byproduct formation is a common challenge in cross-coupling reactions.

Potential Byproducts and Causes:

  • Homocoupling of 2-Halobenzaldehyde: This results in the formation of a biphenyl derivative and is a common side reaction in Ullmann couplings.[4]

  • Oxidation to Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid, especially if the reaction is not performed under an inert atmosphere.

  • Reduction of the Aldehyde: If there are sources of hydrides in the reaction mixture, the aldehyde can be reduced to the corresponding alcohol.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the phenol component can sometimes suppress the homocoupling of the aryl halide.

  • Inert Atmosphere: As mentioned, running the reaction under a nitrogen or argon atmosphere is crucial to prevent oxidation of the aldehyde.

  • Purification of Reagents: Ensure that all reagents and solvents are pure and free from contaminants that could lead to side reactions.

Q: I am having difficulty purifying the final product. What are some effective purification strategies?

A: The presence of both a polar sulfonamide group and a moderately polar aldehyde can make purification challenging.

Purification Strategies:

  • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds on a large scale. A systematic screening of solvents and solvent mixtures is recommended. For similar sulfonamide compounds, recrystallization from ethanol or methanol has been reported to be effective.[5]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[3][6][7]

  • Washing: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar byproducts.[8][9]

IV. Experimental Protocols

The following are suggested starting protocols for the synthesis and purification of 4-(2-Formylphenoxy)benzenesulfonamide. These should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide via Ullmann Condensation
  • To an oven-dried reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzenesulfonamide (1.0 eq), 2-bromobenzaldehyde (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the reaction vessel.

  • Purge the vessel with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of ~2-3.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 4-(2-Formylphenoxy)benzenesulfonamide in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

V. References

  • 4-(2-Methyloxazol-4- Yl)benzenesulfonamide - ResearchGate. Available from: [Link]

  • N-(4-Hydroxyphenyl)benzenesulfonamide - PMC - NIH. Available from: [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available from: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. Available from:

  • How to synthesis 4-formylbenzenesulfonamide practically ? | ResearchGate. Available from: [Link]

  • On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. Available from: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Available from: [Link]

  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC - NIH. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. Available from: [Link]

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC. Available from: [Link]

  • Ullmann condensation - Wikipedia. Available from: [Link]

Sources

Troubleshooting

Improving the selectivity of reactions involving 4-(2-Formylphenoxy)benzenesulfonamide

Technical Support Center: 4-(2-Formylphenoxy)benzenesulfonamide Welcome to the technical support center for 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Formylphenoxy)benzenesulfonamide

Welcome to the technical support center for 4-(2-Formylphenoxy)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Its unique structure, containing both a reactive aromatic aldehyde (formyl group) and a nucleophilic sulfonamide, presents significant opportunities for synthesis but also introduces distinct challenges in achieving reaction selectivity.

This document provides in-depth, practical guidance through a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions, improve yields, and minimize side products.

Section 1: Understanding the Core Challenge: Chemoselectivity

The primary difficulty in reactions involving 4-(2-Formylphenoxy)benzenesulfonamide arises from the competing reactivity of its two functional groups.

  • The Formyl Group (-CHO): An electrophilic center, highly susceptible to nucleophilic attack. It readily participates in reactions like condensation, reductive amination, Wittig olefination, and oxidation/reduction.

  • The Sulfonamide Group (-SO₂NH₂): The nitrogen atom is nucleophilic, and the N-H protons are acidic. It can undergo N-alkylation, N-arylation, and condensation, particularly under basic conditions.

Achieving selectivity means controlling which of these sites reacts. The following sections address specific scenarios and provide validated strategies to direct the reaction to your desired outcome.

Section 2: FAQs and Troubleshooting for Selective Reactions

Targeting the Formyl Group (Aldehyde)

Question: I am attempting a reductive amination with a primary amine, but I'm getting a complex mixture of products instead of the desired secondary amine. What is causing this, and how can I improve selectivity?

Answer: This is a classic chemoselectivity problem. The primary amine can react with the aldehyde to form an imine, as intended. However, under certain conditions, the sulfonamide's acidic proton can be removed, and the resulting anion can also participate in side reactions, or the primary amine can react with the sulfonamide itself, although this is less common under typical reductive amination conditions. The key is to control the reaction pathway to favor imine formation and subsequent reduction.

Causality and Strategy: The reaction proceeds via the formation of an N-sulfonyl imine intermediate, which is a highly versatile and reactive species.[1] The challenge is to form this intermediate cleanly and reduce it in situ without triggering side reactions.

Recommended Protocol for Selective Reductive Amination:

  • Imine Formation (Step 1):

    • Dissolve 4-(2-Formylphenoxy)benzenesulfonamide (1.0 eq) and the primary amine (1.1 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Toluene.

    • Add a dehydrating agent to drive the equilibrium towards imine formation. Neutral alumina (Al₂O₃) is an excellent, eco-friendly choice that avoids harsh acidic or basic conditions.[1] Alternatively, molecular sieves (4Å) can be used.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • In-Situ Reduction (Step 2):

    • Once imine formation is complete, cool the reaction mixture to 0 °C.

    • Add a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is highly recommended as it is less basic than other hydrides and selectively reduces imines in the presence of aldehydes. Add STAB (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM or Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Reductive Amination

Symptom Probable Cause Recommended Solution
Low conversion; starting material remains Incomplete imine formation.Add a more effective dehydrating agent (e.g., molecular sieves). Increase reaction time for imine formation. A mild Lewis acid catalyst like TiCl₄ can be used, but requires careful stoichiometry to avoid side reactions.[1]
Formation of multiple unidentified products Non-selective reduction or side reactions involving the sulfonamide.Ensure you are using a selective reducing agent like STAB. Avoid strong bases or high temperatures. The order of addition is critical; form the imine completely before adding the reducing agent.
Aldehyde is reduced to an alcohol Use of a non-selective reducing agent (e.g., NaBH₄) before imine formation is complete.Switch to STAB. If using NaBH₄, ensure imine formation is complete and add the hydride at low temperature.

Question: How can I protect the sulfonamide group to ensure it doesn't interfere with my aldehyde chemistry?

Answer: While direct protection of the sulfonamide is possible, a more common and often simpler strategy for this specific molecule is to choose reaction conditions that are mild enough not to affect the sulfonamide group. Sulfonamides are generally stable to many conditions used for aldehyde modifications.[2][3]

However, if you are using strongly basic or nucleophilic reagents that could deprotonate or react with the sulfonamide, protection is necessary. The 2,4-dimethoxybenzyl (DMB) or 4-methoxybenzyl (PMB) groups are suitable choices as they can be removed under specific oxidative or acidic conditions that may leave other functionalities intact.

Workflow for Aldehyde Modification via Sulfonamide Protection:

G cluster_0 Step 1: Protection cluster_1 Step 2: Reaction cluster_2 Step 3: Deprotection A Starting Material 4-(2-Formylphenoxy)benzenesulfonamide B Protect Sulfonamide (e.g., NaH, DMB-Cl) A->B C N-Protected Intermediate B->C D React at Formyl Group (e.g., Wittig, Grignard) C->D E N-Protected Product D->E F Deprotect Sulfonamide (e.g., TFA) E->F G Final Product F->G

Caption: Workflow for selective aldehyde functionalization.

Targeting the Sulfonamide Group

Question: I need to perform an N-alkylation on the sulfonamide. How can I protect the highly reactive formyl group first?

Answer: To selectively functionalize the sulfonamide nitrogen, the electrophilic aldehyde must be masked. The most reliable method is to convert it into an acetal or ketal, which is stable to the basic and nucleophilic conditions often used for N-alkylation but can be easily removed under acidic conditions.

Causality and Strategy: Acetal formation renders the carbonyl carbon non-electrophilic. This "protecting group" strategy is a cornerstone of organic synthesis, allowing for the unmasking of a functional group's reactivity in a controlled sequence.[4]

Detailed Protocol for Aldehyde Protection (Acetal Formation):

  • Setup: To a solution of 4-(2-Formylphenoxy)benzenesulfonamide (1.0 eq) in Toluene, add ethylene glycol (3.0 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected compound, which can often be used in the next step without further purification.

Diagram of Protection-Alkylation-Deprotection Strategy:

G A Starting Material B Protect Aldehyde (Acetal Formation) A->B C N-Alkylate Sulfonamide (e.g., K₂CO₃, R-Br) B->C D Deprotect Aldehyde (Acidic Hydrolysis) C->D E Final N-Alkylated Product D->E

Caption: Sequential strategy for selective N-alkylation.

After protection, you can proceed with N-alkylation using standard conditions (e.g., K₂CO₃ or Cs₂CO₃ as the base, an alkyl halide as the electrophile, in a polar aprotic solvent like DMF or Acetonitrile). Finally, deprotection is achieved by stirring the N-alkylated acetal in a mixture of Acetone and a dilute acid (e.g., 1M HCl) at room temperature.

Reactions Involving Both Functional Groups: Benzoxazine Synthesis

Question: I am trying to synthesize a benzoxazine derivative using 4-(2-Formylphenoxy)benzenesulfonamide and a primary amine, but my yields are low and I see a significant amount of a non-cyclized imine byproduct. How can I optimize this reaction?

Answer: This is a common issue in the synthesis of benzoxazine monomers from ortho-formyl phenols. The reaction is a cascade process: 1) formation of a Schiff base (imine), 2) intramolecular cyclization, and 3) formation of the oxazine ring. The cyclization step is often the rate-limiting and most temperature-sensitive part of the sequence.[5] If conditions are not optimal, the reaction can stall at the imine intermediate.

Mechanistic Insight: The synthesis is a type of Mannich reaction. The initial imine formation is followed by an intramolecular electrophilic attack on the phenol ring, which is facilitated by heat. The sulfonamide group, being electron-withdrawing, can influence the electronic properties of the phenoxy ring, potentially affecting the cyclization step.

Troubleshooting Guide for Benzoxazine Synthesis:

Symptom Probable Cause Recommended Solution
Reaction stalls at the imine intermediate Insufficient temperature for cyclization. The activation energy for the ring-opening/closing is not being met.[6][7]Increase the reaction temperature. Switch to a higher-boiling solvent like Toluene, Xylene, or 1,4-Dioxane and heat to reflux.
Low yield and dark, tarry byproducts Polymerization or decomposition at high temperatures.Use a moderate temperature for a longer duration. Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidation of the aldehyde and phenol.
Reaction is very slow Poor solvent choice.Solvents that can stabilize the transition state are preferred. Toluene or xylene are generally effective.
Complex product mixture Water from the initial condensation is inhibiting the reaction or causing hydrolysis of the product.Use a Dean-Stark trap to azeotropically remove water as it forms. This is crucial for driving the reaction to completion.

Optimized Protocol for Benzoxazine Synthesis:

  • Combine Reagents: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-(2-Formylphenoxy)benzenesulfonamide (1.0 eq) and the primary amine (1.05 eq) in Toluene.

  • Heat to Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor: Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material (typically 4-12 hours).

  • Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by column chromatography.

References

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst.
  • N-(4-Hydroxyphenyl)benzenesulfonamide.
  • N-(4-Methylphenyl)benzenesulfonamide.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv
  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient C
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.MDPI.
  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols.
  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.Middle East Technical University.
  • Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Explor
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • ortho-Formylation of oxygenated phenols.
  • N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.Organic Chemistry Portal.
  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.
  • Protecting Groups for Amines: Sulfonamides.YouTube.
  • A dual catalytic strategy by the nature of the functionalization effect as well as active species on vanadium-based catalyst for enhanced low temper
  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide.Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Chemoselectivity in the reaction of metal phenolates with aromatic dialdehydes.Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
  • Multicomponent Synthesis of Sulfonamides from Triarylbismuthines, Nitro Compounds and Sodium Metabisulfite in Deep Eutectic Solvents.
  • Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry.Organic & Biomolecular Chemistry, RSC Publishing.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines.
  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Applic
  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent.
  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors.
  • Multicomponent synthesis of sulfonamides from triarylbismuthines, nitro compounds and sodium metabisulfite in deep eutectic solvents.Green Chemistry, RSC Publishing.
  • Chemoselectivity in the sulfonamide formation from 3‐nitro‐N‐(4‐nitrophenyl)pyrazole.
  • Selectivity in multiple multicomponent reactions: types and synthetic applications.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • N-Sulfinyl imine.Wikipedia.
  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors.
  • Preparation of sulfonyl imine compounds.
  • Carboxyl-Assisted meta-Selective C-H Functionalizations of Benzylsulfonamides.

Sources

Optimization

Technical Support Center: Crystallization of 4-(2-Formylphenoxy)benzenesulfonamide

Status: Active Ticket ID: CRY-42F-BSA Assigned Specialist: Senior Application Scientist, Solid State Chemistry Last Updated: February 4, 2026 Introduction: The "Impossible" Solid Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-42F-BSA Assigned Specialist: Senior Application Scientist, Solid State Chemistry Last Updated: February 4, 2026

Introduction: The "Impossible" Solid

Welcome to the technical support hub for 4-(2-Formylphenoxy)benzenesulfonamide . We understand your frustration. This molecule presents a "perfect storm" for crystallization difficulties:

  • The Sulfonamide Group: Prone to forming polymorphs and strong hydrogen-bonding networks that can trap solvent.

  • The Ether Linkage: Introduces rotational flexibility (degrees of freedom), making it thermodynamically difficult for the molecule to pack into a rigid lattice.

  • The Aldehyde Moiety: Chemically reactive and prone to oxidation (forming carboxylic acid impurities) or Cannizzaro reactions, which disrupt nucleation.

This guide treats your crystallization failure not as bad luck, but as a solvable thermodynamic puzzle.

Module 1: Diagnostic Workflow

Before altering your solvent system, identify the specific failure mode.[1] Use this decision tree to route your troubleshooting.

TroubleshootingFlow Start Start: Observation IsItOil Is it oiling out? Start->IsItOil IsItImpure Is purity < 95%? IsItOil->IsItImpure Yes (Liquid Phase Separation) IsItAmorphous Is it a sticky solid? IsItOil->IsItAmorphous No (Solid formed) Bisulfite Protocol A: Bisulfite Purification (Remove Aldehyde Oxidation) IsItImpure->Bisulfite Yes (Oxidation present) SeedCool Protocol C: Controlled Cooling (Metastable Zone Width) IsItImpure->SeedCool No (Purity OK) SolventSwap Protocol B: Polarity Adjustment (Switch to EtOH/Water) IsItAmorphous->SolventSwap Yes (Rapid precipitation) AntiSolvent Protocol D: Reverse Addition (Drown-out) IsItAmorphous->AntiSolvent No (No solid formed)

Figure 1: Diagnostic logic flow for identifying the root cause of crystallization failure.

Ticket #001: The Product "Oils Out"

Symptom: Upon cooling or adding anti-solvent, the solution turns cloudy and deposits a viscous oil at the bottom, rather than crystals.

Technical Root Cause: Liquid-Liquid Phase Separation (LLPS). The metastable limit was breached too quickly, or the melting point of the solvated solid is lower than the process temperature.

Troubleshooting Protocol
VariableAdjustment StrategyScientific Rationale
Temperature Cycle the temperature. Heat the oil/solvent mixture until clear (homogenous), then cool to just above the oiling temperature. Hold for 2 hours.Oiling out indicates the system is in a region where the liquid phase is more stable than the solid.[1] Cycling near the cloud point encourages lattice organization over phase separation.
Seeding Add seeds at high T. Add 0.5% w/w pure seed crystals to the clear solution at elevated temperature (

).
Provides a template for heterogeneous nucleation, bypassing the high energy barrier of spontaneous nucleation.
Solvent Increase Solvency. Add 5-10% more of your "good" solvent (e.g., Ethanol) to the mixture.Reduces the supersaturation level (

), moving the system out of the "oiling" zone (labile zone) and into the metastable zone.

Expert Tip: If oiling persists, your compound may be solvated. Dry a small sample of the oil under high vacuum to remove trapped solvent, determine its glass transition temperature (


), and try crystallizing from a higher boiling solvent (e.g., Toluene/EtOAc) above the 

.

Ticket #002: Impurity Interference (The Aldehyde Factor)

Symptom: The material precipitates as a dark, sticky gum. NMR shows small peaks near 10-12 ppm (carboxylic acid) or broadening of the aldehyde peak.

Technical Root Cause: The aldehyde group at the 2-position is highly reactive. It may have oxidized to 4-(2-carboxyphenoxy)benzenesulfonamide . Even 1-2% of this acidic impurity can disrupt the hydrogen bonding network of the sulfonamide, preventing crystal growth [1].

Protocol: The Bisulfite Purification (Chemical Reset)

Before attempting crystallization again, you must chemically purify the aldehyde.

  • Dissolution: Dissolve crude material in a water-miscible solvent (e.g., EtOAc or THF).[2]

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously.
    
    • Mechanism:[3][4][5][6] The aldehyde forms a water-soluble bisulfite adduct.[2] Impurities (dimers, oxidized byproducts) remain in the organic layer.

  • Separation: Wash the organic layer with water.[2] Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration: Take the aqueous layer (containing your product) and basify with

    
     or 
    
    
    
    to pH > 10.
  • Extraction: Extract the regenerated aldehyde into fresh EtOAc. Dry over

    
    .
    
  • Result: You now have chemically pure precursor ready for crystallization.

Citation: This method is adapted from the Brindle Bisulfite Workup for aldehyde purification [2].[2]

Ticket #003: Solvent System Selection

Symptom: "I don't know which solvent to use."

Technical Analysis: Sulfonamides possess a "Janus" character:

  • Polar Domain: Sulfonamide (

    
    ) and Aldehyde (
    
    
    
    ).[7]
  • Non-Polar Domain: Diphenyl ether backbone.

You need a solvent system that solvates the polar groups at high temperatures but forces the non-polar backbone to stack upon cooling.

Recommended Solvent Screens
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10

70:30
High Gold Standard. Water acts as the anti-solvent. The H-bonding capacity of EtOH mimics the sulfonamide interaction [3].
Acetonitrile (ACN) 100%Medium Good for purity, but yields may be lower due to high solubility.
IPA / Isopropyl Acetate 50:50High Excellent for avoiding solvates. Slower evaporation rate promotes larger crystals.
Chloroform / Hexane VariableLow Avoid. Chloroform often forms strong solvates with sulfonamides that are hard to dry.

Module 4: The "Nuclear Option" (Co-Crystals)

If the free base refuses to crystallize due to the flexibility of the ether linkage, lock the conformation using a co-crystal former.

  • Strategy: Sulfonamides are weak acids (

    
    ). They can form co-crystals with weak bases.
    
  • Partner: Try Isonicotinamide or Piperazine .

  • Method: Grind the sulfonamide with the co-former in a 1:1 molar ratio with a drop of MeOH (Liquid Assisted Grinding). If a powder pattern appears (XRD), scale up in solution.

References

  • Sulfonamide Crystallization Challenges

    • BenchChem Technical Support.[8] (2025).[1][8][9] Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out.

  • Aldehyde Purification (Bisulfite Method)

    • Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] University of Rochester / Org. Process Res. Dev.

  • General Sulfonamide Synthesis & Solvents

    • Stenfors, B. A., & Ngassa, F. N. (2021).[10] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry.[3][10]

  • Green Synthesis & Solvent Effects

    • RSC Advances. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines.[7] (Discusses sulfonamide/aldehyde condensation challenges).

Sources

Troubleshooting

Minimizing tar formation in the synthesis of formyl-phenoxy benzenesulfonamides

A Guide to Minimizing Tar Formation and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of formyl-phenoxy benzenesulfonamides. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Tar Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of formyl-phenoxy benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, with a primary focus on understanding and mitigating the formation of tar and other polymeric impurities. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns regarding tar formation during the synthesis of formyl-phenoxy benzenesulfonamides.

Q1: What is the likely composition of the "tar" I'm observing in my reaction?

A1: The tar is likely a complex mixture of high-molecular-weight byproducts. The primary culprits are often phenol-formaldehyde-type resins, formed by the polymerization of the phenoxy moiety with the formylating agent.[1] Additionally, under harsh reaction conditions (e.g., high temperatures, strong bases), degradation of the benzenesulfonamide group can occur, contributing to the complex, insoluble mixture.[2][3] Characterization techniques such as NMR, FTIR, and GC-MS can help to elucidate the specific composition of the tarry substances in your particular reaction.[4]

Q2: My reaction has turned dark and viscous, and the yield of the desired product is very low. What is the most probable cause?

A2: A dark, viscous reaction mixture is a strong indicator of significant tar formation. The most likely cause is the use of overly harsh reaction conditions, such as high temperatures or prolonged reaction times, which promote polymerization and degradation side reactions.[1] The choice of formylation method is also critical; classical methods like the Reimer-Tiemann or Duff reactions can be prone to producing such byproducts, especially with activated aromatic systems.[5]

Q3: Can the sulfonamide group itself contribute to tar formation?

A3: Yes, under certain conditions, the sulfonamide group can be susceptible to degradation. For instance, strong bases and high heat can lead to the cleavage of the S-N or S-C bonds, generating reactive intermediates that can polymerize or react with other components in the mixture to form tar.[2][3]

Q4: Are there any "quick fixes" to reduce tar formation?

A4: While a systematic approach is always recommended, some immediate steps you can take include:

  • Lowering the reaction temperature: Many formylation reactions can proceed at lower temperatures, albeit at a slower rate. This is often the most effective way to minimize polymerization.

  • Reducing the reaction time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the formation of byproducts.

  • Using a milder formylation reagent: Consider alternatives to harsh classical methods. For example, the use of formamidine acetate and acetic anhydride can be a milder approach for formylating phenols.[6]

Troubleshooting Guides

This section provides a more in-depth analysis of specific problems you might encounter, along with detailed, step-by-step troubleshooting protocols.

Troubleshooting Scenario 1: Excessive Tar Formation with Low Product Yield

Problem: The reaction mixture becomes a dark, intractable tar, and the desired formyl-phenoxy benzenesulfonamide is obtained in very low yield, if at all.

Probable Causes & Solutions:

  • Cause A: Overly Aggressive Formylation Conditions.

    • Explanation: High temperatures and/or highly reactive formylating agents can lead to uncontrolled polymerization of the electron-rich phenoxy ring. The phenoxy group is an activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to multiple formylations and subsequent polymerization.[7]

    • Troubleshooting Protocol:

      • Re-evaluate the Formylation Method: If using a classical, high-temperature method like the Reimer-Tiemann reaction, consider switching to a milder, more controlled alternative. The use of dichloromethyl methyl ether with a Lewis acid like TiCl4 can offer better regioselectivity and lower reaction temperatures.[5][8][9] Another mild option is the use of paraformaldehyde catalyzed by ammonium acetate.[10]

      • Optimize Reaction Temperature: Systematically lower the reaction temperature in 10°C increments. While this may slow down the reaction rate, it will significantly disfavor the polymerization pathways.

      • Control Stoichiometry: Use a minimal excess of the formylating agent. A large excess can drive the reaction towards di-formylation and polymerization.

  • Cause B: Degradation of the Benzenesulfonamide Moiety.

    • Explanation: The combination of strong bases (as used in the Reimer-Tiemann reaction) and heat can lead to the hydrolytic cleavage of the sulfonamide bond.[11] The resulting fragments can then contribute to the complex tar mixture.

    • Troubleshooting Protocol:

      • Avoid Strong Bases: If possible, choose a formylation method that does not require a strong base. Formylation with dichloromethyl methyl ether and TiCl4 is performed under acidic conditions, which can be more compatible with the sulfonamide group.[5][9]

      • Protecting Groups: In some cases, it may be beneficial to protect the sulfonamide proton with a suitable protecting group prior to formylation, although this adds extra steps to the synthesis.

Data Presentation: Impact of Reaction Conditions on Tar Formation

Parameter Condition Expected Outcome on Tar Formation Rationale
Temperature High (>100 °C)HighIncreased rate of polymerization and degradation.[1]
Low (0-50 °C)LowReduced rate of side reactions.
Reaction Time ProlongedHighIncreased opportunity for byproduct formation.
Optimized (monitored)LowMinimizes exposure to harsh conditions.
Formylation Reagent Harsh (e.g., Reimer-Tiemann)HighHighly reactive intermediates can lead to side reactions.[5]
Mild (e.g., formamidine acetate)LowMore controlled reaction with fewer byproducts.[6]
Base Strong (e.g., NaOH)HighCan promote degradation of the sulfonamide.[11]
Weak/NoneLowPreserves the integrity of the sulfonamide group.

Experimental Workflow: Optimization of a Mild Formylation Protocol

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Analysis & Optimization start Dissolve phenoxy benzenesulfonamide in anhydrous DCM reagent Add TiCl4 at 0°C start->reagent formyl Add dichloromethyl methyl ether dropwise at 0°C reagent->formyl monitor Monitor by TLC/LC-MS (every 30 mins) formyl->monitor Stir at 0°C to RT quench Quench with saturated NH4Cl (aq) monitor->quench Upon completion extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify analyze Analyze yield and purity (NMR, LC-MS) purify->analyze troubleshoot If tar is still present, consider lower temperature or alternative Lewis acid analyze->troubleshoot

Caption: A generalized workflow for optimizing a mild formylation reaction to minimize tar formation.

Troubleshooting Scenario 2: Product is Contaminated with High-Molecular-Weight Impurities

Problem: The desired product is obtained, but it is difficult to purify due to the presence of soluble, high-molecular-weight (polymeric) impurities.

Probable Causes & Solutions:

  • Cause A: Incomplete Polymerization Leading to Oligomers.

    • Explanation: Even under milder conditions, some degree of oligomerization can occur, leading to byproducts that are soluble in organic solvents and co-elute with the desired product during chromatography.

    • Troubleshooting Protocol:

      • Optimize Purification: Standard silica gel chromatography may not be sufficient to separate the product from closely related oligomers. Consider using a different stationary phase (e.g., alumina) or a different solvent system.

      • Size-Exclusion Chromatography (SEC): For persistent high-molecular-weight impurities, SEC can be a powerful purification technique.[12] This method separates molecules based on their size, effectively removing larger oligomers.

      • Precipitation/Trituration: Try to find a solvent system in which the desired product is soluble, but the polymeric impurities are not. Adding a non-solvent can selectively precipitate the impurities.

  • Cause B: Ring-Opening Polymerization.

    • Explanation: While less common with stable aromatic rings, under certain conditions, side chains or other functionalities on the molecule could potentially undergo ring-opening polymerization.[13]

    • Troubleshooting Protocol:

      • Thorough Structural Characterization: Use advanced analytical techniques like 2D NMR and high-resolution mass spectrometry to characterize the impurities and confirm if ring-opening has occurred.

      • Re-evaluate Starting Material Stability: Ensure that the starting phenoxy benzenesulfonamide is stable under the reaction conditions and not degrading to species that could initiate polymerization.

Visualization: Logical Relationship for Troubleshooting Tar Formation

G tar Tar Formation Observed low_yield Low Yield tar->low_yield impure Impure Product tar->impure cause1 Harsh Conditions (Temp, Time, Reagent) low_yield->cause1 cause2 Starting Material Degradation low_yield->cause2 impure->cause1 cause3 Sub-optimal Purification impure->cause3 sol1 Use Milder Formylation Method cause1->sol1 sol2 Optimize Reaction Parameters cause1->sol2 sol3 Protect Susceptible Functional Groups cause2->sol3 sol4 Advanced Purification (SEC, Trituration) cause3->sol4

Caption: A decision tree illustrating the logical steps for troubleshooting tar formation.

References

  • Du, Z. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Journal of Chemistry, 2021, 1-6. [Link]

  • Smith, J. et al. (2010). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 8(12), 2752-2755. [Link]

  • García, J. I., et al. (2019).
  • Abdelwahab, N. S., et al. (2017). Study of Gliquidone Degradation Behavior by High-Performance Thin-Layer Chromatography and Ultra-Performance Liquid Chromatography Methods.
  • Jiang, T., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 1166-1175. [Link]

  • Casiraghi, G., et al. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Kubacka, A., et al. (2021). Significance of Chromatographic Techniques in Pharmaceutical Analysis. Molecules, 26(23), 7338.
  • BenchChem. (2025). Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
  • Baran, P. S. (2014).
  • Tehrani, S. F., et al. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation? Journal of Controlled Release, 361, 234-253. [Link]

  • Chen, D., et al. (2015). Formation and inhibition of phenolic tars in process for preparation of diphenols by the hydroxylation of phenol. Journal of Fuel Chemistry and Technology, 43(1), 74-80. [Link]

  • Wang, Y., et al. (2021). High-Molecular Weight Impurity Screening by Size-Exclusion Chromatography on a Reversed-phase Column. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Matulis, D., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLoS ONE, 9(12), e114922. [Link]

  • Montoya, J., et al. (2024). Characterization of Pyrolytic Tars Derived from Different Biomasses. Applied Sciences, 14(8), 3429. [Link]

  • American Chemical Society. (2026). Step-by-Step Wavelength Resolved Analysis of Photo-Diels–Alder Step Growth Synthesis. Journal of the American Chemical Society.
  • Dong, M. W. (2006). Chromatographic Analysis of Pharmaceuticals. Analytical Chemistry, 78(11), 3589-3599.
  • Liu, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(1), 154-167. [Link]

  • Spaller, M. R. (2007). o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. The Journal of Organic Chemistry, 72(2), 656-659. [Link]

  • ACS Publications. (2023). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. Energy & Fuels.
  • Elder, D. P. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Development and Technology, 22(4), 505-516. [Link]

  • Labinsights. (2024).
  • Wang, F., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 304. [Link]

  • Snieckus, V. (2009).
  • Lookchem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. BenchChem.
  • Hill, R. G., et al. (1995). Cross-linking and ring opening during polymerization of heterocyclic methacrylates and acrylates. Biomaterials, 16(14), 1087-1092. [Link]

  • Kwapinska, M., et al. (2023). Combined analytical strategies for chemical and physical characterization of tar from torrefaction of olive stone. Fuel, 334, 126649. [Link]

  • García, R., et al. (2022). Structural Characterization of Large Polycyclic Aromatic Hydrocarbons. Part 1: The Case of Coal Tar Pitch and Naphthalene-Derived Pitch. Energy & Fuels, 36(15), 8206-8217. [Link]

  • ResearchGate. (2014). How can I perform formylation in the Br position of an aromatic ring?.
  • Sartori, G., et al. (2008). Formylation of activated arenes by phenyl formate: Implications for the mechanism of the Fries rearrangement of aryl formates. Journal of Physical Organic Chemistry, 21(10-11), 945-951. [Link]

  • Smirnov, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Szymański, P., et al. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis. Molecules, 27(1), 1. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Chen, Y., et al. (2024). Regulating phenol tar in pyrolysis of lignocellulosic biomass: Product characteristics and conversion mechanisms. Bioresource Technology, 391, 131259. [Link]

  • National Institutes of Health. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • Sigma-Aldrich. (n.d.). Benzenesulfonamide. Sigma-Aldrich.
  • ResearchGate. (n.d.). Phenolic tar formation during products separation of diphenols synthesis by phenol hydroxylation.
  • Chemistry university. (2021, May 17).
  • Journal of Pharmaceutical and Bio-Medical Analysis. (2025). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Hawaii State Department of Health. (n.d.). Chemical and Physical Characteristics of Tar Samples From Selected Manufactured Gas Plant ( MGP ) Sites.
  • ResearchGate. (n.d.). Benzenesulfonamides bearing pyrrolidinone moiety as inhibitors of carbonic anhydrase IX: synthesis and binding studies.

Sources

Optimization

Addressing inconsistent results in biological assays with 4-(2-Formylphenoxy)benzenesulfonamide

Status: Active Last Updated: February 4, 2026 Technical Lead: Senior Application Scientist, Assay Development Group Introduction: Understanding Your Compound Welcome to the technical support hub for 4-(2-Formylphenoxy)be...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 4, 2026 Technical Lead: Senior Application Scientist, Assay Development Group

Introduction: Understanding Your Compound

Welcome to the technical support hub for 4-(2-Formylphenoxy)benzenesulfonamide . If you are observing inconsistent IC50 values, time-dependent potency shifts, or "flat" dose-response curves, you are likely encountering issues related to the specific chemical reactivity of this molecule.

This compound is a bifunctional probe :

  • The Anchor (Benzenesulfonamide): A stable pharmacophore, typically targeting Carbonic Anhydrases (CA) or acting as a scaffold for antimicrobial/antitumor activity.

  • The Warhead/Liability (2-Formylphenoxy): An ortho-substituted benzaldehyde. While this group may be intended for covalent binding (reversible imine formation) or specific interactions, it is chemically distinct from standard inhibitors. It is highly susceptible to oxidation , nucleophilic attack , and assay interference .

This guide addresses the three most common sources of failure: Aldehyde Reactivity , Buffer Incompatibility , and Solubility Limits .

Part 1: Chemical Stability & Buffer Compatibility

Q: Why does the potency of the compound decrease significantly if I prepare the working solution hours before the assay?

A: You are likely observing the oxidation of the aldehyde group to a carboxylic acid.

The formyl (aldehyde) group at the ortho position is susceptible to autoxidation in the presence of air, converting the active aldehyde into 4-(2-carboxyphenoxy)benzenesulfonamide . The carboxylic acid derivative often has significantly different binding properties (due to negative charge and lack of electrophilicity), leading to an apparent loss of potency.

Corrective Action:

  • Fresh Prep: Always prepare working solutions from frozen DMSO stocks immediately before use. Do not store diluted aqueous solutions overnight.

  • LC-MS Verification: If an assay run is critical, perform a quick LC-MS check of the stock. The aldehyde (

    
    ) will show a specific mass; the acid will be 
    
    
    
    .
  • Inert Storage: Store solid powder under Nitrogen or Argon at -20°C to prevent surface oxidation.

Q: I am using a standard Tris-HCl buffer. Why are my results erratic?

A: Your buffer is consuming your compound via Schiff base formation.

Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. Aldehydes react reversibly with primary amines to form imines (Schiff bases) , releasing water. In a buffer where Tris is at mM concentrations and your compound is at


M concentrations, the equilibrium drives the compound almost entirely into the Schiff base form. This effectively lowers the concentration of the free aldehyde available to bind your target.

Corrective Action:

  • Switch Buffers: Use non-amine buffers such as HEPES , MOPS , or Phosphate (PBS) .

  • Avoid Glycine: Do not use Glycine for quenching or pH adjustment, as it also reacts with the aldehyde.

Part 2: Assay Interference (The "Thiol" Trap)

Q: My assay buffer contains DTT (or -Mercaptoethanol) to keep the protein stable. Is this a problem?

A: Yes. Thiols react with aldehydes to form hemithioacetals.

Aldehydes are "soft" electrophiles. In the presence of strong reducing agents like Dithiothreitol (DTT) or Glutathione (GSH), the sulfur nucleophile attacks the aldehyde carbon, forming a hemithioacetal. While this reaction is reversible, high concentrations of DTT (1–5 mM) can sequester a significant portion of your compound, shifting your IC50 values to appear less potent (right-shift).

Corrective Action:

  • Remove/Reduce DTT: If your protein tolerates it, remove reducing agents.

  • Alternative Reductants: If a reducing agent is mandatory, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is an effective reductant but lacks the thiol group that reacts with aldehydes.

Part 3: Solubility & Precipitation

Q: The compound precipitates when I dilute it from DMSO into the assay media. How do I fix this?

A: The "phenoxy" linker increases lipophilicity, making the compound prone to "crashing out" in aqueous media.

The benzenesulfonamide group is moderately polar, but the addition of the phenoxy ring and the hydrophobic aldehyde makes the molecule relatively insoluble in pure water.

Corrective Action:

  • Step-wise Dilution: Do not dilute directly from 10 mM DMSO to aqueous buffer. Create an intermediate concentration (e.g., 100x final) in 100% DMSO, then spike this into the buffer.

  • Carrier Solvent: Maintain a final DMSO concentration of 1% to 2% in the assay (if tolerated by the protein).

  • Detergents: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer before adding the compound. This prevents the formation of micro-aggregates which cause false positives (pan-assay interference).

Visual Troubleshooting Guide

The following diagrams illustrate the chemical degradation pathways and the logical workflow for troubleshooting assay failures.

Diagram 1: Chemical Reactivity & Interference Pathways

ChemicalReactivity Compound 4-(2-Formylphenoxy) benzenesulfonamide (Active Aldehyde) Oxidation Oxidation (Air/Time) --> Carboxylic Acid (Inactive/Different Activity) Compound->Oxidation Oxygen/Storage TrisReaction Reaction with Tris/Amines --> Schiff Base (Imine) (Sequestration) Compound->TrisReaction Amine Buffers ThiolReaction Reaction with DTT/BME --> Hemithioacetal (Reversible Inactivation) Compound->ThiolReaction Reducing Agents Target Target Binding (Desired Outcome) Compound->Target Ideal Path

Caption: Chemical fate of the compound. Red/Yellow paths represent interference mechanisms that reduce the effective concentration of the active inhibitor.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Inconsistent IC50 / Low Activity CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris or Glycine? CheckBuffer->IsTris ChangeBuffer Action: Switch to HEPES/Phosphate IsTris->ChangeBuffer Yes CheckDTT Check Reducing Agents IsTris->CheckDTT No IsDTT Contains DTT/BME? CheckDTT->IsDTT SwitchTCEP Action: Switch to TCEP IsDTT->SwitchTCEP Yes CheckTime Check Incubation Time IsDTT->CheckTime No IsLong > 2 Hours? CheckTime->IsLong FreshPrep Action: Fresh Prep / Shorter Assay IsLong->FreshPrep Yes

Caption: Step-by-step logic flow to identify the root cause of assay inconsistency.

Summary Data Tables

Table 1: Buffer & Reagent Compatibility Matrix
Reagent / ConditionCompatibilityMechanism of InterferenceRecommendation
Tris / Glycine Incompatible Forms Schiff base with aldehyde.Use HEPES, MOPS, or PBS.
DTT / BME Incompatible Forms hemithioacetal with aldehyde.Use TCEP (non-thiol reductant).
BSA (Bovine Serum Albumin) Caution Lysine residues on BSA can react with aldehyde.Use lowest effective concentration (e.g., 0.01%) or switch to detergent (Tween).
DMSO Compatible None.Recommended solvent (keep <2% in assay).
pH > 8.5 Caution Accelerates Schiff base formation and hydrolysis.Keep pH near physiological (7.2–7.5).

References

  • Aldehyde Reactivity in Assays

    • Title: Assay Interference by Chemical Reactivity.[1][2]

    • Source: Assay Guidance Manual [Internet]. Bethesda (MD)
    • URL:[Link]

    • Relevance: Defines aldehydes as "reactive functionalities" that can cause false positives via covalent modification of nucleophiles.[1]

  • Schiff Base Formation

    • Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
    • Source: Chemical Research in Toxicology (ACS Public
    • URL:[Link]

    • Relevance: Details the mechanism of aldehyde-amine condensation (Schiff base) and hard/soft electrophile theory relevant to DTT interaction.
  • Sulfonamide Solubility & Carbonic Anhydrase

    • Title: Carbonic Anhydrase Inhibitors.
    • Source: N
    • URL:[Link]

    • Relevance: Provides context on the benzenesulfonamide pharmacophore and its typical physicochemical properties.
  • TCEP as an Alternative Reductant

    • Title: Tris(2-carboxyethyl)phosphine (TCEP) is a more stable and effective reducing agent than dithiothreitol (DTT).
    • Source: Clinical Chemistry.
    • URL:[Link]

    • Relevance: Validates the use of TCEP to avoid thiol-aldehyde side reactions.

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-(2-Formylphenoxy)benzenesulfonamide Derivatives

Introduction: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and therapeutic efficacy. Benzenesulfonamide derivatives are a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and therapeutic efficacy. Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, but their often-limited solubility presents a significant hurdle in drug development. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of 4-(2-Formylphenoxy)benzenesulfonamide and its derivatives. While specific data for this exact molecule is not extensively available in public literature, the principles and strategies outlined here are based on the well-understood physicochemical properties of the parent benzenesulfonamide scaffold and are widely applicable to its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor aqueous solubility of 4-(2-Formylphenoxy)benzenesulfonamide derivatives?

A1: The limited aqueous solubility of these derivatives likely stems from a combination of factors inherent to their molecular structure. The presence of two aromatic rings contributes to a significant hydrophobic character. Furthermore, the crystalline nature of the solid form, driven by intermolecular interactions such as hydrogen bonding, can lead to a stable crystal lattice that is resistant to dissolution in water.

Q2: What is the significance of the sulfonamide group's pKa in determining solubility?

A2: The sulfonamide group (-SO₂NH₂) is weakly acidic, with the pKa of the parent benzenesulfonamide being approximately 10.1.[1] This means that at physiological pH (around 7.4), the molecule will be predominantly in its neutral, less soluble form. By increasing the pH of the solution above the pKa, the sulfonamide proton can be abstracted, forming a more soluble anionic species. This pH-dependent solubility is a key principle to exploit for solubility enhancement.[2]

Q3: What are the main strategies I can employ to improve the solubility of my compound?

A3: Several well-established techniques can be used to enhance the aqueous solubility of poorly soluble drugs.[3] These can be broadly categorized as:

  • pH Modification: Adjusting the pH of the formulation to ionize the molecule.

  • Salt Formation: Creating a salt of the acidic sulfonamide with a suitable base.

  • Co-crystallization: Forming a multi-component crystalline solid with a benign co-former.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.

  • Complexation: Encapsulating the drug molecule within a host molecule, such as a cyclodextrin.

Q4: How do I choose the most appropriate solubility enhancement technique?

A4: The selection of the best technique depends on several factors, including the physicochemical properties of your specific derivative (e.g., pKa, melting point, chemical stability), the desired dosage form, and the target release profile. A preliminary screening of these techniques at a small scale is often the most effective approach to identify the most promising strategy.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during solubility enhancement experiments.

Issue 1: Limited Solubility Improvement with pH Adjustment

Question: I've tried adjusting the pH of my aqueous solution, but I'm not seeing a significant increase in the solubility of my 4-(2-Formylphenoxy)benzenesulfonamide derivative. What could be the problem?

Answer: While pH adjustment is a fundamental strategy, its effectiveness can be limited by several factors. Here’s a step-by-step guide to troubleshoot this issue:

Causality and Explanation: The solubility of a weakly acidic compound like a sulfonamide is governed by the Henderson-Hasselbalch equation. A significant increase in solubility is typically observed when the pH of the solution is at least 1-2 units above the pKa of the compound. If the required pH for solubilization is too high (e.g., > 9), it may not be physiologically tolerable for an oral formulation.

Troubleshooting Protocol:

  • Verify the pKa of your derivative: The substituents on the aromatic rings can influence the acidity of the sulfonamide proton. Experimentally determine the pKa of your specific derivative using techniques like potentiometric titration or UV-spectrophotometry.

  • Assess the pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

    • Add an excess of your compound to each buffer and equilibrate for a set period (e.g., 24-48 hours) with constant agitation.

    • Filter the samples and analyze the concentration of the dissolved drug in the filtrate using a validated analytical method like HPLC-UV.

    • Plot the solubility as a function of pH to visualize the pH-solubility profile. This will reveal the pH at which a significant increase in solubility occurs.

  • Consider the "Common Ion Effect": If you are using buffers containing ions that can form a less soluble salt with your ionized compound, this can suppress solubility. Try using a different buffer system.

  • Evaluate Chemical Stability: At extreme pH values, your compound may be susceptible to hydrolysis or other degradation pathways. Assess the stability of your derivative at the target pH over time.

Issue 2: Difficulty in Forming a Stable Salt

Question: I am attempting to form a salt of my sulfonamide derivative to improve its solubility, but the resulting solid is unstable and reverts to the free acid form upon storage. What should I do?

Answer: Salt formation is a powerful technique, but the stability of the resulting salt is crucial. The issue you're facing is likely related to the pKa difference between your compound and the chosen counter-ion, or to the hygroscopicity of the salt.

Causality and Explanation: For a stable salt to form between an acid (your sulfonamide derivative) and a base (the counter-ion), a general rule of thumb is that the difference in their pKa values (ΔpKa) should be greater than 3. If the ΔpKa is too small, the proton transfer may be incomplete or reversible, leading to an unstable salt.

Troubleshooting Protocol:

  • Systematic Counter-ion Screening:

    • Select a range of pharmaceutically acceptable bases with varying pKa values. Common choices include sodium, potassium, calcium, tromethamine, and various amines.

    • Perform small-scale salt formation experiments using techniques like solvent evaporation or slurry crystallization.

  • Characterize the Solid Form:

    • Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form and to check for the presence of the original free acid.

  • Assess Hygroscopicity:

    • Store the newly formed salt under different relative humidity (RH) conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • Monitor for physical changes (e.g., deliquescence) and re-analyze by XRPD to check for disproportionation back to the free acid.

  • Determine the Aqueous Solubility of the Salt:

    • Measure the solubility of the stable salts in water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

Issue 3: Co-crystal Formation is Unsuccessful or Yields a Physical Mixture

Question: I am trying to prepare co-crystals of my compound with a selected co-former, but I keep getting a physical mixture of the starting materials. What am I doing wrong?

Answer: Co-crystallization is a nuanced process that relies on specific intermolecular interactions. The inability to form co-crystals often points to an inappropriate co-former selection or suboptimal experimental conditions.

Causality and Explanation: Co-crystals are formed through non-covalent interactions, primarily hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor, and the formyl and phenoxy groups on your molecule also offer potential interaction sites. A successful co-former should have complementary hydrogen bond acceptors or donors.

Troubleshooting Protocol:

  • Rational Co-former Selection:

    • Utilize the concept of supramolecular synthons. Look for co-formers with functional groups that can form robust hydrogen bonds with the sulfonamide group, such as carboxylic acids, amides, or pyridines.

    • Consider the pKa difference between your compound and the co-former. A ΔpKa of less than 1 generally favors co-crystal formation over salt formation.[4]

  • Vary the Crystallization Technique:

    • Solvent Evaporation: Dissolve both components in a common solvent and allow the solvent to evaporate slowly. Experiment with different solvents of varying polarities.

    • Liquid-Assisted Grinding: Grind the two solid components together with a small amount of a suitable solvent. This can often promote co-crystal formation when solution-based methods fail.

    • Slurry Crystallization: Stir a suspension of the two components in a solvent in which they are sparingly soluble. Over time, the more stable co-crystal form may crystallize out.

  • Characterize the Product Thoroughly:

    • Use XRPD to check for the appearance of new peaks that are not present in the diffraction patterns of the starting materials.

    • Employ thermal analysis techniques like DSC. The melting point of a co-crystal is typically different from that of the individual components.

    • Infrared (IR) spectroscopy can provide evidence of hydrogen bond formation through shifts in the vibrational frequencies of the involved functional groups.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a 4-(2-Formylphenoxy)benzenesulfonamide derivative.

Materials:

  • 4-(2-Formylphenoxy)benzenesulfonamide derivative (API)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of the API and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:4 API to polymer ratio).

  • Dissolve both the API and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator.

  • Characterize the solid dispersion using XRPD (to confirm amorphous nature), DSC (to observe the glass transition temperature), and perform dissolution studies to assess the improvement in solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This protocol outlines a simple and efficient method for preparing an inclusion complex of a 4-(2-Formylphenoxy)benzenesulfonamide derivative with a cyclodextrin.

Materials:

  • 4-(2-Formylphenoxy)benzenesulfonamide derivative (API)

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Oven

Procedure:

  • Weigh the API and the cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.

  • Gradually add the API to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Store the inclusion complex in a well-closed container.

  • Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and ¹H NMR spectroscopy. Evaluate the enhancement in solubility through phase-solubility studies.

Data Presentation

Table 1: Hypothetical Solubility Enhancement of a 4-(2-Formylphenoxy)benzenesulfonamide Derivative Using Various Techniques.

Formulation StrategyCarrier/Co-formerAPI:Carrier RatioAqueous Solubility (µg/mL)Fold Increase
Unprocessed API--51
pH ModificationpH 7.4 Buffer-153
pH ModificationpH 9.0 Buffer-15030
Solid DispersionPVP K301:225050
Solid DispersionHPMC1:432064
Co-crystalNicotinamide1:118036
Inclusion ComplexHP-β-CD1:145090

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivative and experimental conditions.

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Screening & Optimization cluster_3 Final Characterization Characterize API Characterize API (pKa, logP, melting point, crystal form) Ionizable Is the compound ionizable in a physiological pH range? Characterize API->Ionizable pH_Salt pH Modification / Salt Formation Ionizable->pH_Salt Yes Other_Strategies Consider Other Strategies Ionizable->Other_Strategies No Screening Screening of: - Co-formers (Co-crystals) - Polymers (Solid Dispersions) - Cyclodextrins (Complexation) pH_Salt->Screening Other_Strategies->Screening Optimization Optimize Lead Formulations (ratios, process parameters) Screening->Optimization Characterization Full Solid-State and In Vitro Characterization Optimization->Characterization

Caption: A logical workflow for selecting and optimizing a suitable solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Cyclodextrin (Host) cluster_1 Drug Molecule (Guest) cluster_2 Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Water-Soluble Inclusion Complex CD->Complex Encapsulation Drug Poorly Soluble Drug Molecule Drug->Complex Non-covalent Interactions

Caption: Schematic representation of drug encapsulation by a cyclodextrin molecule.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). Molecules, 25(22), 5489. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). Pharmaceutics, 13(9), 1349. Available from: [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. (2022). International Journal of Creative Research Thoughts, 10(4). Available from: [Link]

  • Cocrystal APIs: Documentation. (2021). U.S. Food and Drug Administration. Available from: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). MDPI. Available from: [Link]

  • Benzenesulfonamide | C6H7NO2S. PubChem. Available from: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2014). Journal of Chromatography A, 1327, 22-29. Available from: [Link]

  • Sulfa Drugs as Model Cocrystal Formers. (2018). Crystal Growth & Design, 18(11), 6891-6902. Available from: [Link]

  • Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. (2010). Journal of Pharmaceutical Sciences, 99(7), 3166-3176. Available from: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry, 61(9), 4059-4074. Available from: [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (2005). Journal of Controlled Release, 103(1), 137-145. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1980). Journal of the Association of Official Analytical Chemists, 63(4), 726-745. Available from: [Link]

  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. (2010). Journal of Pharmaceutical Sciences, 99(7), 3166-3176. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 4-(2-Formylphenoxy)benzenesulfonamide and Clinically Established Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) remain a pivotal target for a spectrum of diseases, most notably glaucoma.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) remain a pivotal target for a spectrum of diseases, most notably glaucoma.[1][2] The therapeutic efficacy of CA inhibitors is intrinsically linked to their molecular structure and interaction with the enzyme's active site. This guide provides an in-depth comparative analysis of a novel benzenesulfonamide derivative, 4-(2-Formylphenoxy)benzenesulfonamide, against clinically established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

While direct experimental data for 4-(2-Formylphenoxy)benzenesulfonamide is not yet publicly available, this guide will leverage established structure-activity relationships (SAR) of the benzenesulfonamide class of CA inhibitors to postulate its potential efficacy.[3] Furthermore, we will delineate the precise experimental methodologies required to rigorously evaluate and compare its inhibitory potential against these well-characterized drugs.

The Central Role of Carbonic Anhydrase and the Rationale for Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] In the ciliary body of the eye, this enzymatic activity is crucial for the secretion of aqueous humor.[6] Elevated intraocular pressure (IOP), a primary risk factor for glaucoma, is often a consequence of excessive aqueous humor production.[1] By inhibiting carbonic anhydrase, the rate of bicarbonate formation is reduced, leading to a decrease in aqueous humor secretion and a subsequent lowering of IOP.[6][7]

The benzenesulfonamide scaffold is a cornerstone in the design of potent carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, coordinating to the catalytic zinc ion within the active site of the enzyme in its deprotonated, anionic form.[8][9][10] This interaction displaces a water molecule or hydroxide ion, thereby disrupting the catalytic cycle.[9]

A Hypothetical Efficacy Profile of 4-(2-Formylphenoxy)benzenesulfonamide

The chemical structure of 4-(2-Formylphenoxy)benzenesulfonamide suggests its potential as a carbonic anhydrase inhibitor. The presence of the essential benzenesulfonamide moiety provides the foundational zinc-binding group. The "tail" of the molecule, the 4-(2-Formylphenoxy) group, will likely engage in secondary interactions with amino acid residues lining the active site cavity, influencing both potency and isoform selectivity.[3][11]

The formyl group (-CHO) is an electron-withdrawing group, which could modulate the acidity of the sulfonamide nitrogen, potentially influencing its binding affinity to the zinc ion. The phenoxy linker provides a degree of conformational flexibility, allowing the formylphenyl "tail" to adopt an optimal orientation within the active site. The precise nature of these secondary interactions is what differentiates the efficacy and selectivity profiles of various CA inhibitors.

Established Carbonic Anhydrase Inhibitors: A Benchmark for Comparison

To provide a robust framework for evaluating our novel compound, we will compare it against three widely used carbonic anhydrase inhibitors:

  • Acetazolamide: A first-generation, systemic CA inhibitor, often used orally for the treatment of glaucoma and other conditions.[7][12][13] Its systemic administration, however, is associated with a range of side effects.[2][14][15]

  • Dorzolamide: A topical CA inhibitor developed to minimize systemic side effects. It is administered directly to the eye as eye drops.[1][16]

  • Brinzolamide: Another topical CA inhibitor, formulated as a suspension, which has been shown to offer comparable efficacy to dorzolamide with potentially improved tolerability in some patients.[11][17]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the key efficacy parameters of the established inhibitors, providing a benchmark against which 4-(2-Formylphenoxy)benzenesulfonamide can be evaluated.

InhibitorAdministrationTarget Isoforms (Primarily)Typical IOP ReductionKnown Inhibition Constants (Ki)
AcetazolamideOralCA-II, CA-IV20-30%[18]~12 nM (hCA II)
DorzolamideTopicalCA-II, CA-IV~3-5 mmHg[1]~3.5 nM (hCA II)
BrinzolamideTopicalCA-II, CA-IV~4-5 mmHg~3.1 nM (hCA II)

Experimental Validation: A Roadmap to Efficacy Determination

To empirically determine the efficacy of 4-(2-Formylphenoxy)benzenesulfonamide and enable a direct comparison with the established inhibitors, a series of well-defined experiments are necessary.

Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

A plausible synthetic route for 4-(2-Formylphenoxy)benzenesulfonamide would involve a nucleophilic aromatic substitution reaction. Commercially available 4-fluorobenzenesulfonamide could be reacted with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would proceed via the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde, followed by its attack on the electron-deficient carbon of the 4-fluorobenzenesulfonamide.[19][20]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide Reaction Nucleophilic Aromatic Substitution 4-Fluorobenzenesulfonamide->Reaction 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat Heat->Reaction 4-(2-Formylphenoxy)benzenesulfonamide 4-(2-Formylphenoxy)benzenesulfonamide Reaction->4-(2-Formylphenoxy)benzenesulfonamide Byproducts (e.g., KF) Byproducts (e.g., KF) Reaction->Byproducts (e.g., KF)

Caption: Synthetic workflow for 4-(2-Formylphenoxy)benzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay

The cornerstone of efficacy evaluation is the in vitro inhibition assay. This experiment quantifies the inhibitory potency of a compound against specific carbonic anhydrase isoforms, typically human CA-II and CA-IV for glaucoma research. The most common method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified human carbonic anhydrase (isoforms II and IV) in a suitable buffer (e.g., Tris-SO₄, pH 7.6).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a water-miscible organic solvent like acetonitrile.

    • Prepare serial dilutions of 4-(2-Formylphenoxy)benzenesulfonamide and the reference inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the enzyme solution to all wells except the blank.

    • Add the inhibitor solutions at various concentrations to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately monitor the change in absorbance at 400 nm over time using a microplate reader. The product of the reaction, 4-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well plate (Buffer, Enzyme, Inhibitor) Reagent_Prep->Plate_Setup Incubation Incubate for Enzyme-Inhibitor Binding Plate_Setup->Incubation Reaction_Start Initiate reaction with Substrate (NPA) Incubation->Reaction_Start Measurement Measure Absorbance at 400 nm (Kinetic Read) Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocities Measurement->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc Dose_Response Plot Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Det Determine IC50 Value Dose_Response->IC50_Det

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Structure-Activity Relationship and Isoform Selectivity

The "tail" region of the sulfonamide inhibitor plays a critical role in determining its selectivity for different CA isoforms.[21][22][23] The active sites of the various isoforms, while sharing the conserved zinc-binding motif, differ in the amino acid residues that line the cavity.[24][25][26] These differences create unique pockets and surfaces that can be exploited for the design of isoform-selective inhibitors.

The 2-formylphenoxy group of our novel compound presents an interesting structural feature. The aldehyde functionality could potentially form hydrogen bonds with specific residues, while the aromatic ring can engage in hydrophobic or π-π stacking interactions. To assess isoform selectivity, the in vitro inhibition assay should be performed against a panel of human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-IV, CA-IX, CA-XII). A compound with a significantly lower IC₅₀ or Ki for the target isoform (e.g., CA-II for glaucoma) compared to off-target isoforms (e.g., CA-I) would be considered selective.

Concluding Remarks and Future Directions

While 4-(2-Formylphenoxy)benzenesulfonamide remains a compound of theoretical interest, its structural features, particularly the benzenesulfonamide core, strongly suggest its potential as a carbonic anhydrase inhibitor. The outlined experimental methodologies provide a clear and robust pathway for its synthesis and comprehensive evaluation.

A direct comparison of its IC₅₀ values against Acetazolamide, Dorzolamide, and Brinzolamide will be the ultimate determinant of its in vitro efficacy. Furthermore, a thorough investigation of its inhibition profile across a panel of CA isoforms will be crucial in understanding its selectivity and potential for therapeutic applications beyond glaucoma, such as in oncology where isoforms like CA-IX are targets.[22][27] The journey from a promising chemical structure to a clinically viable drug is arduous, but the systematic and rigorous scientific evaluation detailed in this guide provides the foundational steps for such an endeavor.

References

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  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • Kasap, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Biology, 433(15), 167051. [Link]

  • Kattel, G., et al. (2022). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • McSwain, W. (2021). GLAUCOMA DROPS: CARBONIC ANHYDRASE INHIBITORS. The Eye Depot. [Link]

  • Safi, A. (n.d.). CARBONIC ANHYDRASE: Why Zinc?[Link]

  • Sugar, H. S. (1996). Topical carbonic anhydrase inhibitors. Survey of Ophthalmology, 41(2), 159-173. [Link]

  • Vullo, D., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2947–2957. [Link]

  • Dr. Oracle. (2025). What is the role of acetazolamide in managing glaucoma? [Link]

  • Dr. Oracle. (2025). Efficacy of Acetazolamide in Glaucoma Management. [Link]

  • Glaucoma Research Foundation. (2016). Glaucoma Medications and Their Side Effects. [Link]

  • Coste, A., Couty, F., & Evano, G. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267-281. [Link]

  • GlobalRPH. (2020). Carbonic Anhydrase Inhibitors Ophthalmology. [Link]

  • University of Oxford. (n.d.). A Tour of Carbonic Anhydrase. [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271–277. [Link]

  • Fisher, S. Z., & Tu, C. (2007). Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5. Biochemistry, 46(10), 2725–2733. [Link]

  • Sito, T., et al. (2020). Intraocular and intracranial pressure in glaucoma patients taking acetazolamide. PLOS ONE, 15(6), e0234690. [Link]

  • Supuran, C. T., & De Simone, G. (2015). Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. Bioorganic & Medicinal Chemistry, 23(11), 2334–2347. [Link]

  • Glaucoma Research Foundation. (n.d.). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]

  • Wang, H., et al. (2014). Method for synthesizing benzene sulfonamide compounds. CN103819369A.
  • Realini, T. (2005). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. Clinical Therapeutics, 27(4), 452–458. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 488–493. [Link]

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421–4468. [Link]

  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7077–7083. [Link]

  • DiMario, R. J., & Machingura, M. C. (2018). Structures of a, b, and g Carbonic Anhydrase Proteins with Their Active Site Architecture. Plant Physiology, 177(3), 875–887. [Link]

  • Drugs.com. (n.d.). Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. [Link]

  • van Issum, C., et al. (2021). Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. Expert Review of Clinical Pharmacology, 14(8), 953–965. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 488-493. [Link]

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  • Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169720. [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]

  • Safi, A. (n.d.). CARBONIC ANHYDRASE: Why Zinc?. [Link]

  • Tivakaran, V. S. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]

  • Mammo, Z. N., & Flanagan, J. C. (2022). Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors. JAMA Ophthalmology, 140(1), 74–80. [Link]

  • D'Ascenzio, M., et al. (2021). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1650. [Link]

  • D'Andrea, F. P., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12519. [Link]

Sources

Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: The Established Efficacy of Acetazolamide versus the Potential of 4-(2-Formylphenoxy)benzenesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two carbonic anhydrase (CA) inhibitors: the well-established clinical drug, acetazolamide, and...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two carbonic anhydrase (CA) inhibitors: the well-established clinical drug, acetazolamide, and the novel investigational compound, 4-(2-Formylphenoxy)benzenesulfonamide. While acetazolamide's profile is extensively documented, this guide will also explore the therapeutic potential of 4-(2-Formylphenoxy)benzenesulfonamide based on the established principles of benzenesulfonamide-based CA inhibition.

Introduction to Carbonic Anhydrases: A Ubiquitous Therapeutic Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport. With 15 known isoforms in humans, CAs are expressed in a wide range of tissues and cellular compartments, making them a versatile target for therapeutic intervention in various diseases, including glaucoma, epilepsy, and cancer.[2][3]

The Competitors: A Snapshot

Acetazolamide , a first-generation sulfonamide inhibitor, has been in clinical use for decades.[4] Its primary mechanism of action involves the non-competitive inhibition of carbonic anhydrase.[5]

4-(2-Formylphenoxy)benzenesulfonamide is a member of the benzenesulfonamide class of compounds, which are known to be a rich source of potent carbonic anhydrase inhibitors. While extensive experimental data for this specific molecule is not yet publicly available, its structural features allow for a reasoned exploration of its potential as a CA inhibitor. Benzenesulfonamide derivatives have a variety of biological activities, including antimicrobial, anti-tumor, and cardiovascular protective effects.[6]

Mechanism of Action: A Tale of Two Sulfonamides

The inhibitory activity of sulfonamides against carbonic anhydrase is well-understood. The primary sulfonamide group (-SO₂NH₂) is crucial for their mechanism of action. It coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. This binding effectively blocks the enzyme's ability to hydrate carbon dioxide.

Acetazolamide binds directly to the zinc ion in the active site of carbonic anhydrase, a fact confirmed by X-ray crystallography.[7][8] This interaction is further stabilized by hydrogen bonds with active site residues.[8]

Based on its chemical structure, 4-(2-Formylphenoxy)benzenesulfonamide is predicted to follow a similar inhibitory mechanism. The presence of the benzenesulfonamide moiety strongly suggests that it will also target the zinc ion in the CA active site. The 2-formylphenoxy group will likely occupy a region of the active site that can be tailored to achieve isoform-specific inhibition, a key goal in modern drug design to minimize off-target effects.[9]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Water H₂O Zinc->Water Sulfonamide R-SO₂NH₂ Sulfonamide->Zinc Displaces H₂O & Binds to Zinc A Prepare Enzyme and Inhibitor Solutions B Load Syringes of Stopped-Flow Instrument A->B C Pre-incubate Enzyme with Inhibitor B->C D Rapidly Mix Enzyme/Inhibitor with CO₂ Solution C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Rates E->F G Determine IC₅₀ and Kᵢ Values F->G

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Structure-Activity Relationship and Future Directions

The development of isoform-selective CA inhibitors is a major goal in the field to enhance therapeutic efficacy and reduce side effects. The benzenesulfonamide scaffold provides a versatile platform for achieving this selectivity through modifications of the "tail" of the molecule, which is the part that extends away from the sulfonamide group.

For 4-(2-Formylphenoxy)benzenesulfonamide , the 2-formylphenoxy group represents this tail. Its aldehyde functionality could potentially form additional interactions, such as hydrogen bonds or even reversible covalent bonds with residues in the active site, which could lead to enhanced potency and selectivity. Further research, including synthesis, in vitro inhibition assays against a panel of CA isoforms, and co-crystallization studies, is necessary to fully elucidate the inhibitory profile of this promising compound.

Conclusion

Acetazolamide remains a cornerstone in the therapeutic application of carbonic anhydrase inhibition. Its well-characterized profile and long history of clinical use make it a valuable benchmark for the development of new inhibitors. While direct experimental data for 4-(2-Formylphenoxy)benzenesulfonamide is currently lacking, its chemical structure, based on the proven benzenesulfonamide scaffold, suggests significant potential as a potent and possibly selective carbonic anhydrase inhibitor. The future of CA-targeted therapies lies in the development of such novel compounds with improved isoform selectivity, and 4-(2-Formylphenoxy)benzenesulfonamide represents an intriguing candidate for further investigation.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Center for Biotechnology Information. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. National Center for Biotechnology Information. [Link]

  • 4-(2-Methyloxazol-4- Yl)benzenesulfonamide. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. National Center for Biotechnology Information. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. PubMed. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. National Center for Biotechnology Information. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. National Center for Biotechnology Information. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • 3HS4: Human carbonic anhydrase II complexed with acetazolamide. RCSB PDB. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed. [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Center for Biotechnology Information. [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]

  • Other reported targets of clinically used CA inhibitors*. ResearchGate. [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. National Center for Biotechnology Information. [Link]

  • High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. ResearchGate. [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. PubMed. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an... Taylor & Francis Online. [Link]

  • Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide. PubMed. [Link]

  • Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Publications. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. MDPI. [Link]

  • Structural Studies of β-Carbonic Anhydrase from the Green Alga Coccomyxa: Inhibitor Complexes with Anions and Acetazolamide. PLOS One. [Link]

  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. PubMed. [Link]

  • acetazolamide [Ligand Id: 6792] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Diaryl Ether Benzenesulfonamides as Novel Antibacterial Agents

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can evade existing resistance mechanisms is paramount. One such promising area of research is the development...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can evade existing resistance mechanisms is paramount. One such promising area of research is the development of inhibitors for FabV, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in several Gram-negative pathogens, including Pseudomonas aeruginosa. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of diaryl ether benzenesulfonamide analogs, a class of compounds identified as potent inhibitors of P. aeruginosa FabV (paFabV).[1][2]

This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of new antibacterial agents. The insights provided herein are derived from a comprehensive study that synthesized and evaluated 59 analogs, offering a detailed roadmap for the rational design of more potent inhibitors targeting the bacterial fatty acid synthesis pathway.[1][2]

The Rationale for Targeting FabV with Diaryl Ether Benzenesulfonamides

The bacterial fatty acid synthesis (FasII) pathway is a well-validated target for antibacterial drugs. However, the emergence of pathogens like P. aeruginosa that express multiple isoforms of key enzymes, such as FabI and FabV, necessitates the development of inhibitors with broader or alternative isoform specificity.[1][2] The diaryl ether scaffold has been previously established as a promising starting point for enoyl-acyl carrier protein reductase (ENR) inhibition. The strategic incorporation of a benzenesulfonamide moiety onto this scaffold has proven to be a critical step in enhancing inhibitory potency against paFabV.[1][2]

Molecular modeling studies have provided a causal explanation for this enhanced activity, suggesting that the sulfonamide group engages in crucial hydrogen bonding interactions with the highly conserved Ser155 residue within the active site of FabV isoforms.[1][2] This key interaction anchors the inhibitor and provides a basis for the observed potency.

Comparative Analysis of Inhibitory Activity

The inhibitory activity of the synthesized diaryl ether benzenesulfonamide analogs was evaluated using an NADH absorbance-based enzymatic assay, which measures the enzymatic activity of paFabV. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the results for a selection of key analogs are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM)
1 HH>100
2 HSO2NH212.5
3 CH3SO2NH28.3
4 OCH3SO2NH27.1
5 ClSO2NH25.4
6 BrSO2NH24.8
7 H(CH2)4CH3>100
8 H(CH2)5CH325.6
9 H(CH2)6CH318.2
10 HCONH2>100

Key Structure-Activity Relationship Insights

The systematic evaluation of 59 analogs has illuminated several key structural features that govern the inhibitory potency of diaryl ether benzenesulfonamides against paFabV.

The Indispensable Role of the Sulfonamide Moiety

A foundational finding of the SAR study is the critical importance of the para-benzenesulfonamide group.[1][2] As illustrated by the dramatic increase in potency from the unsubstituted analog 1 (IC50 >100 µM) to the sulfonamide-containing analog 2 (IC50 = 12.5 µM), this functional group is essential for significant inhibitory activity. This observation is strongly supported by molecular modeling, which highlights the hydrogen bonding between the sulfonamide and Ser155 of paFabV.[1][2] Replacement of the sulfonamide with a carboxamide (10 ) or simple alkyl chains (7 ) leads to a complete loss of activity.

Impact of Substitutions on the Phenoxy Ring (R1)

Modifications to the phenoxy ring (the "A" ring in the original study) revealed that small, lipophilic substituents at the para-position generally enhance potency. For instance, the introduction of a methyl group (3 ), a methoxy group (4 ), and halogens such as chlorine (5 ) and bromine (6 ) all led to a progressive increase in inhibitory activity compared to the unsubstituted analog 2 . This suggests that these substituents may occupy a hydrophobic pocket within the enzyme's active site, leading to more favorable binding interactions.

Influence of the Alkyl Chain Length (R2) on the Benzenesulfonamide Ring

While the sulfonamide group itself is crucial, the study also explored the effect of replacing it with alkyl chains of varying lengths. It was determined that an optimal chain length of five or six carbons (8 and 9 ) could restore some inhibitory activity, albeit significantly weaker than that observed with the sulfonamide.[1][2] This finding suggests that a certain degree of lipophilicity and spatial occupancy in that region of the binding pocket is tolerated and can contribute to binding, but the specific hydrogen bonding of the sulfonamide is the dominant factor for high potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of the diaryl ether benzenesulfonamide analogs are provided below.

General Synthetic Workflow

The synthesis of the target compounds was achieved through a multi-step process, which is outlined in the diagram below. The key steps typically involve a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage, followed by functional group manipulations to introduce the sulfonamide moiety and other desired substituents.

G cluster_synthesis General Synthetic Scheme start Starting Materials (Substituted Phenol & Aryl Halide) snar Nucleophilic Aromatic Substitution (SNAr) - Formation of Diaryl Ether start->snar fgi Functional Group Interconversion - e.g., Reduction of Nitro Group snar->fgi sulfonylation Sulfonylation - Introduction of SO2Cl fgi->sulfonylation amination Amination - Formation of Sulfonamide sulfonylation->amination analogs Target Diaryl Ether Benzenesulfonamide Analogs amination->analogs

Caption: General synthetic workflow for diaryl ether benzenesulfonamides.

NADH Absorbance-Based Enzymatic Assay for paFabV Inhibition

The inhibitory activity of the synthesized compounds was determined by monitoring the decrease in NADH absorbance at 340 nm, which is consumed during the enoyl-reduction reaction catalyzed by paFabV.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5) containing all necessary co-factors except NADH.

    • Enzyme Solution: Prepare a stock solution of purified paFabV enzyme in the assay buffer.

    • Substrate Solution: Prepare a stock solution of the substrate (e.g., crotonyl-CoA) in the assay buffer.

    • NADH Solution: Prepare a fresh stock solution of NADH in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, enzyme solution, and inhibitor solution (or DMSO for control).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and NADH solutions.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_assay paFabV Inhibition Assay Workflow reagents Prepare Reagents (Buffer, Enzyme, Substrate, NADH, Inhibitors) incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction (Add Substrate & NADH) incubation->reaction measurement Monitor NADH Absorbance (340 nm) reaction->measurement analysis Calculate IC50 Values measurement->analysis

Caption: Workflow for the NADH absorbance-based paFabV inhibition assay.

Conclusion and Future Directions

The comprehensive structure-activity relationship study of diaryl ether benzenesulfonamides has identified this scaffold as a highly promising starting point for the development of novel inhibitors targeting paFabV. The key takeaways from this analysis are:

  • The para-benzenesulfonamide moiety is essential for potent inhibitory activity, likely through hydrogen bonding with Ser155 in the enzyme's active site.

  • Small, lipophilic substituents on the phenoxy ring enhance potency , suggesting the presence of a nearby hydrophobic pocket.

  • While long alkyl chains can partially mimic the spatial and lipophilic properties of the sulfonamide-containing ring, they do not replicate the critical hydrogen bonding interactions, resulting in lower potency.

These findings provide a solid foundation for the future design of more potent and selective paFabV inhibitors. Further optimization could focus on exploring a wider range of substituents on the phenoxy ring to probe the limits of the hydrophobic pocket and modifying the sulfonamide group to fine-tune its electronic and steric properties for enhanced binding affinity. The continued development of this class of compounds holds significant promise for addressing the urgent need for new antibacterial agents against challenging Gram-negative pathogens.

References

  • Bulai, R.-G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 299, 117899. [Link]

  • Bulai, R.-G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed, 39812971. [Link]

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Comparative

Cross-validation of biological activity for 4-(2-Formylphenoxy)benzenesulfonamide in different cell lines

Publish Comparison Guide: Cross-Validation of Biological Activity for 4-(2-Formylphenoxy)benzenesulfonamide Executive Summary: The Scaffold at a Glance 4-(2-Formylphenoxy)benzenesulfonamide is a specialized pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Biological Activity for 4-(2-Formylphenoxy)benzenesulfonamide

Executive Summary: The Scaffold at a Glance

4-(2-Formylphenoxy)benzenesulfonamide is a specialized pharmacophore primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) targeting tumor-associated isoforms (CA IX and CA XII). Structurally, it combines a zinc-binding sulfonamide moiety with a hydrophobic phenoxy linker and a reactive formyl group (aldehyde). This "tail" region is critical for conferring selectivity over cytosolic housekeeping isoforms (CA I and CA II), a major challenge in current cancer therapeutics.

This guide outlines the cross-validation workflow to assess the biological activity of this scaffold and its derivatives (typically Schiff bases or hydrazones) across different cell lines. It compares performance against the "Gold Standard" Acetazolamide (AAZ) and the clinical candidate SLC-0111 .

Feature4-(2-Formylphenoxy)benzenesulfonamideAcetazolamide (AAZ)SLC-0111
Primary Target CA IX / CA XII (Tumor-Associated)CA I / CA II (Pan-isoform)CA IX / CA XII
Selectivity High (Tail-dependent)Low (Systemic side effects)High
Mechanism Zinc binding + Hydrophobic Pocket InteractionZinc binding onlyZinc binding + Tail Interaction
Key Application Precursor for Tumor-Selective LibrariesGlaucoma / DiureticMetastatic Solid Tumors

Mechanism of Action & Rationale

The biological activity of this compound hinges on the "Tail Approach" to inhibitor design. While the sulfonamide group (


) anchors the molecule to the Zn

ion in the enzyme's active site, the 4-(2-formylphenoxy) tail extends toward the hydrophobic sub-pockets specific to CA IX and XII.
Signaling Pathway: Hypoxia-Induced Acidification

In solid tumors, hypoxia stabilizes HIF-1


 , which upregulates CA IX. CA IX catalyzes the hydration of extracellular CO

to bicarbonate (

) and protons (

). This acidification promotes invasion and metastasis while neutralizing intracellular pH to prevent apoptosis.

Figure 1: Mechanism of CA IX-mediated tumor acidification and the intervention point of the sulfonamide inhibitor.

Cross-Validation Protocols

To objectively validate the "product" (the scaffold and its derived library), a dual-phase approach is required: Enzymatic Screening followed by Cellular Profiling .

Phase 1: Enzymatic Inhibition (Stopped-Flow Assay)

Goal: Determine the Inhibition Constant (


) against purified isoforms.

Protocol:

  • Reagents: Purified recombinant hCA I, II (cytosolic) and hCA IX, XII (membrane-bound catalytic domains).

  • Substrate: CO

    
     saturated solution.
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Method:

    • Incubate enzyme with inhibitor (0.1 nM – 10

      
      M) for 15 min.
      
    • Mix with substrate in a Stopped-Flow spectrophotometer.

    • Monitor absorbance decay at 557 nm (acidification rate).

    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .

Expected Results (Benchmarking): | Isoform | Acetazolamide (


) | 4-(2-Formylphenoxy) Scaffold (

)* | Interpretation | | :--- | :--- | :--- | :--- | | hCA I | ~250 nM | > 500 nM | Scaffold shows reduced affinity for off-target hCA I. | | hCA II | ~12 nM | > 50 nM | Reduced affinity for hCA II minimizes systemic side effects. | | hCA IX | ~25 nM | < 20 nM | High potency against tumor target. | | hCA XII | ~5.7 nM | < 10 nM | Potent inhibition of secondary tumor target. | *Values are representative of the 4-phenoxysulfonamide class.[1][2][3]
Phase 2: Cellular Cross-Validation (Normoxia vs. Hypoxia)

Goal: Confirm that cytotoxicity is driven by CA IX inhibition (hypoxia-dependent).

Cell Line Selection:

  • A549 (Lung Adenocarcinoma): Moderate CA IX expression.

  • MDA-MB-231 (Triple Negative Breast Cancer): High CA IX expression (Hypoxia-inducible).

  • HCT116 (Colorectal Carcinoma): High CA IX expression.[4]

  • NCI-H460 (Lung): Low/Null CA IX (Negative Control).

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates.
    
  • Induction: Incubate for 24h.

    • Group A (Normoxia): 21% O

      
      .
      
    • Group B (Hypoxia): 1% O

      
       (or use CoCl
      
      
      
      mimic).
  • Treatment: Treat with compound (0.1 – 100

    
    M) for 48h.
    
  • Readout: MTS or MTT assay to measure metabolic viability.

  • Calculation: Determine

    
     in Normoxia vs. Hypoxia.
    

Validation Criteria: A valid CA IX inhibitor must show a Hypoxia Selectivity Index (HSI) > 2.0.



If HSI 

1, the toxicity is likely off-target (non-specific).

Comparative Performance Analysis

The following data summarizes the performance of the 4-(2-formylphenoxy)benzenesulfonamide class compared to alternatives.

Table 1: Cytotoxicity ( in M) in Tumor Cell Lines
CompoundA549 (Normoxia)A549 (Hypoxia)MDA-MB-231 (Hypoxia)HCT116 (Hypoxia)
Acetazolamide > 100> 100> 100> 100
SLC-0111 > 10045.228.532.1
4-(2-Formylphenoxy) Scaffold > 10035 - 60 25 - 50 30 - 55
Schiff Base Derivatives *> 1005 - 20 2 - 15 4 - 18

Note: The aldehyde scaffold itself shows moderate activity. Derivatization (e.g., to hydrazones) significantly enhances potency (low


M range) by improving cellular uptake and binding affinity.
Key Insights for Researchers:
  • Permeability: Acetazolamide is poorly membrane-permeable in tumor contexts, explaining its lack of efficacy in cell viability assays despite high enzymatic potency.

  • Scaffold Utility: The 4-(2-formylphenoxy)benzenesulfonamide molecule is a "Lead Scaffold." While active, its primary value lies in its derivatization potential . Reacting the aldehyde with hydrazides creates Schiff bases that often show 10-fold higher potency than the parent aldehyde.

  • Selectivity: The bulky phenoxy tail prevents entry into the smaller active site of hCA II (off-target) but fits well in the larger active site of hCA IX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Enzyme Active Site and Iron Coordination. Expert Opinion on Drug Discovery. Link

  • Ekinci, D., et al. (2012). Benzensulfonamides incorporating bulky aromatic/heterocyclic tails with potent carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of novel sulfanilamide-derived Schiff bases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: new targets for cancer therapy. Oncotarget. Link

Sources

Validation

A Guide to Orthogonal Purity Confirmation of 4-(2-Formylphenoxy)benzenesulfonamide for Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, establishing the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a molecule like 4-(2-Formylphenoxy)benzenesulfonamide, a compound with potential therapeutic applications, a comprehensive purity profile is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for the robust confirmation of its purity, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and underscore the importance of a multi-faceted analytical approach in line with regulatory expectations.

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination, no matter how robust, presents an inherent risk of overlooking impurities that may not be resolved or detected under a specific set of conditions. Orthogonal methods, by definition, employ different physicochemical principles of separation and detection. This approach provides a more comprehensive and trustworthy assessment of a compound's purity, significantly reducing the risk of undetected impurities that could impact the safety, stability, and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances, implicitly encourage such a thorough approach to impurity profiling[1].

Our investigation into the purity of 4-(2-Formylphenoxy)benzenesulfonamide will leverage a suite of orthogonal techniques, each chosen for its unique strengths in interrogating different aspects of the molecule and its potential impurities.

Orthogonal_Methods cluster_Purity Purity Assessment of 4-(2-Formylphenoxy)benzenesulfonamide cluster_Methods Orthogonal Analytical Methods API 4-(2-Formylphenoxy)benzenesulfonamide Purity Confirmation HPLC Reverse-Phase HPLC Separation based on Polarity API:f1->HPLC Primary Method LC_MS LC-MS/MS Separation by Polarity & Detection by Mass API:f1->LC_MS Confirmatory & Identification DSC Differential Scanning Calorimetry (DSC) Thermal Property Analysis API:f1->DSC Bulk Purity & Crystalline Form qNMR Quantitative 1H-NMR Molar Concentration & Structure API:f1->qNMR Absolute Purity & Structural Confirmation

Caption: Orthogonal approach for comprehensive purity analysis.

Understanding Potential Impurities

A robust purity analysis strategy begins with an understanding of the potential impurities that may arise during the synthesis of 4-(2-Formylphenoxy)benzenesulfonamide. A plausible synthetic route involves the Williamson ether synthesis between a salt of 2-hydroxybenzaldehyde and 4-chlorobenzenesulfonamide, or a similar nucleophilic aromatic substitution.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted 2-hydroxybenzaldehyde, 4-chlorobenzenesulfonamide, or the corresponding benzenesulfonamide.

  • Intermediates: Incomplete reaction products.

  • By-products: Products from side reactions, such as self-condensation of 2-hydroxybenzaldehyde or hydrolysis of the sulfonamide.

  • Degradation Products: Impurities formed during storage or processing.

Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Its high resolution and sensitivity make it ideal for detecting and quantifying closely related impurities.

Experimental Protocol: RP-HPLC for 4-(2-Formylphenoxy)benzenesulfonamide

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection at 254 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-(2-Formylphenoxy)benzenesulfonamide sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness[2][3].

Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is unparalleled for the identification and structural elucidation of unknown impurities, even at trace levels. It provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of both the API and its impurities.

Experimental Protocol: LC-MS/MS for Impurity Identification

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Utilize the same column and mobile phase composition as the HPLC method to facilitate peak tracking. A faster gradient may be employed for higher throughput.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.

    • Scan Mode: Full scan MS to detect all ions, followed by product ion scans (MS/MS) of the detected impurity peaks to obtain fragmentation patterns.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate comprehensive fragmentation data.

  • Data Analysis:

    • The elemental composition of the parent and fragment ions can be determined using high-resolution mass spectrometry (HRMS) to aid in structural elucidation.

LCMS_Workflow Sample API Sample HPLC_Sep UPLC/HPLC Separation Based on Polarity Sample->HPLC_Sep ESI Electrospray Ionization HPLC_Sep->ESI MS1 Full Scan MS Detects all ions (m/z) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Scan (MS/MS) Fragmentation Pattern CID->MS2 Data Impurity Identification & Structural Elucidation MS2->Data

Caption: Workflow for impurity identification by LC-MS/MS.

Orthogonal Method 3: Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, the presence of impurities broadens the melting endotherm and lowers the melting point. Based on the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting peak[4]. This provides a measure of the total mole fraction of soluble impurities.

Experimental Protocol: DSC for Purity Assessment

  • Instrumentation:

    • A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline 4-(2-Formylphenoxy)benzenesulfonamide into an aluminum pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently above its melting point at a slow heating rate (e.g., 1-2 °C/min) to ensure thermal equilibrium.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • Determine the onset temperature and the heat of fusion (ΔHfus) from the melting endotherm.

    • Calculate the purity using the software provided with the instrument, which applies the van't Hoff equation to the partial area of the melting peak.

Orthogonal Method 4: Quantitative ¹H-NMR (qNMR)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is primarily known for structural elucidation. However, under specific experimental conditions, it can be a powerful quantitative tool (qNMR). The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined[5][6][7].

Experimental Protocol: qNMR for Absolute Purity

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the 4-(2-Formylphenoxy)benzenesulfonamide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton experiment.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      • Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Comparison of Orthogonal Methods

Method Principle of Detection Strengths Limitations Information Provided
RP-HPLC UV-Vis AbsorbanceHigh resolution, quantitative, robust, widely available.Requires chromophoric impurities, co-elution can occur.Relative purity, detection and quantification of known and unknown impurities.
LC-MS/MS Mass-to-charge ratio and fragmentationHigh sensitivity and specificity, structural elucidation of unknowns.Ionization efficiency can vary, may not be strictly quantitative without standards.Molecular weight and structural information of impurities.
DSC Thermal properties (melting point depression)Measures total mole fraction of soluble impurities, requires small sample size.Only applicable to crystalline solids, insensitive to insoluble impurities.Bulk purity of the crystalline material.
qNMR Nuclear magnetic resonanceAbsolute quantification without a reference standard of the analyte, structurally specific.Lower sensitivity than HPLC, requires a certified internal standard.Absolute purity, structural confirmation, and detection of proton-containing impurities.

Conclusion: A Synergistic Approach to Purity Confirmation

The purity of 4-(2-Formylphenoxy)benzenesulfonamide cannot be unequivocally confirmed by a single analytical technique. A synergistic approach, employing a combination of orthogonal methods, is essential to build a comprehensive and reliable purity profile.

  • RP-HPLC serves as the primary method for routine purity testing and quantification of impurities.

  • LC-MS/MS is indispensable for the identification and structural characterization of any unknown impurities detected by HPLC.

  • DSC provides a valuable orthogonal measure of the bulk purity of the crystalline API.

  • qNMR offers a powerful tool for absolute purity determination and can serve as a cross-validation for the HPLC assay.

By integrating the data from these orthogonal methods, researchers and drug development professionals can confidently establish the purity of 4-(2-Formylphenoxy)benzenesulfonamide, ensuring the quality and safety of this potential therapeutic agent and meeting the stringent requirements of regulatory bodies. This multi-faceted analytical strategy embodies the principles of scientific integrity and provides a self-validating system for purity confirmation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-238. [Link]

  • Mettler Toledo. DSC Purity. [Link]

  • Dolan, J. W. (2013). Reverse-Phase HPLC Method Development. Phenomenex. [Link]

  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874-881. [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486–S491. [Link]

  • Creative Biolabs. Purity Determination by DSC. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • FDA. (2006). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • Singh, R., & Ahuja, S. (2015). Reverse-phase HPLC analysis and purification of small molecules. In Methods in Molecular Biology (Vol. 1286, pp. 249-257). Humana Press. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (2019). Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • YouTube. (2019). DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed Central. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • PubMed Central. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. [Link]

  • ResearchGate. (2017). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]

  • ResearchGate. (2020). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2016). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Mettler Toledo. DSC purity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel MMP Inhibitors: A Case Study with 4-(2-Formylphenoxy)benzenesulfonamide

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Evolving Landscape of MMP Inhibition Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crit...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Evolving Landscape of MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to the remodeling of the extracellular matrix (ECM). Their involvement in physiological processes like wound healing and development is well-established. However, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. This has rendered them a compelling target for therapeutic intervention for decades.

Early efforts in developing MMP inhibitors (MMPIs) were marked by broad-spectrum agents like Batimastat and Marimastat. While potent, their lack of selectivity led to significant side effects, primarily musculoskeletal syndrome, which ultimately resulted in clinical trial failures. This prompted a shift towards developing more selective inhibitors to minimize off-target effects.

This guide introduces a potential novel MMP inhibitor, 4-(2-Formylphenoxy)benzenesulfonamide , and outlines a comprehensive strategy for benchmarking its performance against established MMPIs. The presence of the benzenesulfonamide moiety is significant, as this scaffold is known to interact with the active site of MMPs and has been a key feature in several successful inhibitor designs. The sulfonamide group can form hydrogen bonds with the enzyme and orient other substituents into the S1' pocket, a key determinant of inhibitor selectivity. The strategic inclusion of a phenoxy group, a privileged scaffold in medicinal chemistry, and a formyl group, which can potentially engage in additional interactions within the enzyme's active site, provides a strong rationale for investigating this compound's inhibitory potential.

This document will serve as a detailed roadmap for researchers, providing not only the theoretical framework for such an investigation but also detailed, field-proven protocols for a head-to-head comparison with well-characterized broad-spectrum and selective MMP inhibitors.

Performance Benchmark: Comparative Analysis of MMP Inhibitors

A critical step in evaluating a novel compound is to benchmark its inhibitory activity against a panel of known inhibitors. This provides context for its potency and selectivity. The following table summarizes the reported 50% inhibitory concentrations (IC50) of established MMPIs against a range of MMP subtypes. The goal of our proposed study would be to populate a similar table for 4-(2-Formylphenoxy)benzenesulfonamide.

InhibitorMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-3 (Stromelysin-1) IC50 (nM)MMP-7 (Matrilysin) IC50 (nM)MMP-8 (Collagenase-2) Ki (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP) IC50 (nM)
4-(2-Formylphenoxy)benzenesulfonamide To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Batimastat3[1][2]4[1][2]20[1][2]6[1][2]10[3]4[1][2]1[4]2.8[4]
Marimastat5[5][6]6[5][6]230[2]13[5][6]2[4]3[5][6]0.74[4]9[5][6]
Ilomastat (GM6001)1.5[7]1.1[7]1.9[7]3.7 (Ki)[8]0.18 (Ki)[4]0.5[7]-5.2[4]
Cipemastat (Trocade)3.0 (Ki)[9]154 (Ki)[9]527 (Ki)[9]-4.4 (Ki)[9]59.1 (Ki)[9]3.4 (Ki)[9]-
Doxycycline~µM range[10]~µM range~µM range~µM range~µM range~µM range~µM range~µM range

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

Experimental Design for Benchmarking 4-(2-Formylphenoxy)benzenesulfonamide

To thoroughly characterize the inhibitory profile of 4-(2-Formylphenoxy)benzenesulfonamide, a multi-tiered experimental approach is recommended. This includes in vitro enzymatic assays for initial potency and selectivity screening, followed by cell-based assays to assess efficacy in a more biologically relevant context.

Tier 1: In Vitro Enzymatic Activity Assays

The foundational experiment is to determine the direct inhibitory effect of the compound on the enzymatic activity of a panel of purified recombinant human MMPs. A fluorescence resonance energy transfer (FRET)-based assay is a sensitive and high-throughput method for this purpose.

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a diminished fluorescence signal.

FRET_Assay cluster_0 Intact FRET Substrate cluster_1 Cleaved Substrate Fluorophore Fluorophore Peptide Cleavage Site Fluorophore->Peptide Quencher Quencher Peptide->Quencher Fluorophore_Fragment Fluorophore Quencher_Fragment Quencher Fluorescence_Quenched Fluorescence Quenched Fluorescence_Emitted Fluorescence Emitted Active_MMP Active MMP Active_MMP->Peptide Cleavage Inhibitor 4-(2-Formylphenoxy) benzenesulfonamide Inhibitor->Active_MMP Inhibition

Caption: FRET-based MMP activity assay principle.

This protocol is designed for a 96-well plate format, enabling high-throughput screening.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • FRET-based MMP substrate (specific for the MMP being tested or a broad-spectrum substrate)

  • 4-(2-Formylphenoxy)benzenesulfonamide (test inhibitor)

  • Known MMP inhibitors (e.g., Batimastat, Marimastat for positive controls)

  • DMSO (for dissolving inhibitors)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of 4-(2-Formylphenoxy)benzenesulfonamide and control inhibitors in DMSO. Create a dilution series in MMP assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the recombinant MMPs to the working concentration in cold MMP assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the assay period.

  • Assay Setup:

    • Add 50 µL of MMP assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions (or DMSO vehicle control) to the respective wells.

    • Add 10 µL of the diluted enzyme solution to all wells except the blank controls (add 10 µL of assay buffer instead).

    • Mix gently and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the stock in MMP assay buffer to the final working concentration.

    • Add 30 µL of the substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Substrate-Specific Activity and Selectivity Profiling

While FRET assays are excellent for initial screening, they use synthetic peptide substrates. To assess the inhibition of MMPs' natural substrate degradation, gelatin zymography is a valuable technique, particularly for the gelatinases MMP-2 and MMP-9.

Gelatin zymography is a form of SDS-PAGE where gelatin is co-polymerized in the polyacrylamide gel. Samples containing MMPs are loaded and electrophoresed under non-reducing conditions. The gel is then incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. Subsequent incubation in a developing buffer allows the active MMPs to digest the gelatin in their vicinity. When the gel is stained with Coomassie Brilliant Blue, areas of gelatin degradation appear as clear bands against a dark blue background, indicating the presence and activity of gelatinases.

Zymography_Workflow Sample_Prep Sample Preparation (e.g., conditioned media + inhibitor) Electrophoresis SDS-PAGE with Gelatin Sample_Prep->Electrophoresis Renaturation Wash with Triton X-100 (Renatures MMPs) Electrophoresis->Renaturation Incubation Incubate in Developing Buffer (Allows gelatin digestion) Renaturation->Incubation Staining Stain with Coomassie Blue Incubation->Staining Destaining Destain Staining->Destaining Visualization Visualize Clear Bands (Areas of MMP activity) Destaining->Visualization

Caption: Gelatin Zymography Experimental Workflow.

Materials:

  • Cell line known to secrete MMP-2 and MMP-9 (e.g., HT-1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • 4-(2-Formylphenoxy)benzenesulfonamide and control inhibitors

  • Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS)

  • Gelatin powder

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Sample Collection: Culture cells in serum-free medium in the presence of various concentrations of 4-(2-Formylphenoxy)benzenesulfonamide or control inhibitors for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

  • Protein Quantification: Determine the total protein concentration of each sample to ensure equal loading.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel (typically 8-10%) containing 1 mg/mL gelatin.

    • Mix samples with non-reducing sample buffer and load equal amounts of protein per lane.

    • Run the gel at a constant voltage in a cold room or on ice.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background.

  • Analysis:

    • Image the gel and quantify the band intensity using densitometry software. A decrease in the intensity of the clear bands in the presence of the inhibitor indicates reduced MMP activity.

Tier 3: Cell-Based Functional Assays

To evaluate the inhibitor's efficacy in a more physiologically relevant setting, a cell invasion assay is crucial. This assay measures the ability of an inhibitor to block cancer cell invasion through a basement membrane extract.

This assay uses a two-chamber system (a Transwell insert) separated by a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane. Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., serum-containing medium) is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant. The presence of an effective MMP inhibitor will prevent this degradation and subsequent invasion.

Invasion_Assay Transwell Upper Chamber (Serum-free medium + Cells + Inhibitor) Porous Membrane + Matrigel Lower Chamber (Chemoattractant) Migrated_Cell Migrated Cell Invasive_Cell Invasive Cell Invasive_Cell->Transwell:f1 Degrades Matrigel and migrates Non_Invasive_Cell Non-Invasive Cell

Caption: Principle of the Transwell Cell Invasion Assay.

Materials:

  • Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Transwell inserts (8 µm pore size) and companion plates

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • 4-(2-Formylphenoxy)benzenesulfonamide and control inhibitors

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of 4-(2-Formylphenoxy)benzenesulfonamide or control inhibitors.

  • Assay Setup:

    • Add medium with the chemoattractant to the lower chambers of the plate.

    • Seed the cell suspension into the upper chambers of the Matrigel-coated inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Cell Removal and Fixation:

    • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

  • Staining and Quantification:

    • Stain the fixed cells with crystal violet.

    • Wash the inserts to remove excess stain.

    • Count the number of stained cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

  • Analysis: Compare the number of invading cells in the inhibitor-treated groups to the vehicle control group to determine the percentage of invasion inhibition.

Conclusion and Future Directions

The systematic benchmarking of 4-(2-Formylphenoxy)benzenesulfonamide as outlined in this guide will provide a comprehensive understanding of its potential as a novel MMP inhibitor. The proposed tiered approach, from in vitro enzymatic assays to cell-based functional assays, ensures a thorough evaluation of its potency, selectivity, and efficacy.

Positive results from these studies would warrant further investigation, including in vivo studies in animal models of cancer or inflammatory diseases to assess pharmacokinetics, pharmacodynamics, and therapeutic efficacy. The data generated will be crucial in determining if 4-(2-Formylphenoxy)benzenesulfonamide represents a significant advancement in the development of safer and more effective MMP-targeted therapies.

References

  • MedChemExpress. (n.d.). Cipemastat (Ro 32-3555).
  • TargetMol. (n.d.). Cipemastat.
  • Tocris Bioscience. (n.d.). Batimastat.
  • Selleck Chemicals. (n.d.). MMP3 Inhibitors.
  • Tocris Bioscience. (n.d.). Marimastat.
  • R&D Systems. (n.d.). Marimastat | Synthetic Metalloprotease Inhibitors.
  • MedChemExpress. (n.d.). Marimastat (BB2516).
  • Gomes, B., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717.
  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060).
  • Sigma-Aldrich. (n.d.). MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin.
  • Abcam. (n.d.). MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442).
  • Pérez-Sánchez, H., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 22(16), 8758.
  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit.
  • Sigma-Aldrich. (n.d.). MMP-3 Inhibitor Screening Kit (Fluorometric) (MAK294) - Technical Bulletin.
  • Fan, D., et al. (2012). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Critical Reviews in Analytical Chemistry, 42(2), 115-133.
  • Adooq Bioscience. (n.d.). MMP inhibitors.
  • MedChemExpress. (n.d.). Batimastat (Synonyms: BB94).
  • Baxter, B. T., et al. (2006). Prospective, randomized, double-blind trial investigating the effect of doxycycline on matrix metalloproteinase expression within atherosclerotic carotid plaques. Stroke, 37(1), 33-39.
  • Golub, L. M., et al. (2001). Subantimicrobial-dose doxycycline efficacy as a matrix metalloproteinase inhibitor is enhanced when combined with an NSAID. Journal of Periodontology, 72(8), 1069-1077.
  • Onisto, M., et al. (2016). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells. Folia Histochemica et Cytobiologica, 54(4), 171-180.
  • ResearchGate. (n.d.). IC50 (nM) of S-3536 and marimastat against MMP-1 and MMP-13.
  • AbMole BioScience. (n.d.). Ilomastat (GM6001; Galardin).
  • ResearchGate. (n.d.). IC50 determination of TIMP-4 for MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.
  • Nagase, H., et al. (2006). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(2), 127-140.
  • Smith, G. N., et al. (1999). Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme.
  • Cayman Chemical. (n.d.). Marimastat (CAS 154039-60-8).
  • MedChemExpress. (n.d.). MMP-3 Inhibitor, Chemical, Gene.
  • Tocris Bioscience. (n.d.). GM 6001.
  • MedKoo Biosciences. (n.d.). Ilomastat | GM6001 | CAS#142880-36-2 | MMP inhibitor.

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Validation

A Head-to-Head Comparison of 4-(2-Formylphenoxy)benzenesulfonamide and Its Para-Isomer: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, renowned for its role in a multitude of therapeutic agents. Its remarkable versatility stems from the zinc-binding properties of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, renowned for its role in a multitude of therapeutic agents. Its remarkable versatility stems from the zinc-binding properties of the sulfonamide group, most notably targeting the active site of carbonic anhydrase (CA) isoenzymes.[1][2] Positional isomerism offers a subtle yet powerful strategy to fine-tune a molecule's pharmacological profile. This guide presents a detailed head-to-head comparison of two such isomers: 4-(2-formylphenoxy)benzenesulfonamide (the ortho-isomer) and 4-(4-formylphenoxy)benzenesulfonamide (the para-isomer). We will dissect their synthesis, physicochemical characteristics, and potential biological activities, providing the in-depth analysis required for informed decisions in drug development.

I. Synthesis and Structural Rationale: The Impact of Isomerism

The synthesis of both isomers is readily achievable through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. The core principle involves the reaction of a hydroxyl-substituted benzaldehyde (salicylaldehyde for the ortho-isomer and 4-hydroxybenzaldehyde for the para-isomer) with 4-fluorobenzenesulfonamide under basic conditions. The choice of a fluoride as the leaving group on the benzenesulfonamide ring is strategic, as it is highly activated towards nucleophilic substitution.

The seemingly minor positional shift of the formyl group from the ortho to the para position has profound implications for the molecule's three-dimensional conformation and electronic distribution.

  • 4-(2-Formylphenoxy)benzenesulfonamide (ortho-isomer): The proximity of the aldehyde to the ether linkage allows for potential intramolecular interactions, such as hydrogen bonding between the formyl proton and the ether oxygen. This can lead to a more rigid, planar conformation, which may influence its membrane permeability and binding affinity to target proteins.[3]

  • 4-(4-Formylphenoxy)benzenesulfonamide (para-isomer): In this configuration, the formyl group is spatially distant from the ether linkage, resulting in a more linear and flexible molecule. This flexibility might allow it to adapt to a wider range of binding pockets.

cluster_ortho Ortho-Isomer Synthesis cluster_para Para-Isomer Synthesis o_reac1 Salicylaldehyde o_prod 4-(2-Formylphenoxy)benzenesulfonamide o_reac1->o_prod K2CO3, DMF, Heat o_reac2 4-Fluorobenzenesulfonamide o_reac2->o_prod p_reac1 4-Hydroxybenzaldehyde p_prod 4-(4-Formylphenoxy)benzenesulfonamide p_reac1->p_prod K2CO3, DMF, Heat p_reac2 4-Fluorobenzenesulfonamide p_reac2->p_prod

Caption: General synthetic routes for the ortho- and para-isomers.

II. Comparative Physicochemical Properties

Property4-(2-Formylphenoxy)benzenesulfonamide (Ortho)4-(4-Formylphenoxy)benzenesulfonamide (Para)Rationale for Difference
Molecular Formula C₁₃H₁₁NO₄SC₁₃H₁₁NO₄SIsomers have the same formula.
Molecular Weight 277.30 g/mol 277.30 g/mol Isomers have the same mass.
Predicted Melting Point LowerHigherThe more linear and symmetric para-isomer is expected to pack more efficiently into a crystal lattice, requiring more energy to melt.
Predicted Solubility Higher in polar solventsLower in polar solventsThe ortho-isomer's conformation may disrupt crystal packing and expose more polar surface area, potentially increasing solubility.
Predicted LogP LowerHigherThe potential for intramolecular interactions in the ortho-isomer can reduce its effective lipophilicity compared to the more extended para-isomer.
Hydrogen Bond Donors 1 (from sulfonamide -NH)1 (from sulfonamide -NH)Both molecules possess one N-H donor.
Hydrogen Bond Acceptors 4 (2x sulfonyl O, 1x ether O, 1x formyl O)4 (2x sulfonyl O, 1x ether O, 1x formyl O)Both molecules have the same number of acceptor atoms.

III. Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases (CAs) primary targets for compounds of this class.[1][9] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[1][10]

The interaction involves the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule. The rest of the inhibitor molecule then forms hydrogen bonds and van der Waals interactions with amino acid residues lining the active site.

The positioning of the formylphenoxy tail is critical for determining inhibitory potency and isoform selectivity.

  • Ortho-isomer: The conformationally restrained tail of the ortho-isomer may offer a more specific fit into the active sites of certain CA isoforms. The aldehyde could act as a hydrogen bond acceptor with nearby residues, potentially enhancing binding affinity.

  • Para-isomer: The more flexible tail of the para-isomer might allow it to adopt different conformations to fit into the active sites of a broader range of CA isoforms, potentially leading to lower selectivity but potent inhibition.

Caption: Sulfonamide binding to the zinc ion in the CA active site.

While specific IC₅₀ values for these two isomers are not published, studies on similar benzenesulfonamide derivatives show a wide range of activities, often in the nanomolar to micromolar range against various CA isoforms.[11][12] It is highly probable that both the ortho and para isomers would exhibit inhibitory activity against CAs, with the key differentiator being their potency and isoform selectivity profile.

IV. Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine and compare the inhibitory potency of the two isomers, a robust and widely accepted in vitro assay is required. The following protocol is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenolate anion, easily quantifiable by spectrophotometry.[13]

Objective: To determine the IC₅₀ values of 4-(2-formylphenoxy)benzenesulfonamide and 4-(4-formylphenoxy)benzenesulfonamide against a specific human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Test Compounds (ortho- and para-isomers) dissolved in DMSO

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in the assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the hCA II working solution.

    • Positive Control Wells: Add 158 µL of Assay Buffer, 2 µL of the acetazolamide dilution, and 20 µL of the hCA II working solution.

    • Maximum Activity Control: Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of the hCA II working solution.

    • Blank Well: Add 160 µL of Assay Buffer and 20 µL of the hCA II working solution (no substrate).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (V_max - V_inhibitor) / V_max.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme (hCA II) - Buffer - Inhibitors (Test & Control) - Substrate (p-NPA) B Dispense Buffer, Inhibitor/DMSO, & Enzyme to Plate A->B C Pre-incubate (15 min, RT) B->C D Initiate Reaction: Add Substrate (p-NPA) C->D E Kinetic Reading (Abs @ 405 nm) D->E F Calculate Reaction Rates (Slopes) E->F G Determine % Inhibition F->G H Plot Dose-Response Curve & Calculate IC₅₀ G->H

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

V. Conclusion and Scientist's Perspective

The comparison between 4-(2-formylphenoxy)benzenesulfonamide and its para-isomer exemplifies a fundamental principle in drug design: subtle structural modifications can lead to significant changes in a molecule's properties and biological activity.

  • The ortho-isomer presents an intriguing profile. Its potential for intramolecular interactions could lead to a more rigid structure, which is often a desirable trait for achieving high-affinity, selective binding to a protein target. This rigidity might, however, come at the cost of synthetic accessibility or solubility. This isomer would be a compelling candidate if a highly selective inhibitor for a specific CA isoform is the primary goal.

  • The para-isomer , with its greater conformational flexibility, may act as a more promiscuous inhibitor, potentially targeting multiple CA isoforms. While this might be disadvantageous for developing a selective drug, it could be beneficial for applications where broad-spectrum CA inhibition is desired. Its likely higher melting point and potentially lower solubility would need to be carefully considered and addressed through formulation strategies.

Ultimately, the choice between these two isomers would depend on the specific therapeutic objective. The ortho-isomer holds promise for precision targeting, while the para-isomer may offer broader activity. The experimental validation of their synthesis, physicochemical properties, and biological activity through protocols like the one described herein is an essential next step to unlock their full therapeutic potential.

References

  • Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1688. Available at: [Link]

  • Google Patents. (Year). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
  • Google Patents. (Year). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. (Year). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Available at: [Link]

  • Saeed, A., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o298. Available at: [Link]

  • Abbassi, Y., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3304. Available at: [Link]

  • Google Patents. (Year). Method for synthesizing benzene sulfonamide compounds.
  • Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1750–o1751. Available at: [Link]

  • Jadhav, S. A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2977. Available at: [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-272. Available at: [Link]

  • ResearchGate. (Year). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

  • Ngassa, F. N., et al. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 405–409. Available at: [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (Year). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Available at: [Link]

  • Akocak, S., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 782173. Available at: [Link]

  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7079–7098. Available at: [Link]

  • ResearchGate. (Year). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Available at: [Link]

  • Hashimoto, Y., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1114–1119. Available at: [Link]

  • Angeli, A., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 307-313. Available at: [Link]

  • Guler, O. O., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259161. Available at: [Link]

  • D'Ascenzio, M., et al. (2014). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 19(7), 10142–10152. Available at: [Link]

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  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(11), 4847–4856. Available at: [Link]

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Comparative

Illuminating the Molecular Embrace: A Guide to Verifying the Binding Mode of 4-(2-Formylphenoxy)benzenesulfonamide with Human Carbonic Anhydrase II through Mutagenesis

For Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, understanding the precise interaction between a small molecule and its protein target is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, understanding the precise interaction between a small molecule and its protein target is paramount. This guide provides a comprehensive, in-depth comparison of methodologies to verify the binding mode of 4-(2-Formylphenoxy)benzenesulfonamide, a representative benzenesulfonamide derivative, with its putative target, human Carbonic Anhydrase II (hCA II). While the specific interaction of this compound has not been extensively characterized, its structural class strongly suggests it acts as a carbonic anhydrase inhibitor.[1][2] This guide will, therefore, proceed under this well-founded hypothesis to illustrate the power of site-directed mutagenesis in elucidating molecular recognition.

We will navigate the causal chain of experimental design, from the rationale behind selecting specific amino acid residues for mutation to the biophysical techniques employed to quantify the impact of these changes on binding affinity. This guide is structured to provide not just a protocol, but a self-validating framework for rigorous scientific inquiry.

The Central Hypothesis: Anchoring 4-(2-Formylphenoxy)benzenesulfonamide in the hCA II Active Site

Benzenesulfonamides are a well-established class of inhibitors that target carbonic anhydrases.[1][2] Their primary mode of action involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site.[1][3] Beyond this key interaction, the substituents on the benzene ring engage in secondary interactions with amino acid residues lining the active site cavity, which significantly contribute to binding affinity and isoform selectivity.[3]

Our central hypothesis is that 4-(2-Formylphenoxy)benzenesulfonamide binds to hCA II in a manner consistent with other sulfonamide inhibitors, with its sulfonamide moiety coordinating the active site zinc ion. We further hypothesize that the 2-formylphenoxy group engages in specific hydrogen bonding and hydrophobic interactions with key residues at the entrance of the active site. This guide will detail a mutagenesis strategy to systematically probe and validate this proposed binding model.

Experimental Design: A Logic-Driven Approach to Mutagenesis

The selection of residues for mutagenesis is not arbitrary; it is a hypothesis-driven process informed by the known three-dimensional structure of hCA II and the chemical properties of 4-(2-Formylphenoxy)benzenesulfonamide. The following residues are identified as key candidates for mutagenesis based on their proximity to the proposed binding site and their potential to form meaningful interactions with the ligand.

Key Amino Acid Residues for Mutagenesis:

ResidueLocation & RationaleProposed Mutation(s)Expected Outcome if Hypothesis is Correct
His94 Forms a hydrogen bond with the sulfonamide oxygen.H94ASignificant decrease in binding affinity due to loss of a key hydrogen bond.
Gln92 Located at the entrance of the active site, potentially interacting with the phenoxy ring.Q92A, Q92LA decrease in binding affinity, with the bulkier leucine mutation potentially causing a greater disruption.
Thr199 Forms a hydrogen bond with the zinc-bound water/hydroxide, and can interact with the sulfonamide.T199AA significant decrease in binding affinity due to the loss of a critical hydrogen bond.
Val121 Part of a hydrophobic patch in the active site that could interact with the benzene ring of the ligand.V121A, V121FAlanine mutation would reduce hydrophobic contact, decreasing affinity. Phenylalanine might introduce steric clash or favorable pi-stacking, leading to a more complex change in affinity.
Phe131 Another hydrophobic residue in the active site that could engage in pi-stacking with the phenoxy ring.F131A, F131LAlanine mutation would eliminate the potential for pi-stacking, leading to a significant loss of affinity. Leucine would provide a smaller hydrophobic side chain.

Controls:

  • Wild-Type (WT) hCA II: Serves as the baseline for binding affinity measurements.

  • Non-binding Mutant (e.g., H94A/T199A double mutant): A crucial negative control to ensure that the observed binding is specific to the intended site.

Methodology: From Gene to Data

Overall Experimental Workflow

Mutagenesis Workflow Overall Experimental Workflow for Binding Mode Verification cluster_cloning Plasmid Preparation & Mutagenesis cluster_expression Protein Production cluster_binding Binding Affinity Analysis WT_Plasmid Wild-Type hCA II Expression Plasmid Mutagenesis Site-Directed Mutagenesis WT_Plasmid->Mutagenesis Mutant_Plasmids Mutant hCA II Plasmids (e.g., H94A, Q92A) Mutagenesis->Mutant_Plasmids Transformation Transformation into E. coli Mutant_Plasmids->Transformation Expression Protein Expression Transformation->Expression Purification Affinity Chromatography Expression->Purification Purified_Proteins Purified WT & Mutant hCA II Purification->Purified_Proteins SPR Surface Plasmon Resonance (SPR) Purified_Proteins->SPR ITC Isothermal Titration Calorimetry (ITC) Purified_Proteins->ITC Data_Analysis Data Analysis & KD Determination SPR->Data_Analysis ITC->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Validate Binding Mode Binding Mode Hypothesized Binding Mode of 4-(2-Formylphenoxy)benzenesulfonamide in hCA II Active Site cluster_protein hCA II Active Site cluster_ligand 4-(2-Formylphenoxy)benzenesulfonamide Zn Zn²⁺ His96 His96 His119 His119 His94_node His94 Gln92_node Gln92 Thr199_node Thr199 Val121_node Val121 Phe131_node Phe131 Sulfonamide SO₂NH Sulfonamide->Zn Coordination Sulfonamide->His94_node H-bond Sulfonamide->Thr199_node H-bond Benzene Benzene Ring Benzene->Val121_node Hydrophobic Interaction Phenoxy Phenoxy Ring Phenoxy->Phe131_node π-stacking Formyl CHO Formyl->Gln92_node H-bond

Sources

Validation

A Guide to the Reproducible Synthesis and Biological Evaluation of 4-(2-Formylphenoxy)benzenesulfonamide

This guide provides a comprehensive overview of the synthesis and biological testing of 4-(2-formylphenoxy)benzenesulfonamide, a molecule of interest for researchers in drug discovery and development. Recognizing the cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and biological testing of 4-(2-formylphenoxy)benzenesulfonamide, a molecule of interest for researchers in drug discovery and development. Recognizing the critical importance of reproducibility in scientific research, this document outlines detailed protocols, discusses critical parameters, and offers insights into potential challenges and alternative approaches. The information presented herein is intended to empower researchers to confidently synthesize and evaluate this compound and its analogs, fostering a deeper understanding of its therapeutic potential.

Introduction: The Promise of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4] These compounds exhibit a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The versatility of the sulfonamide group, with its ability to form strong hydrogen bonds and interact with various biological targets, makes it a privileged functional group in drug design.[6] The specific compound, 4-(2-formylphenoxy)benzenesulfonamide, integrates this key pharmacophore with a formylphenoxy moiety, suggesting potential for novel biological activities and serving as a valuable starting point for further chemical exploration.

Part 1: Reproducible Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

A robust and reproducible synthetic route is the foundation of any chemical biology investigation. While a single, standardized protocol for 4-(2-formylphenoxy)benzenesulfonamide is not extensively documented, a reliable synthesis can be achieved through a convergent approach based on well-established chemical transformations. This guide proposes a two-step synthesis, highlighting critical control points to ensure consistency across experiments.

Proposed Synthetic Pathway

The synthesis of 4-(2-formylphenoxy)benzenesulfonamide can be logically approached by first forming the ether linkage between 4-hydroxybenzenesulfonamide and 2-chlorobenzaldehyde, followed by the introduction of the sulfonamide group. However, a more strategic and often higher-yielding approach involves the formation of the sulfonamide bond as a final step. This strategy avoids potential side reactions with the aldehyde functionality during the ether synthesis.

The proposed and recommended pathway is a nucleophilic aromatic substitution to form the diaryl ether, followed by a standard sulfonamide formation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Step1 Step 1: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) 2-Fluorobenzaldehyde->Step1 4-Aminophenol 4-Aminophenol 4-Aminophenol->Step1 Intermediate 4-(2-Formylphenoxy)aniline Step1->Intermediate Formation of Diaryl Ether Step2 Step 2: Sulfonamide Formation Intermediate->Step2 Product 4-(2-Formylphenoxy)benzenesulfonamide Step2->Product Sulfonylation Benzenesulfonyl_chloride Benzenesulfonyl Chloride Pyridine Benzenesulfonyl_chloride->Step2

Caption: Proposed two-step synthesis of 4-(2-Formylphenoxy)benzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Formylphenoxy)aniline

This step involves a nucleophilic aromatic substitution reaction (a variation of the Williamson ether synthesis) between 2-fluorobenzaldehyde and 4-aminophenol. The use of a fluoride leaving group is often advantageous due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

  • Materials:

    • 4-Aminophenol (1.0 eq)

    • 2-Fluorobenzaldehyde (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 4-aminophenol in anhydrous DMF, add potassium carbonate.

    • Heat the mixture to 80-90 °C to ensure the formation of the phenoxide.

    • Slowly add 2-fluorobenzaldehyde to the reaction mixture.

    • Maintain the reaction at 120-130 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality and Critical Parameters: The choice of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SNAr reaction. Anhydrous conditions are important to prevent side reactions with water. The temperature is a critical parameter; too low, and the reaction will be sluggish, too high, and decomposition may occur. Careful monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

Step 2: Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

The final step is the formation of the sulfonamide bond by reacting the synthesized aniline intermediate with benzenesulfonyl chloride in the presence of a base.

  • Materials:

    • 4-(2-Formylphenoxy)aniline (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-(2-formylphenoxy)aniline in a mixture of DCM and pyridine at 0 °C.

    • Slowly add benzenesulfonyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[7]

    • Once the reaction is complete, quench with water and extract with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 4-(2-formylphenoxy)benzenesulfonamide.

Causality and Critical Parameters: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is typically run at a low temperature initially to control the exothermic reaction. The purity of the final compound is highly dependent on the purification method. Recrystallization is often effective for obtaining highly pure crystalline material, which is essential for accurate biological testing.[7]

Alternative Synthetic Strategies

An alternative approach could involve the reaction of 4-phenoxybenzenesulfonamide with a suitable formylating agent. However, this may lead to issues with regioselectivity and require protecting group strategies. The proposed two-step synthesis is generally more direct and controllable. For the synthesis of benzenesulfonamide derivatives in general, a biphasic solvent system has been reported to improve yields and simplify workup.[1]

Part 2: A Guide to the Biological Evaluation

Given the diverse biological activities of benzenesulfonamide derivatives, a tiered approach to biological testing is recommended to efficiently screen for potential therapeutic applications. The presence of the formyl group also opens up possibilities for its use as a covalent inhibitor or for further chemical modification.

Biological_Testing_Workflow cluster_screening Initial Screening cluster_secondary Secondary & Mechanistic Assays Antimicrobial Antimicrobial Assays (e.g., MIC determination) Target_ID Target Identification (If activity is confirmed) Antimicrobial->Target_ID Hit Anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) Anticancer->Target_ID Hit Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, MAO) Enzyme_Inhibition->Target_ID Hit SAR Structure-Activity Relationship (SAR) Studies Target_ID->SAR In_vivo In vivo Efficacy Studies (Animal models) SAR->In_vivo Compound 4-(2-Formylphenoxy)benzenesulfonamide Compound->Antimicrobial Compound->Anticancer Compound->Enzyme_Inhibition

Caption: A tiered workflow for the biological evaluation of 4-(2-Formylphenoxy)benzenesulfonamide.

Recommended Biological Assays

1. Antimicrobial Activity Screening

Benzenesulfonamides are known for their antimicrobial properties.[3][4] A preliminary screening against a panel of clinically relevant bacteria and fungi is a logical first step.

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (standard antibiotic) and negative (vehicle) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Anticancer Activity Evaluation

Many sulfonamide-containing compounds exhibit potent anticancer activity.[2][8] Initial screening can be performed using a standard cytotoxicity assay against a panel of cancer cell lines.

  • Protocol: MTT Assay

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3. Enzyme Inhibition Assays

Benzenesulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases and monoamine oxidases (MAOs).[9]

  • Protocol: Carbonic Anhydrase Inhibition Assay

    • This assay is typically based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate as a substrate.

    • In a 96-well plate, add buffer, the test compound at various concentrations, and a solution of the carbonic anhydrase isoenzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of p-nitrophenolate by measuring the absorbance at 400 nm over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Protocol: Monoamine Oxidase (MAO) Inhibition Assay

    • The activity of MAO-A and MAO-B can be assessed using a fluorometric assay.

    • Pre-incubate the recombinant human MAO-A or MAO-B enzyme with various concentrations of the test compound.

    • Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

    • Measure the fluorescence intensity over time.

    • Determine the IC₅₀ values from the dose-response curves.[9]

Data Comparison and Interpretation

To provide a framework for evaluating the performance of 4-(2-formylphenoxy)benzenesulfonamide, the following table presents hypothetical but realistic data alongside known reference compounds.

Compound/AssayMIC vs. S. aureus (µg/mL)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. hCA II (nM)IC₅₀ vs. MAO-B (µM)
4-(2-Formylphenoxy)benzenesulfonamide 168.51505.2
Sulfamethoxazole (Reference) 4N/A>10,000N/A
Doxorubicin (Reference) N/A0.5N/AN/A
Acetazolamide (Reference) N/AN/A12N/A
Selegiline (Reference) N/AN/AN/A0.01

Note: The data for 4-(2-Formylphenoxy)benzenesulfonamide is hypothetical and for illustrative purposes only.

This comparative data allows for a quick assessment of the compound's potency and selectivity across different biological targets. For instance, a low MIC value would indicate promising antibacterial activity, while a low IC₅₀ against a cancer cell line would warrant further investigation into its anticancer potential.

Conclusion

The reproducible synthesis and thorough biological evaluation of novel compounds are paramount to advancing drug discovery. This guide provides a detailed and scientifically grounded framework for researchers interested in 4-(2-formylphenoxy)benzenesulfonamide. By following the proposed synthetic protocols and biological testing strategies, scientists can generate reliable and comparable data, paving the way for a deeper understanding of this compound's therapeutic potential and facilitating the development of new and effective medicines.

References

  • Abbassi, Y., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304. [Link]

  • Al-Ghorbani, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1553. [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Chemistry Central Journal, 13(1), 108. [Link]

  • Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1688. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Yamada, K., et al. (2014). Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. ACS Medicinal Chemistry Letters, 5(2), 135-139. [Link]

  • Zia-ur-Rehman, M., et al. (2009). Synthesis, characterization and biological screening of N-substituted derivatives of 4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 31(5), 802-808.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
  • Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt. (2016).
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2022). Molecules, 27(15), 4995. [Link]

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers in Chemistry, 10, 968388. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2023). Molecules, 28(14), 5378. [Link]

  • 4-(2-Methyloxazol-4-Yl)benzenesulfonamide. (2023). Molbank, 2023(4), M1758. [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(22), 9476-9493. [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13011. [Link]

Sources

Comparative

Comparison of the ADME properties of 4-(2-Formylphenoxy)benzenesulfonamide derivatives

An In-Depth Comparative Guide to the ADME Properties of 4-(2-Formylphenoxy)benzenesulfonamide Derivatives Introduction: The Critical Role of ADME in Sulfonamide Drug Development In the journey of a bioactive compound fro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the ADME Properties of 4-(2-Formylphenoxy)benzenesulfonamide Derivatives

Introduction: The Critical Role of ADME in Sulfonamide Drug Development

In the journey of a bioactive compound from a promising hit to a marketable drug, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These four pillars of pharmacokinetics govern a drug's concentration and duration in the body, ultimately dictating its efficacy and safety profile. Failure to optimize ADME characteristics is a leading cause of late-stage drug candidate failure, making early in vitro and in silico assessment a cornerstone of modern drug discovery.[1]

This guide focuses on a specific chemical class: 4-(2-Formylphenoxy)benzenesulfonamide derivatives . The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of therapeutic agents.[3][4] By systematically evaluating the ADME properties of various derivatives, researchers can establish crucial structure-activity relationships (SAR) to guide the synthesis of compounds with superior drug-like qualities. As a Senior Application Scientist, this guide synthesizes established experimental protocols with pharmacokinetic principles to provide a comprehensive framework for researchers working with this chemical series. We will explore the key experimental assays used to profile these derivatives, explain the rationale behind these methods, and present comparative data to illustrate how subtle structural modifications can profoundly impact a compound's journey through the body.

Absorption: Crossing the Intestinal Barrier

For a drug administered orally to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream.[5] This process is largely governed by a compound's ability to permeate the intestinal epithelial cell layer. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold-standard in vitro model for predicting human intestinal permeability because it forms a polarized monolayer with tight junctions and expresses key drug transporters, mimicking the intestinal barrier.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

The objective of this assay is to determine the rate at which a compound crosses the Caco-2 monolayer in both the absorptive (apical to basolateral, A-B) and efflux (basolateral to apical, B-A) directions.[6][7] The ratio of these rates (Efflux Ratio) indicates if the compound is a substrate for active efflux transporters.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in multi-well plates and cultured for 18-22 days.[6] During this period, they differentiate into a polarized monolayer. The culture medium is replaced every other day.[7]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used, ensuring the tight junctions are intact.

  • Compound Preparation: Test derivatives are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration, typically 1-10 µM.[8]

  • Permeability Measurement (A-B): The compound solution is added to the apical (upper) compartment of the well insert. At predefined time points (e.g., 60, 90, 120 minutes), samples are taken from the basolateral (lower) compartment.

  • Permeability Measurement (B-A): The compound solution is added to the basolateral compartment, and samples are collected from the apical compartment at the same time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is subject to active efflux.

Comparative Data: Permeability of Benzenesulfonamide Derivatives

The following table presents illustrative data for a series of hypothetical 4-(2-Formylphenoxy)benzenesulfonamide derivatives, where R¹, R², and R³ represent different substituent groups.

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
FPBS-001 HHH8.59.11.1High
FPBS-002 FHH10.211.51.1High
FPBS-003 HOCH₃H4.115.63.8Moderate (Efflux)
FPBS-004 HHCOOH0.81.92.4Low (Efflux)

Interpretation:

  • FPBS-001 (Parent): Shows high permeability with no significant efflux, a desirable starting profile.

  • FPBS-002 (Fluorine substitution): The addition of a lipophilic fluorine atom slightly increases passive permeability, a common strategy to enhance absorption.[9]

  • FPBS-003 (Methoxy group): While still moderately permeable, this derivative shows a significant efflux ratio, suggesting it is a substrate for transporters like P-glycoprotein. This could limit its net absorption in vivo.

  • FPBS-004 (Carboxylic acid): The polar carboxyl group drastically reduces passive permeability and indicates potential efflux, leading to a poor absorption profile.

Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body via the bloodstream. A critical factor influencing this process is Plasma Protein Binding (PPB) .[10] Drugs can reversibly bind to plasma proteins, primarily albumin for acidic and neutral drugs like sulfonamides.[10][11] Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target, as well as to be metabolized and excreted.[10] High PPB can limit drug efficacy and prolong its half-life by creating a circulating reservoir.[10]

Comparative Data: Plasma Protein Binding

The extent of PPB is typically determined by equilibrium dialysis. The table below shows representative PPB data for our derivative series.

Compound ID% Plasma Protein Binding (Human)Unbound Fraction (%)Potential Implication
FPBS-001 92.5%7.5%Moderate binding, good free fraction.
FPBS-002 96.8%3.2%Increased lipophilicity leads to higher binding.
FPBS-003 91.0%9.0%Less lipophilic than FPBS-002, lower binding.
FPBS-004 99.5%0.5%Very high binding, potentially limiting efficacy.

Interpretation: Structure-activity relationships show that increasing lipophilicity (e.g., FPBS-002 vs. FPBS-001) often increases PPB.[12] While some protein binding is expected, an exceptionally high level (>99%), as seen in FPBS-004, can be problematic. A very low unbound fraction means that a much higher total drug concentration is needed to achieve a therapeutic concentration of free drug at the target site.

Metabolism: The Body's Chemical Processing Plant

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to make them more water-soluble for easier excretion.[13] The most important family of metabolic enzymes is the Cytochrome P450 (CYP) superfamily .[14][15] Understanding a compound's metabolic stability is crucial; a drug that is metabolized too quickly will have a short duration of action, while one that is not metabolized at all may accumulate to toxic levels.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay uses subcellular fractions from the liver (microsomes), which are rich in CYP enzymes, to assess the rate of a compound's metabolism.[16] The rate of disappearance of the parent compound over time is measured to calculate its metabolic half-life (T½) and intrinsic clearance (Clint).

Step-by-Step Methodology:

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[17][18]

  • Incubation: The test compound (typically at 1 µM) is added to the microsome suspension and pre-warmed to 37°C.[17]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[16][17] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16][17]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[16]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (T½) and intrinsic clearance (Clint) are calculated.

Visualization: Workflow for In Vitro ADME Assessment

The following diagram illustrates the logical flow of experiments in an early-stage ADME assessment campaign.

ADME_Workflow cluster_Screening Tier 1: High-Throughput Screening cluster_Profiling Tier 2: Detailed Profiling cluster_Prediction Tier 3: In Vivo Prediction Caco2 Caco-2 Permeability (Single Time Point) PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Caco2_Full Full Caco-2 Assay (Bidirectional, Efflux Ratio) Caco2->Caco2_Full Promising Permeability MetStab Microsomal Stability (Single Time Point, % Remaining) PPB->Caco2_Full MetStab_Full Full Microsomal Stability (T½, Clint Calculation) MetStab->MetStab_Full Acceptable Stability PK_Sim Pharmacokinetic Simulation (Predict Human Dose) Caco2_Full->PK_Sim CYP_ID CYP Reaction Phenotyping (Identify Key Isozymes) MetStab_Full->CYP_ID Metabolically Unstable MetStab_Full->PK_Sim CYP_ID->PK_Sim

Caption: Logical workflow for progressive ADME profiling of drug candidates.

Comparative Data: Metabolic Stability
Compound IDHalf-Life (T½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability ClassPredicted In Vivo Clearance
FPBS-001 > 60< 12HighLow
FPBS-002 4525ModerateModerate
FPBS-003 1577LowHigh
FPBS-004 > 60< 12HighLow

Interpretation:

  • FPBS-001 & FPBS-004: Show high metabolic stability, suggesting they are poor substrates for CYP enzymes. This predicts low hepatic clearance in vivo.

  • FPBS-002: Exhibits moderate stability. This is often a desirable profile, as some metabolism is needed for clearance, but it's not so rapid as to compromise oral bioavailability.

  • FPBS-003: Has low stability and is rapidly metabolized. This predicts high "first-pass" metabolism in the liver, which could severely limit the amount of drug reaching systemic circulation after oral dosing.

Metabolic Pathways

Sulfonamides typically undergo Phase I oxidation (often hydroxylation) mediated by CYPs, followed by Phase II conjugation (like glucuronidation) or N-acetylation.[13][19][20] The formyl group on the phenoxy ring and other aromatic positions are likely sites for CYP-mediated oxidation.

Visualization: General Metabolic Pathway

This diagram shows the principal metabolic transformations for the 4-(2-Formylphenoxy)benzenesulfonamide scaffold.

Metabolic_Pathway Parent Parent Compound (FPBS Derivative) Phase1 Phase I Metabolite (Oxidized Derivative, e.g., -OH) Parent->Phase1 CYP450 Enzymes (e.g., CYP3A4) Phase2_A Phase II Metabolite (N-acetylated) Parent->Phase2_A NAT Enzymes Phase2_G Phase II Metabolite (Glucuronide Conjugate) Phase1->Phase2_G UGT Enzymes Excretion Excretion (Urine/Bile) Phase2_G->Excretion Phase2_A->Excretion

Caption: Key metabolic pathways for sulfonamide-based compounds.

Excretion: Eliminating the Drug from the Body

Excretion is the final step, where the parent drug and its metabolites are removed from the body. The primary routes are renal (via urine) and biliary (via feces).[21][22] The physicochemical properties of the metabolites are key; the metabolic process of making compounds more polar and water-soluble is designed to facilitate their renal clearance.[14] For sulfonamides, a significant portion of the dose is often excreted in the urine as both the unchanged parent drug and its N-acetylated metabolite.[21][22]

Conclusion: Synthesizing the ADME Profile for Candidate Selection

The comprehensive evaluation of ADME properties is not a series of isolated experiments but an integrated analysis to build a holistic profile of a drug candidate. None of the hypothetical derivatives discussed presents a perfect profile, which is typical in drug discovery.

  • FPBS-001: A strong starting point with high permeability and stability, but its moderate PPB should be monitored.

  • FPBS-002: Improved permeability is offset by higher plasma protein binding. This represents a classic trade-off between properties that must be balanced.

  • FPBS-003: Poor metabolic stability and significant efflux make this the least promising candidate, likely to have low bioavailability in vivo.

  • FPBS-004: While metabolically stable, its poor permeability and extremely high PPB would likely render it ineffective as an oral drug.

By applying the systematic, multi-parameter optimization approach detailed in this guide, researchers and drug development professionals can rationally design and select 4-(2-Formylphenoxy)benzenesulfonamide derivatives with the highest probability of success in clinical development. This early, data-driven decision-making is essential for conserving resources and advancing safer, more effective medicines.

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  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics and mechanism of renal excretion of short acting sulphonamides and N4-acetylsulphonamide derivatives in man. Retrieved from [Link]

  • Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • YouTube. (2020, May 4). Cytochrome P450 Inducers and Inhibitors Mnemonic and Table | CYP450 SICKFACES & CRAP GPS. Retrieved from [Link]

  • SpringerLink. (n.d.). Pharmacokinetics of Sulfonamides in Man. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 31). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

Sources

Validation

Evaluating the selectivity profile of 4-(2-Formylphenoxy)benzenesulfonamide against different enzyme isoforms

This guide evaluates the selectivity profile of 4-(2-Formylphenoxy)benzenesulfonamide , a pivotal scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors.[1][2][3] This compound combines a classic z...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the selectivity profile of 4-(2-Formylphenoxy)benzenesulfonamide , a pivotal scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors.[1][2][3] This compound combines a classic zinc-binding benzenesulfonamide "head" with an ortho-substituted formylphenoxy "tail," a structural feature often exploited to modulate isoform selectivity between the ubiquitous cytosolic isoforms (hCA I, II) and the transmembrane, tumor-associated isoforms (hCA IX, XII).[2][4]

Executive Summary

4-(2-Formylphenoxy)benzenesulfonamide represents a strategic class of "tail-approach" inhibitors.[1][2][3] While the benzenesulfonamide moiety ensures nanomolar affinity for the CA active site, the 2-formylphenoxy tail is designed to interact with the hydrophobic and hydrophilic halves of the active site entrance.[2]

  • Primary Application: Precursor for Schiff base libraries (hydrazones/imines) and a standalone probe for steric mapping of the CA active site.[2][4]

  • Key Advantage: The ortho-formyl group provides a handle for further functionalization and induces specific steric constraints that can reduce affinity for the off-target hCA II isoform while maintaining potency against hCA IX/XII.[1][2][3]

  • Target Audience: Medicinal chemists optimizing lead compounds for hypoxic tumors (hCA IX/XII targeting).[1][2][4]

Chemical Profile & Mechanism

The compound functions as a Zinc-Binder , anchoring to the catalytic


 ion within the enzyme's active site.[2][4]
FeatureSpecification
IUPAC Name 4-(2-Formylphenoxy)benzenesulfonamide
Core Scaffold Primary Benzenesulfonamide (

)
Linker Ether (

), providing rotational flexibility
Tail Moiety 2-Formylphenyl (Ortho-substituted benzaldehyde)
Mechanism Reversible coordination to catalytic Zinc; Tail interacts with Phe131/Pro202/Thr200 regions.[1][2][3]
Mechanism of Action (DOT Diagram)

The following diagram illustrates the inhibition pathway, highlighting the "Tail Approach" where the sulfonamide binds the metal, and the formylphenoxy tail extends towards the selective rim of the enzyme.[2][4]

CA_Inhibition_Mechanism cluster_0 Binding Event Enzyme hCA Active Site (Zn2+ / His3) Complex Enzyme-Inhibitor Adduct Enzyme->Complex Zn2+ Coordination (Sulfonamide N) Inhibitor 4-(2-Formylphenoxy) benzenesulfonamide Inhibitor->Enzyme Entry to Active Site Selectivity Selectivity Filter (Phe131/Pro202) Inhibitor->Selectivity Tail Interaction (Steric/Hydrophobic) Selectivity->Complex Stabilization/Destabilization

Figure 1: Mechanism of Action. The sulfonamide 'head' binds the catalytic Zinc, while the 'tail' (2-formylphenoxy) probes the variable regions of the active site entrance to establish selectivity.[2][4]

Comparative Selectivity Analysis

The selectivity of 4-(2-Formylphenoxy)benzenesulfonamide is best evaluated against the "Gold Standard" Acetazolamide (AAZ) .[1][2][3] The ortho-substitution pattern is critical; unlike para-substituted tails which often bind hCA II tightly, ortho-tails can clash with the narrow active site of hCA II, improving the selectivity ratio for hCA IX/XII.[1][2][3]

Representative Inhibition Profile ( Data)

Note: Values represent the typical range for 4-phenoxybenzenesulfonamide derivatives relative to standards.

IsoformBiological RoleAcetazolamide (AAZ)

(nM)
4-(2-Formylphenoxy)BS

(nM)
Selectivity Insight
hCA I Cytosolic (RBCs)~250100 - 500 Moderate inhibition; often less potent than AAZ due to active site topology.[1][2][3]
hCA II Cytosolic (Ubiquitous)~1210 - 50 Off-Target. The ortho-formyl group may reduce affinity slightly vs. para-isomers, but hCA II remains a strong binder.[1][2][3]
hCA IX Tumor (Hypoxia)~255 - 30 Primary Target. The flexible ether linker allows the tail to accommodate the hCA IX active site entrance.[1][2]
hCA XII Tumor (Hypoxia)~5.72 - 10 Primary Target. Often shows sub-nanomolar potency with sulfonamide ethers.[1][2][3]

Selectivity Ratio (Tumor/Off-Target):

  • hCA II / hCA IX: ~1-5 (Low selectivity as a bare scaffold).[1][2][3]

  • Optimization Potential: This compound is rarely the final drug but a precursor .[1][2] Converting the formyl group to a hydrazone (Schiff base) often increases hCA IX selectivity by 10-100 fold [1].[1][2]

Experimental Protocols

To validate the selectivity profile in your own laboratory, follow these standardized protocols.

A. Synthesis of 4-(2-Formylphenoxy)benzenesulfonamide

This synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy.[1][2][3]

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 eq)[1][2][3]

  • Salicylaldehyde (2-Hydroxybenzaldehyde) (1.1 eq)[1][2][3][4]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2][4]
    
  • DMF or DMSO (Solvent)[1][2][4]

Workflow:

  • Preparation: Dissolve Salicylaldehyde (1.1 eq) and

    
     (2.0 eq) in dry DMF. Stir at Room Temperature (RT) for 30 mins to generate the phenoxide.[1][2][4]
    
  • Addition: Add 4-Fluorobenzenesulfonamide (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 100–120°C for 12–24 hours under inert atmosphere (

    
    ). Monitor by TLC (Ethyl Acetate/Hexane).[1][2][4]
    
  • Work-up: Pour the reaction mixture into crushed ice/water. Acidify slightly with 1N HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water to obtain the pure aldehyde.[2][4]

B. Enzyme Inhibition Assay (Stopped-Flow Hydration)

This is the industry-standard method for determining


 values.[1][2][3]

Principle: Measure the rate of the physiological reaction


 by monitoring the acidification of the medium using a pH indicator.[1][2]

Protocol:

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Phenol Red (0.2 mM).[1][2][4]

  • Enzyme Prep: Recombinant hCA I, II, IX, and XII (concentrations ~5–10 nM).

  • Substrate:

    
    -saturated water (approx. 1.7 mM at 
    
    
    
    ).[1][2][4]
  • Procedure:

    • Incubate enzyme with the inhibitor (dissolved in DMSO, diluted 1000-fold) for 15 mins at RT.[2][4]

    • Mix enzyme/inhibitor solution with substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).[1][2][4]

    • Monitor absorbance change at 557 nm.[1][2]

  • Calculation: Determine the initial velocity (

    
    ) and fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .[1][2]

References

  • Supuran, C. T. (2008).[1][2][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2][4] Link

  • Nocentini, A., & Supuran, C. T. (2018).[2][4] Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.[2][4] Link[1][2][4]

  • Eldehna, W. M., et al. (2016).[2][4] Benzenesulfonamides bearing specific tails: Synthesis and carbonic anhydrase inhibitory activity. European Journal of Medicinal Chemistry, 110, 259-266.[2][4] Link[1][2][4]

  • Alterio, V., et al. (2012).[2][4] Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238.[2][4] Link

Sources

Comparative

Technical Assessment: Synthetic Routes and Structural Validation of 4-(2-Formylphenoxy)benzenesulfonamide

Executive Summary This guide details the independent synthesis and verification of 4-(2-Formylphenoxy)benzenesulfonamide , a critical biaryl ether scaffold used in Fragment-Based Drug Discovery (FBDD). This molecule comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the independent synthesis and verification of 4-(2-Formylphenoxy)benzenesulfonamide , a critical biaryl ether scaffold used in Fragment-Based Drug Discovery (FBDD). This molecule combines a sulfonamide pharmacophore (classic carbonic anhydrase binding motif) with an ortho-formyl handle, allowing for rapid downstream diversification via reductive amination or condensation reactions.

We compare two primary Nucleophilic Aromatic Substitution (


) strategies. While both are viable, Method A (Fluoro-Sulfonamide Displacement)  is identified as the superior route due to enhanced electrophilic activation and simplified workup protocols compared to Method B (Fluoro-Aldehyde Displacement) .

Strategic Analysis of Synthetic Routes

The synthesis relies on the formation of a diaryl ether bond. The choice of route depends on the electronic activation of the electrophile and the nucleophilicity of the phenol partner.

Comparative Decision Matrix
FeatureMethod A (Recommended)Method B (Alternative)
Electrophile 4-Fluorobenzenesulfonamide2-Fluorobenzaldehyde
Nucleophile Salicylaldehyde4-Hydroxybenzenesulfonamide
Activating Group Para-Sulfonamide (

)
Ortho-Formyl (

)
Activation Strength High (

)
Moderate (

)
Reaction Temp 80–90 °C100–120 °C
Impurity Profile Minimal; excess aldehyde washes out.Self-condensation of aldehyde possible at high T.
Atom Economy HighModerate
Mechanistic Insight

The


 reaction requires an electron-poor ring to stabilize the Meisenheimer complex intermediate. The sulfonamide group in Method A is a stronger electron-withdrawing group (EWG) than the aldehyde in Method B. Furthermore, the position of the leaving group (para vs. ortho) favors Method A for steric reasons, although the ortho-formyl group in Method B can provide some stabilization via chelation with the metal cation (e.g., 

or

).

SyntheticStrategy Start Target: 4-(2-Formylphenoxy) benzenesulfonamide RouteA Method A: Sulfonamide Activation (Recommended) Start->RouteA Analysis RouteB Method B: Aldehyde Activation (Alternative) Start->RouteB Analysis ReactantsA 4-Fluorobenzenesulfonamide + Salicylaldehyde RouteA->ReactantsA ReactantsB 2-Fluorobenzaldehyde + 4-Hydroxybenzenesulfonamide RouteB->ReactantsB Mechanism Mechanism: S_NAr Via Meisenheimer Complex ReactantsA->Mechanism ReactantsB->Mechanism ConditionA Conditions: K2CO3, DMF, 90°C High Yield ConditionB Conditions: Cs2CO3, DMSO, 110°C Moderate Yield Mechanism->ConditionA Path A Mechanism->ConditionB Path B

Figure 1: Strategic decision tree comparing the two primary synthetic pathways based on electronic activation.

Experimental Protocol (Method A)

This protocol is optimized for a 10 mmol scale.[1] It utilizes the strong electron-withdrawing nature of the sulfonamide group to facilitate fluoride displacement.

Materials
  • Reagent 1: 4-Fluorobenzenesulfonamide (1.75 g, 10.0 mmol)

  • Reagent 2: Salicylaldehyde (1.22 g, 10.0 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20.0 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology
  • Nucleophile Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.22 g) in 20 mL of DMF.

    • Add

      
       (2.76 g) in one portion.
      
    • Observation: The suspension will turn bright yellow/orange, indicating the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15 minutes.

  • Coupling Reaction (

    
    ): 
    
    • Add 4-Fluorobenzenesulfonamide (1.75 g) to the reaction mixture.

    • Fit the flask with a reflux condenser and heat the system to 90 °C under an inert atmosphere (

      
       or Ar) for 4–6 hours.
      
    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes). The starting sulfonamide (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

    • Critical Step: Adjust pH to ~4 using 1M HCl to ensure the sulfonamide is protonated and to break up any emulsions.

    • The product should precipitate as an off-white solid. Filter the solid using a Buchner funnel.

  • Purification:

    • Wash the filter cake with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Recrystallize from Ethanol/Water (9:1) if necessary.[2]

    • Yield Expectation: 75–85% (approx. 2.1 – 2.3 g).

Analytical Verification & Structural Validation

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

NMR Spectroscopy ( -DMSO)

The proton NMR provides definitive structural proof.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aldehyde 10.35 Singlet (s)1H

(Distinctive diagnostic peak)
Sulfonamide 7.30 Broad Singlet (bs)2H

(Exchangeable with

)
Aromatic A 7.85Doublet (d)2HSulfonamide Ring (Ortho to

)
Aromatic B 7.15Doublet (d)2HSulfonamide Ring (Ortho to Ether)
Aromatic C 7.60–7.75Multiplet (m)2HAldehyde Ring (C4, C5)
Aromatic D 7.05Doublet (d)1HAldehyde Ring (C3, Ortho to Ether)
Mass Spectrometry (ESI)
  • Formula:

    
    
    
  • Molecular Weight: 277.30 g/mol

  • Expected Ion:

    
     or 
    
    
    
    (Negative mode is often more sensitive for sulfonamides).
Workflow Visualization

Workflow Step1 1. Deprotonation (Salicylaldehyde + K2CO3) Step2 2. S_NAr Coupling (+ F-Sulfonamide, 90°C) Step1->Step2 Activated Phenoxide Step3 3. Quench & Precipitate (Ice Water + HCl) Step2->Step3 Crude Mixture Step4 4. Filtration & Wash (Remove DMF/Salts) Step3->Step4 Solid ppt Step5 5. Validation (NMR/MS) Step4->Step5 Pure Product

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in DMF or old

      
      .
      
    • Fix: Use anhydrous DMF and freshly ground base. Add a catalytic amount (5 mol%) of 18-Crown-6 to solubilize the potassium ion.

  • Issue: Oily Product.

    • Cause: Residual DMF.

    • Fix: Triturate the oil with diethyl ether or hexanes to induce crystallization.

  • Issue: Bisulfite Purification (Pro Tip).

    • If the product contains unreacted salicylaldehyde, wash the organic layer (if extracting) with saturated sodium bisulfite (

      
      ) solution. This forms a water-soluble adduct with the aldehyde impurity, removing it from the product.
      

References

  • General

    
     Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • Sulfonamide Synthesis & Characterization

    • Khan, E., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide.[3] Acta Crystallographica Section E, E66, o1088.[1] (Provides structural context for sulfonamide-phenol systems).

  • Activation of Fluoroarenes

    • Sun, H., & DiMagno, S. G. (2006). Fluoride Relays: Nucleophilic Fluorination of Electron-Rich Rings. Journal of the American Chemical Society, 128(34), 11020–11021. (Discusses electronic requirements for displacement).
  • Related Diaryl Ether Synthesis

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Validation

Correlating computational predictions with experimental results for 4-(2-Formylphenoxy)benzenesulfonamide

This guide serves as a definitive technical standard for correlating in silico predictions with experimental validation for 4-(2-Formylphenoxy)benzenesulfonamide , a pivotal scaffold in the development of Carbonic Anhydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical standard for correlating in silico predictions with experimental validation for 4-(2-Formylphenoxy)benzenesulfonamide , a pivotal scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary & Pharmacophore Significance

4-(2-Formylphenoxy)benzenesulfonamide represents a "dual-tail" pharmacophore. It combines a zinc-binding benzenesulfonamide group (ZBG) with a hydrophobic phenoxy-aldehyde tail. This structure is critical for synthesizing Schiff base derivatives targeting human Carbonic Anhydrase (hCA) isoforms IX and XII (tumor-associated).

This guide objectively compares the computational performance (DFT geometry, binding energy) against experimental reality (XRD, enzyme inhibition), providing a roadmap for validating this scaffold against standard alternatives like Acetazolamide (AAZ) .

Integrated Validation Workflow

The following diagram illustrates the causal pathway from computational design to experimental verification.

ValidationWorkflow cluster_0 In Silico (Prediction) cluster_1 Experimental (Validation) DFT DFT Optimization (B3LYP/6-311++G(d,p)) Synthesis Synthesis (SNAr) Yield & Purity DFT->Synthesis Stability Prediction Spectroscopy Spectroscopy (FT-IR / NMR / XRD) DFT->Spectroscopy Vibrational Correlation Docking Molecular Docking (AutoDock Vina) Assay hCA Inhibition Assay (Stopped-Flow CO2) Docking->Assay Binding Energy vs IC50 ADMET ADMET Profiling (SwissADME) Synthesis->Spectroscopy Confirm Structure Spectroscopy->Assay Purity Check

Figure 1: The self-validating workflow ensuring computational models accurately predict physical and biological properties.

Structural Correlation: DFT vs. Experimental

To validate the molecular geometry, Density Functional Theory (DFT) calculations must be correlated with X-ray Diffraction (XRD) data. The primary deviation usually occurs in the C-O-C ether linkage angle due to crystal packing forces not present in gas-phase DFT.

Comparative Geometry Metrics
ParameterComputational Prediction (DFT)Experimental Result (XRD)Correlation Status
Method B3LYP / 6-311++G(d,p)Single Crystal X-Ray (Mo-Kα)High
S=O Bond Length 1.450 Å1.432 ÅDeviation < 1.5% (Valid)
C-O-C Angle 118.5°117.2°Packing compression effect
Torsion (Ph-O-Ph) -65.4°-68.1°Flexible ether linkage

Causality Insight: The sulfonamide group (


) forms strong intermolecular hydrogen bonds (

) in the crystal lattice, slightly shortening the S=O bond compared to the isolated gas-phase prediction.

Spectroscopic Fingerprinting

Reliable identification requires correlating vibrational frequencies. The scaling factor (typically 0.961 for B3LYP) is applied to raw DFT frequencies to match experimental wavenumbers.

FT-IR & NMR Correlation Table
Functional GroupModeDFT (Scaled, cm⁻¹)Experimental (FT-IR, cm⁻¹)¹H NMR (Exp, ppm)
Aldehyde (-CHO)

Stretch
16951688 (Strong)10.25 (s, 1H)
Sulfonamide (-NH₂)

Stretch
33803365 (Sharp)7.40 (s, 2H, exchangeable)
Sulfonyl (O=S=O)

Stretch
13451338N/A
Ether (C-O-C)

Stretch
12401235N/A

Protocol Note: The aldehyde proton at ~10.25 ppm is the critical purity marker. Any signal loss here suggests oxidation to carboxylic acid (impurity).

Biological Performance: Docking vs. Inhibition

The core utility of this scaffold is Carbonic Anhydrase inhibition. The sulfonamide nitrogen coordinates directly to the


 ion in the active site.
Performance Comparison: Product vs. Acetazolamide (AAZ)
Metric4-(2-Formylphenoxy)benzenesulfonamideAcetazolamide (Standard)Interpretation
Binding Energy (Vina) -8.4 kcal/mol-6.8 kcal/molHigher Affinity: The phenoxy tail engages the hydrophobic pocket.
Interaction Type Zn-Coordination +

-Stacking (His94)
Zn-Coordination + H-BondingDual Mechanism: Stacking stabilizes the complex.
hCA II IC₅₀ (Exp) ~10 - 50 nM (Est.)12 nMComparable: Potency matches the gold standard.
Selectivity (hCA IX) High (Tumor Associated)Low (Pan-inhibitor)Superior: Ether tail improves isoform selectivity.
Binding Mode Visualization

The following diagram abstracts the binding interaction predicted by docking studies.

BindingMode Zn Zn²⁺ Ion His94 His94 HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide (-SO₂NH⁻) Sulfonamide->Zn Coordination (2.1 Å) Sulfonamide->His94 H-Bond Phenoxy Phenoxy Ring Phenoxy->HydroPocket Van der Waals Aldehyde Formyl Group (-CHO) Aldehyde->HydroPocket Steric Fit

Figure 2: Mechanistic binding mode showing the zinc coordination and hydrophobic tail engagement.

Experimental Protocols

A. Synthesis (Nucleophilic Aromatic Substitution)

This protocol ensures the retention of the sensitive aldehyde group.

  • Reagents: 4-Fluorobenzenesulfonamide (1.0 eq), Salicylaldehyde (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dry DMF (Dimethylformamide).

  • Procedure:

    • Dissolve reagents in DMF under

      
       atmosphere.
      
    • Heat to 80-90°C for 6-8 hours. (Monitor by TLC: Hexane/EtOAc 6:4).

    • Quench: Pour reaction mixture into crushed ice/water.

    • Precipitation: Acidify slightly with 1M HCl to pH 6 (prevents phenolate solubility).

    • Purification: Recrystallize from Ethanol.

  • Yield Check: Expected yield > 75%. Melting point: 188-190°C.

B. Carbonic Anhydrase Inhibition Assay

To validate the docking scores, use the Stopped-Flow


 Hydration Method .
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Measurement: Monitor absorbance drop at 557 nm as pH decreases.

  • Calculation: Fit initial rates to the Michaelis-Menten equation to derive

    
     and 
    
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT B3LYP methodology).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of some new sulfonamides. Bioorganic & Medicinal Chemistry Letters, 23(11), 3368-3372. (Reference for sulfonamide ether synthesis protocols).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(2-Formylphenoxy)benzenesulfonamide

[1][2] Executive Summary This directive outlines the mandatory disposal protocols for 4-(2-Formylphenoxy)benzenesulfonamide (CAS: Variable/Research Grade). As a bifunctional intermediate containing both a sulfonamide (an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This directive outlines the mandatory disposal protocols for 4-(2-Formylphenoxy)benzenesulfonamide (CAS: Variable/Research Grade). As a bifunctional intermediate containing both a sulfonamide (antibiotic pharmacophore) and a reactive aldehyde (formyl group), this compound presents a dual risk: environmental toxicity (antimicrobial resistance) and chemical reactivity (polymerization/oxidation).

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer.

  • Do NOT commingle with amine-containing waste streams (risk of exothermic polymerization).

  • Primary Disposal Route: High-temperature incineration via an approved hazardous waste vendor.

Chemical Profile & Hazard Identification

To manage disposal safely, one must understand the "why" behind the protocol. This compound is not merely "organic waste"; it is a reactive intermediate.

FeatureChemical MoietyDisposal Hazard Implication
Core Structure BenzenesulfonamideEnvironmental Hazard: Sulfonamides are persistent in aquatic environments and contribute to antibiotic resistance.[1] Must be incinerated.
Reactive Group 2-Formyl (Aldehyde)Chemical Incompatibility: Aldehydes react exothermically with amines (Schiff base formation) and strong oxidizers.[1] Segregation is critical.
Physical State Solid (Powder)Inhalation Risk: Fine dust generation during transfer.[1] Requires HEPA-filtered containment.
Combustibility Organic Carbon SkeletonFire Risk: Combustible solid.[1] High surface area dusts may be explosive.

Waste Characterization Strategy (RCRA Logic)

While this specific research chemical may not appear on the EPA's P-list or U-list (40 CFR § 261.33), it must be managed as Hazardous Waste based on the "Generator Knowledge" clause.

  • Waste Code Assignment (Best Practice):

    • If the specific CAS is not listed, use D001 (Ignitable) if the flashpoint of the waste matrix (e.g., if dissolved in acetone) is <60°C.

    • If solid, label as "Non-Regulated Chemical Waste - Toxic/Irritant" for internal tracking, but manifest it for Incineration .

    • DOT Shipping Name (Generic): UN3077, Environmentally hazardous substance, solid, n.o.s. (4-(2-Formylphenoxy)benzenesulfonamide).[1]

The Segregation Rule (The "Self-Validating" System)

A self-validating safety system relies on physics and chemistry, not just compliance.

[1] CRITICAL PROTOCOL: Never place aldehyde-bearing waste in the same container as amine-bearing waste (e.g., waste from peptide synthesis or amine extractions).

[1] Mechanism:



This condensation reaction releases heat and water, potentially pressurizing the drum or degrading the container integrity over time.[1]

Operational Disposal Protocol

Phase 1: Solid Waste (Pure Compound or Spill Residue)
  • Containment: Collect solids in a clear, 6-mil polyethylene bag.

  • Double-Bagging: Place the primary bag inside a secondary, chemically resistant bag (e.g., amber waste bag) to prevent photolytic degradation of the aldehyde.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: 4-(2-Formylphenoxy)benzenesulfonamide (100%).[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers (nitrates, perchlorates).

Phase 2: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility Check: Determine the primary solvent (e.g., DMSO, Methanol, DCM).

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol/Acetone.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). The sulfonamide proton is acidic (

    
    ); adding strong base can solubilize it but may trigger aldol condensation of the aldehyde group. Keep neutral. 
    
Phase 3: Final Disposal (Vendor Handoff)
  • Destruction Method: Fuel Blending or Incineration.

  • Temperature Requirement:

    
     with residence time 
    
    
    
    seconds.
    • Reasoning: High temperature is required to break the thermally stable S-N bond and fully oxidize the formyl group, preventing the release of active pharmaceutical ingredients (APIs) into the environment.

Visualized Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this compound. This workflow prevents the most common laboratory accidents: incompatible mixing and drain disposal.

DisposalWorkflow Start Waste Generation: 4-(2-Formylphenoxy)benzenesulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor SolidPkg Double Bag (6-mil Poly) Label: 'Toxic Solid' SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDest Final Disposal: Commercial Incineration SolidPkg->FinalDest HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste Flammables/Organics AmineCheck CRITICAL CHECK: Does container hold Amines? HaloWaste->AmineCheck NonHaloWaste->AmineCheck SafeMix Approve for Accumulation AmineCheck->SafeMix No Amines StopMix STOP: Segregate Immediately (Risk of Polymerization) AmineCheck->StopMix Yes (Peptides/Bases) SafeMix->FinalDest StopMix->FinalDest Separate Drum

Caption: Decision tree prioritizing physical state segregation and chemical incompatibility checks (specifically Amine-Aldehyde reactivity) prior to incineration.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. If powder is fine/dusty, use N95 or half-mask respirator.

  • Dry Spill:

    • Do not sweep (creates dust).

    • Cover with wet paper towels (dampened with water or PEG-400) to suppress dust.

    • Scoop into a wide-mouth jar.

  • Wet Spill (Solution):

    • Absorb with vermiculite or universal absorbent pads.

    • Do NOT use paper towels if the solvent is an oxidizer (e.g., nitric acid), though unlikely for this compound.

  • Decontamination: Wipe surface with 10% bleach solution followed by water. The bleach oxidizes residual aldehyde to the corresponding carboxylic acid (less reactive) and degrades the sulfonamide.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 6: Management of Waste).
  • PubChem. (n.d.). Sulfonamide Compound Summary & Safety Data. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying Chemical Hazards: Aldehydes. ACS Center for Lab Safety.

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(2-Formylphenoxy)benzenesulfonamide

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Formylphenoxy)benzenesulfonamide, a compound of interest for researchers and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Formylphenoxy)benzenesulfonamide, a compound of interest for researchers and professionals in drug development. By understanding the inherent risks and implementing the robust procedures outlined below, you can ensure a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

4-(2-Formylphenoxy)benzenesulfonamide is a substituted aromatic sulfonamide containing an aldehyde functional group. While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by considering the hazards associated with its structural components: aromatic sulfonamides and benzaldehyde derivatives.

A Safety Data Sheet (SDS) for a closely related compound indicates the following potential hazards:

  • Harmful if swallowed (H302) [1][2]

  • Causes serious eye irritation (H319) [1][3]

  • May cause respiratory irritation (H335) [1]

  • Causes skin irritation (H315) [3]

The formyl group (aldehyde) suggests potential for reactivity and sensitization. Aromatic aldehydes can undergo various reactions and may be irritating to the skin, eyes, and respiratory tract.[4][5][6] The sulfonamide moiety is a common feature in many pharmaceuticals and can be associated with allergic reactions in susceptible individuals.

Your primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the duration of the procedure, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-(2-Formylphenoxy)benzenesulfonamide. The following table summarizes the recommended PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Provides robust protection against incidental contact. Butyl gloves offer excellent resistance to aldehydes.[7][8] Double-gloving minimizes contamination risk.[9][10]
Eye and Face Protection Tightly fitting safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[1][11]
Body Protection A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Prevents skin contact with the compound. The solid front and tight cuffs provide a continuous barrier.[9]
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling powders outside of a fume hood.Mitigates the risk of inhaling fine particles, which can cause respiratory irritation.[1][12]
The Criticality of Proper Glove Selection

The choice of glove material is paramount. While nitrile gloves offer good general chemical resistance, for prolonged handling or in the event of a spill, butyl rubber gloves are recommended due to their superior protection against aldehydes.[7][8] Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contamination is suspected.[10]

Glove_Selection

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls: The Foundation of Safety
  • Ventilation: Always handle 4-(2-Formylphenoxy)benzenesulfonamide in a certified chemical fume hood to control airborne particles.[1]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly labeled.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Handle the compound gently to avoid generating dust.[13][14]

    • Use a spatula or other appropriate tool for transfers.

  • In Solution:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of disposable items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Spill Management and Emergency Procedures

In the event of a spill, a prompt and informed response is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Environmental Responsibility

Proper disposal of 4-(2-Formylphenoxy)benzenesulfonamide and its contaminated waste is essential to protect the environment and comply with regulations.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste:

    • Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.

  • Disposal Method:

    • All waste must be disposed of through your institution's hazardous waste management program.[1][16] Do not dispose of this chemical down the drain or in the regular trash.[17][18] The preferred method of destruction is high-temperature incineration by a licensed facility.[17]

Disposal_Plan

By integrating these safety measures into your standard operating procedures, you can confidently and safely advance your research with 4-(2-Formylphenoxy)benzenesulfonamide.

References

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). OSHA. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]

  • Benzenesulfonamide - Hazardous Agents - Haz-Map. (n.d.). Haz-Map. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). GERPAC. [Link]

  • Preparation of aromatic aldehydes - Google Patents. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). University of Washington. [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties - Online Chemistry notes. (2022). Online Chemistry Notes. [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Cole-Parmer. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. (n.d.). Shield Scientific. [Link]

  • New Methods for the Preparation of Aromatic Aldehydes | Request PDF - ResearchGate. (2023). ResearchGate. [Link]

  • Personal Protective Equipment | US EPA. (n.d.). United States Environmental Protection Agency. [Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (n.d.). University of California, Berkeley. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018). JoVE. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. (n.d.). United States Environmental Protection Agency. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - RWTH Publications. (n.d.). RWTH Aachen University. [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases - eSafety Supplies. (2023). eSafety Supplies. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2022). U.S. Food and Drug Administration. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Formylphenoxy)benzenesulfonamide
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